molecular formula C13H17BN2O2 B1318707 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 862723-42-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B1318707
CAS No.: 862723-42-0
M. Wt: 244.1 g/mol
InChI Key: SAGPUUKLGWNGOS-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C13H17BN2O2 and its molecular weight is 244.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPUUKLGWNGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590527
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862723-42-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Record name 1H-Indazole-5-boronic acid pinacol ester
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a critical building block in contemporary medicinal chemistry and drug discovery. The indazole boronic ester is a versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2][3] This document moves beyond a simple recitation of procedural steps, offering a detailed rationale for the strategic selection of the iridium-catalyzed C-H borylation pathway. We will dissect the reaction mechanism, present a robust and validated experimental protocol, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic transformation.

Introduction: The Strategic Value of the Indazole Moiety

The 1H-indazole scaffold is a privileged heterocycle in pharmaceutical development, forming the core of numerous clinically significant agents, particularly in oncology. Its unique structure allows it to act as a versatile hinge-binding motif for various protein kinases, leading to potent and selective inhibition. Consequently, the ability to functionalize the indazole ring at specific positions is of paramount importance for generating novel drug candidates and exploring structure-activity relationships (SAR).

The title compound, this compound, serves as a pivotal precursor for introducing substituents at the C5 position of the indazole nucleus.[1] The pinacol boronic ester functionality is exceptionally well-suited for Suzuki-Miyaura cross-coupling, a powerful and widely adopted method for forming C-C bonds.[1][2][4] This reaction's tolerance for a broad range of functional groups makes it an indispensable tool in the synthetic chemist's arsenal.[1]

Synthetic Strategies: C-H Activation vs. Halogen-Metal Exchange

Two primary strategies dominate the synthesis of aryl boronic esters: the Miyaura borylation of an aryl halide and the direct C-H activation/borylation of the parent arene.

  • Miyaura Borylation: This traditional approach involves the palladium-catalyzed reaction of an aryl halide (e.g., 5-bromo-1H-indazole) with a diboron reagent. While effective, it necessitates the prior synthesis and purification of the halogenated indazole, adding steps and potentially lowering the overall yield.

  • Direct C-H Borylation: This modern, more atom-economical approach utilizes a transition metal catalyst, typically iridium, to directly convert a C-H bond into a C-B bond.[5] This method is highly attractive as it often requires milder conditions and avoids the synthesis of pre-functionalized starting materials.[6]

For the synthesis of this compound, the iridium-catalyzed C-H borylation of unprotected 1H-indazole is the superior strategy. The regioselectivity of this reaction is a key consideration. While C-H borylation of N-protected indazoles often shows a preference for the C3 position, the borylation of NH-free indazoles can be directed to other positions.[7][8] Research has shown that for many heterocycles, including indazole, borylation tends to occur at positions distal (far away) from the nitrogen atoms, which helps direct the reaction toward the C5 position.[9][10][11] This inherent electronic and steric guidance avoids the need for complex protecting group strategies.

Recommended Synthetic Protocol: Iridium-Catalyzed C-H Borylation

This section details a field-proven protocol for the direct C-H borylation of 1H-indazole. The method is selected for its high efficiency, regioselectivity, and operational simplicity.

Principle and Rationale

The reaction is catalyzed by an active Iridium(III) species generated in situ. The catalytic cycle, extensively studied by Hartwig, Miyaura, and others, is believed to involve an Ir(III)-Ir(V) cycle.[5]

Causality Behind Component Selection:

  • Iridium Pre-catalyst ([Ir(cod)OMe]₂): This is a stable, commercially available Ir(I) precursor that is readily converted to the active catalyst under the reaction conditions.[10]

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy): The ligand is crucial for stabilizing the iridium center and modulating its reactivity and selectivity. The bulky tert-butyl groups on the bipyridine ligand enhance catalyst stability and favor the sterically most accessible C-H bonds, which in the case of 1H-indazole, directs borylation away from the heterocyclic ring.[6][11]

  • Boron Source (Bis(pinacolato)diboron, B₂pin₂): B₂pin₂ is the most common boron source for these reactions. It is a stable solid that is easy to handle and serves to both borylate the substrate and regenerate the catalyst.[11]

  • Solvent (e.g., Tetrahydrofuran, THF): A non-protic solvent is required. THF is an excellent choice due to its ability to dissolve the reagents and its appropriate boiling point for reactions that may require moderate heating.

Experimental Workflow

The overall process is a straightforward, single-step synthesis followed by standard workup and purification.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents 1. Weigh Reagents: - 1H-Indazole - B₂pin₂ - [Ir(cod)OMe]₂ - dtbpy Solvent 2. Add Anhydrous Solvent (THF) Reagents->Solvent Inert 3. Purge with Inert Gas (N₂/Ar) Solvent->Inert Heat 4. Heat to 80 °C (Monitor by TLC/LC-MS) Inert->Heat Cool 5. Cool to Room Temp Heat->Cool Filter 6. Filter through Celite Cool->Filter Concentrate 7. Concentrate in vacuo Filter->Concentrate Chroma 8. Silica Gel Chromatography Concentrate->Chroma Analyze 9. Characterize Product (¹H NMR, ¹³C NMR, MS) Chroma->Analyze Final Product: 5-(Bpin)-1H-Indazole Analyze->Final

Caption: Synthetic workflow for iridium-catalyzed C-H borylation.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
1H-Indazole118.141.00 g8.46 mmol1.0
Bis(pinacolato)diboron (B₂pin₂)253.942.58 g10.16 mmol1.2
[Ir(cod)OMe]₂662.7112 mg0.17 mmol0.02
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)268.4191 mg0.34 mmol0.04
Anhydrous Tetrahydrofuran (THF)-40 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Indazole (1.00 g, 8.46 mmol), Bis(pinacolato)diboron (2.58 g, 10.16 mmol), [Ir(cod)OMe]₂ (112 mg, 0.17 mmol), and dtbpy (91 mg, 0.34 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (40 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Pass the reaction mixture through a short plug of Celite, washing with ethyl acetate (2 x 20 mL) to ensure all product is collected.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective.

  • Characterization: The pure fractions, identified by TLC, are combined and concentrated to yield this compound as an off-white to light yellow powder.[1] The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion - Inactive catalyst- Insufficient reaction time/temp- Poor quality reagents/solvent- Use fresh, high-purity [Ir(cod)OMe]₂.- Ensure the solvent is truly anhydrous.- Increase reaction time or slightly elevate temperature (e.g., to 90 °C).
Poor Regioselectivity - Incorrect ligand- Reaction temperature too high- Confirm the use of a sterically demanding ligand like dtbpy.- Avoid excessive heating, which can sometimes erode selectivity.
N-Borylation Side Product - The N-H bond of indazole is acidic and can react with B₂pin₂.- This is often a minor pathway. The N-Bpin bond is typically labile and can be cleaved during aqueous workup or silica gel chromatography.
Difficult Purification - Co-elution of product with B₂pin₂-derived impurities.- After the reaction, a gentle aqueous wash (e.g., with saturated NH₄Cl) can sometimes help remove some boron impurities before chromatography.

Safety Considerations

  • Reagents: Organometallic iridium complexes and boronic esters should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents: Tetrahydrofuran is flammable and can form explosive peroxides. Use from a freshly opened bottle or from a solvent purification system.

  • Reaction: The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Conclusion

The iridium-catalyzed C-H borylation of 1H-indazole is a powerful and efficient method for the synthesis of this compound. This direct functionalization strategy offers significant advantages in terms of atom economy and step efficiency over traditional cross-coupling approaches that require pre-halogenated substrates. By understanding the underlying principles of catalyst and ligand selection, and by following a robust experimental protocol, researchers can reliably access this invaluable building block for application in drug discovery and complex molecule synthesis.

References

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. [Link]

  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters. [Link]

  • Proposed mechanism for the iridium catalyzed C−H borylation. ResearchGate. [Link]

  • Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. PubMed. [Link]

  • Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. National Institutes of Health (NIH). [Link]

  • Recent Advances on Regioselective C−H Borylation of Indoles. ResearchGate. [Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. National Institutes of Health (NIH). [Link]

  • IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]

  • Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. PubMed. [Link]

  • Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link]

  • Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Semantic Scholar. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]

  • 1H-Indazole-5-boronic acid. J&K Scientific LLC. [Link]

  • 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The Strategic Importance of Indazole Derivatives in Chemical Research: A Look at 1H-Indazole-5-boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

An In-depth Technical Guide to 1H-Indazole-5-boronic acid pinacol ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Indazole Nucleus in Modern Chemistry

The indazole scaffold is a privileged heterocyclic motif in contemporary drug discovery, materials science, and agrochemistry. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have made it a cornerstone for the development of novel bioactive compounds and functional materials. The strategic introduction of functional groups onto the indazole ring is paramount for modulating the physicochemical and biological properties of the resulting molecules. Among the array of synthetic tools available, organoboron reagents, particularly boronic acid pinacol esters, have emerged as indispensable building blocks.

This technical guide provides a comprehensive overview of 1H-Indazole-5-boronic acid pinacol ester, a versatile and highly valuable intermediate. We will delve into its fundamental properties, provide detailed experimental protocols for its synthesis and application in the cornerstone Suzuki-Miyaura cross-coupling reaction, and explore its diverse applications, offering a holistic perspective for researchers, scientists, and drug development professionals.

Core Properties of 1H-Indazole-5-boronic acid pinacol ester

1H-Indazole-5-boronic acid pinacol ester is an off-white to light yellow crystalline powder that has gained widespread adoption in organic synthesis due to its enhanced stability and ease of handling compared to its corresponding free boronic acid. The pinacol protecting group shields the Lewis acidic boron center, mitigating common decomposition pathways such as dehydration to form boroxines and protodeboronation.[1] This improved stability translates to a longer shelf-life and greater reproducibility in synthetic protocols.

Below is a summary of the key physicochemical properties for both the unprotected and the commonly used N-Boc protected variant.

Property1H-Indazole-5-boronic acid pinacol ester1-Boc-1H-indazole-5-boronic acid pinacol ester
Synonyms 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazoletert-Butyl this compound-1-carboxylate
CAS Number 862723-42-0[2][3]864771-44-8[4]
Molecular Formula C₁₃H₁₇BN₂O₂[2][3]C₁₈H₂₅BN₂O₄[4][5]
Molecular Weight 244.10 g/mol [2][3]344.22 g/mol [4]
Appearance Off-white to light yellow powder[3]Beige to brownish powder or solid[4]
Purity ≥ 95% (HPLC)[3]≥ 95%[4]
Storage Conditions Store at ≤ -4 °C[3]Store at 0 - 8 °C[4]
Boiling Point 404.1 ± 18.0 °C[6]Not available
Density 1.15 ± 0.1 g/cm³[6]Not available

Solubility Profile: While quantitative solubility data for 1H-Indazole-5-boronic acid pinacol ester is not extensively published, it is known to be soluble in a range of common organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), and dichloromethane (DCM). Generally, pinacol esters exhibit significantly better solubility in organic solvents compared to their parent boronic acids.[7][8]

Synthesis of 1H-Indazole-5-boronic acid pinacol ester

The most common and efficient method for the synthesis of aryl boronic esters is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Below is a representative, detailed protocol for the synthesis of 1H-Indazole-5-boronic acid pinacol ester from the readily available starting material, 5-bromo-1H-indazole.

Experimental Protocol: Miyaura Borylation

Reaction Scheme:

Materials:

  • 5-Bromo-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add 5-bromo-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask via cannula or syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes. Subsequently, add Pd(dppf)Cl₂ (0.03 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1H-Indazole-5-boronic acid pinacol ester as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Anhydrous Solvent: While some Suzuki-Miyaura couplings tolerate water, the Miyaura borylation is best performed under anhydrous conditions to prevent hydrolysis of the diboron reagent and the product boronic ester.

  • Base: Potassium acetate serves as a mild base, which is sufficient to facilitate the catalytic cycle without promoting side reactions that can occur with stronger bases.

  • Catalyst System: The Pd(dppf)Cl₂ catalyst is a robust and efficient pre-catalyst for this type of transformation, known for its high activity and broad functional group tolerance.

Characterization

Accurate characterization of 1H-Indazole-5-boronic acid pinacol ester is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • ~10.0-10.5 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indazole ring. The chemical shift can be variable and the peak may be broad due to proton exchange.

  • ~8.3-8.4 ppm (s, 1H): A singlet corresponding to the proton at the C4 position of the indazole ring.

  • ~8.1-8.2 ppm (s, 1H): A singlet corresponding to the proton at the C3 position of the indazole ring.

  • ~7.7-7.8 ppm (d, 1H): A doublet for the proton at the C6 position, coupled to the C7 proton.

  • ~7.4-7.5 ppm (d, 1H): A doublet for the proton at the C7 position, coupled to the C6 proton.

  • ~1.3-1.4 ppm (s, 12H): A sharp singlet integrating to 12 protons, characteristic of the four equivalent methyl groups of the pinacol ester.

Expected ¹³C NMR Data (101 MHz, CDCl₃):

  • ~140-142 ppm: C7a of the indazole ring.

  • ~135-137 ppm: C3 of the indazole ring.

  • ~128-130 ppm: C6 of the indazole ring.

  • ~125-127 ppm: C4 of the indazole ring.

  • ~120-122 ppm: C3a of the indazole ring.

  • ~110-112 ppm: C7 of the indazole ring.

  • ~83-84 ppm: The two quaternary carbons of the pinacol ester attached to oxygen.

  • ~24-25 ppm: The four methyl carbons of the pinacol ester.

  • The carbon attached to the boron (C5) may not be observed or may appear as a very broad signal due to quadrupolar relaxation.

Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: 245.15

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of 1H-Indazole-5-boronic acid pinacol ester is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OR)₂]⁻ (Activated Boronate) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² (Coupled Product) Base_activation R²-B(OR)₂ + Base → [R²-B(OR)₂(Base)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[12]

  • Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center. This step requires activation of the boronate by a base, which forms a more nucleophilic "ate" complex.[11][13]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Materials:

  • 1H-Indazole-5-boronic acid pinacol ester

  • An aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane or a Toluene/Ethanol/Water solvent mixture

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1H-Indazole-5-boronic acid pinacol ester (1.2 eq.), the aryl bromide (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by the aqueous sodium carbonate solution. The solvent system should be thoroughly degassed prior to use.

  • Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent in vacuo and purify the crude residue by flash column chromatography or recrystallization to yield the desired biaryl product.

Self-Validating System in Protocol Design: The success of a Suzuki-Miyaura coupling is contingent on the careful control of several parameters. The use of a pre-catalyst like Pd(PPh₃)₄ ensures a reliable source of the active Pd(0) species. The biphasic solvent system with a carbonate base is a well-established and robust condition that facilitates both the dissolution of the organic reagents and the activation of the boronic ester in the aqueous phase. Monitoring by TLC or LC-MS provides in-process validation of the reaction's progress, allowing for adjustments to reaction time if necessary.

Diverse Applications in Research and Development

The ability to readily introduce the indazole moiety makes 1H-Indazole-5-boronic acid pinacol ester a valuable building block across several scientific disciplines.

  • Pharmaceutical Development: The indazole core is present in numerous approved drugs and clinical candidates, particularly in oncology. This reagent allows for the synthesis of libraries of indazole-containing compounds for screening against various biological targets, such as protein kinases. Its use has been pivotal in the development of novel anti-cancer and anti-inflammatory agents.[9][14]

  • Agrochemical Synthesis: The biological activity of the indazole scaffold extends to crop protection. 1H-Indazole-5-boronic acid pinacol ester is used to synthesize novel herbicides, fungicides, and insecticides with potentially improved efficacy and novel modes of action.[10]

  • Materials Science: The rigid, aromatic structure of the indazole nucleus can be incorporated into polymers and organic electronic materials. This building block enables the synthesis of conjugated materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Bioconjugation and Chemical Biology: The boronic ester functionality can be used in bioconjugation strategies, for example, in the development of fluorescent probes and sensors for detecting biologically relevant molecules.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1H-Indazole-5-boronic acid pinacol ester.

  • Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask or respirator is recommended.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place as per the recommended storage conditions to maintain its stability and purity.[3]

Conclusion

1H-Indazole-5-boronic acid pinacol ester stands out as a robust and versatile synthetic intermediate. Its enhanced stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the efficient construction of complex molecules containing the privileged indazole scaffold. For researchers and developers in the pharmaceutical, agrochemical, and materials science sectors, a thorough understanding of the properties and protocols outlined in this guide is essential for leveraging this powerful building block to its full potential, accelerating innovation and discovery.

References

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchGate. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. ResearchGate. Available at: [Link]

  • 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. MDPI. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. National Institutes of Health. Available at: [Link]

  • 1H-INDAZOLE-5-BORONIC ACID PINACOL ESTER at ₹ 300/kg - IndiaMART. IndiaMART. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. ResearchGate. Available at: [Link]

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The BRAF Inhibitor Dabrafenib: A Technical Guide to Characterization and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Core Driver of Melanoma

In the landscape of targeted oncology, Dabrafenib (GSK2118436) has emerged as a cornerstone therapy for cancers driven by mutations in the BRAF gene.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[1][2] In approximately 50% of metastatic melanomas, a specific point mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor proliferation.[1][2] Dabrafenib is a potent and selective ATP-competitive inhibitor of this mutated BRAF kinase, offering a targeted approach to disrupt this oncogenic signaling cascade.[3][4] This technical guide provides an in-depth characterization of Dabrafenib, from its molecular mechanism of action to preclinical evaluation workflows and the critical challenge of acquired resistance.

Physicochemical and Pharmacokinetic Profile of Dabrafenib

A thorough understanding of a compound's properties is fundamental to its development and application. Dabrafenib's characteristics are summarized below.

PropertyValueSource
Chemical Name N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[1]
CAS Number 1195765-45-7 (free base)[1]
Molecular Formula C23H20F3N5O2S2[1][5]
Molecular Weight 519.56 g/mol [1][5]
Solubility Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming)[5][6]
Bioavailability 95%[7][8]
Time to Peak 2 hours[9]
Protein Binding 99.7%[9]
Metabolism Primarily by CYP2C8 and CYP3A4 to active (hydroxy-dabrafenib) and inactive metabolites[9]
Elimination 71% in feces, 23% in urine[9]
Half-life 5.2 to 8 hours[9]

Mechanism of Action: Selective Inhibition of the MAPK Pathway

Dabrafenib exerts its therapeutic effect by selectively targeting mutated forms of the BRAF kinase.[9] In its wild-type state, the RAS/RAF/MEK/ERK pathway is a tightly regulated cascade that transduces extracellular signals to the nucleus to control cell proliferation and survival. However, in BRAF-mutant cancers, the kinase is constitutively active, leading to persistent downstream signaling.

Dabrafenib is an ATP-competitive inhibitor that binds to the active conformation of the BRAF kinase, preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[10] This, in turn, inhibits the phosphorylation of ERK1 and ERK2, the final kinases in the cascade. The ultimate result is a halt in the aberrant signaling, leading to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[4][10]

MAPK_Pathway_Dabrafenib cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->Inhibition Inhibition->BRAF

Figure 1: Mechanism of action of Dabrafenib on the MAPK signaling pathway.

Dabrafenib exhibits remarkable selectivity for mutant BRAF, particularly V600E, V600K, and V600D, over wild-type BRAF and other kinases.[5][9][11] This selectivity is crucial for its therapeutic window, minimizing off-target effects.

KinaseIC50 (nM)
B-Raf (V600E) 0.6 - 0.7
B-Raf (V600K) 0.5
B-Raf (V600D) 1.9
B-Raf (wild-type) 3.2 - 5.2
C-Raf 5.0 - 6.3
ALK5 <100*
SIK2 <100

Note: While a binding assay showed an IC50 <100 nM for ALK5, cell-based assays indicated a lack of ALK5 inhibition.[3][12]

Preclinical Characterization: Experimental Workflows

The preclinical evaluation of Dabrafenib involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Assays

1. Kinase Activity Assay: This assay directly measures the ability of Dabrafenib to inhibit the enzymatic activity of BRAF. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.

  • Protocol Outline:

    • Prepare a dilution series of Dabrafenib.

    • In a microplate, combine the diluted Dabrafenib, a europium-labeled anti-tag antibody bound to the BRAF kinase, and an Alexa Fluor® 647-labeled ATP-competitive tracer.

    • Incubate for 1 hour at room temperature.

    • Measure the FRET signal. A decrease in FRET corresponds to the displacement of the tracer by Dabrafenib.

    • Calculate IC50 values from the dose-response curve.[13]

2. Cell Proliferation Assay: This assay assesses the cytostatic or cytotoxic effects of Dabrafenib on cancer cell lines. The MTT or CyQUANT assays are commonly used.

  • Protocol Outline (for A375 cell line):

    • Seed A375 cells (a human melanoma cell line with the BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of Dabrafenib concentrations for 72-120 hours.

    • Add MTT reagent and incubate, allowing viable cells to convert it to formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance.

    • Plot absorbance against Dabrafenib concentration to determine the IC50 value for growth inhibition.[12][14][15][16]

3. Western Blot Analysis of MAPK Pathway Modulation: This technique is used to confirm that Dabrafenib inhibits the intended signaling pathway within the cell.

  • Protocol Outline:

    • Treat BRAF V600E mutant cells (e.g., A375P) with Dabrafenib for a specified time (e.g., 1 hour).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of MEK and ERK.

    • Use secondary antibodies conjugated to a detection system (e.g., HRP) and visualize the protein bands. A decrease in the phosphorylated forms of MEK and ERK indicates pathway inhibition.[3][4]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellProlif Cell Proliferation Assay (e.g., A375, SK-MEL-28) (Growth IC50) KinaseAssay->CellProlif Potency WesternBlot Western Blot Analysis (pMEK, pERK levels) CellProlif->WesternBlot Mechanism Xenograft Xenograft Models (e.g., A375P in mice) WesternBlot->Xenograft Target Engagement PD_Analysis Pharmacodynamic Analysis (Tumor pERK levels) Xenograft->PD_Analysis Biomarker Modulation Efficacy Efficacy Studies (Tumor Growth Inhibition) PD_Analysis->Efficacy Therapeutic Effect

Figure 2: A typical preclinical experimental workflow for characterizing Dabrafenib.

In Vivo Studies

In vivo studies are crucial for evaluating the efficacy and pharmacodynamics of Dabrafenib in a whole-organism context.

  • Xenograft Models: Human melanoma cells with the BRAF V600E mutation (e.g., A375P or Colo 205) are implanted into immunocompromised mice.[10][17]

  • Efficacy Assessment: Once tumors are established, mice are treated with orally administered Dabrafenib. Tumor growth is monitored over time and compared to a vehicle-treated control group. Dose-dependent tumor growth inhibition and even regression are key endpoints.[4][17]

  • Pharmacodynamic Analysis: Tumor samples are collected at various time points after treatment to assess the in vivo inhibition of the MAPK pathway via immunohistochemistry or western blotting for phosphorylated ERK.[10][17]

The Challenge of Acquired Resistance

Despite the initial high response rates to Dabrafenib, acquired resistance is a significant clinical challenge, with most patients eventually progressing.[18] Resistance mechanisms can be broadly categorized into those that reactivate the MAPK pathway and those that activate alternative signaling pathways.

MAPK Pathway Reactivation:

  • NRAS Mutations: Activating mutations in NRAS (e.g., Q61K) can reactivate the MAPK pathway downstream of BRAF, bypassing the inhibitory effect of Dabrafenib.[9][19][20]

  • MEK1/2 Mutations: Mutations in MEK1 or MEK2 can render them resistant to upstream signaling or alter their conformation, preventing effective inhibition.[2][19]

  • BRAF Amplification or Splicing: Increased copy numbers of the mutant BRAF gene or the expression of splice variants that lack the drug-binding domain can overcome the effects of Dabrafenib.[18][19]

Activation of Alternative Pathways:

  • PI3K/Akt Pathway Activation: The activation of the PI3K/Akt/mTOR pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can provide an alternative survival signal for cancer cells, making them less dependent on the MAPK pathway.[7][8][15][21][22]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs, such as PDGFRβ or EGFR, can activate both the MAPK and PI3K/Akt pathways, leading to resistance.[18][22]

Resistance_Mechanisms cluster_mapk_reactivation MAPK Pathway Reactivation cluster_alternative_pathways Alternative Pathway Activation NRAS_mut NRAS Mutation (e.g., Q61K) Resistance Acquired Resistance to Dabrafenib NRAS_mut->Resistance MEK_mut MEK1/2 Mutation MEK_mut->Resistance BRAF_amp BRAF Amplification or Splicing BRAF_amp->Resistance PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Resistance RTK_up RTK Upregulation (e.g., PDGFRβ, EGFR) RTK_up->Resistance

Figure 3: Major mechanisms of acquired resistance to Dabrafenib.

Combination Therapy: A Strategy to Overcome Resistance

To combat acquired resistance, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib.[21] This dual blockade of the MAPK pathway at two different points can delay the onset of resistance and improve progression-free and overall survival compared to Dabrafenib monotherapy.[1][21] The combination has become a standard of care for patients with BRAF V600-mutant melanoma.[20]

Conclusion

Dabrafenib represents a significant advancement in the treatment of BRAF-mutant cancers. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have translated into substantial clinical benefits for patients. A comprehensive understanding of its mechanism of action, pharmacokinetic properties, and the molecular basis of resistance is essential for its optimal use and the development of next-generation therapeutic strategies. The continued investigation into combination therapies and the dynamic interplay of signaling pathways in resistant tumors will be critical in further improving outcomes for patients with BRAF-driven malignancies.

References

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  • A Comparative Selectivity Profile of Anticancer Agent 3 (Dabrafenib) and Other Signal Transduction Inhibitors. Benchchem.
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central.
  • Targeting the PI3K/AKT/mTOR pathway overcomes the stimulating effect of dabrafenib on the invasive behavior of melanoma cells with acquired resistance to the BRAF inhibitor.
  • Clinical Implications of Acquired BRAF Inhibitors Resistance in Melanoma. MDPI.
  • Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mut
  • Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. MDPI.
  • Drug Monographs: Dabrafenib and Trametinib. PMC - PubMed Central.
  • Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. PubMed.
  • Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma. BMC Cancer.
  • Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. The University of Manchester.
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  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combin
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central.
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  • Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. PMC - NIH.
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  • IC50 values of BRAFV600 mutated melanoma cells after exposure to single...
  • Dabrafenib (GSK2118436) (#91942). Cell Signaling Technology.
  • The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. AACR Journals.
  • (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions.
  • Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. Clinical Trials.
  • The MAPK (ERK)
  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK P
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An In-Depth Technical Guide to the Molecular Structure and Applications of 5-Indazole Boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-indazole boronic acid pinacol ester, a versatile heterocyclic building block pivotal in contemporary drug discovery and organic synthesis. We will delve into its molecular architecture, spectroscopic signature, and field-proven applications, offering insights grounded in established scientific principles and experimental validation.

Introduction: The Strategic Importance of the Indazole Nucleus

The indazole scaffold is a privileged bicyclic heteroaromatic system that is isosteric to indole. This structural feature allows it to mimic the biological interactions of indole-containing natural products, making it a cornerstone in medicinal chemistry.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the indazole core is therefore a critical endeavor in the development of novel therapeutics.

5-Indazole boronic acid pinacol ester has emerged as a key intermediate for this purpose. The boronic acid pinacol ester moiety serves as a stable, versatile handle for introducing a diverse range of substituents at the 5-position of the indazole ring through robust and efficient cross-coupling reactions.[2][3] This guide will elucidate the fundamental properties of this compound and showcase its utility for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-indazole boronic acid pinacol ester consists of a bicyclic indazole core linked at the 5-position to a pinacolato boronic ester group. The pinacol ester group enhances the stability of the boronic acid, making it less prone to protodeboronation and facilitating its isolation, purification, and storage.[2][3]

PropertyValueReference
Chemical Formula C₁₃H₁₇BN₂O₂[2][4]
Molecular Weight 244.10 g/mol [2][4]
Appearance Off-white to light yellow powder[2]
CAS Number 862723-42-0[2]
Storage Conditions Store at ≤ -4 °C[2]

Synthesis and Characterization

The synthesis of 5-indazole boronic acid pinacol ester is typically achieved through a two-step sequence starting from the commercially available 5-amino-1H-indazole. The first step involves the conversion of the amino group to an iodo group via a Sandmeyer-type reaction. The resulting 5-iodo-1H-indazole then undergoes a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron to yield the final product.

Experimental Protocol: Synthesis of 5-Indazole Boronic Acid Pinacol Ester

Step 1: Synthesis of 5-Iodo-1H-indazole

A detailed protocol for the synthesis of 5-iodo-1H-indazole from 5-amino-1H-indazole is as follows:

  • To a solution of 1H-indazol-5-amine in hydrochloric acid at 0 °C, a solution of sodium nitrite in water is added dropwise.

  • The resulting diazonium salt solution is then slowly added to a solution of potassium iodide in water at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield 5-iodo-1H-indazole.

Step 2: Miyaura Borylation of 5-Iodo-1H-indazole

The following is a representative protocol for the palladium-catalyzed borylation:

  • In a reaction vessel, 5-iodo-1H-indazole, bis(pinacolato)diboron, and a base such as potassium acetate are combined.

  • A suitable solvent, typically 1,4-dioxane or dimethylformamide (DMF), is added.

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen).

  • A palladium catalyst, such as Pd(dppf)Cl₂, is added, and the mixture is heated to 80-100 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated.

  • The crude product is then purified by column chromatography on silica gel to afford 5-indazole boronic acid pinacol ester.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Miyaura Borylation 5-Amino-1H-indazole 5-Amino-1H-indazole Diazotization Diazotization 5-Amino-1H-indazole->Diazotization NaNO2, HCl Iodination_Reaction KI Diazotization->Iodination_Reaction 5-Iodo-1H-indazole 5-Iodo-1H-indazole Iodination_Reaction->5-Iodo-1H-indazole Borylation_Reaction Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 5-Iodo-1H-indazole->Borylation_Reaction 5-Indazole_Boronic_Acid_Pinacol_Ester 5-Indazole Boronic Acid Pinacol Ester Borylation_Reaction->5-Indazole_Boronic_Acid_Pinacol_Ester

Synthetic workflow for 5-indazole boronic acid pinacol ester.
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indazole ring protons and a prominent singlet for the twelve equivalent methyl protons of the pinacol group around 1.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the indazole core and the pinacol group. The carbon atom attached to the boron will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (244.10 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, and B-O stretching.

Applications in Drug Discovery and Organic Synthesis

The primary utility of 5-indazole boronic acid pinacol ester lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[2][3] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 5-position of the indazole and a wide variety of aryl, heteroaryl, or vinyl halides and triflates. This capability is instrumental in the synthesis of complex molecules with potential therapeutic applications, particularly in the fields of oncology and neurobiology.[5]

The indazole moiety, when incorporated into larger molecules, can modulate their pharmacological properties. For instance, derivatives of indazole have been investigated as kinase inhibitors, which are a critical class of anti-cancer agents. The ability to systematically modify the substituent at the 5-position using 5-indazole boronic acid pinacol ester allows for the fine-tuning of a compound's binding affinity, selectivity, and pharmacokinetic profile.

Suzuki_Coupling_Application Indazole_Boronic_Ester 5-Indazole Boronic Acid Pinacol Ester Coupling_Reaction Suzuki-Miyaura Coupling Indazole_Boronic_Ester->Coupling_Reaction Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupling_Reaction Pd Catalyst, Base Functionalized_Indazole 5-Substituted Indazole (Indazole-R) Coupling_Reaction->Functionalized_Indazole Drug_Discovery Drug Discovery (e.g., Kinase Inhibitors) Functionalized_Indazole->Drug_Discovery

Application in Suzuki-Miyaura coupling for drug discovery.

Conclusion

5-Indazole boronic acid pinacol ester is a high-value chemical intermediate that provides a reliable and efficient gateway to a vast chemical space of functionalized indazole derivatives. Its stability, reactivity, and versatility in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its molecular structure, properties, and reactivity is paramount for its effective utilization in the design and synthesis of next-generation therapeutics and functional materials.

References

  • JEOL. (2007).
  • The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]

  • Leonardi, M., et al. (2021).
  • Indagoo. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-(4,4,5,5-tetramethyl-[1][2][6]dioxaborolan-2-yl)-1H-indazole. Retrieved from [https://www.jk-scientific.com/4-(4,4,5,5-tetramethyl-[1][2][6]dioxaborolan-2-yl)-1H-indazole-885618-33-7.html]([Link]1][2][6]dioxaborolan-2-yl)-1H-indazole-885618-33-7.html)

  • ResearchGate. (n.d.). Fig. 1 1H-NMR analysis of the reaction mixtures of boronic esters 1a-d....
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2020). PMC. [Link]

  • PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Retrieved from [Link]

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Foreword: The Role of Spectroscopic Integrity in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(pinacolboranyl)-1H-indazole

In the landscape of contemporary drug development and materials science, the precise structural elucidation of molecular intermediates is not merely a procedural step but the bedrock of innovation. 5-(pinacolboranyl)-1H-indazole stands as a pivotal building block, particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge complex, biologically active molecules.[1][2] Its indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and therapeutic agents.[2] The pinacolboranyl group, a stable and versatile boronic acid ester, provides the synthetic handle for these critical transformations.

This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and Mass Spectrometry—used to verify the identity, purity, and structure of 5-(pinacolboranyl)-1H-indazole. As a Senior Application Scientist, my objective is not to present a simple list of data points, but to illuminate the causality behind the spectral features and to describe the robust, self-validating protocols required to generate this data with high fidelity. This document is designed for the practicing researcher who understands that meticulous characterization is inseparable from successful synthesis.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 5-(pinacolboranyl)-1H-indazole that dictate its spectral signature are:

  • The Indazole Ring System : A bicyclic aromatic heteroatom system with distinct electronic environments for each proton and carbon.

  • The N-H Proton : A labile proton whose signal in ¹H NMR is sensitive to solvent, concentration, and temperature.

  • The Pinacolboranyl Group : A bulky, sterically demanding group with twelve equivalent methyl protons and a characteristic B-O bond.

Below is a diagram of the molecular structure with systematic numbering used for subsequent NMR assignments.

Caption: Molecular structure of 5-(pinacolboranyl)-1H-indazole with atom numbering.

The following sections detail the expected spectral output from primary analytical techniques and the rigorous protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing unambiguous information about the carbon skeleton and proton environments.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a unique fingerprint. The key diagnostic signals are the downfield aromatic protons, whose splitting patterns reveal their connectivity, the broad singlet for the N-H proton, and the highly shielded, intense singlet for the twelve equivalent methyl protons of the pinacol group. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its hydrogen-bond accepting nature helps to resolve the N-H proton, which might otherwise exchange too rapidly or be too broad to observe in a less polar solvent like CDCl₃.

Summarized ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.2br s1HNH -1Acidic proton, broad due to quadrupolar coupling and exchange. Shift is highly solvent-dependent.
~8.25s1HCH -4Singlet due to minimal coupling with adjacent protons, deshielded by proximity to the boron substituent.
~8.10s1HCH -3Typically a singlet in the indazole ring.
~7.65d1HCH -7Doublet, coupled to H-6.
~7.55d1HCH -6Doublet, coupled to H-7.
1.30s12H-C(CH₃ )₄Twelve equivalent protons of the two gem-dimethyl groups on the pinacol ester, appearing as a sharp, intense singlet.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

This protocol ensures reproducibility and accuracy, forming a self-validating system.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-(pinacolboranyl)-1H-indazole and dissolve it in ~0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D). The use of a deuterated solvent is critical to avoid a large interfering solvent signal.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of variable temperature control.

  • Tuning and Shimming: Tune and match the probe to the sample. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 5 seconds. This longer delay is crucial for accurate integration, especially for the slowly relaxing quadrupolar-coupled boron-adjacent nuclei.

    • Number of Scans (NS): 16-32 scans to achieve an excellent signal-to-noise ratio.

    • Spectral Width (SW): 0-16 ppm.

  • Processing: Apply an exponential line broadening factor of 0.3 Hz. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO solvent peak at δ 2.50 ppm.

¹³C{¹H} NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. Key features include the aromatic carbons of the indazole ring, the quaternary carbons of the pinacol group, and the highly shielded methyl carbons. The carbon atom directly attached to boron (C-5) is of particular interest. Its signal may be broadened due to quadrupolar relaxation of the adjacent ¹¹B nucleus, and its chemical shift is a key indicator of successful borylation.

Summarized ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~141.0C -7aQuaternary indazole carbon.
~135.0C -3Indazole methine carbon.
~128.0C -4Indazole methine carbon.
~125.0C -6Indazole methine carbon.
~120.0C -3aQuaternary indazole carbon.
~110.0C -7Indazole methine carbon.
~83.5C -(CH₃)₂Quaternary carbons of the pinacolboranyl group.
~24.8-C(C H₃)₄Methyl carbons of the pinacolboranyl group.
Not observed or very broadC -5Carbon attached to boron; signal is often difficult to observe due to quadrupolar broadening.

Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

  • Sample and Instrument Setup: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker systems).

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

    • Spectral Width (SW): 0-220 ppm.

  • Processing: Apply an exponential line broadening of 1-2 Hz. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum's trustworthiness comes from the highly characteristic frequencies of specific bond vibrations. For this molecule, we expect to see clear absorptions for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the crucial B-O bond of the pinacol ester.

Summarized IR Data (ATR)

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3300-3100Medium, BroadN-H StretchIndazole N-H
3100-3000MediumC-H StretchAromatic C-H
2980-2850StrongC-H StretchAliphatic C-H (Pinacol)
1620-1450Medium-StrongC=C StretchAromatic Ring
1380-1350StrongB-O StretchBoronate Ester
1145StrongC-O StretchBoronate Ester

Experimental Protocol: Solid-State ATR-IR

This method is fast, requires minimal sample preparation, and is highly reproducible.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is critical as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (~1-2 mg) of the solid 5-(pinacolboranyl)-1H-indazole powder onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks.

Mass Spectrometry (MS)

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is the most definitive evidence for a compound's elemental composition. For 5-(pinacolboranyl)-1H-indazole (C₁₃H₁₇BN₂O₂), the expected monoisotopic mass can be calculated with high precision.

  • Calculated Exact Mass: 244.1387 g/mol

Expected Fragmentation: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺: 245.1465 m/z

Experimental Protocol: ESI-HRMS Analysis

The following workflow ensures the generation of authoritative and verifiable mass data.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep 1. Dissolve ~1 mg of sample in 1 mL of HPLC-grade Methanol/Water (1:1) with 0.1% Formic Acid infusion 2. Infuse solution into ESI source at 5-10 µL/min via syringe pump prep->infusion ionization 3. Ionize in positive mode (ESI+) infusion->ionization detection 4. Detect ions using a high-resolution analyzer (e.g., Orbitrap, TOF) ionization->detection mass_extraction 5. Extract mass spectrum and identify [M+H]⁺ peak detection->mass_extraction comparison 6. Compare experimental m/z to calculated exact mass (tolerance < 5 ppm) mass_extraction->comparison

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and potent antitumor properties.[1][3][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Niraparib, feature the indazole core, underscoring its significance in the development of modern therapeutics.[3][5][6]

This guide provides a comprehensive exploration of the core physical and chemical properties of indazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively work with this versatile class of compounds. We will delve into the structural nuances, reactivity, and analytical characterization of indazoles, moving beyond a simple recitation of facts to explain the underlying principles that govern their behavior.

I. Structural Features and Tautomerism: The Key to Indazole's Versatility

The indazole ring system can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[7] The position of the proton on the nitrogen atoms significantly influences the molecule's electronic distribution, reactivity, and biological interactions.

G

The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[3][6] This stability is attributed to its benzenoid character, which imparts greater aromaticity compared to the quinonoid structure of the 2H-tautomer.[8] The energy difference between the 1H and 2H tautomers is approximately 2.3 kcal/mol.[7]

Expert Insight:

The tautomeric preference is not merely an academic curiosity; it has profound implications for synthesis and biological activity. The regioselectivity of N-alkylation and other substitution reactions is directly influenced by the tautomeric equilibrium. Furthermore, the ability of the indazole core to act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets, is dictated by the position of the N-H proton.

II. Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of the physicochemical properties of indazole derivatives is paramount for their successful application in drug discovery, influencing everything from solubility and permeability to metabolic stability.

Acidity and Basicity

Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to yield an indazolate anion.[9] The pKa values for these equilibria are approximately 1.04 for the indazolium/indazole pair and 13.86 for the indazole/indazolate pair.[9][10] 2H-Indazole derivatives are generally stronger bases than their 1H-counterparts.[11]

Solubility and Lipophilicity

The solubility and lipophilicity (logP) of indazole derivatives are highly dependent on the nature and position of their substituents. The introduction of polar functional groups, such as carboxylic acids or hydroxyls, can enhance aqueous solubility, a critical factor for bioavailability.[12] Conversely, the addition of lipophilic moieties can increase membrane permeability. The strategic placement of substituents allows for the fine-tuning of these properties to optimize the pharmacokinetic profile of a drug candidate.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between N-1 and N-2 isomers.[8][13]

  • ¹H NMR: The chemical shift of the C3-H proton is a key diagnostic marker. In 1H-indazoles, this proton typically resonates further downfield compared to the corresponding proton in 2H-indazoles.[8]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are also indicative of the substitution pattern.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups within the molecule. The N-H stretching frequency in the IR spectrum can provide information about hydrogen bonding interactions.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of indazole derivatives.[16][17] Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can aid in structural identification.[18]

III. Chemical Properties and Reactivity: A Synthetic Chemist's Perspective

The reactivity of the indazole ring is a reflection of its heteroaromatic nature. It can undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

Electrophilic Substitution

Indazoles readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[11] The position of substitution is influenced by the reaction conditions and the nature of the substituents already present on the ring.

N-Substitution Reactions

The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated, acylated, or arylated.[19] The ratio of N-1 to N-2 substitution is dependent on several factors, including the nature of the electrophile, the base used, and the solvent.[13]

G Indazole 1H-Indazole N1_Product N-1 Substituted Indazole Indazole->N1_Product N-1 Attack N2_Product N-2 Substituted Indazole Indazole->N2_Product N-2 Attack Electrophile Electrophile (E+) Electrophile->N1_Product Electrophile->N2_Product

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have become powerful tools for the functionalization of the indazole core.[1][19] These reactions allow for the introduction of a wide range of substituents at specific positions, facilitating the synthesis of diverse libraries of compounds for biological screening.

IV. Synthesis of Indazole Derivatives: Key Methodologies

A variety of synthetic routes have been developed for the construction of the indazole ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes
  • From o-Toluidine: Diazotization of o-toluidine followed by ring closure is a traditional method for the synthesis of 1H-indazole.[11]

  • From Anthranilic Acid: Diazotization of anthranilic acid followed by reductive cyclization also yields 1H-indazole.[1][11]

Modern Synthetic Methods
  • Palladium-Catalyzed Reactions: As mentioned, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted indazoles.[1] For example, the reaction of 2-bromobenzaldehydes with benzophenone hydrazone followed by cyclization is an efficient route to 1H-indazoles.[1]

  • Copper-Catalyzed Reactions: Copper-catalyzed reactions have also emerged as valuable methods for indazole synthesis. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provides access to 2H-indazoles.[1][20]

  • Metal-Free Syntheses: In recent years, there has been a growing interest in developing metal-free synthetic methods for indazoles.[1] These approaches often utilize oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) to mediate C-N bond formation.[1]

V. Experimental Protocols: A Practical Guide

General Protocol for N-Alkylation of Indazole

This protocol describes a general procedure for the N-alkylation of indazole to yield a mixture of N-1 and N-2 isomers.

  • Reaction Setup: To a solution of 1H-indazole in a suitable solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃).

  • Addition of Alkylating Agent: To the resulting mixture, add the desired alkylating agent (e.g., an alkyl halide) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the general steps for obtaining the crystal structure of an indazole derivative.[21]

  • Crystallization: Grow high-quality single crystals of the indazole derivative using methods such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.[21]

  • Data Collection: Mount a suitable single crystal on a goniometer head and collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source.[21]

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[21][22]

G Start Synthesized Indazole Derivative Crystallization Crystallization Start->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

VI. Biological Activities: The Impact of Indazole Derivatives in Drug Discovery

Indazole derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.[1][2]

Anticancer Activity

A significant number of indazole derivatives have been investigated for their anticancer properties.[5][23][24] They often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3][5] For example, Pazopanib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Anti-inflammatory Activity

Indazole derivatives have also shown potent anti-inflammatory effects.[25] Benzydamine, for instance, is a locally-acting nonsteroidal anti-inflammatory drug.[6]

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, indazole derivatives have been reported to possess antibacterial, antifungal, anti-HIV, and anti-Parkinson's disease activities.[1][3]

Conclusion

The indazole scaffold represents a cornerstone in modern medicinal chemistry, offering a unique combination of structural versatility and broad biological activity. A deep understanding of the physical and chemical properties of indazole derivatives is essential for harnessing their full potential in the design and development of novel therapeutics. This guide has provided a comprehensive overview of these properties, from the fundamental principles of tautomerism and reactivity to practical considerations in synthesis and characterization. As research in this area continues to evolve, the insights presented here will serve as a valuable resource for scientists working at the forefront of drug discovery.

References

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  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing. [Link]

  • Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

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  • SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2020, September 9). IJCRT.org. Retrieved January 11, 2026, from [Link]

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  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. (2025, August 8). Request PDF. Retrieved January 11, 2026, from [Link]

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Sources

A Comprehensive Technical Guide to the Stability and Storage of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a pivotal heterocyclic building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to forge complex molecular architectures.[1][2] Its pinacol boronate ester functionality, while conferring greater stability and handling ease compared to the corresponding boronic acid, remains susceptible to specific degradation pathways.[3][4] An in-depth understanding of its stability profile is not merely a matter of procedural compliance but a fundamental prerequisite for ensuring the reproducibility of synthetic outcomes and the integrity of drug discovery programs. This guide provides a field-proven perspective on the intrinsic stability of this reagent, delineates its primary degradation mechanisms, and establishes rigorous protocols for its optimal storage, handling, and analytical assessment.

Introduction: A Cornerstone Reagent in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[5] The title compound, this compound, serves as a key intermediate for introducing this valuable moiety into target molecules, most notably via the Suzuki-Miyaura coupling reaction.[1][6] The presence of the pinacol boronate ester offers a strategic advantage over the free boronic acid, improving solubility in organic solvents and providing a degree of protection against the facile decomposition often observed with free boronic acids.[1][3]

Property Value
Synonyms 1H-Indazole-5-boronic acid pinacol ester, 5-(pinacolboranyl)-1H-indazole
CAS Number 862723-42-0[1][7]
Molecular Formula C₁₃H₁₇BN₂O₂[1][7]
Molecular Weight 244.10 g/mol [7]
Appearance Off-white to light yellow powder or solid[1][8]

The Core Stability Profile: Understanding Degradation Pathways

The chemical integrity of 5-(dioxaborolan-2-yl)-1H-indazole is governed by the inherent reactivity of the aryl boronate ester group and influenced by the indazole ring system. Three primary degradation pathways must be managed to ensure its synthetic utility.

Hydrolysis: The Prevalent Threat

The most common degradation route for pinacol boronate esters is hydrolysis, a reversible reaction that cleaves the B-O bonds of the dioxaborolane ring to yield the free boronic acid (5-borono-1H-indazole) and pinacol.[4][9] While esterification provides a kinetic barrier to this process, it is not absolute.

  • Causality: The boron atom is Lewis acidic and susceptible to nucleophilic attack by water. This process can be accelerated in aqueous or protic solvents and is influenced by pH.[9][10] The presence of residual moisture in solvents or exposure to atmospheric humidity is sufficient to initiate hydrolysis, compromising the reagent's purity and potentially leading to the formation of boronic acid trimers (boroxines), which can complicate subsequent reactions. It's a common misconception that esterification always imparts greater stability than the corresponding boronic acid; the reality is more nuanced and depends heavily on the conditions.[10]

Oxidation: An Irreversible Degradation

Aryl boronic acids and their esters can undergo oxidative degradation, leading to the formation of the corresponding phenol (1H-indazol-5-ol).[11] This is an irreversible process that results in the complete loss of the carbon-boron bond required for cross-coupling.

  • Causality: The C-B bond is susceptible to cleavage by various oxidants, including atmospheric oxygen.[12][13] This process can be catalyzed by trace metal impurities or initiated by light (photo-oxidation).[14] The resulting phenolic impurity not only represents a loss of active reagent but can also interfere with downstream catalytic cycles.

Protodeboronation: Cleavage of the C-B Bond

Protodeboronation is the substitution of the boronate ester group with a hydrogen atom, yielding the parent heterocycle, 1H-indazole. This pathway is particularly relevant under aqueous conditions.[15]

  • Causality: The mechanism often involves the hydrolysis of the ester to the boronic acid, which then undergoes protonolysis. This reaction is pH-dependent and can be accelerated in basic aqueous solutions.[10][15] The loss of the boron moiety is a critical failure mode, as it yields an inactive and often difficult-to-remove byproduct.

Influence of the Indazole N-H Group

The acidic N-H proton of the indazole ring can influence the molecule's reactivity and stability. While it does not directly participate in the primary degradation pathways of the boronate ester, its presence can affect solubility and intermolecular interactions. In certain synthetic contexts, protection of the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can be employed to enhance stability and control regioselectivity in subsequent reactions.[8][16]

cluster_conditions Degradation Triggers main 5-(dioxaborolan-2-yl)-1H-indazole hydrolysis Hydrolysis (+ H₂O) main->hydrolysis Moisture, pH oxidation Oxidation (+ [O]) main->oxidation Air (O₂), Light, Metal Traces protodeboronation Protodeboronation (+ H⁺) main->protodeboronation Aqueous Media boronic_acid 5-Borono-1H-indazole + Pinacol hydrolysis->boronic_acid phenol 1H-Indazol-5-ol oxidation->phenol indazole 1H-Indazole protodeboronation->indazole

Caption: Major Degradation Pathways of 5-(dioxaborolan-2-yl)-1H-indazole.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of 5-(dioxaborolan-2-yl)-1H-indazole. The following recommendations are based on a synthesis of supplier data and established principles of organoboron chemistry.

Storage Conditions
Parameter Condition Rationale
Temperature ≤ -4 °C (Freezer)[1]To minimize the rate of all potential degradation reactions. Some suppliers may indicate 0-8 °C, but freezer storage provides a superior margin of safety for long-term stability.[8]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)To prevent oxidative degradation from atmospheric oxygen.[12][13]
Moisture Store in a tightly sealed container with a desiccant.To prevent hydrolysis from atmospheric moisture.[4][9]
Light Store in an amber or opaque vial.To prevent potential photo-oxidation.[14]
Best Practices for Handling
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing and Dispensing: Conduct all transfers in a glove box or under a positive pressure of inert gas (e.g., an argon-filled balloon). If an inert atmosphere is not available, perform the transfer as quickly as possible in a low-humidity environment.

  • Solvent Selection: Use anhydrous solvents for preparing stock solutions. Solvents should be freshly dried or obtained from a sealed commercial source.

  • Solution Storage: Stock solutions are significantly more susceptible to degradation than the solid material. Prepare solutions fresh for immediate use. If short-term storage is unavoidable, store under argon at low temperatures (≤ -4 °C) and use within 24-48 hours. Perform a purity check before use if stored for longer.

Experimental Protocols for Stability Assessment

A self-validating system requires robust analytical methods to confirm reagent quality. The following protocols outline a forced degradation study and a stability-indicating HPLC method.

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to identify potential degradants and establish the specificity of the analytical method.[17]

Objective: To generate the primary degradation products (boronic acid, phenol, indazole) and confirm the analytical method can resolve them from the parent compound.

Reagents & Equipment:

  • 5-(dioxaborolan-2-yl)-1H-indazole

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • 1M HCl, 1M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Class A volumetric flasks

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 5-(dioxaborolan-2-yl)-1H-indazole in acetonitrile to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 1 hour. Neutralize with 1M HCl and dilute with mobile phase for analysis.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours. Dilute with mobile phase for analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Prepare a solution from this stressed solid for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify 5-(dioxaborolan-2-yl)-1H-indazole and its primary degradants.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Expected Elution Order: 5-Borono-1H-indazole (most polar) -> 1H-Indazol-5-ol -> 1H-Indazole -> 5-(dioxaborolan-2-yl)-1H-indazole (least polar). This method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.

cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL Stock Solution in ACN acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, RT) start->base oxidative Oxidative (30% H₂O₂, RT) start->oxidative photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid) (80°C) start->thermal prep Neutralize (if needed) & Dilute with Mobile Phase acid->prep base->prep oxidative->prep photo->prep thermal->prep analysis Analyze via Stability-Indicating HPLC prep->analysis

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

This compound is an indispensable reagent whose utility is directly proportional to its purity. Its primary vulnerabilities—hydrolysis, oxidation, and protodeboronation—are well-understood and can be effectively mitigated through disciplined laboratory practice. By implementing the stringent storage and handling protocols outlined in this guide and verifying material integrity with robust analytical methods, researchers can ensure the reliability of their synthetic endeavors and uphold the highest standards of scientific integrity in the pursuit of novel therapeutics.

References

  • Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals.Organic Chemistry Frontiers (RSC Publishing).
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.Benchchem.
  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.Chemical Communications (RSC Publishing). DOI:10.1039/C7CC01254C.
  • Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones.White Rose Research Online.
  • Mild Cu-Catalyzed Oxidation of Benzylic Boronic Esters to Ketones.ACS Catalysis.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects.Nature Chemistry.
  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.IRIS.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters.PMC - NIH.
  • 1H-Indazole-5-boronic acid pinacol ester.Chem-Impex.
  • Boronic acid.Wikipedia.
  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.The Journal of Organic Chemistry - ACS Publications.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.ResearchGate.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.PubMed.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.ResearchGate.
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles.PubMed.
  • Stability of Boronic Esters to Hydrolysis : A Comparative Study.Semantic Scholar.
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.Acme Pharmatech.
  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?Protheragen.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.PMC - PubMed Central.
  • 1H-Indazole-5-boronic acid pinacol ester 95 862723-42-0.Sigma-Aldrich.
  • Analytical Techniques In Stability Testing.Separation Science.
  • 1-Boc-1H-indazole-5-boronic acid pinacol ester.Chem-Impex.
  • Stability indicating study by using different analytical techniques.IJSDR.
  • 1H-Indazole-5-boronic acid pinacol ester | 862723-42-0.J&K Scientific.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.PMC - PubMed Central.

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Safety data sheet for 1H-indazole-5-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1H-Indazole-5-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-boronic acid pinacol ester is a heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and organic synthesis.[1][2] Its utility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions, makes it a valuable intermediate in the development of novel therapeutic agents.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the safety data for 1H-indazole-5-boronic acid pinacol ester, moving beyond a simple recitation of facts to offer insights into the causality behind recommended safety procedures. It is designed to empower researchers to work confidently and safely with this versatile compound.

Chemical Identification and Properties

A foundational aspect of chemical safety is the unambiguous identification of the substance and a clear understanding of its physical and chemical properties.

Identifier Value
Chemical Name 1H-Indazole-5-boronic acid pinacol ester
Synonyms 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS Number 862723-42-0[3]
Molecular Formula C13H17BN2O2[3]
Molecular Weight 244.10 g/mol
Appearance Powder[3]
SMILES String CC1(C)OB(OC1(C)C)c2ccc3[nH]ncc3c2[3]
InChI Key SAGPUUKLGWNGOS-UHFFFAOYSA-N[3]

Insight into Properties: The pinacol ester functional group, while enhancing the compound's stability and solubility in organic solvents compared to the free boronic acid, also introduces a susceptibility to hydrolysis.[4] This is a critical consideration for storage and handling, as exposure to moisture can lead to the degradation of the material to the corresponding boronic acid and pinacol.[4]

Hazard Identification and Classification

1H-Indazole-5-boronic acid pinacol ester is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3]

GHS Classification
Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation[3]
Eye Irritation2H319: Causes serious eye irritation[3]
Specific target organ toxicity — Single exposure (Respiratory system)3H335: May cause respiratory irritation[3]

Signal Word: Warning [3]

GHS Hazard Pictograms

Caption: GHS Exclamation Mark Pictogram for Irritation.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety, centered on exposure minimization, is essential when working with 1H-indazole-5-boronic acid pinacol ester. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[8][9] For weighing and transferring the solid, a chemical fume hood is the most appropriate engineering control to prevent inhalation of the powder.[10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[11] Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.[9]

  • Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields are mandatory to protect against dust particles and splashes.[8]

  • Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[3]

Caption: Standard workflow for donning and doffing PPE.

Storage and Stability

Proper storage is crucial to maintain the chemical integrity of 1H-indazole-5-boronic acid pinacol ester and to prevent the formation of potentially hazardous byproducts.

Storage Condition Rationale
Container Keep container tightly closed.[9][10]
Atmosphere Store in a dry, cool, and well-ventilated place.[8][9]
Incompatibilities Avoid strong oxidizing agents.[10]

Expert Insight on Stability: As a pinacol boronic ester, this compound is sensitive to moisture and can hydrolyze.[4] Storing it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life and ensure the reliability of experimental results. The indazole ring system is generally stable, but like many organic compounds, it can be susceptible to oxidation.

Emergency Procedures

Preparedness is key to mitigating the consequences of any laboratory incident. All personnel working with this compound must be familiar with the following emergency procedures.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[8] If breathing is difficult, give oxygen.[8] Seek medical attention if respiratory irritation persists.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[10] If skin irritation occurs, seek medical advice.[13]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[8][10] Remove contact lenses if present and easy to do.[10] Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[8][13]

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent further spread of the spill. Avoid generating dust.[9]

  • Absorb: For small spills, carefully sweep up the solid material using spark-proof tools and place it into a suitable, labeled container for disposal.[9]

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Isolate Isolate and Ventilate Area PPE->Isolate Contain Contain Spill (Prevent Dusting) Isolate->Contain Cleanup Sweep into Labeled Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Sources

Foreword: The Dynamic Nature of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of Substituted Indazole Compounds

To the dedicated researcher, scientist, and drug development professional, the indazole nucleus is more than a mere heterocyclic scaffold; it is a dynamic entity of significant interest in medicinal chemistry.[1][2][3] Its prevalence in approved drugs like pazopanib and niraparib underscores its therapeutic potential.[1] However, the true complexity and elegance of indazole chemistry lie in its tautomerism—the subtle, yet critical, migration of a single proton that dictates the molecule's reactivity, physical properties, and, most importantly, its biological interactions.[4] This guide eschews a conventional, rigid format. Instead, it is structured to provide a senior application scientist’s perspective on the core principles, analytical challenges, and strategic considerations surrounding the tautomerism of substituted indazoles. We will delve into the causality behind experimental choices, offering not just protocols, but the rationale that underpins them.

The Fundamental Equilibrium: 1H-, 2H-, and 3H-Indazoles

Indazole, a fusion of benzene and pyrazole rings, primarily exists in two major tautomeric forms: the 1H-indazole and the 2H-indazole.[1][5] A third, less common form, the 3H-indazole, is generally not aromatic and significantly less stable.[6][7]

  • 1H-Indazole: This form features the mobile proton on the N1 nitrogen. It possesses a benzenoid structure, which confers greater aromaticity and thermodynamic stability.[7][8] In most unsubstituted and many substituted cases, the 1H-tautomer is the predominant form in the solid state and in solution.[1][5][9] Theoretical calculations confirm its greater stability, with the free energy of the 1H-tautomer being approximately 2.3-3.6 kcal/mol lower than the 2H form in the gas phase.[6][8]

  • 2H-Indazole: Here, the proton resides on the N2 nitrogen. This arrangement results in an ortho-quinonoid structure, which is inherently less aromatic and thus thermodynamically less stable than the 1H form.[7][8] Despite this, the 2H-tautomer is a crucial participant in the equilibrium and can be stabilized or even become the dominant species under the influence of specific substituents or solvent conditions.[8][10]

  • 3H-Indazole: This non-aromatic tautomer is rarely observed but can be accessed through specific synthetic routes.[6][11] Its lack of stability makes it a minor component in the tautomeric equilibrium of most indazole systems.

The dynamic interplay between these forms is the central theme of this guide.

Caption: The principal tautomeric equilibrium between the 1H- and 2H-forms of indazole.

Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium (K_T = [2H]/[1H]) is not fixed; it is a finely balanced state influenced by a synergy of electronic, steric, and environmental factors. Understanding these influences is paramount for controlling synthesis and predicting biological activity.

The Role of Substituents

The nature and position of substituents on the indazole ring are the most powerful intrinsic modulators of tautomeric preference.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CN, particularly at the C3 position, can significantly stabilize the 2H-tautomer by delocalizing the negative charge in the corresponding anion, thereby lowering the energy barrier for proton transfer.[8] Conversely, electron-donating groups (EDGs) generally favor the 1H-tautomer.

  • Steric Effects: Bulky substituents at the C3 position can create steric hindrance that disfavors N2-alkylation or protonation, indirectly favoring the 1H form.[12] However, this is not a universal rule, and the interplay with electronic effects can lead to complex outcomes.

  • Intramolecular Hydrogen Bonding: Substituents capable of forming an intramolecular hydrogen bond can lock the system into a specific tautomeric form. For example, a substituent at C7 with a hydrogen bond acceptor can form a stable six-membered ring with the N1-H, strongly favoring the 1H-tautomer.

The Influence of the Medium: Solvent Effects

The solvent environment plays a critical role, primarily through its polarity and hydrogen-bonding capabilities.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can engage in hydrogen bonding with both the N-H donor and the lone pair of the other nitrogen atom, often stabilizing the more polar tautomer.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors. In DMSO, for instance, both 1H and 2H forms can often be observed simultaneously by NMR, as DMSO can solvate both species effectively.[13][14]

  • Non-Polar Solvents (e.g., Chloroform, Toluene): In less polar media, the inherent thermodynamic stability of the 1H-tautomer often dominates.[8] Furthermore, in non-polar solvents, indazoles can form dimers, which can influence the observed tautomeric state.[15]

The choice of solvent for a reaction or for analysis is therefore not a trivial decision; it is a tool to probe or even control the tautomeric equilibrium.

Condition Substituent/Solvent Position Predominant Tautomer Rationale
Electronic Electron-Withdrawing (e.g., -NO₂)C32H-favoredStabilization of the quinonoid structure and the conjugate base.[8]
Electronic Electron-Donating (e.g., -OCH₃)C5, C61H-favoredEnhanced electron density in the benzenoid ring.
Steric Bulky Group (e.g., -tBu)C31H-favoredSteric hindrance near the N2 position.[12]
Solvent Non-polar (e.g., CDCl₃)-1HFavors the thermodynamically most stable, less polar form.[8]
Solvent Polar Aprotic (e.g., DMSO-d₆)-Mixture of 1H and 2HSolvates and allows for the observation of both tautomers in equilibrium.[13][14]
Table 1: Summary of key factors influencing indazole tautomeric preference.

The Analytical Toolkit: Characterizing Tautomeric Forms

No single technique can fully elucidate the tautomeric nature of a substituted indazole. A multi-faceted analytical approach is required, where computational and experimental methods are used in concert to build a self-validating picture of the system.

Analytical_Workflow Integrated Workflow for Tautomer Characterization substance Substituted Indazole (Tautomeric Mixture) nmr NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) substance->nmr uvvis UV-Vis Spectroscopy substance->uvvis xray X-Ray Crystallography (Solid State) substance->xray comp Computational Modeling (DFT, B3LYP) substance->comp ratio Tautomeric Ratio (K_T) in Solution nmr->ratio uvvis->ratio structure Definitive Solid-State Structure xray->structure energy Relative Tautomer Stabilities (ΔE, Gas Phase/Solvent) comp->energy conclusion Comprehensive Tautomer Profile ratio->conclusion structure->conclusion energy->conclusion

Caption: A logical workflow combining multiple analytical techniques for robust tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[13] The chemical environments of nuclei in the 1H- and 2H-tautomers are distinct, leading to separate sets of signals if the exchange rate is slow on the NMR timescale.

Key Diagnostic Signals:

  • ¹³C NMR: The chemical shifts of the carbon atoms at the ring fusion (C3a and C7a) are particularly sensitive to the tautomeric form.

  • ¹H NMR: The chemical shift of the proton at C3 can be diagnostic.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning structures, especially for N-substituted derivatives where tautomerism is fixed.[9] For example, an HMBC correlation from a substituent's protons to C3a or C7a can definitively identify the N1 or N2 isomer.

Protocol 1: NMR Analysis for Tautomer Ratio Determination

Objective: To identify the tautomers present in a solution and quantify their relative ratio.

Rationale: This protocol utilizes the distinct chemical shifts of the two major tautomers. By acquiring spectra in different solvents (e.g., non-polar CDCl₃ and polar aprotic DMSO-d₆), we can also probe the influence of the medium on the equilibrium. Quantitative ¹H NMR (qNMR) is used for accurate ratio determination.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the substituted indazole compound.

    • Prepare two separate samples by dissolving the compound in 0.6 mL of deuterated solvent: one in CDCl₃ and one in DMSO-d₆. Ensure complete dissolution.

    • For qNMR, add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire 2D spectra (gCOSY, gHSQC, gHMBC) to aid in the assignment of all proton and carbon signals for both tautomers.

  • Data Analysis & Interpretation:

    • Assign the signals for each tautomer present in the mixture using the 2D NMR data. Pay close attention to the chemical shifts of C3a and C7a.

    • In the ¹H NMR spectrum, identify well-resolved, non-overlapping signals corresponding to each tautomer.

    • Integrate the selected signals. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

    • Self-Validation: Use multiple, distinct pairs of signals for the calculation. The resulting ratios should be consistent within experimental error. Compare the results from CDCl₃ and DMSO-d₆ to evaluate the solvent's effect on the equilibrium.

UV-Vis Spectroscopy

The difference in electronic structure between the benzenoid 1H- and quinonoid 2H-tautomers gives rise to distinct UV-Vis absorption spectra. The 2H-tautomer, with its more extended conjugation, typically absorbs at a longer wavelength (a bathochromic shift) compared to the 1H-tautomer.[16][17]

Protocol 2: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To qualitatively and quantitatively assess the tautomeric composition based on differential electronic absorption.

Rationale: This method leverages Beer-Lambert's law and the distinct λ_max values of the tautomers. By comparing the spectrum of the unknown mixture to the spectra of "fixed" N1-methyl and N2-methyl analogues (which serve as proxies for the 1H and 2H tautomers, respectively), the equilibrium can be characterized.[16][17]

Methodology:

  • Sample Preparation:

    • Synthesize or procure the N1-methyl and N2-methyl derivatives of the indazole of interest. These serve as pure, non-interconverting standards for the 1H- and 2H-forms.

    • Prepare stock solutions of the parent indazole and the two methylated standards of identical, known concentration (e.g., 1x10⁻⁴ M) in the desired solvent (e.g., acetonitrile or ethanol).

  • Data Acquisition:

    • Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of the N1-methyl standard from ~200-400 nm to identify λ_max(1H).

    • Record the spectrum of the N2-methyl standard to identify λ_max(2H).[17]

    • Record the spectrum of the parent substituted indazole under the same conditions.

  • Data Analysis & Interpretation:

    • Compare the spectrum of the parent indazole to those of the standards. The presence of absorption bands corresponding to both λ_max(1H) and λ_max(2H) indicates a tautomeric mixture.

    • Quantitative Analysis (Approximation): The relative intensities of the absorption maxima can be used to estimate the tautomer ratio. For a more precise calculation, the molar absorptivity (ε) of each standard at both wavelengths is required, and the composition of the mixture can be solved using simultaneous equations.

    • Self-Validation: Perform the analysis in multiple solvents of differing polarity to observe the expected shifts in the equilibrium, which should correlate with the findings from NMR analysis.

X-Ray Crystallography and Computational Chemistry
  • X-Ray Crystallography: Provides unambiguous, high-resolution structural data of the molecule in the solid state. It definitively shows which tautomer is present in the crystal lattice and reveals intermolecular interactions, such as hydrogen-bonding patterns (e.g., dimers, catemers), that stabilize that specific form.[7][18]

  • Computational Methods: Density Functional Theory (DFT), often using the B3LYP functional, is a powerful predictive tool.[10][19][20] It allows for the calculation of the relative energies of the different tautomers in the gas phase. By incorporating solvent models (e.g., Polarizable Continuum Model), the influence of the medium can also be estimated, providing theoretical validation for experimental observations.[20]

Implications in Drug Discovery and Synthesis

The tautomeric state of an indazole is not an academic curiosity; it has profound real-world consequences.

  • Receptor Binding: Tautomers present different hydrogen bond donor/acceptor patterns. The 1H-tautomer has an N-H donor at position 1 and an acceptor at N2, while the 2H-tautomer has the donor at N2 and an acceptor at N1. This seemingly small change can completely alter the binding mode of a drug to its target protein, turning a potent inhibitor into an inactive compound, or vice versa.

  • Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility, all of which are critical parameters in drug development that influence absorption, distribution, metabolism, and excretion (ADME).

  • Synthetic Strategy: The regioselectivity of reactions like N-alkylation is directly controlled by the tautomeric equilibrium and the reaction conditions. Kinetic control (often favoring the more nucleophilic N2) versus thermodynamic control (favoring the more stable N1 product) must be carefully considered to obtain the desired isomer.[21][22]

Conclusion

The study of tautomerism in substituted indazoles is a study of dynamic molecular personality. It is a field where subtle structural changes, driven by substituents and the surrounding environment, lead to significant functional consequences. For the medicinal chemist and drug developer, mastering this concept is essential. It requires a holistic approach, integrating high-level spectroscopy, definitive crystallographic analysis, and predictive computational modeling. By understanding and controlling the tautomeric equilibrium, we can more effectively design and synthesize the next generation of indazole-based therapeutics, transforming a fundamental chemical principle into tangible clinical success.

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  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]

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  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • 2-Methyl-2H-indazole. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5859-5869. [Link]

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A Senior Application Scientist's Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial sourcing, quality control, synthesis, and key applications, with a focus on practical, field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of the Indazole Moiety in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the hinge-binding interactions of the adenosine ring in ATP, the natural ligand for kinases.[1] This bioisosteric relationship has made indazole derivatives a cornerstone in the development of a multitude of kinase inhibitors for oncology and other therapeutic areas.[1][2][3] The introduction of a boronic acid pinacol ester at the 5-position of the indazole ring system creates a versatile synthetic handle, this compound, enabling facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This allows for the systematic exploration of chemical space and the rapid generation of libraries of novel drug candidates.[4]

Commercial Availability and Supplier Evaluation

Acquiring high-quality starting materials is paramount for reproducible and successful synthetic campaigns. This compound is commercially available from several reputable suppliers. When selecting a supplier, it is crucial to consider not only the purity but also the consistency between batches and the quality of the accompanying analytical data.

Below is a comparative table of offerings for this compound (CAS Number: 862723-42-0).

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich 754214-56-7≥95%Inquire
Chem-Impex 08139≥95% (HPLC)250mg, 1g, 5g
BLD Pharm BD16485197%1g, 5g, 25g
GIHI Chemicals GIHI-0382>98%Inquire

Expert Insight: While most suppliers offer a purity of ≥95%, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify the purity and identify any potential impurities that might interfere with subsequent reactions. Pay close attention to the presence of the corresponding boronic acid, which can arise from hydrolysis of the pinacol ester.

Synthesis, Purification, and Quality Control: A Practical Approach

While commercially available, understanding the synthesis and purification of this compound provides valuable insights into potential impurities and informs quality control strategies.

Synthesis via Palladium-Catalyzed Borylation

A common and efficient method for the synthesis of aryl boronate esters is the palladium-catalyzed Miyaura borylation reaction. This involves the cross-coupling of a halo-indazole with bis(pinacolato)diboron (B₂pin₂).[4]

Diagram 1: Synthetic Workflow for this compound

G A 5-Bromo-1H-indazole C PdCl₂(dppf) KOAc, Dioxane A->C B Bis(pinacolato)diboron B->C D This compound C->D Miyaura Borylation

Caption: Palladium-catalyzed Miyaura borylation of 5-bromo-1H-indazole.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified as described in the following section.

Causality Behind Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) active catalyst.

  • Anhydrous Solvent: Minimizes the hydrolysis of the boronate ester product.

  • Potassium Acetate: A mild base that is crucial for the transmetalation step in the catalytic cycle.

  • PdCl₂(dppf): A robust and efficient catalyst for this type of transformation.

Purification: Navigating the Challenges of Boronate Ester Stability

The purification of boronate esters can be challenging due to their susceptibility to hydrolysis on silica gel.[5]

Expert Insight on Purification Strategies:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is the preferred method of purification as it avoids contact with silica gel.

  • Chromatography on Neutral or Deactivated Silica: If chromatography is necessary, using neutral or deactivated silica gel can minimize on-column hydrolysis. Deactivation can be achieved by pre-treating the silica with a solution of triethylamine in the eluent.

  • Aprotic Solvents: Use aprotic solvents for both the sample preparation and the chromatography eluent to further reduce the risk of hydrolysis.

Quality Control: Ensuring Identity and Purity

The identity and purity of this compound should be confirmed by a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H), 8.13 (s, 1H), 7.82 (d, J = 8.4 Hz, 1H), 7.48 (d, J = 8.4 Hz, 1H), 1.37 (s, 12H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 141.2, 135.5, 129.2, 123.8, 122.1, 110.8, 84.1, 25.0. (Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.)

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction allows for the efficient formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, enabling the synthesis of diverse libraries of compounds for biological screening.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

G A 5-(Pinacolboranyl)- 1H-indazole C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Aryl/Heteroaryl Halide (Ar-X) B->C D 5-Aryl-1H-indazole (Potential Kinase Inhibitor) C->D C-C Bond Formation

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 15-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the desired 5-aryl-1H-indazole.

Troubleshooting Common Issues:

  • Low Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If necessary, use a freshly opened bottle or a different palladium source.

    • Base Inefficiency: The choice of base can be critical. Consider screening other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

    • Boronate Ester Hydrolysis: Ensure anhydrous conditions for the reaction setup.

  • Homocoupling of the Boronate Ester: This side reaction can occur, especially in the presence of oxygen. Degassing the solvent and maintaining an inert atmosphere can minimize this.[6]

Conclusion

This compound is a high-value, versatile building block that empowers medicinal chemists to rapidly synthesize novel indazole-based compounds. A thorough understanding of its sourcing, handling, and reactivity is essential for its effective use in drug discovery programs. By implementing robust quality control measures and optimized reaction protocols, researchers can confidently leverage this key intermediate to accelerate the discovery of new therapeutics.

References

  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety. [Link]

  • PubMed. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]

  • ResearchGate. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]

  • ResearchGate. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

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The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions has propelled it to the forefront of drug discovery.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the indazole core. We will delve into its fundamental properties, dissect key synthetic strategies, analyze its broad spectrum of biological activities, and examine the structure-activity relationships that drive the design of potent and selective therapeutic agents. By integrating field-proven insights with detailed experimental protocols, this document aims to serve as a valuable resource for harnessing the full potential of the indazole scaffold in the development of next-generation therapeutics.

The Indazole Nucleus: Structural Features and Physicochemical Properties

Indazole, or benzpyrazole, is an aromatic heterocyclic compound resulting from the fusion of a benzene ring with a pyrazole ring.[2][3] This arrangement results in a stable, 10 π-electron aromatic system. A key feature of the indazole nucleus is the existence of tautomeric forms, primarily the 1H- and 2H-indazoles. The 1H-indazole is generally the more thermodynamically stable and predominant tautomer.[4][5] A third, less common tautomer, 3H-indazole, can also exist.[2]

The indazole scaffold's appeal in medicinal chemistry stems from several key attributes:

  • Hydrogen Bonding Capability: The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen) allows for critical interactions with biological targets, often mimicking the interactions of key amino acid residues.[6]

  • Bioisosteric Replacement: Indazole is an effective bioisostere for other functional groups, notably indoles and phenols. This substitution can enhance metabolic stability and improve pharmacokinetic profiles by mitigating issues like O-glucuronidation that are common with phenolic compounds.[6][7]

  • Synthetic Tractability: The indazole core is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). Functionalization at various positions of the bicyclic system enables fine-tuning of potency, selectivity, and pharmacokinetic properties.[8]

Synthetic Strategies for Accessing the Indazole Core

The construction of the indazole scaffold is a cornerstone of many drug discovery programs. A variety of synthetic routes have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed methodologies. The choice of synthetic strategy often depends on the desired substitution pattern and the tolerance of various functional groups.

Classical Synthetic Approaches

Traditional methods for indazole synthesis often involve intramolecular cyclization reactions of appropriately substituted benzene derivatives. A general and robust method involves the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine to form an oxime intermediate, which then undergoes cyclization.[2] This metal-free approach offers broad functional group tolerance and often proceeds in high yields.[2]

Modern Transition-Metal-Catalyzed Syntheses

In recent years, transition-metal catalysis has revolutionized the synthesis of functionalized indazoles, offering milder reaction conditions and greater substrate scope.

Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an efficient route to 1H-indazoles.[4] This method avoids the need for pre-functionalized starting materials, proceeding directly from readily available hydrazones.

Copper-catalyzed reactions have also emerged as powerful tools for indazole synthesis. For instance, the cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst offers a versatile approach to 1H-indazoles.[4]

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route is a critical decision in any medicinal chemistry campaign. The following table provides a comparative overview of key modern synthetic strategies.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
[3+2] Dipolar Cycloaddition Good to excellent (>80%)Broad tolerance for various functional groups.[9]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[9]Requires synthesis of sydnone precursors; some may be unreactive.[9]
Davis-Beirut Reaction Good (60-90%)Tolerates a range of alkyl and some aryl amines.[9]Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[9]Can be low-yielding with certain substrates; may require optimization.[9]
Transition-Metal-Catalyzed C-H Activation Moderate to goodBroad, depending on the specific catalyst and reaction.High atom economy, direct functionalization of C-H bonds.May require expensive catalysts and ligands; optimization can be challenging.
Experimental Protocol: Rhodium-Catalyzed C-H Activation/Annulation

This protocol describes a general procedure for the synthesis of 1H-indazoles via a rhodium-catalyzed C-H activation and annulation of arylimidates with nitrosobenzenes.[9]

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.[9]

G cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Arylimidate Arylimidate Reaction_Vessel Schlenk Tube (DCE, 80 °C, 24h) Arylimidate->Reaction_Vessel Nitrosobenzene Nitrosobenzene Nitrosobenzene->Reaction_Vessel Rh_Catalyst [Cp*RhCl2]2 Rh_Catalyst->Reaction_Vessel Cu_Oxidant Cu(OAc)2 Cu_Oxidant->Reaction_Vessel Ag_Additive AgSbF6 Ag_Additive->Reaction_Vessel Filtration Filtration (Celite) Reaction_Vessel->Filtration Cool to RT Concentration Concentration Filtration->Concentration Chromatography Flash Chromatography Concentration->Chromatography Indazole 1H-Indazole Chromatography->Indazole

Caption: Workflow for Rhodium-Catalyzed Synthesis of 1H-Indazoles.

Biological Activities and Therapeutic Applications

The indazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[2][4] This has led to the development of numerous clinically approved drugs and investigational agents across various therapeutic areas.

Anticancer Activity

The most prominent application of indazole-containing compounds is in oncology.[10] Several FDA-approved kinase inhibitors feature the indazole core, which often serves as an ATP-competitive hinge-binding motif.[1]

  • Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.[2]

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma.[2][6]

  • Niraparib (Zejula®): A poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[4]

The anticancer effects of indazole derivatives are not limited to kinase inhibition. Some compounds induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[11]

Anti-inflammatory and Analgesic Properties

Indazole derivatives have also been developed as anti-inflammatory and analgesic agents.[12]

  • Benzydamine (Tantum Verde®): A locally-acting nonsteroidal anti-inflammatory drug (NSAID) with anesthetic and analgesic properties, used for the relief of inflammatory conditions of the mouth and throat.[2][3]

  • Bendazac: An NSAID used to treat inflammation.[2]

The mechanism of action for the anti-inflammatory effects of some indazole derivatives is believed to involve the inhibition of the cyclooxygenase (COX) pathway, leading to reduced prostaglandin synthesis.[12]

Other Therapeutic Areas

The therapeutic potential of indazoles extends beyond oncology and inflammation. Derivatives have shown promise in a variety of other areas:

  • Antiemetic: Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy.[2]

  • Antibacterial: Certain indazole derivatives have demonstrated potent activity against Gram-positive bacteria, including multi-drug resistant strains, by inhibiting DNA gyrase.[13]

  • Cardiovascular Diseases: Some indazole derivatives are being investigated for cardiovascular conditions, with one compound, ARRY-371797, in clinical trials for dilated cardiomyopathy.[14]

  • Neurodegenerative Disorders: Indazole-based compounds have been explored as inhibitors of monoamine oxidase B (MAO-B) for potential use in neurodegenerative diseases.[15]

The broad range of biological activities highlights the remarkable versatility of the indazole scaffold in medicinal chemistry.[2][16]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the indazole scaffold is crucial for optimizing the pharmacological properties of drug candidates. SAR studies provide valuable insights into the molecular interactions between a compound and its biological target.

General SAR Principles
  • Substitution at N1 and N2: The position of substitution on the pyrazole ring significantly influences the biological activity. For example, in the development of CCR4 antagonists, N1 meta-substituted benzyl groups were found to be most potent.[17]

  • Substitution on the Benzene Ring: Modifications to the benzene portion of the indazole core can impact potency, selectivity, and pharmacokinetic properties. In the case of CCR4 antagonists, small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred.[17]

  • Substitution at C3: The C3 position is a common site for introducing diversity. For HIF-1 inhibitors, a substituted furan moiety at this position was found to be critical for high inhibitory activity.[18]

Case Study: Indazole-Based ERK1/2 Inhibitors

A study on indazole amide-based inhibitors of extracellular signal-regulated kinase (ERK) 1/2 demonstrated the power of structure-based drug design.[19] Optimization of the lead compound led to derivatives with potent enzymatic inhibition and cellular activity against BRAF mutant cancer cell lines.[19] This highlights the importance of iterative design, synthesis, and testing in refining the SAR of a chemical series.

SAR_Logic Start Initial Hit/Lead Compound (Indazole Core) N1_Sub N1 Substitution Start->N1_Sub Identify Modification Sites N2_Sub N2 Substitution Start->N2_Sub Identify Modification Sites C3_Sub C3 Substitution Start->C3_Sub Identify Modification Sites Benzene_Sub Benzene Ring Substitution (C4, C5, C6, C7) Start->Benzene_Sub Identify Modification Sites Synthesis Chemical Synthesis of Analogs N1_Sub->Synthesis Design Analogs N2_Sub->Synthesis Design Analogs C3_Sub->Synthesis Design Analogs Benzene_Sub->Synthesis Design Analogs Bio_Assay Biological Assays (e.g., Enzyme Inhibition, Cell Proliferation) Synthesis->Bio_Assay SAR_Data Structure-Activity Relationship Data Bio_Assay->SAR_Data SAR_Data->N1_Sub Refine Hypotheses SAR_Data->N2_Sub Refine Hypotheses SAR_Data->C3_Sub Refine Hypotheses SAR_Data->Benzene_Sub Refine Hypotheses Optimization Lead Optimization (Improved Potency, Selectivity, PK/PD) SAR_Data->Optimization Iterative Design Candidate Preclinical/Clinical Candidate Optimization->Candidate

Caption: Logical Flow of a Structure-Activity Relationship (SAR) Study.

Pharmacokinetics and Toxicology

The successful development of a drug candidate requires not only potent biological activity but also favorable pharmacokinetic (PK) and toxicological profiles.

Pharmacokinetics

Indazole-containing compounds exhibit a wide range of pharmacokinetic properties. In vitro studies of some synthetic cannabinoid receptor agonists with indazole-3-carboxamide structures showed that while they are often rapidly metabolized, they are also highly protein-bound, which can lead to longer in vivo detection windows.[20][21] This highlights the importance of considering plasma protein binding when predicting in vivo clearance from in vitro metabolism data.[21] The use of indazole as a bioisostere for phenol can improve metabolic stability by avoiding phase II conjugation reactions.[6]

Toxicology

The toxicological profile of indazole derivatives is compound-specific. Some studies have investigated the toxicity of certain indazole-3-carboxylic acids, noting effects on various organs at high doses.[22] The emergence of indazole-containing synthetic cannabinoids on the illicit drug market has also led to reports of human toxicity, with clinical features including agitation, reduced consciousness, and seizures.[23] These findings underscore the necessity of thorough toxicological evaluation for any new indazole-based therapeutic agent.

Conclusion and Future Perspectives

The indazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its versatility is demonstrated by the number of approved drugs and clinical candidates that incorporate this privileged core.[2][24] Future research will undoubtedly continue to expand the therapeutic applications of indazole derivatives. Key areas of focus will likely include the development of novel synthetic methodologies to access previously unexplored chemical space, the application of computational and structure-based design to create more potent and selective agents, and the exploration of new biological targets for which the indazole scaffold can provide a valuable molecular framework. The rich history and continued success of indazole-based drug discovery ensure that this remarkable heterocycle will remain a cornerstone of medicinal chemistry for the foreseeable future.

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An In-depth Technical Guide on the Reactivity of the Indazole N-H Bond in Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are integral components of numerous FDA-approved drugs, including the anticancer agents Niraparib and Axitinib, showcasing a wide spectrum of pharmacological activities such as anti-inflammatory, antitumor, and anti-HIV properties.[1][3] The versatility of the indazole nucleus stems from its unique electronic properties and the presence of a reactive N-H bond, which allows for diverse functionalization strategies.[2][4] This guide focuses on the reactivity of this pivotal N-H bond, particularly its interactions with boronic esters, providing a comprehensive overview of the underlying principles and practical applications in synthetic organic chemistry.

The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and is the predominant form, influencing the reactivity and synthetic strategies employed for its modification.[1][3] Understanding the nuances of the N-H bond's reactivity is paramount for the rational design and synthesis of novel indazole-containing drug candidates.

The Indazole N-H Bond: A Hub of Reactivity

The nitrogen atom in the indazole ring possesses a lone pair of electrons, rendering the N-H bond both acidic and nucleophilic. This dual reactivity allows for a variety of chemical transformations, including alkylation, arylation, and acylation. The acidity of the N-H bond facilitates its deprotonation by a base to form an indazolyl anion, a potent nucleophile that can readily react with electrophiles. Conversely, the nucleophilic character of the nitrogen atom allows for direct reaction with suitable electrophiles under neutral or acidic conditions.

The regioselectivity of N-H functionalization is a critical aspect, as reactions can occur at either the N-1 or N-2 position, leading to the formation of 1H- or 2H-substituted indazoles, respectively. The outcome of these reactions is often influenced by factors such as the nature of the electrophile, the reaction conditions (solvent, temperature, and base), and the presence of substituents on the indazole ring.[5]

Interaction with Boronic Esters: A Gateway to Diverse Functionality

Boronic acids and their corresponding esters have emerged as indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7][8] The interaction of the indazole N-H bond with boronic esters opens up a plethora of synthetic possibilities, primarily centered around two key transformations: N-H protection and N-arylation .

In many synthetic routes targeting the functionalization of the indazole carbon skeleton, protection of the reactive N-H bond is a prerequisite to avoid undesired side reactions.[9] Boronic esters, particularly pinacol boronic esters (Bpin), can serve as effective protecting groups for the indazole N-H. This protection strategy involves the formation of a B-N bond, temporarily masking the reactivity of the N-H group.

The formation of the indazole-boronate adduct can be achieved under mild conditions, often catalyzed by a transition metal. This protected intermediate can then undergo various C-H functionalization reactions, such as borylation or arylation, at specific positions on the indazole ring.[10] Following the desired transformation, the boronic ester protecting group can be readily cleaved under acidic or basic conditions, regenerating the free N-H bond.

G Indazole Indazole (N-H) ProtectedIndazole N-Borylated Indazole Indazole->ProtectedIndazole Protection BoronicEster Boronic Ester (Bpin) BoronicEster->ProtectedIndazole Functionalization C-H Functionalization ProtectedIndazole->Functionalization Deprotection Deprotection Functionalization->Deprotection FunctionalizedIndazole Functionalized Indazole (N-H) Deprotection->FunctionalizedIndazole

The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of C-N bonds, offering an alternative to the more traditional Buchwald-Hartwig amination. This copper-catalyzed reaction facilitates the direct N-arylation of indazoles using aryl boronic acids.[11] The process is attractive due to its typically mild reaction conditions, tolerance of a wide range of functional groups, and the use of a relatively inexpensive and abundant copper catalyst.[11]

The proposed mechanism for the Chan-Lam N-arylation of indazole involves the formation of a copper(II)-indazole complex. This complex then undergoes ligand exchange with the aryl boronic acid, followed by reductive elimination to furnish the N-aryl indazole and a copper(0) species. The catalytic cycle is completed by the reoxidation of copper(0) to copper(II) by an oxidant, often atmospheric oxygen.

G CuII Cu(II) CuIndazole Cu(II)-Indazole CuII->CuIndazole + Indazole Indazole Indazole-H Indazole->CuIndazole CuArylIndazole Cu(II)(Ar)(Indazole) CuIndazole->CuArylIndazole + Ar-B(OR)2 ArylBoronicAcid Ar-B(OR)2 ArylBoronicAcid->CuArylIndazole NArylIndazole N-Aryl Indazole CuArylIndazole->NArylIndazole Reductive Elimination Cu0 Cu(0) CuArylIndazole->Cu0 Cu0->CuII Oxidation

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for the Protection of Indazole with Bis(pinacolato)diboron (B₂pin₂)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add indazole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and a suitable catalyst (e.g., [Ni(IMes)₂], 3 mol %).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the N-borylated indazole.

Protocol 2: General Procedure for the Copper-Catalyzed N-Arylation of Indazole with Aryl Boronic Acids

  • Reaction Setup: In a reaction vessel, combine indazole (1.0 mmol), aryl boronic acid (1.2 mmol), copper(II) acetate (0.1 mmol), and a suitable base (e.g., triethylamine, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (5 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-80 °C) under an air atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired N-aryl indazole.

Data Presentation: A Comparative Overview

Reaction TypeCatalystReagentsTypical YieldsKey Advantages
N-H Protection Nickel or Palladium complexesBis(pinacolato)diboron80-95%Mild conditions, high efficiency
N-Arylation Copper(II) saltsAryl boronic acids60-90%Cost-effective, functional group tolerance

Conclusion and Future Perspectives

The reactivity of the indazole N-H bond in the presence of boronic esters offers a powerful and versatile platform for the synthesis of a wide array of functionalized indazole derivatives. The ability to selectively protect the N-H group or to directly introduce aryl substituents via Chan-Lam coupling provides medicinal chemists with essential tools for the construction of complex molecular architectures. Future research in this area will likely focus on the development of more efficient and selective catalytic systems, including the use of earth-abundant metals and the exploration of enantioselective transformations. The continued exploration of these reactions will undoubtedly lead to the discovery of novel indazole-based therapeutic agents with improved efficacy and safety profiles.

References

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The Indazole Nucleus: A Technical Guide to its Core Electronic Properties for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic architecture imparts a versatile range of physicochemical properties, enabling it to engage in diverse biological interactions. This versatility has led to the successful development of numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, underscoring the therapeutic potential embedded within this simple yet potent ring system.[3][4]

This guide provides an in-depth exploration of the fundamental electronic properties of the indazole core. By understanding the interplay of aromaticity, tautomerism, and substituent effects, researchers can more effectively design and optimize indazole-based compounds for specific therapeutic targets. We will delve into the theoretical underpinnings of its electronic behavior and provide practical, field-proven methodologies for its characterization.

Aromaticity and Tautomerism: The Duality of the Indazole Core

The electronic character of indazole is fundamentally defined by its aromaticity and the existence of annular tautomers. The indazole ring system contains 10 π-electrons, conforming to Hückel's rule for aromaticity (4n+2), which contributes to its overall stability.[1] However, the position of the proton on the nitrogen atoms of the pyrazole ring gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. A third, non-aromatic 3H-indazole is extremely rare.[1]

  • 1H-Indazole: This tautomer features a benzenoid structure and is the most thermodynamically stable and predominant form in both chemical and biological contexts.[1][3][5] High-level ab initio calculations (MP2/6-31G**) indicate that 1H-indazole is more stable than 2H-indazole by approximately 3.6-4.1 kcal/mol.[6][7] This stability is attributed to its greater aromatic character.[6]

  • 2H-Indazole: This tautomer possesses ortho-quinoid characteristics.[1] While less stable, the 2H-tautomer can be accessed and is a crucial consideration in substitution reactions and molecular recognition, as the electronic distribution and dipole moment differ significantly from the 1H form.[8]

The tautomeric equilibrium is a critical factor influencing the synthesis, reactivity, and biological activity of indazole derivatives.[3] The choice of synthetic route and reaction conditions can selectively favor the formation of one tautomer over the other.

Reactivity Reactivity Pathways of the Indazole Ring cluster_electrophilic Electrophilic Attack (HOMO-driven) cluster_nucleophilic Nucleophilic Attack (LUMO-driven) Indazole Indazole Core Halogenation Halogenation (e.g., Cl₂, Br₂) Indazole->Halogenation Nitration Nitration (HNO₃/H₂SO₄) Indazole->Nitration Acylation Friedel-Crafts Acylation Indazole->Acylation Alkylation N-Alkylation (N1/N2 mixture) Indazole->Alkylation Umpolung C3-Alkylation (Umpolung Strategy) Indazole->Umpolung E_plus Electrophile (E⁺) E_plus->Indazole Targets C3, C5, C7 Nu_minus Nucleophile (Nu⁻) Nu_minus->Indazole Targets N1, N2

Caption: Dual reactivity of indazole towards electrophiles and nucleophiles.

Electronic Effects of Substituents

The electronic properties of the indazole ring can be finely tuned by the introduction of substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly alter the electron density distribution, HOMO-LUMO gap, dipole moment, and reactivity of the scaffold.

Substituent TypePositionImpact on Electronic Properties
Electron-Donating (e.g., -OCH₃, -NH₂) C5, C6Increases electron density of the ring system, raises HOMO energy, narrows the HOMO-LUMO gap, activates the ring towards electrophilic substitution.
Electron-Withdrawing (e.g., -NO₂, -CF₃, -Cl) C5, C6Decreases electron density, lowers both HOMO and LUMO energies, widens the HOMO-LUMO gap, deactivates the ring towards electrophilic substitution, and can facilitate nucleophilic attack. [9]
Substituents at N1 or N2 N1, N2Alters the tautomeric equilibrium and significantly modifies the dipole moment and sites of subsequent reactions. N1-substitution generally leads to products from electrophilic attack on the benzene ring, while N2-substitution can direct reactivity towards the C3 position. [10]

The strategic placement of substituents is a cornerstone of rational drug design with indazoles, allowing for the optimization of binding affinities, metabolic stability, and pharmacokinetic profiles. [4][11]

Experimental and Computational Characterization Protocols

A combination of experimental and computational techniques is essential for a comprehensive understanding of the electronic properties of novel indazole derivatives.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations provide invaluable insights into the electronic structure and properties of molecules before synthesis.

Protocol: DFT Calculation of Electronic Properties

  • Structure Optimization:

    • Construct the 3D structure of the indazole derivative.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). [12][13]This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Property Calculation:

    • From the optimized structure, calculate key electronic descriptors:

      • HOMO and LUMO energies: Determine the energy gap (ΔE = ELUMO – EHOMO). [12] * Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. [12][14]Red regions indicate negative potential (susceptible to electrophilic attack), while blue regions indicate positive potential (susceptible to nucleophilic attack).

      • Dipole Moment: Calculate the magnitude and vector of the molecular dipole moment to understand polarity. [8] * Mulliken Atomic Charges: Determine the partial charge distribution on each atom.

DFT_Workflow DFT Workflow for Electronic Property Analysis cluster_outputs Calculated Electronic Properties Input Indazole Derivative (3D Structure) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Prop Single Point Energy Calculation Freq->Prop HOMO_LUMO HOMO/LUMO Energies & Energy Gap Prop->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Map Prop->MEP Dipole Dipole Moment Prop->Dipole Charges Mulliken Atomic Charges Prop->Charges

Caption: A standard workflow for computational analysis of indazoles.

Spectroscopic and Electrochemical Analysis

Experimental validation is crucial to confirm computational predictions.

  • UV-Visible Spectroscopy: The electronic transitions between molecular orbitals can be observed. The absorption maxima (λmax) are related to the HOMO-LUMO gap. This technique can also be used to study tautomeric equilibria in the gas phase. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structure elucidation. Chemical shifts are sensitive to the electron density around the nuclei, providing direct evidence of substituent effects on the electronic environment.

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to experimentally determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.

Conclusion

The indazole ring system possesses a rich and tunable electronic character governed by its inherent aromaticity, tautomeric nature, and susceptibility to substituent effects. Its ability to act as both a hydrogen bond donor and acceptor, combined with a dipole moment that can be modulated through N-substitution, makes it an exceptionally versatile scaffold for interacting with biological targets. A thorough understanding of its electronic properties, achieved through a synergistic application of computational and experimental methods, is paramount for unlocking the full potential of indazole derivatives in the development of next-generation therapeutics.

References

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Methodological & Application

Application Notes: Suzuki-Miyaura Coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile method for the C-C bond formation necessary to functionalize this important heterocycle.[2] This guide provides an in-depth analysis and detailed protocols for the successful application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in Suzuki-Miyaura coupling reactions. We will explore critical experimental parameters, provide optimized step-by-step protocols, and offer expert insights into troubleshooting common challenges, with a particular focus on managing the reactivity of the unprotected N-H moiety.

Introduction: The Significance of Indazole Functionalization

Indazole derivatives are central to the development of modern pharmaceuticals, exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][5] The ability to selectively introduce aryl and heteroaryl substituents at specific positions on the indazole ring is crucial for tuning the pharmacological profile of drug candidates. The Suzuki-Miyaura coupling, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids and esters, is an indispensable tool for this purpose.[6][7]

The featured reagent, this compound, is a versatile building block for introducing the indazole motif. The pinacol boronic ester group offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store while being readily activated under appropriate catalytic conditions.[8] A key challenge, however, arises from the presence of the acidic N-H proton on the indazole ring, which can interfere with the catalytic cycle.[6][9] This guide will address strategies to mitigate this issue and achieve high-yield couplings.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10][11][12]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[10]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is base-activated, where the base forms a boronate species, facilitating the transfer.[10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Regeneration PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Released Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBpin Ar'-B(pin) + Base ArBpin->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Causality

The success of coupling 5-(pinacolborato)-1H-indazole hinges on the careful selection of four key components: the palladium catalyst, base, solvent, and coupling partner.

Catalyst Selection

The choice of palladium catalyst, specifically its ligand sphere, is critical for achieving high efficiency.

  • PdCl₂(dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly effective and frequently used precatalyst.[13][14] The dppf ligand provides a good balance of electron-donating properties and steric bulk, which promotes the reductive elimination step and stabilizes the catalytic species, often leading to high yields.[14]

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst that is effective for many couplings. However, it can be less efficient for challenging substrates or may require higher temperatures compared to more modern catalysts.[13][14]

  • Buchwald Ligands/Precatalysts (e.g., XPhos, SPhos): For particularly challenging couplings, catalysts based on bulky, electron-rich biaryl phosphine ligands can offer superior performance. They are adept at promoting the oxidative addition of less reactive aryl chlorides and can be effective at lower catalyst loadings and temperatures.[6]

The Critical Role of the Base

The base is arguably the most crucial parameter when coupling N-H containing heterocycles. It serves two primary functions:

  • Activation of the Boronic Ester: The base is required to activate the boronic ester for transmetalation.

  • Managing the N-H Proton: The acidic proton of the indazole can react with the base or organometallic intermediates, potentially inhibiting the catalyst.[6][9]

Common choices include:

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are standard bases for Suzuki couplings. K₂CO₃ is a reliable, cost-effective choice.[14] Cs₂CO₃ is more soluble in organic solvents and more basic, which can sometimes accelerate the reaction, especially with less reactive partners.

  • Potassium Phosphate (K₃PO₄): A stronger base that is often effective in difficult couplings or with sterically hindered substrates.[6][15]

The stoichiometry of the base is important. At least two equivalents are typically required: one for the catalytic cycle and at least one to deprotonate the indazole N-H, preventing it from interfering with the palladium catalyst.

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • 1,4-Dioxane / Water: This is a very common and effective biphasic system. The water is essential for dissolving the inorganic base (like K₂CO₃) and facilitating the formation of the active boronate species.[2][6]

  • Dimethoxyethane (DME): A good ethereal solvent that can be used as an alternative to dioxane.[14]

  • Dimethylformamide (DMF): A polar aprotic solvent that can be useful for substrates with poor solubility in other systems.[16][17]

Crucial Precaution: All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and reaction failure.[15]

Experimental Protocols & Workflow

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for setting up a Suzuki-Miyaura coupling reaction under an inert atmosphere.

Experimental_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis A 1. Add Solids: - Indazole Boronic Ester - Aryl Halide - Powdered Base B 2. Seal & Purge: Seal vial with septum cap. Purge with N₂/Ar for 5-10 min. A->B C 3. Add Catalyst: Add Pd catalyst under positive inert gas pressure. B->C D 4. Add Solvents: Add degassed solvent(s) via syringe. C->D E 5. Heat & Stir: Place in preheated block/bath. Stir vigorously. D->E F 6. Monitor Progress: Check reaction by TLC or LC-MS. E->F G 7. Workup & Purify: Quench, extract, and purify by column chromatography. F->G

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with standard electron-rich or electron-neutral aryl bromides.

Reactants:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (powdered, 2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-(pinacolborato)-1H-indazole, the aryl bromide, and potassium carbonate.

  • Seal the vial with a septum cap and purge with nitrogen or argon for 10 minutes.

  • Under a positive pressure of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Place the vial in a preheated heating block or oil bath at 90-100 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with a Heteroaryl Chloride

Coupling with more challenging heteroaryl chlorides often requires a stronger base and a more active catalyst system.

Reactants:

  • This compound (1.2 equiv)

  • Heteroaryl Chloride (1.0 equiv, limiting reagent)

  • XPhos Pd G3 (a Buchwald precatalyst, 2 mol%)

  • K₃PO₄ (powdered, 3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the reagents listed above. Note that the boronic ester is used in slight excess.

  • Add degassed 1,4-dioxane and water in a 5:1 ratio.

  • Heat the reaction to 100-110 °C. Heteroaryl chlorides are less reactive and typically require higher temperatures.

  • Stir vigorously for 12-24 hours. Monitor carefully.

  • Follow workup and purification steps 7-10 from Protocol 1.

Optimization and Troubleshooting

The following table summarizes common issues encountered during the Suzuki-Miyaura coupling and provides evidence-based solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure).[15] 2. Insufficiently degassed solvents.[15] 3. Base is not strong enough or poorly soluble.1. Use a fresh bottle of catalyst. Ensure setup is fully inert. 2. Degas solvents thoroughly via sparging with N₂/Ar. 3. Switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure base is finely powdered.[15]
Significant Protodeboronation 1. Water is the proton source for this side reaction.[15] 2. Reaction temperature is too high or run time is too long. 3. Base is too strong in the aqueous medium.1. Minimize water content or switch to anhydrous conditions if possible (e.g., using TMSOK as the base in an anhydrous solvent).[18] 2. Attempt the reaction at a lower temperature (e.g., 80 °C). 3. Use a milder base like KF.[15]
Homocoupling of Boronic Ester 1. Presence of oxygen.[15] 2. Catalyst decomposition.1. Rigorously exclude oxygen from the reaction. 2. Use a more stable precatalyst (e.g., a Buchwald G3 precatalyst).
Poor Solubility of Reagents 1. Solvent system is not optimal.1. Try alternative solvents like DMF or toluene.[19] 2. Increase the solvent volume to run at a lower concentration.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable 5-aryl-1H-indazoles, which are key intermediates in drug discovery.[16][20] Success relies on the careful exclusion of oxygen, the selection of an appropriate palladium catalyst, and, most importantly, the strategic choice of a base to both drive the catalytic cycle and manage the reactivity of the unprotected N-H group. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to confidently and efficiently utilize this important building block in their synthetic endeavors.

References

  • Biscoe, M. R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available at: [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Expert Opinion on Therapeutic Patents. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Singh, S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • Rani, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Chen, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • ResearchGate. (2021). Recent Advances in the Chemistry of Indazoles. Available at: [Link]

  • ResearchGate. (2021). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available at: [Link]

  • ResearchGate. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]

  • Knapp, D. M., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]

  • Vantourout, J. C., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available at: [Link]

  • Reddy, V. P., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences. Available at: [Link]

  • Singh, S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2016). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tummatorn, J., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Available at: [Link]

  • Dalmás, V., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]

Sources

Protocol for Palladium-Catalyzed Cross-Coupling of 5-Indazole Boronic Ester: An Application Note for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and versatile protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-indazole boronic acid pinacol ester with a variety of aryl and heteroaryl halides. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This application note provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, insights into the reaction mechanism, and strategies for optimization and troubleshooting. The protocol emphasizes scientific integrity and is grounded in established literature, ensuring reproducibility and successful implementation in both academic and industrial research settings.

Introduction: The Significance of 5-Substituted Indazoles

Indazole derivatives are a cornerstone of modern drug discovery, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][4][5] The functionalization of the indazole core, particularly at the 5-position, is a critical strategy for modulating the pharmacological profile of these compounds. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for forging carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6][7][8][9]

This protocol focuses on the use of 1H-indazole-5-boronic acid pinacol ester, a stable and easily handled reagent, for the synthesis of diverse 5-aryl and 5-heteroaryl indazoles.[10][11] The pinacol ester provides enhanced stability and solubility compared to the corresponding boronic acid, making it an excellent choice for a variety of coupling reactions.[12]

Reaction Mechanism: A Look Under the Hood

The catalytic cycle of the Suzuki-Miyaura cross-coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7][8][13] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for troubleshooting.

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[7][13]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_products Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r1 R-Pd(II)L_n-R' transmetalation->pd_r_r1 reductive_elimination Reductive Elimination pd_r_r1->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product Coupled Product aryl_halide R-X aryl_halide->oxidative_addition Aryl/Heteroaryl Halide boronic_ester R'-B(OR)₂ boronic_ester->transmetalation 5-Indazole Boronic Ester base Base base->transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the coupling of 1H-indazole-5-boronic acid pinacol ester with an aryl or heteroaryl bromide. For challenging substrates, such as those with electron-rich or sterically hindered coupling partners, optimization of the catalyst, ligand, base, and solvent may be necessary.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1H-Indazole-5-boronic acid pinacol ester≥95%Commercially AvailableStore under inert atmosphere.
Aryl/Heteroaryl Halide≥97%Commercially AvailableEnsure purity and dryness.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)Catalyst GradeCommercially AvailableAir-stable, but handle quickly.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered is recommended.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Deionized WaterHigh PurityIn-houseDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
BrineSaturated NaCl solutionIn-houseFor washing.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Celite®---Commercially AvailableFor filtration.
Argon or Nitrogen GasHigh PurityIn-houseFor inert atmosphere.
Reaction Setup

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Glassware Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1H-indazole-5-boronic acid pinacol ester (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03-0.05 equiv.). The use of a pre-catalyst often leads to more reproducible results.[14]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reactants at the reaction temperature.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

Reaction Monitoring
  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • A typical reaction time is 4-12 hours. Reactions with less reactive halides may require longer reaction times or higher temperatures.

Work-up and Purification
  • Quenching: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

ParameterStandard ConditionOptimization/TroubleshootingRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂For challenging substrates, consider other catalysts such as Pd(PPh₃)₄ or palladium precatalysts with specialized ligands (e.g., SPhos, XPhos).[9][15][16]The choice of ligand can significantly impact catalyst activity and stability.[15]
Base K₂CO₃Weaker bases like K₃PO₄ or stronger bases like Cs₂CO₃ can be employed.[14][17]The base plays a critical role in the transmetalation step. The optimal base can depend on the acidity of the boronic ester and the nature of the halide.
Solvent 1,4-Dioxane/WaterOther solvent systems such as toluene/water, DMF/water, or THF/water can be explored.[18]Solvent polarity and miscibility can affect the solubility of reagents and the reaction rate.
Temperature 80-100 °CFor sluggish reactions, the temperature can be increased. For thermally sensitive substrates, lower temperatures may be necessary.[14]Higher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or the catalyst.
N-H Protection UnprotectedFor certain substrates, protection of the indazole N-H with groups like Boc or SEM may improve yields by preventing side reactions.[12][14]The acidic N-H proton can sometimes interfere with the catalytic cycle.[14]
Low Yield ---Ensure all reagents are pure and dry. Degas solvents thoroughly. Consider a different catalyst/ligand system.Impurities can poison the catalyst. Oxygen can deactivate the Pd(0) species.
Deboronylation ---Use a milder base or lower the reaction temperature. Minimize reaction time once the starting material is consumed.The boronic ester can be susceptible to protodeboronation under basic conditions.[18]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-indazole boronic ester is a powerful and reliable method for the synthesis of a diverse array of 5-substituted indazoles. This application note provides a detailed and scientifically grounded protocol that can be readily implemented in a research setting. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively utilize this methodology to advance their drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]

  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017-05-09). [Link]

  • ResearchGate. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2025-10-16). [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • ResearchGate. (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. (2025-08-07). [Link]

  • PubMed. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]

  • ResearchGate. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2025-07-06). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. [Link]

  • NIH. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

  • University of Copenhagen Research Portal. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

  • ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021-02-10). [Link]

  • ResearchGate. (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025-02-06). [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). [Link]

  • OUCI. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac…. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • RSC Publishing. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]

  • American Chemical Society. Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structural rigidity, synthetic tractability, and ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases make it an ideal foundation for developing potent and selective inhibitors.[3] A multitude of clinically approved and investigational kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, underscoring its significance in oncology and beyond.[4][5][6]

This comprehensive guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the synthesis of indazole-based kinase inhibitors. We will delve into the key synthetic strategies for constructing and functionalizing the indazole core, present detailed, field-proven protocols for these transformations, and offer insights into the subsequent biological evaluation of these compounds. The causality behind experimental choices will be elucidated, and a troubleshooting guide will address common challenges encountered in the laboratory.

Core Synthetic Strategies for Indazole-Based Kinase Inhibitors

The construction of a diverse library of indazole-based kinase inhibitors hinges on two primary synthetic endeavors: the formation of the indazole core itself and its subsequent functionalization at key positions, most notably C3, C5, and N1/N2.

I. Synthesis of the Indazole Core

While numerous methods exist for the synthesis of the indazole nucleus, a common and versatile approach involves the cyclization of ortho-substituted phenylhydrazones.[2][7] A generalized workflow for this process is depicted below.

A o-Halobenzaldehyde/ o-Halobenzonitrile C Hydrazone Formation A->C B Hydrazine Derivative B->C D Intramolecular Cyclization (e.g., Cu- or Pd-catalyzed) C->D E Substituted Indazole Core D->E

Figure 1: General workflow for the synthesis of the indazole core.

II. Key Functionalization Reactions of the Indazole Scaffold

The biological activity and selectivity of indazole-based inhibitors are profoundly influenced by the nature and position of substituents on the indazole ring. The most pivotal reactions for achieving this diversification are palladium- and copper-catalyzed cross-coupling reactions.

A. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely employed method for introducing aryl or heteroaryl moieties at halogenated positions of the indazole core, typically at C3, C5, or C7.[8][9][10] This reaction is instrumental in building the complex molecular architectures required for potent kinase inhibition.

cluster_0 Suzuki-Miyaura Coupling Workflow A Bromo-Indazole Derivative E Reaction Mixture A->E B Aryl/Heteroaryl Boronic Acid B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Cs₂CO₃) C->E D Solvent (e.g., Dioxane/Water) D->E F Heating (Conventional or Microwave) E->F G Work-up and Purification F->G H Functionalized Indazole G->H

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling of bromo-indazoles.

B. C-N Bond Formation via Buchwald-Hartwig and Ullmann N-Arylation

The introduction of aryl or heteroaryl amines at the N1 or N2 positions of the indazole ring is another critical strategy for modulating inhibitor properties. The Buchwald-Hartwig amination (a palladium-catalyzed process) and the Ullmann condensation (a copper-catalyzed reaction) are the premier methods for achieving this transformation.[5][11][12][13] The choice between these methods often depends on the substrate scope and desired reaction conditions, with the Buchwald-Hartwig reaction generally offering milder conditions.

cluster_1 N-Arylation Workflow A Indazole E Reaction Setup under Inert Atmosphere A->E B Aryl Halide B->E C Catalyst (Pd or Cu) Ligand Base C->E D Solvent D->E F Heating E->F G Purification F->G H N-Arylated Indazole G->H

Figure 3: Generalized workflow for the N-arylation of indazoles.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole with Phenylboronic Acid

Materials:

  • 3-Bromo-1H-indazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a microwave reaction vial, add 3-bromo-1H-indazole (1.0 equiv.), phenylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).[9]

  • Add a 3:1 mixture of 1,4-dioxane and water to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140 °C for 30 minutes with stirring.[9]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-indazole.

ParameterConditionReference
Catalyst Pd(PPh₃)₄[9]
Base Cs₂CO₃[9]
Solvent 1,4-Dioxane/Water (3:1)[9]
Temperature 140 °C (Microwave)[9]
Typical Yield Good to excellent[9][14]

Table 1: Representative conditions for Suzuki-Miyaura coupling of bromoindazoles.

Protocol 2: Buchwald-Hartwig N-Arylation of 1H-indazole with 4-Bromoanisole

Materials:

  • 1H-Indazole

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1H-indazole (1.0 equiv.), 4-bromoanisole (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford a mixture of N1- and N2-arylated indazoles. The regioselectivity can be influenced by the reaction conditions and the substitution pattern of the indazole.[15]

ParameterConditionReference
Catalyst Pd₂(dba)₃[16]
Ligand Xantphos[16]
Base Cs₂CO₃[16]
Solvent Toluene[16]
Temperature 110 °C[16]

Table 2: Typical conditions for Buchwald-Hartwig N-arylation of indazoles.

Case Study: Synthesis of Axitinib

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used for the treatment of renal cell carcinoma.[1][4][6] Its synthesis provides an excellent example of the application of the aforementioned synthetic strategies. A key step in many synthetic routes to Axitinib involves a copper-catalyzed C-S coupling reaction.[4][17]

A 3-Iodo-1H-indazole-6-carboxamide C CuI, 1,10-Phenanthroline, K₂CO₃ A->C C-S Coupling B 2-Mercapto-N-methylbenzamide B->C D Heck-type Coupling with 2-vinylpyridine C->D E Axitinib D->E

Figure 4: Simplified retrosynthetic analysis of Axitinib highlighting a key C-S coupling step.

Biological Evaluation of Indazole-Based Kinase Inhibitors

Once synthesized, the inhibitory activity of the indazole derivatives must be assessed. This is typically a two-tiered process involving in vitro biochemical assays followed by cell-based assays.

Protocol 3: General In Vitro Kinase Assay (Radiometric)

This protocol describes a classic method for determining the IC₅₀ value of an inhibitor.[18][19][20]

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compound (indazole derivative)

  • SDS-PAGE apparatus

  • Phosphorimager

Procedure:

  • Prepare a series of dilutions of the test compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase, substrate, and test compound dilution.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the data.

Protocol 4: General Cell-Based Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block kinase activity within a cellular context.[21][22][23]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound

  • Lysis buffer

  • Antibodies (primary antibody against the phosphorylated substrate and a loading control)

  • Western blot apparatus and reagents

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the primary antibody against the phosphorylated substrate, followed by a secondary antibody.

  • Detect the signal using an appropriate detection system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Troubleshooting Common Synthetic Challenges

The synthesis of substituted indazoles can sometimes be challenging. Below are some common issues and potential solutions.[15][24][25]

IssuePotential Cause(s)Suggested Solution(s)Reference
Low Yield in Suzuki Coupling - Inactive catalyst- Inefficient base- Poor solvent choice- Protodeboronation of boronic acid- Use a fresh batch of catalyst- Screen different bases (e.g., K₃PO₄, K₂CO₃)- Ensure anhydrous conditions for the solvent- Use a higher excess of boronic acid[9][24]
Poor Regioselectivity in N-Arylation - Steric and electronic effects of substituents- Reaction conditions favoring a mixture of isomers- Modify the substitution pattern on the indazole- Screen different bases, solvents, and temperatures- Consider a directed synthesis of the desired isomer[15]
Incomplete Cyclization to form Indazole Core - Insufficient reaction temperature or time- Deactivation of the catalyst- Increase the reaction temperature or prolong the reaction time- Use a more robust catalyst or a higher catalyst loading[24]
Formation of Side Products (e.g., Hydrazones) - Incomplete cyclization- Drive the cyclization to completion by optimizing reaction conditions (see above)[24]

Table 3: Troubleshooting guide for common issues in indazole synthesis.

Conclusion

The indazole scaffold continues to be a cornerstone in the development of innovative kinase inhibitors. A thorough understanding of the key synthetic transformations, coupled with robust and optimized protocols, is essential for researchers aiming to explore the full potential of this versatile heterocyclic system. The methodologies and insights provided in this guide are intended to empower scientists to efficiently synthesize and evaluate novel indazole-based compounds, ultimately contributing to the discovery of next-generation therapeutics.

References

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Application Notes & Protocols: The Strategic Use of 5-(Pinacolboranyl)-1H-indazole in Modern Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold and the Rise of a Versatile Building Block

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous clinically successful anti-cancer agents.[1][2] Its rigid, bicyclic structure is adept at mimicking the purine ring of ATP, enabling it to effectively target the hinge region of protein kinases—a family of enzymes frequently dysregulated in cancer.[3] Approved drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor) all feature the indazole motif, underscoring its therapeutic significance.[4][5]

The challenge in modern drug discovery lies not just in identifying a good scaffold but in efficiently elaborating it to achieve optimal potency, selectivity, and pharmacokinetic properties. This is where 5-(pinacolboranyl)-1H-indazole emerges as a strategic and indispensable building block. The pinacol boronic ester at the C5 position is a perfect handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This allows for the modular and highly efficient introduction of a vast array of aryl and heteroaryl substituents, facilitating rapid exploration of the chemical space around the core scaffold. This document serves as a technical guide to the application of this key intermediate, providing both the strategic rationale and detailed protocols for its use in the synthesis and evaluation of novel kinase inhibitors.

Strategic Application: Targeting the AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, is a high-value target in oncology. Its overexpression is linked to poor prognosis, metastasis, and the development of acquired resistance to other targeted therapies in various cancers.[8][9] Consequently, the development of potent and selective AXL inhibitors is an area of intense research. The indazole scaffold is a validated starting point for AXL inhibitor design.[8][10]

The strategic utility of 5-(pinacolboranyl)-1H-indazole in this context is twofold:

  • Hinge Binding: The indazole core itself serves as the primary pharmacophore, forming critical hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.

  • SAR Exploration: The C5 position, modified via the boronic ester, extends into a solvent-exposed region of the kinase. By using Suzuki coupling to introduce different chemical groups at this position, researchers can systematically probe interactions that enhance potency and selectivity against AXL versus other kinases (e.g., MER, TYRO3).[9]

Below is a simplified representation of the AXL signaling pathway, which, upon activation by its ligand Gas6, promotes cell survival, proliferation, and migration through downstream pathways like PI3K/AKT.[9] Inhibition of AXL kinase activity blocks these oncogenic signals.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K Activates Gas6 Gas6 Ligand Gas6->AXL Binds & Dimerizes AKT AKT PI3K->AKT Activates Transcription Gene Transcription AKT->Transcription Promotes Survival Survival Transcription->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Inhibitor Indazole-Based AXL Inhibitor Inhibitor->AXL Blocks ATP Binding

Caption: AXL signaling pathway and point of inhibition.

Experimental Protocols: Synthesis and Biological Evaluation

This section provides field-proven, step-by-step protocols for synthesizing a representative indazole-based compound using a Suzuki coupling reaction and subsequently evaluating its biological activity.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of N-Boc-protected 5-(pinacolboranyl)-1H-indazole with a heteroaryl halide. The Boc (tert-butyloxycarbonyl) group is used to protect the N1 position of the indazole, which can improve solubility and prevent side reactions. It can be easily removed later if required.

Objective: To synthesize tert-butyl 5-(pyridin-4-yl)-1H-indazole-1-carboxylate.

Materials:

  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (1.0 eq)[11]

  • 4-Bromopyridine hydrochloride (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq)[6]

  • Potassium carbonate (K₂CO₃) (3.0 eq)[7]

  • Solvents: 1,4-Dioxane and Water (4:1 ratio), Ethyl Acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 5-(pinacolboranyl)-1H-indazole-1-carboxylate (1.0 eq), 4-bromopyridine hydrochloride (1.1 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times. This is crucial as the palladium catalyst is sensitive to oxygen, especially at high temperatures.[12]

  • Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via cannula or syringe. The use of water is essential for the catalytic cycle, particularly in the transmetalation step with the inorganic base.[7][12]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic ester is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Biological Evaluation Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to determine the IC₅₀ value of a test compound against AXL kinase.

Principle: The assay measures the competitive binding of the test compound against a fluorescently labeled ATP-competitive ligand (tracer) to the AXL kinase. When the tracer binds to the europium-labeled anti-tag antibody-kinase complex, FRET occurs. An effective inhibitor will displace the tracer, disrupting FRET and causing a decrease in the emission signal.[13]

Materials:

  • Recombinant human AXL kinase

  • LanthaScreen® Eu-anti-GST Antibody (or other appropriate tag)[13]

  • Kinase Tracer 236 (or other suitable tracer)[13]

  • TR-FRET Dilution Buffer

  • Test compound (serially diluted in DMSO, then buffer)

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Subsequently, dilute these solutions into the TR-FRET dilution buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound solutions to the assay wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase/Antibody Addition: Prepare a mixture of AXL kinase and Eu-labeled antibody in the dilution buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 2.5 µL of the kinase tracer to each well. The final volume should be 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biological Evaluation Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)

This protocol measures the ability of a compound to inhibit the proliferation of a cancer cell line (e.g., A549, a human lung carcinoma line with known AXL expression).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14][15]

Materials:

  • A549 human lung cancer cells

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & Workflow Visualization

The synthetic and biological protocols described allow for a systematic structure-activity relationship (SAR) study. Data is typically summarized to guide the next round of synthesis.

Table 1: Representative SAR Data for a Series of C5-Substituted Indazoles

Compound IDC5-Substituent (R)AXL Kinase IC₅₀ (nM)A549 Cell GI₅₀ (µM)
IND-01Phenyl852.5
IND-024-Pyridyl150.45
IND-033-Fluorophenyl601.8
IND-042-Aminopyrimidine80.21

The overall workflow from the key building block to biological data is a cyclical process fundamental to drug discovery.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 5-(Pinacolboranyl)- 1H-indazole Coupling Suzuki-Miyaura Coupling Start->Coupling Library Library of Novel Indazole Analogs Coupling->Library KinaseAssay Kinase Inhibition Assay (IC₅₀) Library->KinaseAssay CellAssay Cell Proliferation Assay (GI₅₀) KinaseAssay->CellAssay SAR SAR Analysis & Lead Optimization CellAssay->SAR SAR->Coupling Design Next Generation

Caption: Iterative workflow in indazole-based drug discovery.

Conclusion

5-(Pinacolboranyl)-1H-indazole is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly and efficiently navigate the complex process of drug optimization. Its utility in Suzuki-Miyaura coupling provides a robust and modular platform for developing libraries of targeted agents. The protocols detailed herein offer a validated framework for the synthesis and evaluation of novel indazole-based compounds, forming a critical part of the iterative cycle of design, synthesis, and testing that drives the discovery of next-generation cancer therapeutics.

References

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  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (n.d.). ACS Publications.[Link]

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Application Notes and Protocols for N-Alkylation Reactions of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 5-Borylated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic indole and phenol bioisosteres, thereby interacting with a wide range of biological targets.[1][2] N-alkylation of the indazole core is a critical functionalization step, as the position of the alkyl group on the N1 or N2 atom can profoundly influence the molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. The 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, in particular, is a versatile building block of immense value to drug development professionals. The boronate ester moiety serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl and heteroaryl structures. This allows for rapid library synthesis and structure-activity relationship (SAR) studies, accelerating the discovery of novel therapeutics for indications ranging from oncology to inflammatory diseases.

This guide provides a comprehensive overview of the key principles and detailed experimental protocols for the regioselective N-alkylation of this compound. We will delve into the mechanistic rationale behind achieving selective N1 and N2 alkylation and provide step-by-step procedures to empower researchers to confidently and efficiently synthesize the desired regioisomers.

Understanding the Regioselectivity of Indazole N-Alkylation: A Tale of Two Nitrogens

The N-alkylation of an unsymmetrically substituted indazole, such as our target molecule, can theoretically yield two distinct regioisomers: the N1- and N2-alkylated products. The outcome of this reaction is not arbitrary; it is governed by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed. The choice of base, solvent, and alkylating agent are all critical variables that can be manipulated to steer the reaction towards the desired isomer.

The underlying principle of regioselectivity in indazole alkylation lies in the differential nucleophilicity of the N1 and N2 atoms of the indazolide anion, which is formed upon deprotonation of the starting material. The distribution of negative charge in this anion is influenced by the substituents on the indazole ring. Furthermore, the nature of the counter-ion (from the base) and its coordination with the indazolide anion in a given solvent system play a pivotal role in dictating the site of alkylation.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[3][4] However, under kinetic control, alkylation can occur at either nitrogen. By carefully selecting the reaction conditions, we can favor either the thermodynamically or kinetically preferred product.

Protocol I: Selective Synthesis of N1-Alkylated 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazoles

The selective formation of the N1-alkylated product is often achieved under conditions that favor thermodynamic control or through steric hindrance at the N2 position. A widely adopted and reliable method involves the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF).

Mechanistic Rationale for N1-Selectivity (NaH/THF System)

The high N1-selectivity observed with the NaH/THF system is attributed to the formation of a tight ion pair between the sodium cation (Na+) and the indazolide anion. In a relatively non-polar solvent like THF, the sodium cation is thought to coordinate with the N2 nitrogen, creating steric hindrance that directs the incoming alkylating agent to the more accessible N1 position. This is particularly effective for indazoles with electron-withdrawing groups.[1][5] While the boronate ester at the C5 position is not directly adjacent to the pyrazole ring, its electronic influence should be considered.

Experimental Workflow for N1-Alkylation

start Start suspend_indazole Suspend 5-(pinacolboryl)-1H-indazole in anhydrous THF under N2 start->suspend_indazole cool_0c Cool to 0 °C suspend_indazole->cool_0c add_nah Add NaH (60% in mineral oil) portion-wise cool_0c->add_nah stir_rt Stir at room temperature for 1 hour add_nah->stir_rt recool_0c Re-cool to 0 °C stir_rt->recool_0c add_alkyl_halide Add alkyl halide (R-X) dropwise recool_0c->add_alkyl_halide react_rt Stir at room temperature for 16-24 hours add_alkyl_halide->react_rt quench Quench with sat. aq. NH4Cl react_rt->quench workup Aqueous Workup (EtOAc extraction) quench->workup purify Purification (Silica gel chromatography) workup->purify product N1-Alkyl-5-(pinacolboryl)indazole purify->product start Start dissolve_reagents Dissolve indazole, alcohol (R-OH), and PPh3 in anhydrous THF under N2 start->dissolve_reagents cool_0c Cool to 0 °C dissolve_reagents->cool_0c add_dead Add DEAD or DIAD dropwise cool_0c->add_dead react_rt Stir at room temperature for 12-24 hours add_dead->react_rt concentrate Concentrate under reduced pressure react_rt->concentrate purify Purification (Silica gel chromatography) concentrate->purify product N2-Alkyl-5-(pinacolboryl)indazole purify->product

Sources

Application Notes and Protocols for the Regioselective Functionalization of the Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its structural versatility and ability to act as a bioisostere for other key heterocycles like indole make it a focal point in drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][2][4][5] The regioselective functionalization of the indazole core is paramount, as the specific placement of substituents dramatically influences the molecule's pharmacological profile. This guide provides a comprehensive overview of robust and reproducible protocols for the regioselective functionalization of the indazole nucleus, with a focus on explaining the underlying principles that govern selectivity.

Indazoles exist in two principal tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2][6][7] This tautomerism, coupled with the distinct electronic nature of the nitrogen and carbon atoms within the bicyclic system, presents both challenges and opportunities for selective chemical modification. This document will delve into the key strategies for achieving regioselectivity at the N1, N2, and various carbon positions of the indazole ring.

I. Regioselective N-Functionalization: The N1 vs. N2 Challenge

One of the most common challenges in indazole chemistry is controlling the regioselectivity of N-alkylation and N-arylation. The outcome of these reactions is highly dependent on a subtle interplay of factors including the choice of base, solvent, temperature, and the electronic and steric nature of both the indazole substrate and the electrophile.[7][8]

Causality Behind N1/N2 Selectivity
  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally the more thermodynamically stable form.[7][8] Reactions that are allowed to reach thermodynamic equilibrium often favor the N1-substituted product.

  • The Role of the Base and Solvent: The choice of base and solvent system is critical in dictating the position of deprotonation and subsequent reaction. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high selectivity for N1 alkylation.[8][9]

  • Steric and Electronic Effects: The substitution pattern on the indazole ring significantly influences the N1/N2 ratio. Sterically bulky groups at the C3 position tend to favor N1 substitution to minimize steric hindrance.[8] Conversely, electron-withdrawing groups at the C7 position can steer the reaction towards the N2 product.[8][9]

Protocol 1: Highly N1-Selective Alkylation

This protocol is optimized for the selective introduction of primary and secondary alkyl groups at the N1 position of 3-substituted indazoles.[9]

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.

Protocol 2: N2-Selective Arylation via Copper Catalysis

This protocol describes a copper-catalyzed method for the regioselective N2-arylation of 1H-indazoles using diaryliodonium salts.[10]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the 1H-indazole (1.0 eq), diaryliodonium triflate (1.2 eq), and copper(I) chloride (CuCl, 0.05 eq).

  • Solvent Addition: Add the appropriate solvent (e.g., dichloroethane) to achieve a concentration of 0.2 M.

  • Heating: Seal the vial and heat the reaction mixture to 80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N2-arylated indazole.

Data Summary: N1 vs. N2 Selectivity
Indazole SubstituentElectrophileConditionsN1:N2 RatioReference
3-CO2MeMeINaH, THF>99:1[9]
7-NO2BnBrCs2CO3, DMF4:96[9]
UnsubstitutedPh2IOTfCuCl, DCE<1:99[10]

II. Regioselective C3-Functionalization

The C3 position of the indazole ring is a key site for modification to modulate biological activity.[11][12] Direct functionalization at this position can be achieved through several strategies, including halogenation, metal-catalyzed C-H activation, and reactions involving pre-functionalized indazoles.[11][12]

Diagram: Strategies for C3 Functionalization

C3_Functionalization Indazole Indazole Core N_Protected_Indazole N-Protected Indazole Indazole->N_Protected_Indazole Protection C3_Halogenated C3-Halogenated Indazole Indazole->C3_Halogenated Direct Halogenation C3_Functionalized C3-Functionalized Indazole Indazole->C3_Functionalized Direct C-H Activation N_Protected_Indazole->C3_Halogenated Halogenation (e.g., NIS, NBS) N_Protected_Indazole->C3_Functionalized Directed Metalation C3_Halogenated->C3_Functionalized Cross-Coupling (e.g., Suzuki, Sonogashira)

Caption: Key pathways for the regioselective functionalization of the C3 position of the indazole core.

Protocol 3: Direct C3-Iodination

This protocol provides a method for the direct and regioselective iodination of the C3 position of unprotected indazoles.[11] C3-iodoindazoles are versatile intermediates for subsequent cross-coupling reactions.

Reaction Scheme:

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 eq).

  • Iodine Addition: Add a solution of iodine (I2, 1.5 eq) in DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into water and decolorize with a saturated solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the 3-iodoindazole.

Protocol 4: Palladium-Catalyzed Direct C3-Arylation

Direct C-H arylation is an atom-economical method for introducing aryl groups at the C3 position.[12]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine the N-protected indazole (1.0 eq), aryl bromide (1.5 eq), palladium(II) acetate (Pd(OAc)2, 0.05 eq), a suitable ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (K2CO3, 2.0 eq).

  • Solvent Addition: Add a solvent such as dioxane or toluene.

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

  • Heating: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Cooling and Filtration: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

III. Regioselective C-H Functionalization of the Benzene Ring

Achieving regioselective functionalization of the carbocyclic ring of indazole (C4, C5, C6, and C7 positions) often requires the use of directing groups to overcome the intrinsic reactivity of the heterocyclic portion of the molecule.[8][13]

Diagram: Directing Group Strategy for C7-Functionalization

C7_Functionalization Indazole Indazole N1_DG_Indazole N1-Directed Indazole Indazole->N1_DG_Indazole Install Directing Group (DG) C7_Functionalized_DG C7-Functionalized Indazole (with DG) N1_DG_Indazole->C7_Functionalized_DG Metal-Catalyzed C-H Activation C7_Functionalized_Indazole C7-Functionalized Indazole C7_Functionalized_DG->C7_Functionalized_Indazole Remove Directing Group

[Image of an N1-pyridinyl-indazole reacting with an olefin in the presence of a rhodium catalyst and a copper oxidant to yield the C7-olefinated product]

Sources

Application Notes and Protocols: Leveraging 1H-Indazole-5-boronic acid pinacol ester in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Privileged Indazole Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low, yet measurable, affinity.[4][5] The core principle of FBDD lies in the superior "ligand efficiency" of these fragments; they form high-quality interactions with the target protein, providing a more efficient starting point for optimization into potent drug candidates.[3] This approach allows for a more thorough exploration of chemical space and has proven particularly effective for challenging targets like protein-protein interactions.[1][2]

Within the vast landscape of chemical fragments, the indazole scaffold has emerged as a "privileged" structure in medicinal chemistry.[6][7][8][9] This bicyclic aromatic heterocycle is a common feature in numerous clinically approved drugs and investigational compounds, demonstrating a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[6][7][8] Its versatile structure and ability to engage in various non-covalent interactions make it an ideal starting point for FBDD campaigns.[10]

This application note provides a detailed guide for researchers on the utilization of a specific, highly valuable indazole-based fragment: 1H-Indazole-5-boronic acid pinacol ester . We will delve into the rationale behind its selection, its unique chemical properties, and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

The Strategic Advantage of 1H-Indazole-5-boronic acid pinacol ester in FBDD

The choice of 1H-Indazole-5-boronic acid pinacol ester as a fragment is underpinned by several key features that make it exceptionally well-suited for drug discovery:

  • The Indazole Core: As a privileged scaffold, the indazole core provides a well-validated framework for interacting with a variety of protein targets.[6][7] Its aromatic nature allows for π-stacking interactions, while the nitrogen atoms can act as hydrogen bond donors and acceptors.

  • The Boronic Acid Moiety: Boronic acids and their esters are unique functional groups in drug design.[11] The boron atom is a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues in a protein's active site, such as serine, threonine, or lysine.[11][] This can lead to enhanced binding affinity and selectivity. Boronic acids can also act as bioisosteres for carboxylic acids.[11]

  • The Pinacol Ester Protecting Group: The pinacol ester serves to protect the boronic acid, enhancing its stability, solubility, and handling characteristics.[13][14][15] This is particularly advantageous during the initial screening phases. The pinacol ester is also readily cleaved under specific conditions, allowing for the unmasking of the reactive boronic acid when desired.

  • "Poised" for Elaboration: The boronic acid pinacol ester is strategically "poised" for rapid chemical elaboration.[16] It is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for forming carbon-carbon bonds in medicinal chemistry.[13][17][18][19] This allows for the efficient "growing" of the initial fragment hit into a more potent lead compound by introducing additional chemical functionalities.[20]

Experimental Workflow: From Fragment Screening to Hit Validation

A typical FBDD campaign using 1H-Indazole-5-boronic acid pinacol ester involves a multi-stage process of screening, validation, and structural characterization. The goal is to identify and confirm genuine binding events and to understand the precise nature of the fragment-target interaction.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_structural Structural Biology SPR Surface Plasmon Resonance (SPR) Hit_Identification Hit Identification SPR->Hit_Identification NMR NMR Spectroscopy NMR->Hit_Identification DSF Differential Scanning Fluorimetry (DSF) DSF->Hit_Identification ITC Isothermal Titration Calorimetry (ITC) Validated_Hit Validated Hit ITC->Validated_Hit Orthogonal_Screen Orthogonal Biophysical Method Orthogonal_Screen->ITC Thermodynamic Characterization XRay X-ray Crystallography Structure_Determination Structure-Based Design XRay->Structure_Determination NMR_Structure NMR Structural Studies NMR_Structure->Structure_Determination Fragment_Library Fragment Library (including 1H-Indazole-5-boronic acid pinacol ester) Fragment_Library->SPR Screening Fragment_Library->NMR Screening Fragment_Library->DSF Screening Hit_Identification->Orthogonal_Screen Confirmation Validated_Hit->XRay Structural Insights Validated_Hit->NMR_Structure Structural Insights Lead_Optimization Hit-to-Lead Optimization (e.g., Suzuki-Miyaura Coupling) Structure_Determination->Lead_Optimization

Caption: FBDD workflow for 1H-Indazole-5-boronic acid pinacol ester.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragment binding.[21][22][23] It provides real-time kinetic and affinity data, making it a powerful tool for primary screening.[23]

Rationale: SPR is chosen for its high sensitivity, low protein consumption, and ability to provide kinetic data (association and dissociation rates), which can help to triage initial hits.[21][22]

Materials:

  • Biacore T200 or similar SPR instrument (Sygnature Discovery utilizes high-sensitivity Biacore instruments for FBDD).[16]

  • Sensor chips (e.g., CM5).

  • Target protein of interest.

  • 1H-Indazole-5-boronic acid pinacol ester stock solution (e.g., 10 mM in 100% DMSO).

  • Running buffer (e.g., HBS-EP+).

  • DMSO for buffer matching.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a surface density that will yield a maximal response (Rmax) appropriate for fragment screening.

  • Fragment Solution Preparation: Prepare a concentration series of 1H-Indazole-5-boronic acid pinacol ester in running buffer. It is crucial to accurately match the DMSO concentration in the running buffer to that of the fragment solutions to minimize bulk refractive index effects.[21]

  • SPR Analysis:

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (mock-coupled or coupled with an irrelevant protein).

    • Monitor the change in response units (RU) over time.

    • Regenerate the surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk effects.

    • Analyze the sensorgrams to determine the binding affinity (KD). For fragments with fast kinetics, a steady-state affinity model is often appropriate.

    • Calculate the ligand efficiency (LE) to prioritize hits.

Parameter Typical Value for Fragments Significance
Concentration Range 10 µM - 1 mMTo accurately determine KD for weak binders.
KD (dissociation constant) 10 µM - 10 mMQuantifies the binding affinity.
Ligand Efficiency (LE) > 0.3Normalizes binding affinity for molecular size.
Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits and providing structural information.[24][25][26] Both ligand-observed and protein-observed NMR experiments can be employed.[27]

Rationale: NMR is less prone to artifacts than some other techniques and can provide information on the binding site and stoichiometry of the interaction.[25] It serves as a robust orthogonal method to confirm hits from primary screens.

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • Target protein solution in a suitable deuterated buffer.

  • 1H-Indazole-5-boronic acid pinacol ester stock solution.

Procedure:

  • Sample Preparation: Prepare an NMR sample containing the target protein (e.g., 10-50 µM) and the fragment (e.g., 100-500 µM).

  • STD-NMR Experiment:

    • Acquire a reference 1D 1H NMR spectrum.

    • Acquire an STD spectrum by selectively saturating protein resonances and observing the transfer of saturation to the bound fragment.

  • Data Analysis: The presence of signals in the STD spectrum corresponding to the fragment confirms binding. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein.

B. Protein-Observed NMR (e.g., 1H-15N HSQC)

Materials:

  • 15N-isotopically labeled target protein.

  • NMR spectrometer.

  • Fragment stock solution.

Procedure:

  • Sample Preparation: Prepare an NMR sample of the 15N-labeled protein.

  • HSQC Titration:

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

    • Add increasing concentrations of 1H-Indazole-5-boronic acid pinacol ester and acquire an HSQC spectrum at each concentration.

  • Data Analysis: Monitor chemical shift perturbations (CSPs) in the HSQC spectra. Significant and dose-dependent shifts of specific amide peaks indicate fragment binding to those residues, providing information on the binding site and allowing for the calculation of KD.[24]

Structural Elucidation: The Key to Rational Drug Design

Obtaining a high-resolution structure of the fragment bound to the target protein is a critical step in FBDD.[16] This structural information provides the blueprint for the subsequent hit-to-lead optimization phase.

Protocol 3: X-ray Crystallography of the Fragment-Protein Complex

Rationale: X-ray crystallography provides a detailed, atomic-level picture of how the fragment binds to the target, revealing key interactions and a vector for fragment elaboration.[28][29][30]

Procedure:

  • Crystallization: Obtain crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of 1H-Indazole-5-boronic acid pinacol ester.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the fragment-bound crystals.

    • Solve and refine the crystal structure to visualize the binding mode of the fragment. The electron density map should clearly show the fragment in the binding pocket.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a validated hit with a known binding mode is identified, the next phase is to increase its potency and develop drug-like properties.[31][32] The boronic acid pinacol ester functionality of our lead fragment is ideal for this purpose.

Suzuki_Coupling Indazole_Fragment 1H-Indazole-5-boronic acid pinacol ester Pd_Catalyst Pd Catalyst + Base Indazole_Fragment->Pd_Catalyst Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Pd_Catalyst Coupled_Product Elaborated Lead Compound Pd_Catalyst->Coupled_Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for hit-to-lead optimization.

Protocol 4: Suzuki-Miyaura Cross-Coupling for Fragment Elaboration

Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile palladium-catalyzed cross-coupling reaction that is widely used in pharmaceutical synthesis.[13][18] It allows for the direct coupling of the indazole-boronic ester with a wide variety of aryl or heteroaryl halides, enabling the systematic exploration of the chemical space around the initial fragment hit.[17][19]

General Procedure:

  • To a reaction vessel, add 1H-Indazole-5-boronic acid pinacol ester, the desired aryl/heteroaryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or K3PO4).[19]

  • Add a suitable solvent system (e.g., dioxane/water).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography.

This synthetic strategy allows for the rapid generation of a library of analogues based on the initial fragment hit. These new, larger compounds can then be evaluated in biochemical and cellular assays to determine their potency and other pharmacological properties, driving the hit-to-lead optimization process.[10][33][34]

Conclusion

1H-Indazole-5-boronic acid pinacol ester is a highly valuable and strategically designed fragment for FBDD campaigns. Its combination of a privileged indazole scaffold and a synthetically versatile boronic acid pinacol ester functionality provides a powerful starting point for the discovery of novel therapeutics. The protocols outlined in this application note provide a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery programs, from initial hit identification through to rational lead optimization. The integration of sensitive biophysical techniques, structural biology, and robust synthetic chemistry is key to unlocking the full potential of this and other well-designed fragments.

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  • Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 68(5), 5000-5004. [Link]

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Application Notes and Protocols: Synthesis of Polysubstituted Indazoles from Boronic Ester Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The development of efficient and versatile synthetic methods to access polysubstituted indazoles is therefore a cornerstone of modern drug discovery. This document provides a detailed guide to the synthesis of these important heterocyclic compounds utilizing boronic acid and boronic ester precursors. We will explore the strategic application of transition-metal-catalyzed cross-coupling reactions for the functionalization of the indazole nucleus, as well as innovative methods for the de novo construction of the indazole ring system from readily available boronic ester building blocks. This guide is intended to provide both a conceptual framework and practical, step-by-step protocols for researchers in organic synthesis and drug development.

The Strategic Importance of Polysubstituted Indazoles

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[2] The unique electronic properties and conformational rigidity of the indazole ring system allow it to engage in a wide range of biological interactions, making it a highly sought-after scaffold in pharmaceutical research. A notable example is Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy, which features a substituted indazole core.[2][3] The diverse biological activities exhibited by indazole derivatives, including anti-cancer, anti-inflammatory, and anti-HIV properties, underscore the critical need for robust synthetic methodologies that allow for precise control over the substitution pattern on the indazole ring.[2][4]

Synthetic Strategies Employing Boronic Esters

Boronic acids and their corresponding esters have become indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in transition-metal-catalyzed reactions.[5] In the context of indazole synthesis, boronic esters are primarily employed in two key strategies:

  • Post-synthesis Functionalization: Modification of a pre-formed indazole core through cross-coupling reactions.

  • De Novo Synthesis: Construction of the indazole ring from precursors containing a boronic ester moiety.

Functionalization of the Indazole Core via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful method for the formation of carbon-carbon bonds.[6] This reaction is particularly well-suited for the late-stage functionalization of the indazole scaffold, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

The general mechanism for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic ester and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X (Organohalide) R-X->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation Ar-B(OR)2 Ar-B(OR)2 (Boronic Ester) Ar-B(OR)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)L2-Ar R-Pd(II)L2-Ar Transmetalation->R-Pd(II)L2-Ar Reductive_Elimination Reductive Elimination R-Pd(II)L2-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-Ar R-Ar (Coupled Product) Reductive_Elimination->R-Ar

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes the synthesis of 5-aryl and 5-heteroaryl indazoles from 5-bromoindazole precursors.[7]

Materials:

  • Substituted 5-bromoindazole

  • Aryl or heteroaryl boronic acid

  • Palladium(II) bis(triphenylphosphine)dichloride (Pd(PPh₃)₂Cl₂) or similar palladium catalyst

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube, combine the 5-bromoindazole (1.0 equiv), the corresponding boronic acid (1.1 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture at 90 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Examples of Suzuki-Miyaura Coupling with 5-Bromoindazoles

EntryBromoindazole SubstrateBoronic AcidProductYield (%)
15-Bromo-1H-indazolePhenylboronic acid5-Phenyl-1H-indazole85
25-Bromo-1-methyl-1H-indazole4-Methoxyphenylboronic acid1-Methyl-5-(4-methoxyphenyl)-1H-indazole92
35-Bromo-1H-indazoleThiophene-2-boronic acid5-(Thiophen-2-yl)-1H-indazole78[7]
45-Bromo-1-(tert-butoxycarbonyl)-1H-indazoleN-Boc-pyrrole-2-boronic acid1-(tert-butoxycarbonyl)-5-(N-Boc-pyrrol-2-yl)-1H-indazole88[7]
De Novo Synthesis of the Indazole Ring from Boronic Ester Precursors

An alternative and powerful strategy involves the construction of the indazole ring itself from precursors bearing a boronic ester group. This approach offers a high degree of flexibility in the introduction of substituents at an early stage of the synthesis.

A versatile method for the synthesis of 1N-alkoxycarbonyl indazoles involves a copper(II) acetate-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure.[3][8] This transformation can be efficiently performed as a two-step, one-pot procedure.[3]

Indazole_Synthesis_Workflow cluster_step1 Step 1: C-N Bond Formation cluster_step2 Step 2: Cyclization Start 2-Formylphenylboronic Acid + Diazodicarboxylate Catalyst Cu(OAc)2 Start->Catalyst Intermediate Hydrazone Intermediate Start->Intermediate Catalyst->Intermediate Cyclization_Condition Acid or Base Intermediate->Cyclization_Condition Product 1N-Alkoxycarbonyl Indazole Cyclization_Condition->Product

Figure 2: Workflow for the synthesis of indazoles from 2-formylphenylboronic acids.

This protocol details the one-pot synthesis of 1N-alkoxycarbonyl indazoles from 2-formylphenylboronic acids.[3]

Materials:

  • 2-Formylphenylboronic acid

  • Diisopropyl azodicarboxylate (DIAD) or other suitable azodicarboxylate

  • Copper(II) acetate (Cu(OAc)₂)

  • Dimethylacetamide (DMA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-formylphenylboronic acid (1.0 equiv) in DMA, add Cu(OAc)₂ (10 mol%).

  • Add the azodicarboxylate (e.g., DIAD, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion of the first step, add a 1:2 mixture of TFA/DCM to the reaction vessel.

  • Stir for an additional 1-2 hours at room temperature to effect cyclization.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Table 2: Substrate Scope for the Synthesis of 1N-Alkoxycarbonyl Indazoles

Entry2-Formylphenylboronic AcidAzodicarboxylateProductYield (%)
12-Formylphenylboronic acidDiisopropyl azodicarboxylate (DIAD)1-(Isopropoxycarbonyl)-1H-indazole85[3]
24-Methoxy-2-formylphenylboronic acidDiethyl azodicarboxylate (DEAD)1-(Ethoxycarbonyl)-5-methoxy-1H-indazole78
35-Chloro-2-formylphenylboronic acidDi-tert-butyl azodicarboxylate (DBAD)1-(tert-Butoxycarbonyl)-6-chloro-1H-indazole72

Conclusion and Future Perspectives

The use of boronic ester precursors has revolutionized the synthesis of polysubstituted indazoles, providing access to a vast chemical space for drug discovery and development. The Suzuki-Miyaura coupling allows for the late-stage diversification of the indazole scaffold with a high degree of functional group tolerance. Furthermore, de novo synthetic strategies starting from functionalized boronic acids enable the efficient construction of the indazole core with pre-installed substituents. These methods are characterized by their operational simplicity, good to excellent yields, and broad substrate scope. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the application of these methods to the synthesis of increasingly complex and biologically active indazole-containing molecules. The continued innovation in transition-metal catalysis and the design of novel boronic acid building blocks will undoubtedly pave the way for the discovery of the next generation of indazole-based therapeutics.

References

  • IJCRT. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. [Link]

  • Weir, J. E., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(15), 1873-1876. [Link]

  • Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12939-12952. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Kliuk, V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(40), 24751-24755. [Link]

  • Kliuk, V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Babu, B., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6586. [Link]

  • Janardhanan, J. C., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1410-1431. [Link]

  • ResearchGate. (n.d.). Synthesis of poly substituted 1H‐indazole derivatives. ResearchGate. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3059. [Link]

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Application Notes & Protocols: Strategic N-Protection of 5-(Dioxaborolan-2-yl)-1H-indazole for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Imperative for Protecting 5-(Dioxaborolan-2-yl)-1H-indazole

5-(Dioxaborolan-2-yl)-1H-indazole is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive indazole core and a versatile boronic acid pinacol ester, allows for its extensive use in cross-coupling reactions, notably the Suzuki-Miyaura coupling, to construct complex molecular architectures.[1][2] The indazole scaffold itself is a privileged structure found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[3][4]

However, the acidic N-H proton of the indazole ring presents a significant challenge in multi-step syntheses. This proton can interfere with a wide range of reaction conditions, particularly those involving organometallic reagents, strong bases, or electrophilic functionalization. Therefore, the judicious application of a protecting group to the indazole nitrogen is not merely a procedural step but a critical strategic decision that dictates the efficiency, regioselectivity, and ultimate success of the synthetic route.

This guide provides a comprehensive overview of protecting group strategies for 5-(dioxaborolan-2-yl)-1H-indazole, with a focus on the practical application of commonly employed protecting groups. We will delve into the rationale behind selecting a specific protecting group, provide detailed, validated protocols for their installation and removal, and discuss the critical concept of orthogonality in the context of the sensitive boronic ester functionality.

The Challenge of Orthogonality: Indazole N-H vs. Boronic Ester

The primary consideration when selecting a protecting group for 5-(dioxaborolan-2-yl)-1H-indazole is the stability of the pinacol boronic ester. Pinacol esters, while generally robust and stable to chromatography, can be susceptible to hydrolysis under harsh acidic or basic conditions, which are often employed for the removal of certain protecting groups.[5][6] Therefore, an ideal protecting group strategy must be "orthogonal," meaning the protecting group can be introduced and, more importantly, removed under conditions that do not compromise the integrity of the boronic ester.[7][8][9]

Core Protecting Group Strategies

The Tert-Butoxycarbonyl (Boc) Group: A Versatile and Widely Used Option

The Boc group is one of the most frequently utilized protecting groups for the indazole nitrogen due to its straightforward introduction and relatively mild removal conditions.[1][10] It enhances the stability and solubility of the indazole derivative, making it highly amenable to further synthetic transformations.[1]

Rationale for Use: The Boc group offers a good balance of stability and reactivity. It is generally stable to a variety of reaction conditions, including many cross-coupling reactions, yet can be cleaved under acidic conditions that are often tolerated by the pinacol boronic ester.

DOT Diagram: Boc Protection/Deprotection Workflow

Boc_Workflow Indazole 5-(Dioxaborolan-2-yl)-1H-indazole Boc_Protected 1-Boc-5-(dioxaborolan-2-yl)-1H-indazole Indazole->Boc_Protected (Boc)₂O, TEA, DMAP DCM, rt Deprotected 5-(Dioxaborolan-2-yl)-1H-indazole Boc_Protected->Deprotected TFA/DCM or 4M HCl in Dioxane, 0°C to rt

Caption: Workflow for Boc protection and deprotection of 5-(dioxaborolan-2-yl)-1H-indazole.

Experimental Protocol: Boc Protection of 5-(Dioxaborolan-2-yl)-1H-indazole

  • Reagents and Materials:

    • 5-(Dioxaborolan-2-yl)-1H-indazole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a solution of 5-(dioxaborolan-2-yl)-1H-indazole (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). b. Cool the mixture to 0 °C in an ice bath. c. Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction with the addition of water. f. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, water, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate.[1][11][12]

Experimental Protocol: Boc Deprotection

  • Reagents and Materials:

    • 1-Boc-5-(dioxaborolan-2-yl)-1H-indazole

    • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

    • Dichloromethane (DCM), anhydrous

  • Procedure (TFA): a. Dissolve the Boc-protected indazole (1.0 equiv) in DCM. b. Cool the solution to 0 °C and add TFA (5-10 equiv) dropwise. c. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.[13] d. Carefully concentrate the reaction mixture under reduced pressure. e. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.

Table 1: Comparison of Common N-Protecting Groups for 5-(Dioxaborolan-2-yl)-1H-indazole

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsOrthogonality with Pinacol BoronateKey Considerations
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., TEA, DMAP)Acidic (TFA, HCl in dioxane)GoodWidely used, generally stable, can be sensitive to strong acids.[13]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, Base (e.g., dicyclohexylmethylamine)Fluoride source (TBAF) or acidExcellentOffers high stability and orthogonal removal with fluoride ions.[10][14]
p-ToluenesulfonylTsTsCl, Base (e.g., Pyridine, TEA)Strong reducing agents (e.g., SmI₂) or strong baseModerateVery stable, but harsh removal conditions may affect the boronic ester.[10]
TetrahydropyranylTHPDihydropyran, Acid catalyst (e.g., PTSA)Acidic (e.g., aq. HCl)Moderate to PoorIntroduction and removal under acidic conditions can be detrimental to the boronic ester.[15]
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: A Robust and Orthogonal Choice

The SEM group is an excellent choice when a highly stable protecting group with orthogonal removal is required. Its cleavage under fluoride-mediated conditions provides a distinct advantage, as these conditions are generally mild and do not affect the pinacol boronic ester.[10][14]

Rationale for Use: The key advantage of the SEM group is its unique deprotection pathway, which is orthogonal to most other protecting groups and reaction conditions. This makes it ideal for complex, multi-step syntheses where the boronic ester needs to be preserved through various transformations.

DOT Diagram: SEM Protection/Deprotection Workflow

SEM_Workflow Indazole 5-(Dioxaborolan-2-yl)-1H-indazole SEM_Protected 1-SEM-5-(dioxaborolan-2-yl)-1H-indazole Indazole->SEM_Protected SEM-Cl, Base THF, rt Deprotected 5-(Dioxaborolan-2-yl)-1H-indazole SEM_Protected->Deprotected TBAF, THF rt

Caption: Workflow for SEM protection and deprotection of 5-(dioxaborolan-2-yl)-1H-indazole.

Experimental Protocol: SEM Protection of 5-(Dioxaborolan-2-yl)-1H-indazole

  • Reagents and Materials:

    • 5-(Dioxaborolan-2-yl)-1H-indazole

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

    • Dicyclohexylmethylamine or Sodium Hydride (NaH)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure: a. To a solution of 5-(dioxaborolan-2-yl)-1H-indazole (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv). b. Add SEM-Cl (1.2 equiv) dropwise to the stirred solution at room temperature. c. Stir the mixture for 3-5 hours, monitoring by TLC. d. Dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH. e. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. f. Purify by column chromatography on silica gel.[10][14]

Experimental Protocol: SEM Deprotection

  • Reagents and Materials:

    • 1-SEM-5-(dioxaborolan-2-yl)-1H-indazole

    • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

    • Tetrahydrofuran (THF), anhydrous

  • Procedure: a. Dissolve the SEM-protected indazole (1.0 equiv) in anhydrous THF. b. Add TBAF solution (1.5-2.0 equiv) dropwise at room temperature. c. Stir the reaction for 2-4 hours, monitoring by TLC. d. Quench the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.[14]

Sulfonyl Protecting Groups: For Enhanced Stability

Sulfonyl groups, such as p-toluenesulfonyl (Ts), are employed when a very robust protecting group is needed to withstand harsh reaction conditions. However, their removal often requires strong reducing agents or harsh basic conditions, which may not be compatible with the pinacol boronic ester.

Rationale for Use: Sulfonyl groups provide exceptional stability to both acidic and basic conditions, as well as many oxidizing and reducing agents. Their use is warranted when subsequent synthetic steps are particularly demanding.

Experimental Protocol: Tosyl (Ts) Protection

  • Reagents and Materials:

    • 5-(Dioxaborolan-2-yl)-1H-indazole

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or Triethylamine (TEA)

  • Procedure: a. Dissolve 5-(dioxaborolan-2-yl)-1H-indazole (1.0 equiv) in pyridine or a suitable solvent containing TEA (1.5 equiv). b. Cool the solution to 0 °C and add TsCl (1.1 equiv) portion-wise. c. Allow the reaction to warm to room temperature and stir until completion. d. Quench with water and extract with an organic solvent. e. Wash the organic layer with dilute aqueous acid (to remove pyridine/TEA), water, and brine. f. Dry and concentrate to obtain the N-tosyl indazole.[10]

Deprotection Considerations: The removal of the tosyl group typically requires conditions such as sodium in liquid ammonia, magnesium in methanol, or samarium(II) iodide. The compatibility of these conditions with the pinacol boronic ester must be carefully evaluated on a case-by-case basis.

Conclusion

The strategic selection and application of an N-protecting group are paramount for the successful synthesis of complex molecules derived from 5-(dioxaborolan-2-yl)-1H-indazole. The Boc group offers a versatile and balanced approach for many synthetic routes. For more intricate syntheses requiring exceptional stability and orthogonal deprotection, the SEM group is a superior choice. While sulfonyl groups provide the highest level of stability, their harsh removal conditions necessitate careful consideration of the overall synthetic plan. By understanding the principles of orthogonality and the specific reaction conditions for the installation and cleavage of these protecting groups, researchers can effectively leverage the synthetic potential of this valuable building block.

References

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Protecting Groups. [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. [Link]

  • Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • University of Copenhagen Research Portal. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PMC. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Master Organic Chemistry. Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

  • PubChem. N-Boc-imidazole-4-boronic acid pinacol ester. [Link]

  • ChemRxiv. Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]

  • PubChem. tert-Butyl this compound-1-carboxylate. [Link]

  • PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. [Link]

  • PubMed. A practical, metal-free synthesis of 1H-indazoles. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

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One-Pot Synthesis of Bioactive Indazoles Using Boronic Esters: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Consequently, indazole derivatives have been successfully developed into a range of therapeutics, demonstrating activities such as anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2] Notable examples of indazole-containing drugs include Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy, and Granisetron, a 5-HT3 receptor antagonist for chemotherapy-induced nausea. The therapeutic success of these molecules continues to drive the development of novel and efficient synthetic routes to access structurally diverse indazole analogues.

This application note details a powerful one-pot synthetic strategy for the preparation of bioactive indazoles, leveraging the versatility of boronic esters in palladium-catalyzed cross-coupling reactions. By combining multiple reaction steps into a single, seamless operation, this approach offers significant advantages in terms of efficiency, sustainability, and rapid access to complex molecular architectures, making it an invaluable tool for researchers in drug discovery and development.

The Strategic Advantage of One-Pot Reactions

In the fast-paced environment of drug discovery, efficiency is paramount. One-pot reactions, where reactants are subjected to successive chemical transformations in a single vessel, offer a multitude of benefits over traditional multi-step syntheses:

  • Increased Efficiency: By eliminating the need for isolation and purification of intermediates, one-pot processes significantly reduce reaction times and labor.

  • Improved Yields: Avoiding multiple workup and purification steps minimizes the loss of material, often leading to higher overall yields of the final product.

  • Enhanced Sustainability: The reduction in solvent usage for reactions, extractions, and chromatography makes one-pot syntheses a greener alternative.

  • Simplified Automation: The streamlined nature of these reactions makes them highly amenable to automated synthesis platforms, accelerating the generation of compound libraries for screening.

Mechanistic Underpinnings: A Tandem Approach to Indazole Functionalization

The one-pot synthesis of functionalized indazoles often relies on a carefully orchestrated sequence of reactions. A common and highly effective strategy involves the initial formation of the indazole core, followed by an in-situ palladium-catalyzed cross-coupling reaction with a boronic acid or ester. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, renowned for its mild reaction conditions and broad functional group tolerance.[3][4]

A representative one-pot approach for the synthesis of 1,3-diarylindazoles can be conceptualized as a two-stage process within a single reaction vessel. This involves a copper-catalyzed N-arylation followed by a palladium-catalyzed C3-arylation.

One-Pot Indazole Synthesis cluster_caption Conceptual workflow for one-pot N- and C-arylation. Start 3-Iodoindazole + Arylboronic Acid (1) Intermediate N1-Aryl-3-iodoindazole Start->Intermediate  Cu(OAc)₂  Base  (N-Arylation)   Final 1,3-Diarylindazole Intermediate->Final  Pd Catalyst  Ligand, Base  (C3-Arylation/Suzuki Coupling)   Arylboronic_Acid_2 Arylboronic Acid (2) Arylboronic_Acid_2->Final

Figure 1: Conceptual workflow for one-pot N- and C-arylation.

In this tandem reaction, the choice of catalyst and reaction conditions is crucial for achieving selectivity and high yields. The initial N-arylation is typically promoted by a copper catalyst, while the subsequent C-C bond formation at the C3 position is mediated by a palladium catalyst. By carefully selecting ligands and bases, both catalytic cycles can proceed efficiently in the same reaction mixture.[5]

Detailed Experimental Protocol: One-Pot Synthesis of a 1,3-Disubstituted Indazole Derivative

This protocol provides a representative procedure for the one-pot N- and C-arylation of 3-iodoindazole using boronic acids.

Materials:

  • 3-Iodoindazole

  • Arylboronic acid for N-arylation (e.g., 4-methoxyphenylboronic acid)

  • Arylboronic acid for C-arylation (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or other suitable reaction vessel with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Experimental Workflow:

Experimental_Workflow cluster_caption Step-by-step experimental workflow. Setup 1. Reaction Setup - Add 3-iodoindazole, Cu(OAc)₂, arylboronic acid (1), and Et₃N to DMF under inert atmosphere. N_Arylation 2. N-Arylation - Stir at room temperature for 1-2 hours. - Monitor by TLC. Setup->N_Arylation C_Arylation_Setup 3. C3-Arylation Setup - Add Pd(OAc)₂, PPh₃, K₂CO₃, arylboronic acid (2), and toluene. N_Arylation->C_Arylation_Setup C_Arylation 4. C3-Arylation (Suzuki Coupling) - Heat to 100-110 °C for 12-24 hours. - Monitor by TLC. C_Arylation_Setup->C_Arylation Workup 5. Workup - Cool, dilute with ethyl acetate, wash with water and brine. C_Arylation->Workup Purification 6. Purification - Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification

Sources

Application Notes and Protocols for the Scale-up Synthesis of Indazole-Containing Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. Consequently, indazole derivatives are found in a wide array of approved drugs and clinical candidates, spanning therapeutic areas such as oncology (e.g., Axitinib, Entrectinib), anti-emesis (e.g., Granisetron), and anti-inflammatory applications.[2][3]

The transition from a promising laboratory-scale synthesis of a novel indazole-containing active pharmaceutical ingredient (API) to a robust, safe, and economically viable manufacturing process is a significant challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key considerations and methodologies for the successful scale-up synthesis of indazole-containing pharmaceutical intermediates. We will delve into the strategic selection of synthetic routes, provide detailed protocols for a representative synthesis, address common scale-up challenges, and emphasize the critical importance of safety and regulatory compliance.

Strategic Selection of a Scalable Synthetic Route

The choice of synthetic route is the most critical decision in a scale-up campaign. A route that is elegant and high-yielding on a gram scale in the lab may be impractical or dangerous on a multi-kilogram scale.[4] The ideal scalable route should be characterized by:

  • High Convergence: Fewer linear steps are generally preferable to minimize overall yield loss.

  • Readily Available and Cost-Effective Starting Materials: The cost of raw materials becomes a significant factor at scale.

  • Avoidance of Hazardous Reagents (where possible): Reagents like hydrazine and sodium hydride, while common in lab-scale synthesis, introduce significant safety and handling challenges at an industrial scale.[5]

  • Robust and Reproducible Reaction Conditions: The process should be tolerant to minor fluctuations in reaction parameters.

  • Ease of Purification: The final intermediate should be easily purified without resorting to chromatography, which is often not economically viable for large-scale production.[5] Crystallization is the preferred method for purification at scale.

Common Synthetic Routes to Indazoles and their Scalability

Several methods for the synthesis of the indazole core have been developed over the years.[1][6] A comparative analysis of some common modern synthetic strategies is presented below.[7]

Synthetic RouteDescriptionAdvantages for Scale-upChallenges for Scale-up
Jacobson Indazole Synthesis Intramolecular cyclization of o-acylphenylhydrazines.Often uses readily available starting materials.Can require harsh acidic or basic conditions.
Davis-Beirut Reaction Reaction of a nitro-substituted benzylamine with a base.[6][8]Metal-free reaction conditions.[6]Can generate highly reactive nitroso intermediates.[9]
[3+2] Cycloaddition Reaction of an aryne with a diazo compound.[7][10]Can provide access to a wide range of substituted indazoles.Generation of arynes can require harsh conditions or expensive precursors.[10]
Transition Metal-Catalyzed C-H Activation/Annulation Intramolecular cyclization of appropriately substituted anilines or hydrazones.[7][11]High efficiency and regioselectivity.Cost and toxicity of metal catalysts; potential for metal contamination in the final product.[6]
Intramolecular Ullmann-Type Reaction Copper-catalyzed intramolecular cyclization of a hydrazone.[8][12]Can be a robust and high-yielding reaction.Potential for thermal hazards; requires careful optimization of reaction conditions.[12]

For the purpose of this application note, we will focus on a modified Jacobson-type synthesis, which represents a classical yet robust approach often amenable to scale-up with careful process development.

Detailed Protocol: Scale-up Synthesis of a Substituted 1H-Indazole Intermediate

This protocol details the synthesis of a hypothetical intermediate, 5-fluoro-3-methyl-1H-indazole , a common structural motif in medicinal chemistry.

Synthetic Workflow Diagram

Indazole Synthesis Workflow start 2-Amino-4-fluorotoluene step1 Diazotization (NaNO2, HCl) start->step1 Step 1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Reduction (SnCl2) intermediate1->step2 intermediate2 (5-Fluoro-2-methylphenyl)hydrazine step2->intermediate2 step3 Condensation & Cyclization (Acetic Anhydride) intermediate2->step3 Step 2 product 5-Fluoro-3-methyl-1H-indazole step3->product Step 3

Caption: Workflow for the synthesis of 5-fluoro-3-methyl-1H-indazole.

Step 1: Synthesis of (5-Fluoro-2-methylphenyl)hydrazine

Rationale: This two-step, one-pot procedure involves the diazotization of the starting aniline followed by in-situ reduction to the corresponding hydrazine. This approach is often preferred at scale as it avoids the isolation of the potentially unstable diazonium salt. Tin(II) chloride is a cost-effective and reliable reducing agent for this transformation.

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with a solution of concentrated hydrochloric acid in water. Ensure the reactor is equipped with a jacket for cooling, an overhead stirrer, a temperature probe, and a nitrogen inlet.

  • Aniline Addition: Cool the acidic solution to 0-5 °C. Slowly add 2-amino-4-fluorotoluene to the reactor, maintaining the temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reactor over 1-2 hours, ensuring the temperature is maintained between 0-5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Reduction: In a separate vessel, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Slowly add the diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.

  • Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours, or until HPLC analysis indicates complete consumption of the diazonium salt.

  • Work-up and Isolation: Basify the reaction mixture with a concentrated sodium hydroxide solution to pH > 12, ensuring the temperature is kept below 25 °C with efficient cooling. The hydrazine will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 5-Fluoro-3-methyl-1H-indazole

Rationale: This step involves the condensation of the hydrazine with acetic anhydride, which serves as both a reactant and a solvent, followed by an acid-catalyzed cyclization to form the indazole ring.

Protocol:

  • Reactor Setup: Charge a clean, dry reactor with acetic anhydride.

  • Hydrazine Addition: Slowly add the (5-fluoro-2-methylphenyl)hydrazine from Step 1 to the acetic anhydride. An exotherm is expected; control the addition rate to maintain the temperature below 40 °C.

  • Cyclization: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly add water to quench the excess acetic anhydride. The product will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a hydrocarbon solvent (e.g., heptane) to aid in drying.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Critical Scale-up Challenges and Mitigation Strategies

Transitioning from the laboratory to a production environment introduces several challenges that must be proactively addressed.[5]

Thermal Safety and Hazard Analysis

Challenge: Many reactions in indazole synthesis are exothermic, and the N-N bond in indazoles and their precursors can be thermally labile.[5] A loss of cooling in a large reactor can lead to a thermal runaway, with potentially catastrophic consequences.

Mitigation:

  • Differential Scanning Calorimetry (DSC): Perform DSC analysis on all starting materials, intermediates, and the final product to determine their thermal stability and decomposition onset temperatures.[5]

  • Reaction Calorimetry (RC1): Use a reaction calorimeter to measure the heat of reaction for each step. This data is crucial for designing an adequate cooling system for the production-scale reactor.

  • Controlled Addition Rates: For highly exothermic steps, such as diazotization or quenching, ensure slow and controlled addition of reagents.

Impurity Profile and Control

Challenge: Impurities that are minor and easily removed by chromatography at the lab scale can become significant issues in a large-scale process. Common impurities in indazole synthesis include regioisomers (e.g., N1 vs. N2 alkylation), dimers, and hydrazones.[5][6]

Mitigation:

  • Understanding Impurity Formation: Identify the root cause of impurity formation. For example, poor temperature control or localized high concentrations of reactants can lead to side reactions.[5]

  • Process Parameter Optimization: Optimize reaction temperature, concentration, and addition times to minimize the formation of by-products.

  • Crystallization-Based Purification: Develop a robust crystallization process that can effectively purge key impurities. This may involve screening different solvents and optimizing cooling profiles.

Regioselectivity in N-Functionalization

Challenge: For syntheses involving the N-alkylation or N-arylation of an indazole core, controlling the regioselectivity between the N1 and N2 positions is a common and significant challenge.[5][13] The ratio of N1 to N2 isomers can be highly dependent on the substrate, electrophile, solvent, and base used.[13]

Mitigation:

  • Thermodynamic vs. Kinetic Control: Understand the factors that favor the formation of the desired isomer. N1-alkylated indazoles are often the thermodynamically more stable product.[13]

  • Strategic Blocking Groups: In some cases, a blocking group can be used to direct functionalization to the desired nitrogen, followed by a deprotection step.

  • Careful Selection of Reaction Conditions: A thorough screening of bases, solvents, and temperatures is often necessary to optimize the N1:N2 ratio.

Analytical Methods and Quality Control

A robust analytical package is essential for ensuring the quality and consistency of the pharmaceutical intermediate.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the intermediate and quantify impurities.
Gas Chromatography (GC) To quantify residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the intermediate and identify impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the intermediate.
Karl Fischer Titration To determine the water content.

Regulatory and GMP Considerations

The manufacturing of pharmaceutical intermediates must be conducted in compliance with Good Manufacturing Practices (GMP).[14] Key regulatory expectations include:

  • Process Validation: Demonstrating that the manufacturing process is robust and consistently produces an intermediate of the required quality.[14]

  • Impurity Qualification: Identifying and controlling impurities within acceptable limits, as defined by ICH guidelines Q3A and Q3C.[15]

  • Documentation: Maintaining detailed batch records, standard operating procedures (SOPs), and quality control data.[16]

  • Traceability: Ensuring complete traceability of all raw materials used in the synthesis.[15]

Conclusion

The scale-up synthesis of indazole-containing pharmaceutical intermediates is a complex undertaking that requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, process engineering, analytical chemistry, and regulatory affairs. By carefully selecting a scalable synthetic route, proactively addressing potential safety and operational challenges, and implementing a robust quality control strategy, it is possible to develop a safe, efficient, and reliable manufacturing process. This application note provides a foundational framework to guide scientists and engineers in this critical aspect of drug development.

References

  • BenchChem. (n.d.). Resolving common issues in scaling up indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem.
  • Various Authors. (2022). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Various Authors. (n.d.). Synthetic route to spiro-3H-indazoles and fused-2H-indazoles. ResearchGate.
  • Various Authors. (n.d.). Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance. CORA.
  • Various Authors. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.
  • Various Authors. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Various Authors. (2019). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
  • Various Authors. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • SCL Lifesciences. (n.d.). Pharma Intermediates: Why Quality and Key Factors Matter. SCL Lifesciences.
  • Various Authors. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • Various Authors. (n.d.). Tale of two heterocycles: Stories from pre-clinical scale up. American Chemical Society.
  • Various Authors. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate.
  • Various Authors. (2025). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate.
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • Various Authors. (n.d.). Regulatory aspects of pharma. Slideshare.
  • Various Authors. (2024). Development of a selective and scalable N1-indazole alkylation. PMC.
  • Various Authors. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Various Authors. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • Various Authors. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.

Sources

Application Notes and Protocols: Indazole Boronic Esters in the Synthesis of Fluorescent Probes for Reactive Oxygen and Nitrogen Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Indazole Fluorophores and Boronic Acid Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry and, more recently, in materials science due to its unique electronic properties and synthetic versatility.[1][2] Certain indazole derivatives exhibit strong fluorescence, making them attractive candidates for the development of novel fluorophores.[3] Concurrently, the field of chemical biology has seen a surge in the development of fluorescent probes for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in a myriad of physiological and pathological processes.[2][4] A particularly successful strategy for designing such probes involves the use of boronic acids and their esters as recognition moieties.[5]

This guide details the design, synthesis, and application of a novel class of fluorescent probes that synergistically combines the desirable photophysical properties of indazole-based fluorophores with the selective reactivity of boronic esters. Specifically, we will focus on the application of an indazole boronic ester-based probe for the detection of peroxynitrite (ONOO⁻), a potent and highly reactive RNS.[6][7][8]

Scientific Foundation: The "Turn-On" Fluorescence Mechanism

The core principle behind the fluorescent probes described herein is the modulation of intramolecular charge transfer (ICT). In its "off" state, the probe consists of an electron-donating indazole core and an electron-withdrawing arylboronic acid pinacol ester. This configuration facilitates ICT, which often results in a quenched or low-fluorescence state.

Upon reaction with an analyte such as peroxynitrite, the boronic ester is oxidatively cleaved to a hydroxyl group.[5] This transformation converts the electron-withdrawing arylboronic ester into an electron-donating phenol, thereby disrupting the ICT process. The resulting molecule, now possessing two electron-donating groups, exhibits a significant increase in fluorescence quantum yield, leading to a "turn-on" response.

cluster_0 Sensing Mechanism Probe_Off Indazole Boronic Ester Probe (Low Fluorescence - ICT State) Probe_On Indazole Phenol Product (High Fluorescence - Disrupted ICT) Probe_Off->Probe_On Oxidative Cleavage Analyte Peroxynitrite (ONOO⁻) Analyte->Probe_On Reacts with

Caption: Sensing mechanism of the indazole boronic ester probe.

Synthesis of an Indazole Boronic Ester-Based Fluorescent Probe for Peroxynitrite

Herein, we propose the synthesis of a representative fluorescent probe, Indazole-Bpin , for the detection of peroxynitrite. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction.

cluster_1 Synthetic Workflow Start 3-Iodo-1H-indazole Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Reagent 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid Reagent->Reaction Product Indazole-Bpin Probe Reaction->Product

Sources

Application Notes and Protocols for C-H Activation and Functionalization of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C-H Functionalization in Indazole Synthesis

The indazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3][4] The traditional synthesis of functionalized indazoles often involves multi-step sequences with pre-functionalized starting materials, which can be inefficient and generate significant waste. The advent of transition-metal-catalyzed C-H activation has revolutionized this field, offering a more direct, atom-economical, and environmentally benign approach to the synthesis of complex indazole derivatives.[1][2][5] This powerful strategy allows for the selective transformation of otherwise inert C-H bonds into new C-C, C-N, C-O, and other bonds, enabling the late-stage functionalization of the indazole core and rapid access to diverse molecular architectures for drug discovery programs.[1][6]

This guide provides an in-depth exploration of key C-H activation methodologies for indazole functionalization, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

Part 1: Palladium-Catalyzed C-3 Arylation of 1H-Indazoles: A Robust Protocol

The C-3 arylation of 1H-indazoles is a particularly valuable transformation, as the resulting 3-arylindazole motif is a prevalent feature in many biologically active compounds.[7][8] However, the C-3 position of 1H-indazoles is notoriously unreactive towards C-H activation.[7][8] The development of a robust palladium-catalyzed protocol using a 1,10-phenanthroline (Phen) ligand has overcome this challenge, providing a practical method for this important transformation.[7][8]

Causality Behind Experimental Choices

The success of this protocol hinges on the synergistic interplay of the palladium catalyst, the phenanthroline ligand, the base, and the solvent. The Pd(OAc)₂/Phen system is crucial for activating the C-3 C-H bond of the indazole. The choice of a high-boiling point, non-polar solvent like toluene is critical to suppress side reactions and improve the material balance, allowing for the high temperatures required for this challenging transformation.[7] Cesium carbonate (Cs₂CO₃) is employed as the base to facilitate the deprotonation step in the C-H activation process.

Experimental Protocol: C-3 Arylation of 1H-Indazole with Aryl Halides

This protocol is adapted from the work of Ye et al.[7]

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • 1,10-Phenanthroline

  • Cs₂CO₃ (Cesium carbonate)

  • Indazole derivative

  • Aryl halide (iodide or bromide)

  • Toluene (anhydrous)

  • 35 mL sealed tube with a stir bar

  • Standard laboratory glassware and purification equipment (e.g., Celite, ethyl acetate, hexanes, preparative thin-layer chromatography plates)

Procedure:

  • To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv.).

  • Add the indazole derivative (0.25 mmol, 1.0 equiv.) and the aryl halide (0.25 mmol, 1.0 equiv.).

  • Add anhydrous toluene (1 mL) to the tube.

  • Cap the tube tightly and place it in a preheated oil bath at 160 °C.

  • Stir the reaction mixture vigorously for 48–72 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a short pad of Celite, washing the pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by preparative thin-layer chromatography (PTLC) using a mixture of hexanes and ethyl acetate as the eluent to afford the desired C-3 arylated indazole.

Data Presentation: Scope of the C-3 Arylation
EntryAryl HalideProductYield (%)
14-Iodotoluene3-(p-tolyl)-1H-indazole85
24-Bromoanisole3-(4-methoxyphenyl)-1H-indazole78
31-Iodo-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)-1H-indazole72
42-Iodothiophene3-(thiophen-2-yl)-1H-indazole65

Yields are based on the reported literature and may vary.[7]

Mechanistic Visualization: Palladium-Catalyzed C-3 Arylation

G cluster_cycle Catalytic Cycle PdII Pd(II) Catalyst Intermediate1 Pd(II)-Indazole Complex PdII->Intermediate1 Coordination Indazole 1H-Indazole Indazole->Intermediate1 ArylHalide Ar-X PdIV Pd(IV) Intermediate ArylHalide->PdIV Product 3-Aryl-1H-indazole Pd0 Pd(0) Pd0->PdII Re-oxidation (Implicit) Base Base (Cs2CO3) Palladacycle Palladacycle Intermediate Base->Palladacycle HX Intermediate1->Palladacycle C-H Activation Palladacycle->PdIV Oxidative Addition PdIV->PdII Reductive Elimination PdIV->Product G cluster_cycle Catalytic Cycle RhIII [Cp*Rh(III)]++ Complex1 Coordination Complex RhIII->Complex1 Coordination IndazoleDG N-carbamoyl Indazole IndazoleDG->Complex1 Olefin Olefin Insertion Insertion Intermediate Olefin->Insertion Product C-7 Olefinated Indazole RhI [Cp*Rh(I)] RhI->RhIII Oxidation Oxidant Cu(OAc)2 Oxidant->RhIII Rhodacycle Rhodacycle Complex1->Rhodacycle C-H Activation Rhodacycle->Insertion Olefin Insertion Insertion->Product β-Hydride Elimination Insertion->RhI β-Hydride Elimination G cluster_cycle Proposed Radical Pathway CuI Cu(I) N_Radical Nitrogen Radical CuI->N_Radical Single Electron Transfer NFSI NFSI NFSI->N_Radical Indazole 2H-Indazole Indazole_Radical Indazole Radical Indazole->Indazole_Radical Product 3-Aminated Indazole N_Radical->Indazole_Radical Radical Addition Indazole_Radical->Product Oxidation & Deprotonation

Sources

Application Notes and Protocols for Indazole Synthesis via Intramolecular C-H Amination

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of C-H Amination in Synthesizing Indazoles

The indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural backbone of numerous FDA-approved drugs such as the antiemetic Granisetron, the oncology therapeutic Axitinib, and the PARP inhibitor Niraparib.[1] Traditional synthetic routes to this vital heterocycle often involve multi-step sequences, harsh reaction conditions, or pre-functionalized starting materials.[1][2] The advent of transition-metal-catalyzed C-H activation has revolutionized synthetic strategy, enabling the direct conversion of ubiquitous C-H bonds into valuable C-N bonds.[3][4] Intramolecular C-H amination, in particular, has emerged as a powerful and atom-economical approach for the construction of N-heterocycles, including the prized indazole ring system.[3][4]

This guide provides an in-depth exploration of modern intramolecular C-H amination strategies for indazole synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the mechanistic rationale behind them. By understanding the "why" behind the "how," practitioners can better troubleshoot, adapt, and innovate in their own laboratories.

I. The Core Principle: A Mechanistic Overview

Intramolecular C-H amination for indazole synthesis generally proceeds through a common mechanistic framework, wherein a transition metal catalyst facilitates the formation of a nitrogen-based reactive intermediate (often a metal-nitrenoid) which then undergoes cyclization via insertion into a proximal C-H bond. The process typically begins with a precursor, such as a substituted hydrazone, which bears a directing group to position the catalyst and a nitrogen source for the amination.

The generalized workflow can be visualized as follows:

General_CH_Amination_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic C-H Amination Cycle Start Aryl Aldehyde/Ketone + Hydrazine Derivative Precursor Hydrazone Precursor Start->Precursor Condensation Precursor_cat Hydrazone Precursor Precursor->Precursor_cat Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Cu) Intermediate Catalyst-Substrate Complex Oxidant Oxidant CH_Activation C-H Activation/ N-N Bond Formation Oxidant->CH_Activation Precursor_cat->Intermediate Coordination Intermediate->CH_Activation Oxidative Addition Indazole_cat Indazole Product CH_Activation->Indazole_cat Reductive Elimination Indazole_cat->Catalyst Catalyst Regeneration Final_Product Substituted Indazole Indazole_cat->Final_Product Isolation Palladium_Catalytic_Cycle Pd_II Pd(OAc)₂ (Active Catalyst) Complex Pd(II)-Substrate Complex Pd_II->Complex Coordination Substrate Hydrazone Substrate Substrate->Complex Palladacycle Palladacycle Intermediate (via C-H Activation) Complex->Palladacycle CMD Amination Intramolecular Amination Palladacycle->Amination N-N Bond Formation Product_Pd_II Indazole-Pd(II) Complex Amination->Product_Pd_II Product Indazole Product Product_Pd_II->Product Reductive Elimination Pd_0 Pd(0) Product_Pd_II->Pd_0 Pd_0->Pd_II Reoxidation Oxidant Cu(OAc)₂ (Oxidant) Oxidant->Pd_0

Caption: Proposed catalytic cycle for Pd-catalyzed intramolecular C-H amination.

Protocol: Palladium-Catalyzed Synthesis of 3-Arylindazoles

This protocol is adapted from a method describing the cyclization of benzophenone tosylhydrazones. [5][6] Materials:

  • Substituted benzophenone tosylhydrazone (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Copper(II) acetate [Cu(OAc)₂] (1.5 equiv)

  • Silver trifluoroacetate [AgOCOCF₃] (1.5 equiv)

  • Potassium carbonate [K₂CO₃] (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the benzophenone tosylhydrazone (e.g., 0.2 mmol), Pd(OAc)₂ (0.01 mmol, 2.3 mg), Cu(OAc)₂ (0.3 mmol, 54.5 mg), AgOCOCF₃ (0.3 mmol, 66.3 mg), and K₂CO₃ (0.4 mmol, 55.3 mg).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF (2.0 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 50 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic layers with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylindazole.

Data Summary:

Catalyst SystemTemperatureTypical YieldsSubstrate Scope HighlightsReference
Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃50 °C60-95%Tolerates various functional groups including esters, nitriles, and halogens. [5][6][5][6]
Pd(OAc)₂/dppf/tBuONa (from o-bromobenzylhydrazines)80-100 °C70-90%Effective for N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. [7][7]

III. Rhodium-Catalyzed Systems: High Efficiency and Selectivity

Rhodium catalysts, particularly dirhodium complexes like Rh₂(esp)₂, are exceptionally effective for C-H amination reactions, often requiring very low catalyst loadings. [8]These systems are renowned for their high turnover numbers and ability to functionalize even strong aliphatic C-H bonds.

Scientific Rationale & Mechanistic Insight

Rhodium-catalyzed C-H amination is believed to proceed via the formation of a highly electrophilic rhodium-nitrene intermediate. [9][10]This intermediate is generated from a nitrogen precursor (e.g., a sulfamate ester) in the presence of an oxidant. The Rh-nitrene then undergoes a concerted, albeit possibly asynchronous, C-H insertion step. The high reactivity of this intermediate allows for the amination of even unactivated sp³ C-H bonds, although for indazole synthesis, the focus is on aromatic sp² C-H bonds. [3][8]

Rhodium_Catalytic_Cycle Rh2_cat [Rh₂(L)₄] (Active Catalyst) Rh_nitrene Rh-Nitrene Intermediate Rh2_cat->Rh_nitrene Nitrene Formation N_precursor Nitrogen Precursor (e.g., R-SO₂N₃) N_precursor->Rh_nitrene Oxidant Oxidant (e.g., PhI(OAc)₂) Oxidant->Rh_nitrene TS C-H Insertion Transition State Rh_nitrene->TS Substrate Substrate with C-H bond Substrate->TS Product_Rh Product-Rh Complex TS->Product_Rh Concerted Insertion Product_Rh->Rh2_cat Catalyst Regeneration Product Aminated Product (Indazole) Product_Rh->Product

Caption: General mechanism for Rhodium-catalyzed C-H amination via a nitrene intermediate.

Protocol: Rhodium-Catalyzed Synthesis of 1H-Indazoles from Imidates

This protocol is conceptualized based on rhodium-catalyzed C-H activation/amination strategies for N-heterocycles. [3][11] Materials:

  • Aryl Imidate (1.0 equiv)

  • Nitrosoarene (1.2 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂·H₂O (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • In a glovebox, charge a vial with the aryl imidate (0.2 mmol), nitrosoarene (0.24 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 3.1 mg), AgSbF₆ (0.02 mmol, 6.9 mg), and Cu(OAc)₂·H₂O (0.4 mmol, 79.9 mg).

  • Add anhydrous DCE (1.0 mL) to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the reaction vial in a preheated aluminum block at 100 °C.

  • Stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 1H-indazole product.

Data Summary:

Catalyst SystemTemperatureTypical YieldsSubstrate Scope HighlightsReference
[RhCp*Cl₂]₂/AgSbF₆/Cu(OAc)₂100 °C65-90%Utilizes imidates as directing groups and nitrosoarenes as the nitrogen source. [11][11]
Rh₂(esp)₂40 °C70-98%Highly efficient for sulfamate esters; demonstrates broad applicability. [8][8]

IV. Copper and Iron-Catalyzed Systems: Economical and Sustainable Alternatives

While palladium and rhodium offer excellent reactivity, the development of methods using more abundant and less expensive first-row transition metals like copper and iron is a major goal in sustainable chemistry. [12][13][14][15]

Scientific Rationale & Mechanistic Insight

Copper-Promoted Systems: Copper-catalyzed C-H aminations often proceed via a Cu(I)/Cu(III) or Cu(II)/Cu(IV) catalytic cycle, although radical pathways can also be operative. [14]In many protocols for indazole synthesis from hydrazones, a copper salt promotes an oxidative cyclization where the precise mechanism can be complex, potentially involving a single-electron transfer (SET) process. [13][14] Iron-Catalyzed Systems: Iron catalysts are attractive due to their low cost and low toxicity. Iron-catalyzed C-H amination can proceed through high-valent iron-nitrene intermediates or radical pathways. [12][15][16][17]For the synthesis of N-H indoles and carbazoles, iron-catalyzed intramolecular cross-dehydrogenative coupling using air as the oxidant represents a particularly green approach. [12][15]

Protocol: Copper-Promoted Synthesis of 1H-Indazoles from Hydrazones

This protocol is based on the work of Ding and coworkers, utilizing a cleavable directing group. [13][14] Materials:

  • Arylhydrazone with picolinamide directing group (1.0 equiv)

  • Copper(II) triflate [Cu(OTf)₂] (20 mol%)

  • Di-tert-butyl peroxide (DTBP) (3.0 equiv)

  • Anhydrous Chlorobenzene (PhCl)

Procedure:

  • Add the arylhydrazone (0.2 mmol) and Cu(OTf)₂ (0.04 mmol, 14.5 mg) to an oven-dried reaction tube.

  • Add anhydrous chlorobenzene (2.0 mL) followed by DTBP (0.6 mmol, 110 µL).

  • Seal the tube and heat the mixture at 120 °C for 12 hours.

  • Cool the reaction to ambient temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can then be subjected to a subsequent step to cleave the directing group, or purified directly by silica gel column chromatography if the directed product is the target.

Data Summary:

Catalyst SystemOxidant/ConditionsTypical YieldsKey FeaturesReference
Cu(OTf)₂DTBP, 120 °C60-85%Utilizes a tracelessly cleavable picolinamide directing group. [13][14][13][14]
FeCl₃Air (O₂), 130 °C50-92%Green synthesis using air as the terminal oxidant for carbazoles/indoles. [12][12]
AgNTf₂/Cu(OAc)₂80 °C55-90%Silver(I)-mediated oxidative C-H amination of α-ketoester hydrazones. [1][18][19][1][18][19]

V. Troubleshooting and Experimental Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient oxidant, poor quality solvent, or substrate decomposition.Ensure catalyst is fresh and properly handled. Use freshly opened or purified anhydrous solvents. Increase oxidant loading or temperature incrementally. Verify the stability of the starting material under the reaction conditions.
Formation of Byproducts Intermolecular reactions, over-oxidation, or alternative reaction pathways.Increase dilution to favor intramolecular cyclization. Lower the reaction temperature. Screen different oxidants or catalyst systems. For Rh-catalyzed reactions, byproducts can arise from reactions with the nitrene precursor. [10]
Poor Reproducibility Sensitivity to air or moisture, variability in reagent quality.Use rigorous inert atmosphere techniques (Schlenk line or glovebox). Ensure all reagents, especially the catalyst and anhydrous solvents, are of high purity and handled appropriately.
Difficulty in Purification Product co-elutes with starting material or byproducts.Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase like alumina). Consider recrystallization or derivatization to facilitate purification.

VI. Conclusion and Future Outlook

The synthesis of indazoles via intramolecular C-H amination is a testament to the power of modern catalytic methods. The strategies outlined here, from the well-established palladium and rhodium systems to the emerging economical copper and iron-based protocols, provide a versatile toolkit for accessing this critical heterocyclic motif. Future research will undoubtedly focus on expanding the substrate scope, developing enantioselective variants, and further reducing the reliance on precious metal catalysts, pushing the boundaries of efficiency and sustainability in pharmaceutical synthesis.

References

  • Takahashi, K., Yamaguchi, D., Ishihara, J., & Hatakeyama, S. (n.d.).
  • Inamoto, K., Saito, T., Katsuno, M., Sakamoto, T., & Hiroya, K. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(15), 2931–2934. [Link]

  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health. [Link]

  • Yu, J., & Fu, H. (2015). C-H amination in the synthesis of N-heterocycles. Reports in Organic Chemistry, 5, 25-41. [Link]

  • Kim, H., Park, S., & Hong, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5649–5658. [Link]

  • Zhu, J., Wang, S., Tang, Y., Wu, W., & Jiang, H. (2018). Iron-catalyzed intramolecular C–H amination for the synthesis of N–H carbazoles and indoles. Green Chemistry, 20(2), 352-357. [Link]

  • Reyes-Márquez, A., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. National Institutes of Health. [Link]

  • Inamoto, K., et al. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. PubMed. [Link]

  • Yu, J., & Fu, H. (2015). C-H amination in the synthesis of N-heterocycles. Taylor & Francis Online. [Link]

  • Zhang, G., Fan, Q., Zhao, Y., & Ding, C. (2019). Copper‐Promoted Oxidative Intramolecular C–H Amination of Hydrazones to Synthesize 1H‐Indazoles and 1H‐Pyrazoles Using a Cleavable Directing Group. European Journal of Organic Chemistry.
  • García-Rodeja, Y., et al. (2018). Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. Chemical Science, 9(41), 7993-8002. [Link]

  • Xu, Q., et al. (2023). Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. PubMed. [Link]

  • Li, J., Chen, J., Wang, L., & Shi, Y. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). Efficient Synthesis of 1‐Aryl‐1H‐indazole Derivatives via Copper(I)
  • Kim, H., Park, S., & Hong, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Zhang, G., et al. (2019). Copper‐Promoted Oxidative Intramolecular C–H Amination of Hydrazones to Synthesize 1H‐Indazoles and 1H‐Pyrazoles Using a Cleavable Directing Group. ResearchGate. [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.). Iron-catalyzed intramolecular C–H amination for the synthesis of N–H carbazoles and indoles. ResearchGate. [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed. [Link]

  • Oh, K., et al. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(18), 2679–2681. [Link]

  • Unknown. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). ChemInform Abstract: Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction.
  • Unknown. (n.d.). Iron-Catalyzed Intramolecular C(sp 2 ) H Amination.
  • Wang, Z., et al. (2019). Iron-Catalyzed Intramolecular C-H Amination of α-Azidyl Amides. PubMed. [Link]

  • Kim, H., Park, S., & Hong, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination. PubMed. [Link]

  • Wang, D., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • Paradine, S. M., & White, M. C. (2012). Iron-catalyzed intramolecular allylic C-H amination. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-Indazole-5-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-indazole-5-boronic acid pinacol ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with isolating this compound in high purity.

Introduction: The Challenge of Purifying Indazole Boronic Esters

1H-Indazole-5-boronic acid pinacol ester is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics and agrochemicals.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions is well-established.[3] However, like many boronic esters, its purification can be challenging due to a combination of factors: the Lewis acidic nature of the boron atom, the potential for hydrolysis, and the specific properties imparted by the indazole ring. This guide provides practical, experience-driven solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: My crude ¹H NMR shows the desired product, but I'm getting very low recovery after silica gel column chromatography. Where is my product going?

A1: This is the most common issue encountered when purifying boronic acid pinacol esters on silica gel. The primary cause is the interaction between the electron-deficient boron atom of your ester and the lone pairs on the oxygen of the silanol groups (Si-OH) on the silica surface.[4] This strong Lewis acid-base interaction leads to irreversible adsorption of the product onto the column. A secondary issue can be on-column hydrolysis of the pinacol ester to the more polar boronic acid, which will not elute with typical solvent systems.[5]

Q2: I see a new, more polar spot on my TLC plate after letting it sit for a while, and my final product is contaminated with the corresponding boronic acid. What's happening and how can I prevent it?

A2: This indicates hydrolysis of the pinacol ester. This can be triggered by moisture in your solvents, on your glassware, or by the acidic nature of the silica gel itself.[6] The indazole NH proton can also play a role in mediating this process. Prevention is key: ensure all solvents are anhydrous, and consider using the purification techniques described below that mitigate the acidic environment of standard silica gel.

Q3: Can I use my crude 1H-indazole-5-boronic acid pinacol ester in my next Suzuki coupling reaction without purification?

A3: In many instances, yes. If your crude NMR is relatively clean (e.g., >90% purity) and the main impurities are residual bis(pinacolato)diboron (B₂pin₂) and starting materials that will not interfere with the subsequent reaction, you can often proceed. A simple filtration through a plug of Celite® or a short pad of silica gel can remove baseline impurities and palladium residues.[3] However, for sensitive downstream applications or for generating material for biological testing, full purification is recommended.

Q4: What are the common impurities I should look for in my crude 1H-indazole-5-boronic acid pinacol ester?

A4: Besides unreacted starting materials (e.g., a halo-indazole), common impurities include:

  • Bis(pinacolato)diboron (B₂pin₂): Often used in excess during the borylation reaction.

  • Homocoupled dimer of the starting indazole: A potential byproduct in palladium-catalyzed reactions.

  • 1H-Indazole-5-boronic acid: The hydrolysis product.

  • Pinacol: A byproduct of hydrolysis.

A comprehensive guide to the NMR chemical shifts of common laboratory solvents and impurities can be an invaluable resource for identifying these contaminants.[5][7]

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic approach to overcoming the most common purification hurdles.

Problem 1: Product is Stuck on the Silica Gel Column

Your TLC looks good, but the product fails to elute from the column, even with highly polar solvent systems.

As discussed in FAQ 1, this is due to strong adsorption to the acidic silanol groups on the silica surface.

  • Use Neutral Alumina: For less polar compounds, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic surface hydroxyls.[1]

  • Deactivate the Silica Gel: You can passivate the active sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to your eluent system (typically 0.1-1% v/v).[3]

  • Boric Acid-Impregnated Silica Gel: This is a highly effective method that involves pre-treating the silica gel with a boric acid solution. This treatment suppresses the over-adsorption of the boronic ester, leading to significantly improved recovery.[8][9]

Problem 2: Product is Decomposing on the Column

Your eluted fractions contain a significant amount of the corresponding boronic acid, indicating on-column hydrolysis.

The acidic environment of the silica gel is catalyzing the hydrolysis of the pinacol ester.

  • Strict Anhydrous Conditions: Ensure all solvents for your column and sample preparation are rigorously dry.

  • Boric Acid-Impregnated Silica Gel: This method not only prevents over-adsorption but also provides a less harsh environment, reducing the rate of hydrolysis.[2]

  • Rapid Purification: Use flash chromatography with a higher flow rate to minimize the residence time of your compound on the column. A short plug of silica instead of a long column can also be effective for removing baseline impurities.

Problem 3: Co-elution of Impurities

Your product elutes, but it is contaminated with impurities of similar polarity.

The chosen solvent system does not provide adequate separation.

  • Recrystallization: This is often the most effective method for removing closely related impurities. The choice of solvent is critical. Based on the properties of similar compounds, consider solvent systems like ethyl acetate/hexanes, diethyl ether/pentane, or acetone/water.[10]

  • Derivatization: For very challenging separations, you can temporarily convert the boronic ester to a different derivative that has more distinct physical properties.

    • Diethanolamine Adduct: Reacting the crude material with diethanolamine can form a crystalline adduct that can be easily filtered and then hydrolyzed back to the boronic acid (or re-esterified).[11]

    • Trifluoroborate (BF₃K) Salt: Conversion to the corresponding potassium trifluoroborate salt can facilitate purification due to its different solubility profile.[12]

Experimental Protocols

Protocol 1: Purification via Boric Acid-Impregnated Silica Gel Chromatography

This protocol is adapted from the method developed by Hitosugi et al. and is highly recommended for 1H-indazole-5-boronic acid pinacol ester.[9]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica gel, you will need approximately 550 mL of this solution).

  • Slurry Formation: In a flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Agitation: Gently agitate or swirl the slurry for 1 hour at room temperature.

  • Solvent Removal: Remove the solvent by filtration using a Büchner funnel.

  • Washing: Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).

  • Drying: Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.

  • Column Packing and Elution: Pack your column with the boric acid-treated silica gel and elute with your desired solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Recrystallization

Procedure:

  • Solvent Screening: In small vials, test the solubility of your crude material in various solvents (e.g., ethyl acetate, acetone, diethyl ether, toluene, hexanes, ethanol). The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a two-solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.

  • Dissolution: Dissolve the crude 1H-indazole-5-boronic acid pinacol ester in the minimum amount of the hot "good" solvent.

  • Precipitation:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

    • Two Solvents: While the solution in the "good" solvent is still warm, add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Data Presentation

Purification MethodProsConsBest For...
Standard Silica Gel Chromatography Readily available, well-understood.High risk of product loss and hydrolysis.Not generally recommended for this compound.
Neutral Alumina Chromatography Avoids acidic conditions, good for less polar compounds.Can have its own set of adsorption issues.Removing non-polar impurities.
Boric Acid-Treated Silica Excellent recovery, minimizes hydrolysis.[8][9]Requires pre-treatment of the silica gel.High-purity isolation of the target compound.
Recrystallization Can provide very high purity, scalable.Requires finding a suitable solvent system, may have lower initial recovery.Removing closely-related impurities from a semi-pure material.
Celite/Silica Plug Filtration Fast, simple, removes baseline impurities.Does not provide high-resolution separation.Preparing crude material for the next reaction step.

Visualization of Workflows

Troubleshooting Workflow for Column Chromatography

troubleshooting_workflow start Crude 1H-indazole-5-boronic acid pinacol ester tlc Run TLC with standard silica plate start->tlc product_moves Product moves off baseline (Rf > 0.1)? tlc->product_moves yes_recovery Low Recovery from Column? product_moves->yes_recovery Yes no_recovery Product stays at baseline product_moves->no_recovery No hydrolysis Hydrolysis observed? yes_recovery->hydrolysis Yes solution2 Deactivate Silica with NEt3 in Eluent yes_recovery->solution2 No solution1 Use Boric Acid-Treated Silica or Neutral Alumina no_recovery->solution1 solution3 Use Anhydrous Solvents, Consider Recrystallization hydrolysis->solution3 end_good Pure Product solution1->end_good solution2->end_good solution3->end_good end_bad Purification Failed

Caption: A decision tree for troubleshooting column chromatography purification.

General Purification Strategy

purification_strategy cluster_0 Initial Assessment cluster_1 Purification Options crude Crude Product Assess purity by ¹H NMR and TLC purity_check {Purity > 90%? | Minor non-interfering impurities} crude->purity_check plug Silica/Celite Plug Use directly in next step purity_check->plug Yes column Column Chromatography Boric acid-treated silica is preferred purity_check->column No final_product Pure Product for Analysis or Further Reaction plug->final_product recrystallize Recrystallization For high purity material column->recrystallize Still Impure? column->final_product recrystallize->final_product

Sources

Indazole Boronic Ester Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of indazole boronic esters, critical intermediates in medicinal chemistry. The unique electronic properties of the indazole ring system can present specific challenges, from reaction side-products to purification-induced decomposition. This document is designed to provide actionable solutions based on established chemical principles and field-proven experience.

Troubleshooting Guide: Problem & Solution

This section addresses specific, common issues encountered during the workup and purification of indazole boronic esters, particularly pinacol esters (Bpin), following their synthesis via Miyaura borylation or other methods.

Issue 1: My purified product is contaminated with a symmetrical bi-indazole byproduct.

Q: After chromatography, my NMR spectrum shows my desired indazole boronic ester along with a significant amount of a homocoupled indazole dimer. How did this form and how can I remove it?

A: This is a classic and often frustrating byproduct of palladium-catalyzed borylation reactions.

  • Causality: Homocoupling of the boronic acid/ester reagent primarily arises from two pathways: (1) the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction, and (2) direct reaction with a Pd(II) precatalyst before the catalytic cycle is fully established.[1] This consumes your boronic ester, reduces the yield, and complicates purification due to the similar polarity of the dimer to the desired product.[1]

  • Solutions & Protocol:

    • Prevention is Key: The most effective strategy is rigorous deoxygenation of your reaction mixture before heating. Use a subsurface sparge with argon or nitrogen for 15-30 minutes or perform 3-5 freeze-pump-thaw cycles for complete oxygen removal.[1]

    • Post-Reaction Removal: If the homodimer has already formed and co-elutes with your product, recrystallization is the most powerful technique.

      • Recommended Protocol: Dissolve the crude mixture in a minimum amount of a hot solvent in which both compounds are soluble (e.g., toluene, ethyl acetate, or dichloromethane). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator. The desired boronic ester will often crystallize out, leaving the more soluble homodimer in the mother liquor.[2]

Issue 2: My boronic ester is hydrolyzing to the boronic acid during purification.

Q: My crude NMR looks clean, but after silica gel chromatography, I see a significant amount of the corresponding indazole boronic acid. What's causing this on-column decomposition?

A: This is a very common problem. Pinacol esters, while more stable than the free boronic acids, are susceptible to hydrolysis, especially on the acidic surface of standard silica gel.[3][4] The surface silanol (Si-OH) groups are Lewis basic and can coordinate to the Lewis acidic boron atom, facilitating hydrolysis with trace water in the eluent or on the silica itself.

  • Causality: The interaction between the boronic ester and the acidic silanol groups on the silica surface can lead to two primary issues: strong, sometimes irreversible, adsorption (streaking/product loss) and hydrolysis to the highly polar boronic acid, which then remains at the baseline.[3][5]

  • Solutions & Protocol:

    • Use Treated Silica Gel: Impregnating the silica gel with boric acid can effectively suppress the over-adsorption and hydrolysis of pinacol esters, leading to much-improved recovery and purity.[5][6]

      • Protocol for Boric Acid-Treated Silica:

        • Prepare a 5% w/v solution of boric acid in methanol.

        • Create a slurry of your silica gel in this solution (approx. 5.5 mL per 1 g of silica).

        • Gently agitate the slurry for 1 hour.

        • Remove the solvent by filtration.

        • Wash the treated silica with ethanol.

        • Dry the silica thoroughly under vacuum until it is a free-flowing powder.[3]

    • Use an Alternative Stationary Phase: For less polar esters, neutral alumina can be an excellent alternative to silica gel, avoiding the acidic surface issues.[2][3]

    • Aqueous Workup Caution: Ensure your organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentrating and loading onto a column. Perform any aqueous washes swiftly and under neutral or slightly acidic pH conditions if possible.

Issue 3: I'm observing the protodeborylated indazole as a major byproduct.

Q: My reaction is yielding a large amount of the simple N-H or N-protected indazole, where the boronic ester group has been replaced by a hydrogen atom. Why is this happening?

A: This side reaction is known as protodeborylation. It is the cleavage of the C-B bond and its replacement with a C-H bond from a proton source. Heteroaryl boronic acids, especially those with protonable heteroatoms like indazoles, are particularly prone to this decomposition pathway.[7][8]

  • Causality: Protodeborylation can be accelerated by several factors:

    • Strong Bases: Strong hydroxide bases (NaOH, KOH) significantly increase the rate of protodeborylation.[8][9]

    • High Temperatures: Elevated temperatures increase the rate of this undesired side reaction.[8]

    • Presence of Water: Water is often the proton source for this reaction.[9]

    • Inefficient Catalysis: If the desired cross-coupling is slow, the sensitive boronic ester is exposed to potentially degrading conditions for longer.[9]

  • Solutions & Protocol:

    • Modify Reaction Conditions: Switch to milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[8][9] Run the reaction at the lowest effective temperature (e.g., 60-80 °C).

    • Use a More Stable Boron Species: If protodeborylation is unavoidable, consider converting the boronic acid to a more robust derivative like an MIDA boronate or a trifluoroborate salt.[7][10] These are more stable under basic conditions and slowly release the active boronic acid in situ.

    • Purification Strategy: The protodeborylated indazole is typically less polar than the boronic ester. It can usually be separated effectively using standard silica gel chromatography, eluting before the desired product.

Visualizing Purification & Side Reactions

Decision Workflow for Purification

purification_workflow start Crude Reaction Mixture check_impurities Analyze Crude by NMR/LCMS Identify Major Impurities start->check_impurities homodimer Homocoupled Dimer Present? check_impurities->homodimer Is Dimer a major impurity? hydrolysis Boronic Acid Present? check_impurities->hydrolysis Is Boronic Acid a major impurity? protodeborylation Protodeborylated Byproduct? check_impurities->protodeborylation Is Protodeborylated product a major impurity? homodimer->hydrolysis No recrystallize Recrystallization (e.g., Toluene/Hexanes) homodimer->recrystallize Yes hydrolysis->protodeborylation No chrom_treated Chromatography on Boric Acid-Treated Silica or Neutral Alumina hydrolysis->chrom_treated Yes chrom_std Standard Silica Gel Chromatography protodeborylation->chrom_std Yes pure_product Pure Indazole Boronic Ester protodeborylation->pure_product No / Minor recrystallize->pure_product chrom_std->pure_product chrom_treated->pure_product

Caption: A decision-tree for selecting a purification strategy.

Competing Reaction Pathways

reaction_pathways cluster_start Starting Materials cluster_product Products Ind_X Indazole-Halide Catalyst Pd(0) Catalyst + Base Ind_X->Catalyst B2pin2 B2pin2 B2pin2->Catalyst Desired Indazole-Bpin (Desired Product) Homodimer Indazole-Indazole (Homocoupling) Desired->Homodimer O2 / Pd(II) Protodeborylated Indazole-H (Protodeborylation) Desired->Protodeborylated H2O / Heat / Base Catalyst->Desired Miyaura Borylation (Productive Pathway)

Caption: Competing pathways in indazole boronic ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude indazole boronic ester synthesis? A1: Besides the desired product, you will commonly find unreacted starting materials (the halo-indazole), excess bis(pinacolato)diboron (B2pin2), the homocoupled bi-indazole dimer, and the protodeborylated indazole.[3][11] The corresponding boronic acid may also be present if the reaction workup involved water.[3]

Q2: Can I use my crude indazole boronic ester directly in the next step, like a Suzuki-Miyaura coupling? A2: In many instances, yes. It is often possible to use the crude boronic ester after a simple filtration through a plug of Celite or silica gel to remove the palladium catalyst.[3] However, the success of this "one-pot" or "telescoped" approach depends heavily on the tolerance of the subsequent reaction to the specific impurities present.[3][12] If significant amounts of protodeborylated or homocoupled byproducts are present, purification is highly recommended to ensure accurate stoichiometry and a clean downstream reaction.

Q3: My indazole boronic ester is a non-UV active oil and I can't recrystallize it. How can I monitor purification? A3: For monitoring chromatography of non-UV active compounds, you can use TLC staining agents. A potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain, followed by gentle heating, are very effective for visualizing boronic esters.[3] For purification, if standard chromatography is problematic, consider derivatization. Reacting the crude ester with diethanolamine can form a stable, often crystalline, adduct that is easily purified; this adduct can then be hydrolyzed back to the boronic acid when needed.[13][14]

Q4: How should I store my purified indazole boronic ester? A4: Indazole boronic esters should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen) to prevent slow hydrolysis from atmospheric moisture. A freezer is ideal for long-term storage. The protonable N-H on the indazole ring can also affect stability, so ensure the material is free of any residual acid or base from the purification process.

Data Summary Table

Impurity TypeCommon CauseRecommended Purification MethodNotes
Homocoupled Dimer Oxygen in reaction; Pd(II) precatalyst[1]RecrystallizationOften has similar polarity to the product, making chromatography difficult.
Boronic Acid Hydrolysis during workup or on silica[3]Boric acid-treated silica or neutral alumina chromatographyAvoids acidic stationary phase; ensure rigorous drying before column.
Protodeborylated Indazole Strong base; high temperature; water[8][9]Standard Silica Gel ChromatographyTypically less polar than the boronic ester and separates well.
Bis(pinacolato)diboron Excess reagent used in reactionStandard Silica Gel ChromatographyB2pin2 is non-polar and usually elutes quickly with hexanes/ethyl acetate.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]

  • How to purify boronate esters? - ResearchGate. (2024). ResearchGate. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2013). ResearchGate. [Link]

  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]

  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (2022). Reddit. [Link]

  • For the pro's (Suzuki) : r/Chempros - Reddit. (n.d.). Reddit. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Wiley Online Library. [Link]

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - University of Copenhagen Research Portal. (2009). University of Copenhagen. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • SUPPLEMENTARY INFORMATION for the article: - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group - Reddit. (2023). Reddit. [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Publishing. (n.d.). The Royal Society of Chemistry. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: Navigating the Nuances of Suzuki Coupling with Indazole Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of indazole boronic esters. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction and may encounter challenges along the way. Here, we move beyond simple protocols to explore the underlying chemistry, providing you with the insights needed to troubleshoot effectively and optimize your synthetic strategies.

Core Concepts: Understanding the "Why"

A successful Suzuki coupling is a finely tuned process. Understanding the key players and their roles is the first step toward mastering this reaction.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our indazole boronic ester) and an organohalide.[1][2] The catalytic cycle, in its simplified form, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is often rate-limiting and requires activation of the boronic ester by a base.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[3]

The Indazole Moiety: An Electronically Distinct Heterocycle

Indazoles are bicyclic heteroaromatic compounds that are prevalent in medicinal chemistry.[1][5] Their unique electronic properties, including the presence of two nitrogen atoms, can influence the Suzuki coupling in several ways:

  • Lewis Basicity: The nitrogen atoms in the indazole ring can act as Lewis bases and coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive complexes.[6]

  • NH Acidity: For N-unsubstituted indazoles, the acidic proton on the nitrogen can complicate the reaction, particularly with the choice of base.[7] It is often beneficial to use N-protected indazoles to circumvent these issues.[8]

Boronic Acids vs. Boronic Esters: A Matter of Stability and Reactivity

While boronic acids are commonly used in Suzuki couplings, boronic esters, particularly pinacol esters, offer several advantages, especially when dealing with sensitive heteroaromatic systems like indazoles.[9]

  • Enhanced Stability: Boronic esters are generally more stable than their corresponding boronic acids.[9] This increased stability minimizes decomposition on the shelf and under reaction conditions, particularly mitigating a key side reaction: protodeboronation.[9][10]

  • Controlled Release: Some boronic esters, like MIDA (N-methyliminodiacetic acid) boronates, can be used in "slow-release" strategies. This maintains a low concentration of the active boronic acid in the reaction mixture, which can be beneficial for preventing unwanted side reactions.[11][12]

  • Direct Transmetalation: While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, recent studies have shown that boronic esters can undergo transmetalation directly.[4][9][13]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an indazole boronic ester is not working. What are the first things I should check?

A1: When a reaction fails, it's best to start with the fundamentals. First, ensure your reagents and solvents are pure and dry, and that the reaction was performed under a strictly inert atmosphere (argon or nitrogen).[14] Oxygen can lead to the decomposition of the palladium catalyst and promote homocoupling of the boronic ester.[14][15] Next, verify the activity of your palladium catalyst and the integrity of your ligand. Finally, confirm that the chosen base is appropriate for your specific substrate and solvent system.

Q2: Why is degassing the solvent so critical?

A2: Dissolved oxygen is a major culprit in failed Suzuki couplings.[14] It can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[16] Oxygen also promotes the oxidative homocoupling of the boronic ester, a common side reaction that consumes your starting material and complicates purification.[14][15] Rigorous degassing by sparging with an inert gas or using the freeze-pump-thaw method is essential.[14]

Q3: Do I need to protect the NH group of my indazole?

A3: While not always strictly necessary, protecting the NH group of the indazole can significantly improve the outcome of the Suzuki coupling.[7] The acidic NH proton can interfere with the base and the catalytic cycle. Common protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or THP (tetrahydropyranyl) can lead to cleaner reactions and higher yields.[8]

Q4: My product appears to have decomposed during purification on silica gel. What can I do?

A4: Some functionalized indazoles can be sensitive to acidic silica gel. If you suspect product degradation during chromatography, consider neutralizing the silica gel by treating a slurry of the silica in a solvent like ethyl acetate with a small amount of a non-nucleophilic base like triethylamine, followed by filtration and drying. Alternatively, consider other purification methods like preparative HPLC or crystallization.

Troubleshooting Guide: A Deeper Dive into Specific Issues

Problem 1: Low to No Yield of the Desired Product

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may be old, from a poor-quality source, or may have decomposed. The active Pd(0) species is crucial, and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[17]

  • Catalyst Inhibition: The nitrogen atoms of the indazole ring or other functional groups on your substrates can coordinate to the palladium center, effectively poisoning the catalyst.[6][16]

  • Inefficient Transmetalation: This is a common issue with heteroaryl boronic esters. The transfer of the indazole moiety to the palladium may be slow due to electronic effects or an inappropriate choice of base.[6]

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic ester is cleaved by a proton source (often water in the presence of a base), replacing the boron moiety with a hydrogen atom.[6][12] This is particularly problematic for electron-rich or sterically hindered heteroaryl boronic esters.[9]

Diagnostic Steps:

  • Use LC-MS to analyze a sample of your crude reaction mixture. Look for the mass of your starting materials, the desired product, and potential byproducts like the protodeboronated indazole and the homocoupled boronic ester.

  • If you suspect catalyst inactivity, try a fresh bottle of catalyst or a different palladium source.

Solutions & Prophylactic Measures:

StrategyRationaleRecommended Actions
Optimize Catalyst & Ligand Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the reductive elimination step and stabilize the catalyst, outcompeting catalyst inhibition.[14][16]Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a robust pre-catalyst such as XPhos Pd G3.[17] For NH-unprotected indazoles, SPhos and XPhos have shown good results.[7]
Judicious Choice of Base The base plays a critical role in activating the boronic ester for transmetalation.[18] However, strongly basic and aqueous conditions can promote protodeboronation.[12]For sensitive substrates, consider using milder bases like K₃PO₄ or Cs₂CO₃.[14][17] In some cases, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[13][19]
Solvent System The solvent influences the solubility of reagents and the kinetics of the reaction. Anhydrous solvents can minimize protodeboronation.Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[1][20] For particularly sensitive substrates, consider anhydrous conditions.[13]
Temperature Control Higher temperatures can increase reaction rates but may also accelerate decomposition pathways.Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[17]
Problem 2: Significant Formation of Homocoupled Byproduct

Possible Causes:

  • Presence of Oxygen: As mentioned, dissolved oxygen can promote the oxidative homocoupling of the boronic ester.[14]

  • Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can directly react with the boronic ester to generate the homocoupled product at the beginning of the reaction.[14]

  • Slow Oxidative Addition: If the oxidative addition of the organohalide to the Pd(0) catalyst is slow, the competing homocoupling pathway can become more significant.

Diagnostic Steps:

  • The homocoupled byproduct will have a mass corresponding to two indazole boronic ester units coupled together (minus the boron and protecting groups). This can be identified by LC-MS or NMR.

Solutions & Prophylactic Measures:

StrategyRationaleRecommended Actions
Rigorous Degassing To eliminate oxygen, the primary cause of homocoupling.Sparge solvents with argon or nitrogen for at least 30 minutes or perform 3-5 freeze-pump-thaw cycles.[14]
Ligand Choice Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to homocoupling.[14]Employ ligands such as SPhos, XPhos, or RuPhos.
Use of an Active Catalyst A highly active catalyst system will promote the desired catalytic cycle, minimizing the time available for side reactions.Consider using a Buchwald-type pre-catalyst which is known for high activity.[17]
Problem 3: Dehalogenation of the Aryl Halide Starting Material

Possible Causes:

  • Hydrogen Source: After oxidative addition, the palladium complex can react with a hydrogen source in the reaction mixture (e.g., from the solvent, base, or impurities) to form a palladium-hydride species. Reductive elimination of this species leads to the dehalogenated arene.[2]

Diagnostic Steps:

  • The dehalogenated byproduct can be identified by LC-MS (loss of the halogen and gain of a proton) or by NMR.

Solutions & Prophylactic Measures:

StrategyRationaleRecommended Actions
Use Pure Reagents Impurities in solvents or reagents can act as hydrogen sources.Use high-purity, anhydrous solvents and fresh, high-quality reagents.
Choice of Base and Solvent Certain bases and solvents are more prone to generating hydride species.Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.[2]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an N-Protected Indazole Boronic Ester

This protocol is a general starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-protected halo-indazole (1.0 equiv.), the indazole boronic ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Alternatively, use a pre-catalyst like XPhos Pd G3 (1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[17]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[17]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Rigorous Degassing of Solvents (Freeze-Pump-Thaw)
  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath while stirring to avoid forming a solid, unstirrable mass.

  • Once completely frozen, apply a high vacuum to the flask for 5-10 minutes to remove gasses from above the frozen solvent.

  • Close the stopcock to the vacuum and thaw the solvent in a water bath. You may see gas bubbles evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum oxygen removal.[14]

Visualizing the Pathways

Suzuki_Cycle pd0 Pd(0)L_n pd2_add R¹-Pd(II)L_n-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_add->pd2_trans Transmetalation product R¹-R² pd2_trans->product product->pd0 Reductive Elimination reagents1 R¹-X (Aryl Halide) reagents1->pd2_add reagents2 R²-B(OR)₂ (Indazole Boronic Ester) boronate [R²-B(OR)₂(Base)]⁻ reagents2->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd2_trans

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions IndazoleBE Indazole-B(OR)₂ DesiredProduct Indazole-Ar IndazoleBE->DesiredProduct Protodeboronation Protodeboronation IndazoleBE->Protodeboronation Homocoupling Homocoupling IndazoleBE->Homocoupling O₂ / Pd(II) ArylHalide Ar-X ArylHalide->DesiredProduct IndazoleH Indazole-H Protodeboronation->IndazoleH H⁺ Source (e.g., H₂O + Base) IndazoleDimer Indazole-Indazole Homocoupling->IndazoleDimer

References

  • BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Carta, A., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(1), 543-553. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5247-5258. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
  • Kassel, S. H., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(16), 6293-6297. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5247-5258. [Link]

  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]

  • ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • Matos, K. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(8), 2173-2179. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(28), 5220-5223. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17429-17446. [Link]

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [Link]

  • Kassel, S. H., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(22), 16195-16202. [Link]

  • Kassel, S. H., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(22), 16195-16202. [Link]

  • Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Lu, G.-P., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ChemInform, 43(36). [Link]

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Technical Support Center: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Hydrolydeboronation

Welcome to the technical support center for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address a critical and often unexpected side reaction: hydrolydeboronation (also known as protodeboronation). This undesired reaction involves the cleavage of the carbon-boron bond, replacing the valuable boronic ester functional group with a simple hydrogen atom, leading to reduced yields and purification challenges.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize or eliminate this side reaction, ensuring the success of your synthetic campaigns, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Hydrolydeboronation

This section is structured to help you diagnose and solve issues related to the loss of the boronic ester group during your reaction.

Issue 1: Significant formation of 1H-indazole byproduct observed in the crude reaction mixture.

This is the most direct evidence of hydrolydeboronation. The following questions will help you pinpoint the cause.

Question: I'm observing a significant amount of the 1H-indazole byproduct. What are the most likely causes?

Answer: The premature loss of the pinacol boronic ester group from your indazole is a common side reaction known as protodeboronation or hydrolydeboronation.[1] This reaction is highly dependent on the specific conditions of your experiment. The primary culprits are typically related to pH, the presence of water, and elevated temperatures.

  • Base-Catalyzed Decomposition: Many cross-coupling reactions, such as the Suzuki-Miyaura, are performed in basic media.[2] While necessary for the catalytic cycle, strong bases, especially hydroxides (like NaOH or KOH) in the presence of water, can accelerate the hydrolysis of the boronic ester to the boronic acid. This boronic acid can then undergo a base-catalyzed protodeboronation.[2][3][4]

  • Acid-Promoted Decomposition: Conversely, acidic conditions can also promote protodeboronation.[5] While less common in standard Suzuki couplings, acidic impurities in your starting materials or solvents, or acidic workup conditions, can lead to the loss of the boronic ester.

  • Water Content: Water is a key ingredient for hydrolydeboronation, acting as the proton source.[6][7] While some Suzuki reactions benefit from a small amount of water, excessive amounts can significantly favor the undesired side reaction.[6] It's a common misconception that pinacol esters are completely stable to hydrolysis; they can hydrolyze to the more reactive boronic acid, especially under catalytic conditions.[3][4][8]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrolydeboronation, sometimes more than the desired cross-coupling reaction.[6][7]

Issue 2: My Suzuki-Miyaura coupling reaction is sluggish and yields are low, with the main byproduct being 1H-indazole.

Question: My desired cross-coupling reaction is not proceeding efficiently, and I'm mostly isolating the deborylated indazole. How can I improve the outcome?

Answer: When the rate of hydrolydeboronation outcompetes the rate of your desired reaction, it's a clear sign that your catalytic system is not efficient enough under the chosen conditions. The longer your boronic ester is exposed to potentially harsh conditions, the more likely it is to decompose.[6]

Here’s how to troubleshoot:

  • Optimize Your Base: This is one of the most critical parameters.

    • Avoid Strong Hydroxide Bases: If you are using NaOH, KOH, or LiOH, consider switching to a weaker, non-hydroxide base.

    • Recommended Alternatives: Mild inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often sufficient to promote the Suzuki coupling while minimizing the decomposition of the boronic ester.[6]

  • Control Water Content:

    • Anhydrous Conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions can be beneficial. Use anhydrous solvents and consider adding molecular sieves.[6]

    • Minimal Water: If your system requires water, use the minimum amount necessary and consider a biphasic system (e.g., toluene/water) to control its concentration in the organic phase.

  • Adjust Reaction Temperature:

    • Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A good starting point is often 60-80 °C.[6] If the reaction is too slow, it's often better to change the catalyst or ligand rather than simply increasing the heat.

  • Enhance Catalyst Efficiency: A faster productive reaction will give the side reaction less time to occur.

    • Ligand Choice: Employ robust, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which are known to promote efficient cross-coupling.[9]

    • Catalyst Loading: A modest increase in catalyst loading can sometimes accelerate the desired reaction sufficiently to outpace the decomposition.[6]

Workflow for Troubleshooting Hydrolydeboronation

G start Low Yield of Desired Product & High 1H-Indazole Byproduct check_base What base are you using? start->check_base base_strong Strong Hydroxide (NaOH, KOH) check_base->base_strong Strong base_mild Mild Base (K2CO3, Cs2CO3, K3PO4) check_base->base_mild Mild action_base Switch to a weaker, non-hydroxide base (e.g., K3PO4, Cs2CO3) base_strong->action_base check_water Are you using anhydrous conditions? base_mild->check_water action_base->check_water water_present Aqueous or non-anhydrous solvent check_water->water_present No water_absent Strictly Anhydrous check_water->water_absent Yes action_water Minimize water content or use rigorously dried solvents. Consider molecular sieves. water_present->action_water check_temp What is the reaction temperature? water_absent->check_temp action_water->check_temp temp_high High Temp (>100 °C) check_temp->temp_high High temp_low Low/Moderate Temp (<80 °C) check_temp->temp_low Low/Mod action_temp Lower the temperature. If reaction is slow, optimize catalyst/ligand instead. temp_high->action_temp check_catalyst Is the catalytic turnover efficient? temp_low->check_catalyst action_temp->check_catalyst catalyst_slow Slow Reaction Rate check_catalyst->catalyst_slow No catalyst_ok Reaction proceeds but with side product check_catalyst->catalyst_ok Yes action_catalyst Use a more active ligand (e.g., Buchwald-type) or increase catalyst loading. catalyst_slow->action_catalyst end Re-run experiment with optimized conditions catalyst_ok->end action_catalyst->end

Sources

Technical Support Center: N-Alkylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for researchers, scientists, and drug development professionals engaged in the N-alkylation of substituted indazoles. This guide is designed to provide in-depth, actionable insights into improving reaction yields and controlling regioselectivity. The content is structured in a practical question-and-answer format to directly address the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Challenge: N1 vs. N2 Regioselectivity

Q1: Why is controlling the site of alkylation (N1 vs. N2) on the indazole ring so critical and challenging?

A1: The indazole scaffold possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often results in a mixture of N1 and N2 regioisomers, which can be difficult and costly to separate, thereby reducing the overall yield of the desired product.[1][2][3] The regiochemical outcome is a delicate balance of several factors, including the thermodynamic stability of the products, steric hindrance, and the electronic properties of the indazole ring and the electrophile.[4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which often makes the N1-substituted product the thermodynamically favored one.[2][4][6] However, kinetic factors can favor the N2 product under certain conditions.[3][5]

Q2: What are the fundamental principles governing whether alkylation occurs at the N1 or N2 position?

A2: The regioselectivity of indazole alkylation is governed by a complex interplay of electronic effects, steric hindrance, and reaction conditions.[4][5]

  • Electronic Effects: The electron density at the N1 and N2 positions, influenced by substituents on the indazole ring, plays a pivotal role. Electron-withdrawing groups (EWGs) on the carbocyclic ring, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can enhance the acidity of the N1-proton and favor N2 alkylation.[1][4][7][8][9]

  • Steric Hindrance: Bulky substituents at the C3 position generally hinder attack at the adjacent N2 position, thus favoring N1 alkylation.[5][10] Conversely, steric hindrance at the C7 position can impede N1 alkylation.[11][12]

  • Reaction Conditions: The choice of base, solvent, and counter-ion are critical determinants of selectivity. These components can influence the nature of the indazolide anion (e.g., tight ion pair vs. solvent-separated ion pair), which in turn dictates the site of alkylation.[13][4] For example, conditions that favor a tight ion pair, such as using NaH in THF, often lead to N1 selectivity.[13][4]

Q3: How do the 1H- and 2H- tautomers of indazole influence the reaction pathway?

A3: The relative stability of the two tautomers of the starting indazole is a key factor. The 1H-indazole is energetically more stable than the 2H-indazole by approximately 4-5 kcal/mol.[2][14][10] For alkylation to occur at the N1 position, the reaction proceeds through the deprotonation of the more stable 1H-tautomer to form the indazolide anion, which then attacks the electrophile. For N2 alkylation to occur from the 1H-tautomer, there is a higher energy barrier as it involves a transition state that resembles the less stable 2H-tautomer.[10] This inherent energy difference contributes to the general preference for N1 alkylation under thermodynamic control.[4][6][10]

Section 2: Troubleshooting Common Experimental Issues

Q4: My reaction is giving a low yield and a mixture of N1 and N2 isomers. What are the first things I should check?

A4: A low yield accompanied by poor selectivity is a common issue. Here’s a systematic troubleshooting approach:

  • Purity of Starting Materials: Ensure the indazole, alkylating agent, and solvent are pure and anhydrous. Moisture can quench the base and hinder the reaction.

  • Base Strength and Equivalents: Incomplete deprotonation is a frequent cause of low conversion.[15] Ensure you are using a suitable base (e.g., NaH for complete deprotonation) and an adequate number of equivalents (typically 1.1-1.2 eq.).

  • Reaction Temperature: Some alkylations are slow at room temperature. Gentle heating (e.g., to 50 °C) can improve the reaction rate, but be aware that excessive heat can sometimes decrease regioselectivity.[16]

  • Choice of Solvent and Base Combination: This is the most critical parameter for regioselectivity. For instance, using K₂CO₃ in DMF often gives mixtures of N1 and N2 isomers, whereas NaH in THF is known to be highly selective for N1 alkylation.[13][11][12][17]

Q5: I'm aiming for the N1-alkylated product, but I'm getting a significant amount of the N2 isomer. How can I improve N1 selectivity?

A5: To enhance N1 selectivity, you should employ conditions that favor thermodynamic control and/or sterically direct the alkylation to the N1 position.

  • Optimal Base/Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity, especially for indazoles with C3 substituents like -CO₂Me, -COMe, and -tBu.[1][4][6][7] This is often attributed to the formation of a sodium-chelated intermediate that blocks the N2 position.[13][2][8]

  • Alternative High-Selectivity Conditions: For certain substrates, cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C) has been shown to provide excellent yields and selectivity for the N1 isomer.[2]

  • Reductive Amination Approach: A two-step, one-pot method involving condensation with an aldehyde followed by reduction (e.g., hydrogenation) can provide exclusive N1-alkylation with no detectable N2 isomer.[11][12]

Q6: Conversely, how can I selectively synthesize the N2-alkylated indazole?

A6: Achieving N2 selectivity often requires conditions that favor kinetic control or use specific directing strategies.

  • Mitsunobu Conditions: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or a similar reagent and triphenylphosphine) often shows a strong preference for the formation of the N2 isomer.[4][6]

  • Acid-Catalyzed Alkylation: Using a Brønsted acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as copper(II) triflate can promote highly selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates as the alkylating agents.[3][10][18][19] This method is effective for a wide range of primary, secondary, and tertiary alkyl groups.[19]

  • Influence of Substituents: Indazoles bearing electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to exhibit excellent N2 regioselectivity (≥96%) even under conditions that would typically favor N1.[1][4][7][8][9]

Q7: My reaction is complete, but I'm struggling to separate the N1 and N2 isomers. Any tips?

A7: Separation of N1 and N2 isomers by column chromatography can be challenging due to their similar polarities.

  • Chromatography Optimization: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of a more polar solvent like methanol). Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can improve separation.

  • Characterization to Confirm Identity: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign the regiochemistry. For the N2 isomer, a correlation is typically observed between the protons of the alkyl group's α-carbon and the C3 carbon of the indazole ring.[4] For the N1 isomer, this correlation is absent, but a correlation to C7a might be observed instead.

Data Summary Tables

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity

Indazole Substrate Alkylating Agent Base/Reagent Solvent N1:N2 Ratio Total Yield (%) Reference
Methyl 1H-indazole-3-carboxylate Alkyl Bromide NaH THF >99:1 High [1][4][7][9]
1H-Indazole Isobutyl Bromide K₂CO₃ DMF 58:42 72 [11][12][17]
Methyl 5-bromo-1H-indazole-3-carboxylate Isopropyl Iodide NaH DMF 38:46 84 [14][17]
Methyl 1H-indazole-3-carboxylate n-Pentyl Bromide DEAD/PPh₃ THF 1:2.5 78 [4][6]
Various 1H-Indazoles Alkyl Trichloroacetimidate TfOH Dioxane N2 Selective Good to Excellent [3][19]

| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs₂CO₃ | Dioxane | >95:5 | 96 |[2] |

Table 2: Influence of Indazole Substituents on Regioselectivity (Conditions: NaH in THF)

Substituent Position Substituent Predominant Isomer N1 Selectivity Reference
C3 -CO₂Me, -tBu, -COMe N1 >99% [1][4][7][9]
C7 -NO₂, -CO₂Me N2 ≥96% N2 [1][4][7][8][9]

| C4, C5, C6 | -CO₂Me | N1 | High |[11][12] |

Visual Guides and Protocols

Logical Flow for Optimizing N-Alkylation

This diagram outlines a decision-making process for selecting the appropriate reaction conditions based on the desired regioisomer.

G start Desired Product? n1_isomer N1-Alkylated Indazole start->n1_isomer  N1 Isomer n2_isomer N2-Alkylated Indazole start->n2_isomer  N2 Isomer c3_sub Is there a bulky C3 substituent? n1_isomer->c3_sub c7_sub Is there a C7 EWG (e.g., NO2)? n2_isomer->c7_sub n1_protocol1 Protocol 1: NaH in THF (High Selectivity) c3_sub->n1_protocol1 Yes n1_protocol2 Protocol 3: Reductive Amination (Excellent Selectivity) c3_sub->n1_protocol2 No n1_protocol3 Protocol 2: Cs2CO3 in Dioxane (Good for specific substrates) n1_protocol1->n1_protocol3 n1_protocol2->n1_protocol3 n2_protocol1 Protocol 4: Mitsunobu Conditions (Good Selectivity) c7_sub->n2_protocol1 No n2_protocol2 Protocol 5: Acid-Catalyzed (TfOH) (Excellent Selectivity) c7_sub->n2_protocol2 Yes or No n2_protocol1->n2_protocol2 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Indazole & Reagents to Flask B 2. Add Anhydrous Solvent A->B C 3. Cool to 0°C B->C D 4. Add Base or Acid C->D E 5. Add Electrophile (if separate) D->E F 6. Stir at RT & Monitor E->F G 7. Quench Reaction F->G H 8. Extract Product G->H I 9. Purify via Chromatography H->I

Sources

Technical Support Center: Navigating the Challenges of Boronic Acid and Ester Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating challenges encountered during the purification of boronic acids and their ester derivatives by column chromatography. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and ultimately achieve higher purity and yield in your synthetic workflows.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to directly address specific issues you may encounter during the column chromatography of boronic acids and esters. Each problem is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Issue 1: Low or No Recovery of Boronic Acid/Ester from a Silica Gel Column

Question: I am running a silica gel column, but my desired boronic acid or ester is not eluting, or the recovery is significantly low. My TLC plate shows the compound streaking, staying at the baseline, or disappearing entirely. What is happening?

Answer: This is a prevalent issue stemming from the inherent chemical properties of both the analytes and the stationary phase.

  • Causality:

    • Lewis Acid-Base Interactions: Standard silica gel is decorated with acidic silanol groups (Si-OH). The boron atom in boronic acids and esters is Lewis acidic, leading to a strong, often irreversible, interaction with the Lewis basic silanol groups. This results in the compound sticking to the column.[1]

    • Decomposition on Silica: The acidic nature of silica gel can catalyze the decomposition of sensitive boronic acids.[2] This is particularly problematic for electron-rich or sterically hindered boronic acids.

    • Hydrolysis of Esters: For boronic esters, especially pinacol esters (Bpin), the acidic silica surface can facilitate hydrolysis back to the more polar boronic acid.[1][3] The resulting boronic acid will have a much stronger affinity for the silica and will not elute with less polar solvent systems.[1]

Solutions:

  • Deactivate the Silica Gel: Neutralizing the acidic silanol groups is a highly effective strategy.

    • Base Treatment: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as 1-2% triethylamine (NEt₃). This will cap the acidic sites.[1][2]

    • Boric Acid Impregnation: Pre-treating the silica gel with boric acid can surprisingly suppress the over-adsorption of boronic esters, leading to significantly improved recovery.[1][4]

  • Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Neutral Alumina: For many boronic esters, neutral alumina is an excellent alternative to silica gel, as it lacks the strong acidic sites that cause decomposition and strong adsorption.[2][5]

    • Reverse-Phase Chromatography (C18): This technique can be effective, particularly for more polar boronic acids that are intractable on normal phase silica.[6][7] However, some boronic acids may still exhibit poor peak shape.[6]

  • Minimize Contact Time: If the goal is simply to remove baseline impurities, a short plug of silica or Celite can be used instead of a full column to minimize the interaction time and reduce the risk of degradation.[1]

Issue 2: Protodeboronation During Purification

Question: My NMR analysis after column chromatography shows a significant amount of the arene or alkane that corresponds to the loss of the boronic acid group. How can I prevent this protodeboronation?

Answer: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] This is a well-known side reaction that can be promoted by acidic or basic conditions, and even by residual water.[8]

  • Causality:

    • Acid/Base Catalysis: The reaction can be catalyzed by both acids and bases.[8] The acidic surface of silica gel or the use of acidic or basic mobile phase modifiers can facilitate this undesired reaction.

    • Aqueous Conditions: The presence of water, especially in conjunction with acid or base, can accelerate protodeboronation.[8]

Solutions:

  • Maintain Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. Running the column under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for particularly sensitive compounds.[1]

  • Use Neutralized Stationary Phases: As with preventing decomposition, using deactivated silica or neutral alumina can mitigate acid-catalyzed protodeboronation.

  • Avoid Harsh pH Modifiers: If a mobile phase modifier is necessary, opt for milder options and use the lowest effective concentration.

  • Derivatization: Converting the boronic acid to a more stable derivative, such as a trifluoroborate salt (R-BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from protodeboronation during purification.[7][9]

Issue 3: Formation of Boronic Anhydrides (Boroxines) and Other Impurities

Question: I observe new, less polar spots on my TLC and complex mixtures in my NMR after purification, which I suspect are boronic anhydrides. How do I deal with these?

Answer: Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[10][11] This is a reversible equilibrium.

  • Causality:

    • Dehydration: The formation of boroxines is a dehydration reaction.[10] Conditions that favor the removal of water, such as concentrating the sample on a rotary evaporator in the presence of drying agents, can drive the equilibrium towards the boroxine.

    • Equilibrium on the Column: The equilibrium between the boronic acid and its boroxine can exist on the chromatography column, leading to broad peaks and difficult separation.

Solutions:

  • Re-equilibration: Often, simply dissolving the purified mixture containing the boroxine in a slightly aqueous solvent and stirring can hydrolyze the boroxine back to the desired boronic acid.

  • Azeotropic Removal: While this can cause boroxine formation, azeotropic distillation with a suitable solvent can be used to remove water before chromatography to have a single species (the boroxine) to purify. Subsequent hydrolysis will yield the pure boronic acid.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous layer (e.g., 1M NaOH or K₂CO₃).[6] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification and re-extraction of the pure boronic acid into an organic solvent.

    • Derivatization and Crystallization: Forming a crystalline adduct, for example with diethanolamine, can be an excellent method for purification by simple filtration, thus avoiding chromatography altogether.[6][12][13]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from Hitosugi et al. and is effective for improving the recovery of boronic esters.[1][4]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica gel, approximately 550 mL of this solution will be needed).[1]

  • In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.[1]

  • Gently agitate the slurry for 1 hour at room temperature.[1]

  • Remove the methanol by filtration using a Büchner funnel.[1]

  • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]

  • Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[1] The boric acid-impregnated silica gel is now ready for use.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

This method is useful for purifying boronic acids that are difficult to handle by chromatography.

Materials:

  • Crude boronic acid

  • Diethanolamine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Saturated boric acid solution

  • Ethyl acetate

Procedure:

  • Dissolve the crude boronic acid in a minimal amount of anhydrous diethyl ether.

  • Add diethanolamine (1.0-1.2 equivalents) dropwise with stirring.

  • The diethanolamine adduct will often precipitate as a crystalline solid.[12][13] If precipitation is slow, cooling the mixture may help.

  • Isolate the solid by filtration and wash with cold diethyl ether.

  • To recover the free boronic acid, suspend the DEA adduct in ethyl acetate and wash with a saturated aqueous solution of boric acid. The boric acid will complex with the diethanolamine, releasing the free boronic acid into the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the purified boronic acid.

Data & Visualization

Table 1: Effect of Boric Acid Treatment on TLC Analysis of a Pinacol Boronic Ester

The following table summarizes the reduction in baseline adsorption for a model compound when analyzed by Thin Layer Chromatography (TLC) on standard silica vs. boric acid-treated silica.

TLC Plate Type% of Compound at Eluted Position (Rf > 0)% of Compound at Baseline (Rf ≈ 0)
Standard Silica Gel72%28%
Boric Acid-Treated Silica Gel>95%<5%
Data adapted from Hitosugi et al.[1]
Diagrams

G cluster_0 Problem: Low Recovery on Silica cluster_1 Solution Pathways A Boronic Acid/Ester (Lewis Acid) B Silica Gel Surface (Lewis Basic Silanols) A->B Interaction S1 Deactivate Silica (e.g., NEt3, Boric Acid) A->S1 Mitigates S2 Use Alternative Phase (e.g., Alumina, C18) A->S2 Avoids S3 Derivatize (e.g., MIDA, BF3K) A->S3 Protects C Strong Adsorption/ Decomposition B->C Leads to

Caption: Troubleshooting workflow for low recovery issues.

G BA R-B(OH)2 Boronic Acid BX (RBO)3 Boroxine BA->BX Dehydration (-3 H2O) BX->BA Hydrolysis (+3 H2O) H2O 3 H2O

Caption: Reversible equilibrium of boronic acid and boroxine.

Frequently Asked Questions (FAQs)

Q1: Can I use my crude boronic acid pinacol ester (Bpin) in the next step without purification? A1: In many instances, particularly for robust reactions like the Suzuki-Miyaura coupling, it is possible to use the crude Bpin ester directly after a simple workup and filtration through Celite or a silica plug to remove inorganic salts and catalysts.[1] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present in your crude material.

Q2: Are there non-chromatographic methods to remove boronic acid impurities from my reaction mixture? A2: Yes, several effective methods exist.

  • Acid-Base Extraction: As mentioned earlier, washing your organic layer with a basic solution (e.g., 1-2 M NaOH) can effectively extract the weakly acidic boronic acid into the aqueous phase, provided your desired product is stable to base.[6]

  • Scavenger Resins: Resins functionalized with diol or amine groups can covalently bind to and remove boronic acid impurities from solution.[6]

  • Azeotropic Distillation: Azeotropic distillation with methanol can remove boric acid and some simple boronic acids as the volatile trimethyl borate.[6]

Q3: My boronic acid is an oil and won't crystallize. What are my options besides chromatography? A3: Oily boronic acids are challenging. Derivatization is often the best strategy. Converting the oily boronic acid into a crystalline derivative like a diethanolamine adduct or a potassium trifluoroborate (BF₃K) salt allows for purification by crystallization or simple filtration.[7][13] The pure boronic acid can then be regenerated from the derivative if needed.

Q4: Why do my boronic ester spots streak so badly on TLC plates? A4: The streaking is a visual representation of the problems occurring on a column: strong interaction with the silica stationary phase and potential on-plate hydrolysis to the more polar boronic acid.[1][14] This is a strong indicator that standard silica gel chromatography will be problematic and that you should consider one of the solutions outlined above, such as using a boric acid-treated plate/column or switching to an alternative stationary phase like neutral alumina.

Q5: Is it better to use the boronic acid or a boronic ester for chromatography? A5: Generally, boronic esters (like pinacol or neopentyl glycol esters) are less polar and more stable on silica gel than their corresponding free boronic acids.[7] They are often easier to handle and purify by chromatography, provided that hydrolysis is carefully controlled by using anhydrous conditions and, if necessary, a deactivated stationary phase.[1][15] Some newer ester derivatives, such as 1,1,2,2-tetraethylethylene glycol esters (Epin), have shown exceptional stability on silica gel.[16]

References

  • Protodeboronation - Wikipedia. [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods - Taylor & Francis. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate. [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc - Ingenta Connect. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. [Link]

  • Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides - PMC - NIH. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Protodeboronation - Organic Chemistry Portal. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC - NIH. [Link]

  • Equilibrium between boronic acid and its anhydride (boroxine). - ResearchGate. [Link]

  • Boronic acid - Wikipedia. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids | Organic Letters. [Link]

Sources

Technical Support Center: Optimizing Indazole Boronic Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving indazole boronic esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The indazole moiety is a critical scaffold in many biologically active molecules, and its successful incorporation via cross-coupling is often a pivotal step in synthesis.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the Suzuki-Miyaura coupling of indazole boronic esters, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Issue 1: Low to No Product Formation

Question: I've set up my Suzuki-Miyaura reaction with an N-H free indazole boronic ester and an aryl halide, but I'm observing very low conversion to the desired product. What are the likely causes and how can I fix this?

Answer: This is a frequent challenge, often rooted in the unique nature of the indazole scaffold. The primary culprits are typically catalyst inhibition, suboptimal reaction conditions, or issues with reagent stability.

Causality & Remediation Strategy:

The acidic N-H proton of the indazole ring can be a major source of interference.[3] It can react with the palladium catalyst, leading to the formation of inactive or off-cycle Pd-azolyl complexes, which effectively sequester your active catalyst from the reaction cycle.[3]

Primary Troubleshooting Steps:

  • Increase Boronic Ester Stoichiometry: A common and effective strategy is to increase the equivalents of the boronic acid or ester. Using 1.5 to 2.0 equivalents can help counteract the inhibitory effect of the unprotected indazole.[3]

  • Optimize the Catalyst and Ligand System:

    • Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, for challenging couplings involving N-heterocycles, consider more robust pre-catalysts. Buchwald pre-catalysts, particularly those with bulky, electron-rich phosphine ligands like XPhos and SPhos, have shown excellent results for coupling unprotected indazoles by promoting the desired catalytic cycle over catalyst inhibition.[3][4] Pd(dppf)Cl₂ is another effective and widely used catalyst for this transformation.[2][5]

    • Ligand Screening: If you are not using a pre-catalyst, the choice of ligand is critical. In the absence of a suitable ligand, the reaction may not proceed at all.[3] Bulky and electron-rich ligands are generally preferred as they facilitate the oxidative addition step and can stabilize the palladium center.[4]

  • Re-evaluate Your Base and Solvent System:

    • Base Selection: The base is crucial for activating the boronic ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] For indazole substrates, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed.[6][7][8] Ensure the base is finely powdered and anhydrous, as clumping can reduce its effective concentration.[6]

    • The Role of Water: A small amount of water is often beneficial, and in some cases necessary. It aids in dissolving the inorganic base and can facilitate the hydrolysis of the boronic ester to the more reactive boronic acid, although direct transmetalation from the ester is also possible.[6][9][10][11] Common solvent systems include mixtures like 1,4-dioxane/water or THF/water.[6]

  • Increase Reaction Temperature: Many Suzuki-Miyaura couplings with indazoles require elevated temperatures (e.g., 80-120 °C) to overcome the activation energy, particularly for the transmetalation step.[3][6] If your reaction is sluggish at a lower temperature, cautiously increasing it may improve the yield. Microwave heating can also be a powerful tool for rapidly achieving higher temperatures and accelerating the reaction.[7][8]

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm getting a significant amount of side products, mainly homocoupling of my boronic ester and protodeboronation. How can I suppress these unwanted pathways?

Answer: The formation of side products points to specific competing reaction pathways that are outcompeting your desired cross-coupling. Understanding the mechanisms of these side reactions is key to mitigating them.

Side Product 1: Homocoupling of the Boronic Ester
  • Causality: The homocoupling of two boronic ester molecules is often promoted by the presence of Pd(II) species and oxygen.[12] If your Pd(0) catalyst is oxidized to Pd(II) or if you are using a Pd(II) pre-catalyst that is not efficiently reduced, homocoupling can become a major issue.[12]

  • Remediation Strategy:

    • Thorough Degassing: Rigorously degas your reaction mixture and solvent before adding the catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[13][14] This minimizes the amount of dissolved oxygen that can oxidize your active Pd(0) catalyst.

    • Use a Pd(0) Source: If homocoupling is persistent, consider starting with a Pd(0) catalyst like Pd(PPh₃)₄, and ensure it is handled under an inert atmosphere to prevent oxidation before it enters the reaction.[6]

Side Product 2: Protodeboronation
  • Causality: Protodeboronation is the replacement of the boronic ester group with a hydrogen atom. This side reaction is often catalyzed by the base and can be accelerated by elevated temperatures and the presence of water.[10][13] Boronic acids and esters, particularly those that are electron-deficient or part of a heteroaromatic system, can be susceptible to this pathway.[13]

  • Remediation Strategy:

    • Use Milder Bases: If you suspect protodeboronation, switching to a milder base may help. For instance, if you are using a strong base like K₃PO₄, you could try K₂CO₃ or even weaker bases like KF.[13]

    • Employ Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[13]

    • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize the rate of the deboronation side reaction.[13]

    • Stability of the Boronic Ester: The pinacol ester form of boronic acids is generally more stable and less prone to protodeboronation than the free boronic acid.[12][15] Ensure your indazole boronic pinacol ester is of high purity and has been stored correctly.

Issue 3: Difficulty with Specific Indazole Isomers or Halides

Question: I'm trying to couple a bromo-indazole, and the reaction is very slow. Should I switch to the iodo-indazole?

Answer: Yes, this is a logical step based on the mechanism of the Suzuki-Miyaura coupling. The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. The rate of this step is highly dependent on the carbon-halogen bond strength.

Reactivity Trend of Aryl Halides:

The general reactivity trend for aryl halides in the oxidative addition step is: I > OTf > Br >> Cl [6]

  • Aryl Iodides: Are the most reactive and will typically undergo oxidative addition more readily and at lower temperatures.

  • Aryl Bromides: Are very commonly used and offer a good balance of reactivity and stability. However, they may require more forcing conditions (higher temperatures, more active catalysts) than the corresponding iodides.[4]

  • Aryl Chlorides: Are the least reactive and often require specialized, highly active catalyst systems with bulky, electron-rich ligands to achieve good yields.[3][4]

If you are struggling with a bromo-indazole, synthesizing and using the iodo-indazole analogue is a sound strategy to promote a more efficient oxidative addition step.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Boronate Ar²-B(OR)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product ArylHalide Ar¹-X (Indazole Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed CheckInhibition Is N-H unprotected Indazole used? Start->CheckInhibition IncreaseBoron Increase Boronic Ester to 1.5-2.0 eq. CheckInhibition->IncreaseBoron Yes CheckCatalyst Review Catalyst/Ligand System CheckInhibition->CheckCatalyst No IncreaseBoron->CheckCatalyst SwitchCatalyst Use Buchwald Pre-catalyst (e.g., XPhos, SPhos) or Pd(dppf)Cl₂ CheckCatalyst->SwitchCatalyst Using basic Pd source CheckTemp Is Temperature < 80°C? CheckCatalyst->CheckTemp Using robust catalyst SwitchCatalyst->CheckTemp IncreaseTemp Increase Temperature (80-120°C or Microwave) CheckTemp->IncreaseTemp Yes CheckBase Review Base & Solvent CheckTemp->CheckBase No IncreaseTemp->CheckBase OptimizeBase Ensure Base is anhydrous, finely powdered. Use Dioxane/H₂O. CheckBase->OptimizeBase Suboptimal conditions Success Reaction Optimized CheckBase->Success Conditions are optimal OptimizeBase->Success

Caption: A decision-making workflow for troubleshooting low-yield indazole couplings.

Experimental Protocols

This section provides a representative, generalized protocol for the Suzuki-Miyaura coupling of an indazole boronic ester. This should be used as a starting point for your optimization.

General Procedure for Suzuki-Miyaura Coupling

Reagents & Equipment:

  • Indazole boronic pinacol ester (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the indazole boronic pinacol ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[13]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]

Data Summary Table: Condition Screening

When optimizing, it is crucial to vary one parameter at a time. The following table provides a template for organizing your screening results.

EntryCatalyst (mol%)Ligand (if any)Base (equiv.)Solvent (ratio)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012
3Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3)Dioxane/H₂O (4:1)10012
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)THF/H₂O (10:1)8016

References

  • Jirgensons, A., et al. (2021). Indazole synthesis from 2-formylphenylboronic acids.
  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Solomin, D., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Various Authors. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Thomas, A. A., et al. (2018).
  • Chem-Impex. 1-Boc-1H-indazole-5-boronic acid pinacol ester.
  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • Nolan, S. P., et al. (2013).
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Various Authors. (2014). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst).
  • D'Auria, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Various Authors. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH.
  • Various Authors. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar.
  • Chem-Impex. 1H-Indazole-5-boronic acid pinacol ester.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
  • Reddit User Community. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros - Reddit.
  • Various Authors. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Lloyd-Jones, G. C., et al. (2015).
  • BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • D'Auria, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Various Authors. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
  • Sigman, M. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Maeda, S., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Various Authors.
  • Reddit User Community. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry - Reddit.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Indazole Derivatives in Chemical Research: A Look at 1H-Indazole-5-boronic Acid Pinacol Ester.
  • Reddit User Community. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros - Reddit.
  • Reddit User Community. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry - Reddit.
  • Chemistry Stack Exchange Community. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange.
  • Rnazki Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. University of Copenhagen Research Portal.

Sources

Technical Support Center: Stability and Purification of Boronic Esters on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and purification of boronic esters, particularly pinacol esters (Bpin), during silica gel chromatography. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

The Core Challenge: Why Boronic Esters and Silica Gel Don't Always Mix

Boronic esters are invaluable synthetic intermediates, most notably for their role in Suzuki-Miyaura cross-coupling reactions. However, their purification by standard silica gel chromatography is notoriously challenging. This difficulty stems from two primary interactions between the boronic ester and the stationary phase.

  • Lewis Acid-Base Interaction: The boron atom in a boronic ester is Lewis acidic (electron-deficient). The silica gel surface is rich in silanol groups (Si-OH), which are Lewis basic. This leads to strong adsorption of the ester onto the silica, preventing its elution and causing significant product loss.[1][2] This is often observed on a Thin Layer Chromatography (TLC) plate as a spot that remains at the baseline or streaks severely.[1][3]

  • Hydrolysis: The acidic nature of standard silica gel, combined with trace amounts of water in the eluent or on the silica itself, can catalyze the hydrolysis of the boronic ester back to its corresponding boronic acid.[1][4][5][6] The resulting boronic acid is much more polar and will exhibit even stronger binding to the silica gel, making recovery nearly impossible with typical organic solvents.[1]

The following diagram illustrates these competing degradation pathways.

cluster_0 On Silica Gel Surface Bpin Boronic Ester (e.g., Ar-Bpin) Adsorbed Adsorbed Complex (Lewis Acid-Base) Bpin->Adsorbed Strong Adsorption (Low Recovery) BA Hydrolyzed Product (Boronic Acid) Bpin->BA Hydrolysis (H₂O, acidic silica) Silica Silica Surface (-Si-OH groups) Adsorbed->Bpin Reversible, but slow elution Adsorbed->BA Hydrolysis on Surface

Caption: Degradation pathways of boronic esters on a silica gel surface.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of boronic acid pinacol esters in a direct Q&A format.

Issue 1: My product is stuck at the baseline on TLC and I have low or no recovery from my column.

  • Q: I'm running a silica gel column, but my boronic ester isn't eluting. My TLC plate shows the spot either staying at the origin (Rf ≈ 0) or tailing significantly. What's happening?

    A: This is the classic sign of strong, irreversible adsorption due to the Lewis acid-base interaction between your compound's boron center and the silica's silanol groups.[1][3] The product is effectively stuck to the top of your column. Pushing with highly polar solvents like 100% ethyl acetate or methanol might eventually force something off, but it will likely co-elute with all polar impurities and may still result in low recovery.[7][8]

    Solutions:

    • Passivate the Silica Gel: The most effective solution is to "cap" the active silanol sites. Treating the silica gel with boric acid is a highly effective and reproducible method to suppress this over-adsorption.[2][3][9] See Protocol 1 for a detailed procedure.

    • Use a Base Additive: Adding a small amount (0.5-1%) of a non-nucleophilic base like triethylamine (NEt₃) to your eluent can also neutralize the acidic sites on the silica gel.[10] Be aware that this will change the Rf of all compounds, so you must re-screen your solvent system on a TLC plate treated with the same eluent.

    • Switch Stationary Phase: For many boronic esters, particularly less polar ones, neutral alumina can be an excellent alternative to silica gel as it has fewer strongly acidic sites.[1][11]

Issue 2: My purified product is contaminated with the corresponding boronic acid.

  • Q: My post-column NMR analysis shows the presence of the corresponding boronic acid in my "purified" pinacol ester. How can I prevent this hydrolysis?

    A: This indicates that your ester is degrading during the purification process. Pinacol esters are susceptible to hydrolysis, a reaction catalyzed by the acidic silica surface and any water present.[1][6][12]

    Solutions:

    • Use Anhydrous Conditions: While challenging for gravity chromatography, ensuring your solvents are dry and minimizing exposure to atmospheric moisture can help. If your compound is particularly sensitive, performing the purification under an inert atmosphere (e.g., Nitrogen) is beneficial.[1]

    • Minimize Contact Time: Use a wider diameter column and apply positive pressure ("flash" chromatography) to reduce the time your compound spends on the silica. A rapid plug filtration through a short pad of silica or Celite can sometimes be sufficient to remove baseline impurities without causing significant hydrolysis.[1][7]

    • Use a More Stable Ester: If hydrolysis is a persistent problem, consider synthesizing a more sterically hindered and stable boronic ester. For example, aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been shown to be significantly more stable on silica gel, allowing for straightforward purification without degradation.[13][14]

Troubleshooting Flowchart

Use this decision tree to guide your purification strategy when encountering issues.

Caption: A flowchart for troubleshooting common issues in Bpin purification.

Key Protocols and Data

Data Presentation: Standard vs. Boric Acid-Treated Silica

The effectiveness of treating silica gel with boric acid can be quantified by observing the change in compound mobility on a TLC plate. Data adapted from studies on 2,7-diborylnaphthalene demonstrates a dramatic reduction in baseline adsorption.[1][3]

TLC Plate Type% of Compound at Eluted Position (Rf > 0)% of Compound at Baseline (Rf ≈ 0)
Standard Silica Gel72%28%
Boric Acid-Treated Silica (B-TLC)>95%<5%
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This procedure is based on the method developed by Isobe et al. and is highly effective for purifying pinacol boronic esters.[2][3][9]

Materials:

  • Silica gel for flash chromatography (e.g., 100 g)

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Large flask for slurry

  • Büchner funnel and filter flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.[1]

  • Create Slurry: In a large flask, combine the 100 g of silica gel with the 550 mL of boric acid/methanol solution to create a slurry.[1]

  • Incubate: Gently agitate or shake the slurry for 1 hour at room temperature. This allows the boric acid to bind to the active sites on the silica surface.[1]

  • Filter: Remove the solvent by filtration using a Büchner funnel.[1]

  • Wash: Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica) to remove any excess, unbound boric acid.[1]

  • Dry: Dry the silica gel thoroughly under vacuum until it is a completely free-flowing powder. Using a rotary evaporator or a vacuum oven at 60°C for 1.5-2 hours is effective.[1][3]

  • Use: The boric acid-impregnated silica gel is now ready for use in packing your chromatography column or preparing TLC plates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing boronic acid pinacol esters? A1: Besides unreacted starting materials (e.g., aryl halides), common impurities include homocoupled byproducts and excess bis(pinacolato)diboron (B₂pin₂). The corresponding boronic acid is also a frequent impurity, typically arising from hydrolysis during the aqueous workup or purification.[1]

Q2: Can I use my crude boronic acid pinacol ester in the next step without purification? A2: In many cases, yes. For robust reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude Bpin ester directly after a simple filtration through Celite or a silica plug to remove the palladium catalyst and inorganic salts.[1][7] The success of this approach depends entirely on the tolerance of the subsequent reaction to the specific impurities present in your crude material.

Q3: My pinacol ester is an oil and cannot be recrystallized. What is the best purification alternative if chromatography fails? A3: For non-crystalline oils, chromatography remains the primary tool. If you face issues with the methods described above, you can try derivatization. Converting the boronic ester to a more stable, crystalline derivative like a trifluoroborate salt (BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate can facilitate purification.[8][15] These derivatives are often highly stable to chromatography and can be easily handled.[16][17]

Q4: How can I visualize my boronic ester on a TLC plate if it's not UV-active? A4: If your compound lacks a UV chromophore, you can use chemical stains. A potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain, followed by gentle heating, is very effective for visualizing boronic esters.[1] Iodine vapor is another common and effective visualization agent.[1]

Q5: Is there a general-purpose solvent system for silica gel chromatography of Bpin esters? A5: A gradient of ethyl acetate in hexanes (or heptane) is the most common starting point. Because Bpin esters are sensitive, it is best to avoid protic solvents like methanol in the eluent unless absolutely necessary, as they can accelerate hydrolysis on the column.

References

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.[Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.[Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Various Authors. (2024). How to purify boronate esters? ResearchGate.[Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.[Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. ResearchGate.[Link]

  • Molander, G. A., Cavalcanti, L. N., Canturk, B., Pan, P. S., & Kennedy, L. E. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]

  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. [Link]

  • Reddit User Discussion. (2023). Trouble purifying my boronate ester compound. r/Chempros.[Link]

  • Molander, G. A., et al. (2009). Efficient hydrolysis of organotrifluoroborates via silica gel and water. PubMed.[Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: General procedure for hydrolysis of pinacol boronic esters. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate.[Link]

  • Reddit User Discussion. (2015). Alternatives to silica gel or alternative method of purification? r/chemistry.[Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]

  • Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.[Link]

  • Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry.[Link]

  • Molander, G. A., et al. (2009). Hydrolysis of Organotrifluoroborates with Silica Gel and Water. Synfacts, 2009(12), 1410. [Link]

  • BenchChem Technical Support Team. (2025).
  • Liu, Z., & He, H. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(10), 2183-2193. [Link]

  • Qiu, Z., et al. (2007). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 30(13), 1987-1997. [Link]

  • Zhang, Y., et al. (2013). Fluorescent boronic acid polymer grafted on silica particles for affinity separation of saccharides. PubMed.[Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Affi-Gel® Boronate Affinity Gel. Bio-Rad.[Link]

  • Liu, X. C. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chromatography, 24(1), 1-6. [Link]

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Technical Support Center: Recrystallization of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of boronic acid derivatives via recrystallization. It addresses common challenges and provides practical, field-proven solutions in a question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions that often arise when planning and executing a recrystallization protocol for boronic acid derivatives.

Q1: What is the most significant challenge in the recrystallization of boronic acids?

The primary challenge stems from the inherent chemical nature of boronic acids. They have a propensity to undergo reversible self-condensation to form cyclic trimeric anhydrides, known as boroxines, through the loss of water.[1][2] This equilibrium between the boronic acid monomer and the boroxine trimer can complicate purification, as you are often dealing with a mixture of species in solution.[3] The choice of recrystallization solvent and the presence of trace amounts of water can significantly influence this equilibrium.[3][4]

Q2: How do I select an appropriate solvent for recrystallizing my boronic acid derivative?

The ideal solvent is one in which your boronic acid derivative has high solubility at elevated temperatures and low solubility at room temperature or below. For many arylboronic acids, recrystallization from hot water or aqueous ethanol can be effective.[4][5] Non-polar solvents like ethylene dichloride have also been reported to yield the anhydride form upon recrystallization.[4]

A general approach to solvent screening involves testing small quantities of your crude product in various solvents. Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7]

Q3: My boronic acid derivative is an oil and will not crystallize. What are my options?

If your boronic acid derivative is an oil, direct recrystallization is not feasible.[8] In such cases, a common and effective strategy is to convert the boronic acid into a more crystalline derivative. Two popular options are:

  • Potassium Trifluoroborate (BF3K) Salts: Reacting the crude boronic acid with potassium hydrogen fluoride (KHF2) can form a highly crystalline and air-stable trifluoroborate salt, which is often easily purified by recrystallization.[8]

  • Diethanolamine (DEA) Adducts: Boronic acids can form crystalline zwitterionic adducts with diethanolamine. These adducts often precipitate from non-polar solvents like diethyl ether, allowing for simple filtration-based purification.[8][9]

These derivatives can typically be converted back to the free boronic acid if required.[8]

Q4: What are the common impurities I should expect in my crude boronic acid derivative?

Common impurities can originate from the synthesis, degradation, or improper handling and storage.[10] These often include:

  • Starting Materials and Reagents: Unreacted starting materials, such as aryl halides, are common.[8]

  • Homocoupled Byproducts: Side reactions can lead to the formation of dimers of your starting materials.[8]

  • Boroxines (Anhydrides): As previously mentioned, the cyclic trimer is a very common "impurity" that exists in equilibrium with the monomeric boronic acid.[3][10]

  • Protodeboronation Products: This is the cleavage of the carbon-boron bond, resulting in the corresponding arene and boric acid.[11]

  • Oxidation Products: Boronic acids are susceptible to oxidation, which can lead to various byproducts.[10]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Problem 1: The recrystallization yields are consistently low.

Possible Cause A: Excessive Solubility in the Chosen Solvent

If your boronic acid derivative remains significantly soluble in the mother liquor even after cooling, your recovery will be poor.

Solution:

  • Mixed-Solvent System: Introduce an "anti-solvent" in which your compound is insoluble. Dissolve your crude product in a minimum amount of a "good" hot solvent, and then slowly add the anti-solvent until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.[12]

  • Solvent Re-evaluation: Your initial solvent choice may be suboptimal. Re-screen for solvents where the solubility difference between hot and cold is more pronounced.

Possible Cause B: Premature Crystallization

Rapid crystallization upon cooling can trap impurities and reduce the overall yield of pure product.[13]

Solution:

  • Slower Cooling: Insulate the flask to slow down the cooling process. This allows for more selective crystal growth.

  • Use More Solvent: Add a slight excess of the hot solvent beyond the minimum required for dissolution. This will keep the compound in solution for a longer period during cooling, promoting slower, more controlled crystallization.[13]

Problem 2: The purified material is still contaminated with boroxine.

Possible Cause: Dehydration During Recrystallization

Using anhydrous, non-polar solvents can drive the equilibrium towards the boroxine form.[4][14]

Solution:

  • Recrystallize from Aqueous Solvents: Using water or a mixture of an organic solvent and water can help hydrolyze the boroxine back to the monomeric boronic acid.[2][3] Phenylboronic acid, for example, can be obtained from its anhydride by recrystallization from water.[15]

  • Pre-treatment Before Recrystallization: Before the final recrystallization, you can dissolve the crude material in a solvent like dioxane or THF with 5-10% water. Stirring this mixture for 30-60 minutes will hydrolyze the boroxine. The solvent can then be removed in vacuo before proceeding with the recrystallization in your chosen solvent system.[3]

Workflow for Boroxine Hydrolysis Pre-Recrystallization

G cluster_workflow Boroxine Hydrolysis Protocol A Dissolve Crude Material (Dioxane/Water or THF/Water) B Stir for 30-60 min at Room Temperature A->B Equilibration C Remove Solvent in Vacuo B->C Drying D Proceed with Recrystallization C->D Purification Step

Caption: A simple workflow for the hydrolysis of boroxine impurities prior to recrystallization.

Problem 3: My boronic acid derivative decomposes during heating.

Possible Cause: Thermal Instability

Some boronic acid derivatives, particularly certain alkylboronic acids, can be thermally sensitive and prone to decomposition or protodeboronation at elevated temperatures.[4]

Solution:

  • Lower Temperature Recrystallization: Find a solvent or solvent mixture that will dissolve your compound at a lower temperature.

  • Room Temperature/Vapor Diffusion Crystallization: Dissolve your compound in a minimal amount of a volatile "good" solvent and place this in a sealed container with a vial of a less volatile "anti-solvent." Over time, the anti-solvent vapors will diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystal growth at room temperature.

  • Derivatization: As mentioned in FAQ Q3, converting the boronic acid to a more stable derivative like a BF3K salt or a DEA adduct can be an effective strategy to avoid decomposition during purification.[8][9]

Problem 4: The recrystallized material is discolored.

Possible Cause: Presence of Oxidized or Polymeric Impurities

Trace metal catalysts from previous synthetic steps or exposure to air can cause the formation of colored impurities.

Solution:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb many colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.

  • Wash with an Immiscible Solvent: Washing the crystals with a cold solvent in which the impurities are soluble but your product is not can remove surface contaminants. For example, washing with cold petroleum ether can remove less polar, colored impurities.[15]

III. Data and Protocols

Table 1: General Solubility of Phenylboronic Acid Derivatives
Solvent ClassSolubilityExample SolventsReference(s)
EthersHighDipropyl Ether[6],[7]
KetonesHighAcetone, 3-Pentanone[6],[7]
ChloroalkanesModerateChloroform[6],[7]
HydrocarbonsVery LowMethylcyclohexane[6],[7]
WaterLow (pH dependent)Water[4],[15]
Experimental Protocol: General Recrystallization of an Arylboronic Acid
  • Dissolution: In an Erlenmeyer flask, add the crude arylboronic acid. Add a small amount of the chosen solvent (e.g., water or an ethanol/water mixture).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point. Avoid using a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[16]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent. Be cautious not to heat above the compound's decomposition temperature.[15]

Troubleshooting Recrystallization Outcomes

G Start Start Recrystallization Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals Clear Solution LowYield Low Yield Outcome->LowYield Few Crystals Impure Product Impure Outcome->Impure Discolored/Poor NMR Purity Success Pure Crystals Outcome->Success Good Crystals Sol1 Too much solvent? Boil off some solvent. NoCrystals->Sol1 Sol2 Scratch flask or add seed crystal. NoCrystals->Sol2 Sol3 Compound too soluble? Use anti-solvent. LowYield->Sol3 Sol4 Cooling too fast? Insulate and cool slowly. LowYield->Sol4 Sol5 Re-recrystallize. Consider charcoal treatment. Impure->Sol5

Caption: A decision tree for troubleshooting common recrystallization problems.

IV. References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Retrieved from

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from

  • BenchChem. (n.d.). removal of boronic acid impurities from trimethylboroxine. Retrieved from

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506.

  • KingProlly. (2025). How is boron anhydride produced? Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Managing Boronic Acid Trimerization. Retrieved from

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from

  • BenchChem. (2025). Identifying and characterizing impurities in allenylboronic acid samples. Retrieved from

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Retrieved from

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from

  • Wikipedia. (n.d.). Boronic acid. Retrieved from

  • Organic Syntheses. (n.d.). benzeneboronic anhydride. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Post-Reaction Purification of Boronic Acids. Retrieved from

  • NileRed. (2015, November 13). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from

  • Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.

  • Bryantsev, V. S., & Hay, B. P. (2006). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 71(23), 8845–8850.

Sources

Troubleshooting low yields in indazole synthesis and functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis and functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent modification of indazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, offering detailed experimental protocols and data to help optimize your reactions and overcome common hurdles in the lab.

Part 1: Troubleshooting Guide for Indazole Synthesis

This section addresses specific experimental issues that can arise during the synthesis of the indazole core, offering potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion

Question: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

Answer: Low yields and incomplete conversions are common challenges in indazole synthesis and can be attributed to several factors depending on the specific synthetic route.[1] Here are some primary causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in both the reaction rate and the formation of byproducts.[1] While classical methods like Cadogan-type cyclizations often necessitate high temperatures, excessive heat can lead to the decomposition of starting materials or products.[1] Conversely, many modern palladium-catalyzed syntheses can be efficient at milder temperatures.[1] A systematic screening of the reaction temperature is recommended to find the optimal balance for your specific substrate and catalyst system. For instance, in some reactions, increasing the temperature up to a certain point (e.g., 110 °C) can increase product yields, but higher temperatures may lead to side reactions and decreased yields.[2]

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent are crucial for reactant solubility and reaction kinetics.[1][3] If the starting materials are not fully dissolved, the reaction may remain incomplete.[1] It is advisable to use a solvent system that ensures all reactants are in the solution phase at the chosen reaction temperature. For example, in certain syntheses, aprotic solvents like DMSO and DMF have been shown to provide higher yields compared to other solvents.[3][4]

  • Presence of Water: For certain reactions, especially those involving organometallic reagents or strong bases, the presence of moisture can be detrimental, leading to the quenching of reagents and low yields.[5] Ensure that anhydrous solvents and reagents are used and that the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Poor Quality of Starting Materials or Reagents: The purity of your starting materials, such as substituted benzonitriles or hydrazines, is critical for achieving high yields.[5] Impurities can interfere with the reaction or lead to the formation of side products. Always ensure the purity of your starting materials and the quality of your reagents.

Issue 2: Significant Side Product Formation

Question: I am observing significant side product formation, such as hydrazones, dimers, or an amide impurity. How can I minimize these?

Answer: The formation of side products can complicate purification and significantly lower the yield of the desired indazole.

  • Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses.[1] If the final cyclization step is incomplete, they will persist as impurities. To drive the reaction to completion, consider increasing the reaction time or temperature, or adding a slight excess of the cyclizing agent.

  • Formation of an Amide Impurity: The presence of an amide impurity is often due to the hydrolysis of a nitrile functional group in the starting material, particularly under harsh temperature or pH conditions.[5] To prevent this:

    • Control Reaction Temperature: Elevated temperatures can promote the hydrolysis of the cyano group.[5] Running the reaction at a lower temperature may mitigate this side reaction, although it might require longer reaction times.[5]

    • Use a Milder Brominating Agent: If the amide formation occurs during a bromination step, switching from bromine (Br₂) to N-Bromosuccinimide (NBS) can be a successful strategy to avoid this side reaction.[5]

    • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can facilitate nitrile hydrolysis, especially in the presence of strong acids or bases.[5]

Part 2: FAQs on Indazole Functionalization

This section provides answers to frequently asked questions regarding the functionalization of the indazole scaffold, with a focus on controlling regioselectivity.

Controlling Regioselectivity in N-Alkylation and N-Arylation

Question: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve selectivity?

Answer: Achieving regioselectivity in the N-alkylation of indazoles is a common challenge, as the reaction can occur at either the N1 or N2 position.[6][7] The ratio of the products is highly dependent on several factors:

  • Reaction Conditions: The choice of base and solvent has a significant impact on the regiochemical outcome.[6][8] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to be highly selective for N1 alkylation.[6][7] In contrast, Mitsunobu conditions often show a preference for the N2 regioisomer.[6][9]

  • Steric and Electronic Effects: The substituents on the indazole ring play a crucial role.[6][7] Sterically bulky groups at the C3 position tend to favor N1 substitution.[8] Conversely, electron-withdrawing groups at the C7 position can promote N2 selectivity.[6][7][9]

  • Nature of the Electrophile: The type of alkylating or arylating agent used can also influence the regioselectivity.[6][8]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable product.[6][8] Reactions conducted under conditions that allow for equilibration will favor the N1 isomer, whereas kinetically controlled reactions may favor the N2 isomer.[8]

Condition N1:N2 Ratio Reference
NaH in THFHighly selective for N1[6][7]
Cs₂CO₃ in DMFCommonly used, variable selectivity[9]
Mitsunobu ReactionPrefers N2 isomer[6][9]
TfOH catalyst with diazo compoundsHighly selective for N2[10]

Question: How can I achieve selective N-arylation of my indazole?

Answer: For N-arylation, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are standard methods.[11] The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. The electron-withdrawing or -donating nature of substituents on both the indazole and the aryl halide can influence the reaction's efficiency.[11]

Challenges in C-H Functionalization

Question: I am struggling with the direct C-H functionalization of the indazole core. What are the key challenges and how can they be addressed?

Answer: Direct C-H functionalization is a powerful tool for modifying the indazole scaffold, but it presents challenges in controlling regioselectivity.[12][13]

  • Functionalization at the C3 Position: The C3 position of the indazole ring is a common site for functionalization.[14] Halogenation, particularly bromination or iodination, at this position is a useful first step for subsequent metal-catalyzed cross-coupling reactions.[14] N-protection of the indazole nitrogen is often employed to direct functionalization to the C3 position.[8]

  • Functionalization of the Benzene Ring: Directing functional groups to specific positions on the carbocyclic ring (C4, C5, C6, C7) often requires the use of directing groups to overcome the inherent reactivity of the heterocyclic portion of the molecule.[8][15] Recent advances in transition-metal-catalyzed C-H activation have provided new strategies for the selective functionalization of these positions.[16][17]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole

This protocol is based on conditions known to favor N1-alkylation.[1][6]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[18]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1][18]

  • Reaction: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Purification: Upon completion, quench the reaction carefully with water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This is a general procedure for the N-arylation of indazoles.[11]

  • Reaction Setup: In an oven-dried reaction tube, combine the 3-substituted-1H-indazole (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., dioxane or toluene). Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Step1 Verify Reaction Conditions (Temp, Time, Solvent) Start->Step1 Step2 Assess Reagent Quality (Purity, Stoichiometry) Step1->Step2 Step3 Identify Side Products (NMR, GC-MS) Step2->Step3 Optimize_Temp Optimize Temperature Step3->Optimize_Temp Optimize_Solvent Optimize Solvent Step3->Optimize_Solvent Modify_Workup Modify Work-up/ Purification Step3->Modify_Workup End Yield Improved Optimize_Temp->End Optimize_Solvent->End Modify_Workup->End

Caption: A general troubleshooting workflow for addressing low yields in indazole synthesis.

Regioselectivity in Indazole N-Alkylation

N_Alkylation_Regioselectivity cluster_conditions Reaction Conditions Indazole 1H-Indazole Thermodynamic Thermodynamic Control (e.g., NaH, THF) Indazole->Thermodynamic Alkylation Kinetic Kinetic Control (e.g., Mitsunobu) Indazole->Kinetic Alkylation N1_Product N1-Alkylated Indazole (Thermodynamically Favored) N2_Product N2-Alkylated Indazole (Kinetically Favored) Thermodynamic->N1_Product Kinetic->N2_Product

Sources

Managing regioselectivity in indazole substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Substitution Reactions

A Guide to Mastering Regioselectivity

Welcome to the technical support center for managing regioselectivity in indazole substitution reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole substitution reactions so challenging?

A1: The primary challenge arises from the tautomeric nature of the indazole ring system. Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole, which are in equilibrium. The relative stability of these tautomers and the corresponding conjugate bases (indolide anions) can be influenced by various factors, leading to mixtures of N1 and N2 substituted products. The small energy difference between the N1 and N2 anions makes it difficult to achieve high selectivity.

Q2: What are the key factors that influence whether a substitution reaction occurs at the N1 or N2 position?

A2: The regiochemical outcome of indazole substitution is a delicate balance of several factors:

  • Steric Hindrance: Bulky electrophiles or substituents on the indazole ring (especially at the C7 position) tend to favor substitution at the less sterically hindered N1 position.

  • Electronic Effects: The electron density at the N1 and N2 positions, which is influenced by substituents on the indazole ring, plays a crucial role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the nucleophilicity of the respective nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, temperature, and catalyst can significantly impact the N1/N2 ratio. For instance, polar aprotic solvents often favor N1 substitution, while certain phase-transfer catalysts can promote N2 alkylation.

  • Nature of the Electrophile: The type of electrophile used (e.g., alkyl halide, aryl halide, acylating agent) can influence the site of substitution.

Q3: How do I quickly determine the N1/N2 ratio of my product mixture?

A3: The most reliable and common method for determining the N1/N2 ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. Generally, the C3-H proton of the N1-substituted isomer appears more downfield compared to the corresponding proton in the N2-isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can also be used for differentiation.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: For more complex structures, 2D NMR techniques like NOESY can be used to establish through-space correlations between the substituent and protons on the indazole ring, definitively assigning the substitution pattern.

Q4: Are there any general "rules of thumb" for predicting the major regioisomer?

A4: While not absolute, some general trends can be observed:

  • Alkylation Reactions: Under basic conditions with alkyl halides, N1-alkylation is often the major product, especially with sterically demanding electrophiles.

  • Arylation Reactions: Palladium-catalyzed N-arylation reactions can be tuned to favor either N1 or N2 isomers by careful selection of ligands and reaction conditions. For example, using bulky phosphine ligands can promote N1-selectivity.

  • Acylation Reactions: N-acylation typically proceeds via the more thermodynamically stable N1-acylindazole. However, N2-acylation can be achieved under specific conditions.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Poor or Non-Existent Regioselectivity in N-Alkylation

Scenario: "I am trying to perform an N-alkylation of 6-nitroindazole with benzyl bromide using potassium carbonate as the base in acetonitrile, but I am consistently getting a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 isomer?"

Root Cause Analysis:

The nearly equal ratio of N1 and N2 products suggests that the energy barrier for the reaction at both nitrogen centers is very similar under your current conditions. The choice of base and solvent system is not sufficiently differentiating between the two nucleophilic sites. Potassium carbonate in acetonitrile is a standard condition that often leads to mixtures, especially with electronically modified indazoles like 6-nitroindazole.

dot

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.

Step-by-Step Solution:

  • Change the Base: Switch from potassium carbonate (K₂CO₃) to a bulkier and more effective base like cesium carbonate (Cs₂CO₃). The larger cesium cation can coordinate more effectively with the indazole anion, potentially leading to a transition state that favors substitution at the less hindered N1 position.

  • Solvent Optimization:

    • Polar Aprotic Solvents: While you are already using acetonitrile, consider switching to other polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The solvent can influence the dissociation of the base and the solvation of the indazolide anion, thereby affecting the N1/N2 ratio.

    • Phase-Transfer Catalysis: For some systems, employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water) with a strong base like sodium hydroxide can surprisingly favor the N2 isomer. While your goal is N1, understanding this allows you to avoid conditions that might inadvertently promote N2 substitution.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Lowering the temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one isomer over the other.

Protocol Example for Enhanced N1-Selectivity:

ParameterRecommended ConditionRationale
Indazole 6-nitroindazole (1.0 eq)Starting material
Electrophile Benzyl bromide (1.1 eq)Alkylating agent
Base Cesium carbonate (1.5 eq)Bulkier base to favor N1
Solvent DMF or THFCan improve selectivity over ACN
Temperature 0 °C to RTEnhances kinetic control
Reaction Time 12-24 hoursMonitor by TLC/LC-MS
Problem 2: Unexpected N2-Arylation Dominance in Palladium-Catalyzed Cross-Coupling

Scenario: "I am attempting a Buchwald-Hartwig N-arylation of 5-bromoindazole with 4-methoxyphenylboronic acid. I am using Pd(OAc)₂, SPhos as the ligand, and K₃PO₄ as the base in toluene. My main product is the N2-arylated isomer, but my target is the N1 isomer."

Root Cause Analysis:

The regioselectivity in palladium-catalyzed N-arylation of indazoles is highly dependent on the ligand used. While SPhos is a robust ligand for many cross-coupling reactions, it may not provide the necessary steric environment to direct the arylation to the N1 position in your specific substrate. The electronic properties of the 5-bromoindazole could also be influencing the outcome.

dot

Caption: Influence of ligand choice on N1/N2 selectivity in Pd-catalyzed N-arylation.

Step-by-Step Solution:

  • Ligand Screening: This is the most critical step. The steric bulk of the phosphine ligand is paramount in directing the regioselectivity.

    • For N1-Selectivity: Switch to a bulkier biaryl phosphine ligand such as XPhos or tBuXPhos . The large steric footprint of these ligands tends to block the N2 position, forcing the aryl group to coordinate at the N1 position.

    • Ligand Screening Protocol: Set up a parallel synthesis screen with different ligands (e.g., XPhos, RuPhos, BrettPhos) while keeping all other parameters constant. Analyze the N1/N2 ratio of the crude product mixture by ¹H NMR or LC-MS to identify the optimal ligand.

  • Base and Solvent Re-evaluation:

    • Base: While K₃PO₄ is a good starting point, consider other bases like Cs₂CO₃ or K₂CO₃. The choice of base can influence the aggregation state of the indazolide and its reactivity.

    • Solvent: Toluene is generally a good solvent for these reactions. However, dioxane or DME could also be explored as they can alter the solubility and reactivity of the catalytic species.

Protocol Example for Enhanced N1-Arylation:

ParameterRecommended ConditionRationale
Indazole 5-bromoindazole (1.0 eq)Starting material
Arylating Agent 4-methoxyphenylboronic acid (1.2 eq)Coupling partner
Palladium Source Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)Catalyst precursor
Ligand XPhos (8 mol%)Key for N1-selectivity
Base K₃PO₄ or Cs₂CO₃ (2.0 eq)Activates the boronic acid and deprotonates the indazole
Solvent Toluene or DioxaneAnhydrous, degassed
Temperature 80-110 °CTypical for Buchwald-Hartwig reactions

References

  • Tailoring the N1- and N2-Selectivity in the Palladium-Catalyzed N-Arylation of Indazoles. The Journal of Organic Chemistry. [Link]

Technical Support Center: Indazole Intermediate Solubility

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Formulation Challenges

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the most common hurdles in medicinal chemistry: the poor solubility of indazole intermediates. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers face when encountering solubility issues with indazole-based compounds.

Q1: My indazole intermediate is consistently "crashing out" of solution. Why is this scaffold so prone to poor solubility?

A: This is a frequent and valid observation. The indazole scaffold, a fusion of benzene and pyrazole rings, possesses a unique combination of properties that often leads to low solubility in both aqueous and organic media.[1][2]

  • High Crystallinity and Lattice Energy: The planar, rigid, bicyclic structure of indazole allows for efficient molecular packing in a crystal lattice.[3] This tight packing is stabilized by strong intermolecular forces, including π-π stacking from the aromatic rings and hydrogen bonding via the pyrazole nitrogens.[4] Consequently, a significant amount of energy is required to break this stable lattice and solvate the individual molecules, resulting in low solubility.

  • Amphoteric Nature: Indazole is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The N1-proton is weakly acidic (pKa ≈ 13.86), while the N2-nitrogen is weakly basic (pKa for the conjugate acid ≈ 1.04).[5] This dual nature means that in neutral solvents, the molecule is un-ionized and less interactive with polar solvents like water. Its solubility is therefore highly dependent on the pH of the medium.[6]

  • Aromaticity and Lipophilicity: The benzene portion of the scaffold imparts significant lipophilic (oil-loving) character, which inherently limits solubility in aqueous media. While this aids solubility in some non-polar organic solvents, the hydrogen bonding capability of the pyrazole ring can work against it in others.

Q2: Beyond the basic structure, what specific factors might be influencing the solubility of my particular derivative?

A: While the core scaffold sets the stage, the specific properties of your intermediate are critical. You must consider these three factors:

  • Substitution Patterns: The nature and position of substituents on the indazole ring dramatically alter solubility. Electron-withdrawing groups can increase the acidity of the N-H proton, while bulky lipophilic groups will decrease aqueous solubility. Conversely, adding ionizable functional groups (e.g., carboxylic acids, amines) can provide handles for significant pH-mediated solubility enhancement.[1]

  • Polymorphism: This is a critical and often overlooked factor. Polymorphs are different crystalline forms of the same compound, and they can have vastly different physical properties, including solubility and dissolution rate.[7][8] A metastable polymorph is generally more soluble than the most thermodynamically stable form.[7] If you observe inconsistent solubility results between batches, polymorphism is a likely culprit. It is crucial to characterize the solid form of your material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[8][9]

  • Purity: Impurities can sometimes artificially increase solubility by disrupting the crystal lattice. Conversely, certain impurities might suppress solubility. Always work with well-characterized material of the highest possible purity to ensure your solubility data is reproducible.

Q3: How can I get reliable, quantitative data on my intermediate's solubility?

A: Moving from qualitative ("it crashed out") to quantitative data is essential for systematic problem-solving. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[10]

  • Preparation: Add an excess amount of your solid indazole intermediate to a known volume of the test solvent (e.g., water, buffer, organic solvent) in a sealed vial. "Excess" means enough solid remains visible after the experiment is complete.

  • Equilibration: Agitate the vial at a constant, controlled temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is critical to ensure the system has reached a true equilibrium.[11]

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a solvent-compatible 0.22 µm syringe filter is highly recommended.

  • Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved intermediate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[12][13]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Part 2: Troubleshooting Guides & Methodologies

This section provides structured, step-by-step approaches to systematically improving the solubility of your indazole intermediate.

Guide 1: The First Step - Systematic Solvent Screening

Q: I have a new, poorly characterized indazole intermediate. Where do I even begin to find a suitable solvent for my reaction or analysis?

A: A systematic solvent screen is the most logical starting point. The goal is to test a diverse set of common laboratory solvents to quickly identify promising candidates or classes of solvents. Avoid random "trial and error."

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Targeted Strategies Start Poorly Soluble Indazole Intermediate Screen Systematic Solvent Screen (Guide 1) Start->Screen Soluble Solubility Achieved? Screen->Soluble Ionizable Is Intermediate Ionizable? Soluble->Ionizable No End Proceed with Experiment Soluble->End Yes PH_Mod pH Modification (Guide 2) Ionizable->PH_Mod Yes CoSolvent Co-Solvent System (Guide 3) Ionizable->CoSolvent No PH_Mod->CoSolvent Insufficient Advanced Advanced Strategies (Guide 4) CoSolvent->Advanced Advanced->End

Caption: A workflow for systematically addressing indazole solubility issues.

  • Solvent Selection: Choose a set of 8-12 solvents that cover a range of polarities and hydrogen bonding capabilities. See the table below for suggestions.

  • Sample Preparation: In separate small, sealed vials, weigh a consistent amount of your intermediate (e.g., 5 mg).

  • Solvent Addition: Add a fixed volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Observation & Agitation: Vigorously vortex the vial for 1-2 minutes. Observe if the solid dissolves completely. If not, allow it to equilibrate at room temperature for at least 1 hour, with periodic agitation.

  • Categorization: Classify the result as 'Freely Soluble', 'Partially Soluble', or 'Insoluble'.

  • Repeat: Repeat steps 3-5 for each selected solvent.

  • Analysis: Analyze the results to identify the most promising solvents. Often, a class of solvents (e.g., polar aprotic) will show better performance, guiding further optimization.

Solvent ClassExample SolventsRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)Excellent hydrogen bond acceptors, effective at solvating the N-H group. Often the best starting point.[14]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Can act as both H-bond donors and acceptors. Solubility can be variable depending on the rest of the molecule.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneModerate polarity, can solvate the aromatic portion well.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Generally good for less polar, more lipophilic indazoles.
Aromatic Toluene, XylenesFor highly lipophilic, non-polar indazole derivatives.
Guide 2: Leveraging Molecular Properties - pH Modification

Q: My intermediate has a pKa value listed or contains an acidic/basic functional group. How can I use this to my advantage?

A: For ionizable compounds, pH adjustment is the most powerful tool for dramatically increasing aqueous solubility.[10][14] The principle is simple: converting a neutral, poorly soluble molecule into a charged salt massively increases its interaction with polar solvents like water.

  • For Basic Indazoles: Decreasing the pH below the pKa of the basic nitrogen will protonate it, forming a soluble cationic indazolium salt.

  • For Acidic Indazoles: Increasing the pH above the pKa of an acidic group (like the N-H or a carboxylic acid substituent) will deprotonate it, forming a soluble anionic indazolate.

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH (pKa₁ < pH < pKa₂) cluster_high_ph High pH (Basic) Low_pH Indazole-H⁺ (Cationic Salt Form) High_Sol High Aqueous Solubility Low_pH->High_Sol Protonated N2 Neutral_pH Indazole (Neutral Form) Low_pH->Neutral_pH +/- H⁺ Low_Sol Low Aqueous Solubility (Crystal Lattice Favored) Neutral_pH->Low_Sol High_pH Indazole⁻ (Anionic Salt Form) Neutral_pH->High_pH +/- H⁺ High_Sol2 High Aqueous Solubility High_pH->High_Sol2 Deprotonated N1

Caption: Ionization state and resulting aqueous solubility of an indazole at different pH values.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

  • Solubility Measurement: Using the shake-flask method described in FAQ Q3, determine the equilibrium solubility of your intermediate in each buffer.

  • Data Plotting: Plot the logarithm of solubility (log S) on the y-axis against the pH on the x-axis.

  • Analysis: The resulting curve will clearly show the pH range where your compound is most soluble. This data is invaluable for developing aqueous formulations or planning reactions in buffered media.

Guide 3: When One is Not Enough - Developing Co-Solvent Systems

Q: pH modification isn't an option or didn't provide enough solubility. How can I formulate an effective mixed-solvent system?

A: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous medium to increase the solubility of non-polar or poorly soluble compounds.[15] The co-solvent works by reducing the polarity of the water, making the solvent system more "hospitable" to the lipophilic indazole intermediate.[16]

Co-SolventProperties & Use CasesTypical Concentration Range
Ethanol Widely used, relatively low toxicity. Good for moderately lipophilic compounds.5-40% v/v
Propylene Glycol (PG) Less volatile than ethanol. A common vehicle for oral and parenteral formulations.[17]10-60% v/v
Polyethylene Glycol 400 (PEG 400) Higher viscosity, excellent solubilizing power for many BCS Class II/IV compounds.[14]10-70% v/v
Dimethyl Sulfoxide (DMSO) Very strong solubilizer, but primarily used for in vitro and early-stage in vivo studies due to potential toxicity.[16]1-10% v/v
N-Methyl-2-pyrrolidone (NMP) Strong solubilizing power, often used in combination with other co-solvents.[14]5-30% v/v
  • Select Primary Solvent: Start with your primary solvent system (e.g., water or a specific buffer).

  • Select Co-solvents: Choose 2-3 promising co-solvents from Table 2 based on your initial screening and downstream application.

  • Prepare Stock Solutions: Prepare a series of binary solvent systems with increasing percentages of the co-solvent (e.g., 10%, 20%, 40%, 60%, 80% co-solvent in water).

  • Measure Solubility: Determine the solubility of your intermediate in each of these binary mixtures using the shake-flask method.

  • Plot and Optimize: Plot solubility versus the percentage of co-solvent. The peak of this curve will indicate the optimal ratio for maximum solubility. This process can be repeated with ternary (three-component) systems for particularly challenging compounds.

Guide 4: Advanced Strategies for Persistent Problems

Q: I've tried everything above, and I still can't achieve the concentration I need. What are the next-level options?

A: When standard methods fail, you must modify the solid-state properties of the intermediate itself. These are advanced techniques typically employed in later-stage development but are important to be aware of.

  • Salt Formation: This is a chemical modification and one of the most effective ways to improve solubility for ionizable APIs.[18][19] It involves reacting the acidic or basic indazole with a suitable counter-ion to form a stable, crystalline salt with superior aqueous solubility compared to the free form.[20] This requires screening a library of pharmaceutically acceptable acids or bases.

  • Co-crystal Formation: A co-crystal is a multi-component crystal where the API and a "co-former" are held together by non-ionic interactions, like hydrogen bonds.[19] This can be applied to non-ionizable indazoles and can significantly enhance solubility by creating a new crystal lattice with more favorable solvation properties.[20]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline intermediate is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state. The amorphous form lacks a crystal lattice, making it much more soluble than its crystalline counterpart.[21] This is a powerful but complex formulation approach.

G Start Standard methods (Solvents, pH, Co-solvents) insufficient Ionizable Is the indazole ionizable? Start->Ionizable Salt Pursue Salt Screening (High potential for success) Ionizable->Salt Yes Cocrystal Pursue Co-crystal Screening (Primary option for non-ionizable compounds) Ionizable->Cocrystal No ASD Consider Amorphous Solid Dispersion (Powerful but complex formulation) Salt->ASD If salt properties are suboptimal Cocrystal->ASD If suitable co-former is not found

Caption: Decision-making framework for selecting an advanced solubility enhancement technique.

References

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Drug Development and Delivery. (n.d.). WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. [Link]

  • PharmaRead. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Wang, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • ElectronicsAndBooks. (n.d.). The use of co-solvents in parenteral low-solubility drugs formulation. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • ScienceDirect. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. [Link]

  • YouTube. (2024). Solubility Determination Methods Overview. Pharmacy Education. [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

  • FDA. (n.d.). Guidance for Industry: ANDA Submissions — Content and Format of Abbreviated New Drug Applications. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • F.M. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Al-Warhi, T., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Pharmaceutics. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

  • PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. [Link]

  • International Journal of Novel Research in Pharmacy. (2023). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • ResearchGate. (2025). Study of pH-dependent drugs solubility in water. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • ResearchGate. (2025). Recent Advances in the Chemistry of Indazoles. [Link]

  • Molecules. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

  • National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

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Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving nitrogen-containing heterocycles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions related to catalyst deactivation by nitrogen heterocycles.

Q1: Why do my cross-coupling reactions with nitrogen heterocycles (e.g., pyridines, imidazoles, pyrazoles) often fail or give low yields?

Answer: The primary reason for poor performance is catalyst poisoning. The lone pair of electrons on the nitrogen atom in your heterocycle can coordinate strongly to the palladium catalyst's open coordination sites. This binding is often irreversible and forms a stable, off-cycle complex that is catalytically inactive. In essence, your substrate or product sequesters the catalyst, preventing it from participating in the desired reaction cycle (oxidative addition, transmetalation, reductive elimination). Strongly coordinating nitrogen atoms in substrates like pyridines and quinolines are well-known to poison palladium catalysts.[1]

Q2: What are the common visual signs of catalyst poisoning in my reaction?

Answer: While not always definitive, there are several visual cues that can suggest catalyst poisoning or decomposition:

  • Formation of "Palladium Black": A fine, black precipitate is often a sign that the Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive. This can happen when the ligands are stripped from the metal center or when the catalyst concentration is too high.

  • Color Changes (or Lack Thereof): Many catalytic cycles involve distinct color changes. If the reaction color remains unchanged or deviates from the expected progression, it could indicate that the cycle has stalled.

  • Incomplete Consumption of Starting Material: The most obvious sign is observing a significant amount of starting material remaining by TLC or LCMS analysis after the expected reaction time, with little to no product formation.

Q3: Are all nitrogen heterocycles equally problematic?

Answer: No, the poisoning potential varies significantly based on the electronic properties and steric environment of the nitrogen atom.

  • Strongly Poisonous: Electron-rich, sterically unhindered heterocycles like pyridine, quinoline, and imidazole are potent catalyst poisons.

  • Moderately Poisonous: Heterocycles where the nitrogen lone pair is involved in aromaticity (e.g., pyrrole) or is flanked by bulky groups are generally less coordinating.[2]

  • Weakly Poisonous: Electron-deficient heterocycles (e.g., pyrazines, pyridazines) or those with N-oxides are often less problematic as the nitrogen is less nucleophilic.

Q4: I suspect catalyst poisoning. What is the first and most crucial change I should make?

Answer: The single most effective strategy is to change your ligand. The right ligand can protect the palladium center, promote the desired catalytic steps to happen faster than the poisoning event, and ultimately rescue a failing reaction. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the go-to choices for these challenging substrates.[3] These ligands form strong bonds with palladium and their steric bulk can physically block the approach of the poisoning heterocycle.[4]

Part 2: Troubleshooting Guides & In-Depth Solutions

This section provides specific, actionable advice for overcoming catalyst poisoning in common cross-coupling reactions.

Issue 1: My Suzuki-Miyaura reaction with a 2-halopyridine substrate is sluggish and gives a low yield.

This is a classic problem. The nitrogen at the 2-position is perfectly positioned to chelate and deactivate the palladium catalyst after oxidative addition.

Root Cause Analysis & Solution Pathway

The core issue is that the rate of catalyst deactivation by the pyridine nitrogen competes with, or is faster than, the rate of reductive elimination. Our goal is to accelerate the productive catalytic cycle and stabilize the active catalyst.

Diagram 1: Catalyst Deactivation Pathway

G cluster_cycle Productive Catalytic Cycle cluster_poison Deactivation Pathway Pd0 Pd(0)Lₙ OA Ar-Pd(II)-X(Lₙ) Pd0->OA Oxidative Addition (Ar-X) Inactive Inactive Complex LₙPd(0)-(N-Het)₂ Pd0->Inactive Coordination TM Ar-Pd(II)-Ar'(Lₙ) OA->TM Transmetalation (Ar'B(OR)₂) RE Product (Ar-Ar') TM->RE Reductive Elimination RE->Pd0 Catalyst Regeneration Poison N-Heterocycle (Substrate or Product) Poison->Inactive caption Mechanism of catalyst poisoning by N-heterocycles.

Caption: Mechanism of catalyst poisoning by N-heterocycles.

Recommended Actions & Protocols

1. Ligand Selection (Primary Solution):

Your choice of ligand is critical. Standard ligands like PPh₃ are often inadequate. You need ligands that are both bulky and highly electron-donating.

  • Why? Bulky ligands create a sterically hindered pocket around the palladium, making it difficult for the heterocycle to coordinate.[4] Strong electron-donating ligands accelerate the rate-limiting reductive elimination step, helping the desired reaction outcompete the deactivation pathway.

Table 1: Recommended Ligands for Suzuki Coupling of Pyridines

Ligand TypeSpecific ExamplesKey AdvantagesTypical Loading (mol%)
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for electron-rich and sterically hindered substrates. Promotes fast reductive elimination.1.1 - 1.5 (relative to Pd)
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™ PrecatalystsForm very strong Pd-C bonds, highly stable, and resistant to dissociation.[5] Excellent for challenging couplings.1 - 5 (catalyst loading)
Specialty Ligands cataCXium® ASpecifically designed for sterically demanding couplings.1.1 - 1.5 (relative to Pd)

Experimental Protocol: Self-Validating Ligand Screen

To confirm ligand choice is the key, run a parallel screen.

  • Setup: Prepare three identical reaction vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagents: To each vial, add your 2-halopyridine (1 eq), boronic acid partner (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq).

  • Catalyst System:

    • Vial 1 (Control): Add your original catalyst system (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃).

    • Vial 2 (Buchwald): Add a Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a Buchwald ligand (e.g., SPhos, 2.2-4.4 mol%).

    • Vial 3 (NHC): Add an NHC-Pd precatalyst (e.g., IPr-Pd-G3, 1-2 mol%).

  • Reaction: Add degassed solvent (e.g., Dioxane/H₂O or Toluene), and run all reactions at the same temperature (e.g., 80-110 °C).

  • Analysis: Monitor by TLC/LCMS at regular intervals (e.g., 1h, 4h, 16h).

  • Trustworthiness Check: If Vials 2 and/or 3 show significant product formation while Vial 1 stalls, you have validated that catalyst poisoning was the primary issue and have identified a superior ligand system.

2. Choice of Base and Solvent:

  • Base: A strong, non-coordinating base is often preferred. K₃PO₄ is an excellent general choice. For very difficult couplings, Cs₂CO₃ or K₂CO₃ can be effective. Avoid alkoxide bases if your substrate is sensitive.

  • Solvent: Ensure your solvent is rigorously degassed. Oxygen can oxidize and deactivate the active Pd(0) catalyst. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water.

Issue 2: My Buchwald-Hartwig amination of a heteroaryl halide fails, and I just see starting material.

The Buchwald-Hartwig amination is a powerful tool for making C-N bonds, but it is also highly susceptible to poisoning, as both the heteroaryl substrate and the amine coupling partner can coordinate to the catalyst.[6][7]

Root Cause Analysis & Solution Pathway

Success in this reaction hinges on a delicate balance. The L-Pd(0) complex must be reactive enough to undergo oxidative addition with the heteroaryl halide, but stable enough not to be completely sequestered by the amine or the heterocycle. The resulting palladium-amide complex must then be poised for rapid reductive elimination.

Diagram 2: Troubleshooting Workflow for Failed Buchwald-Hartwig Amination

G start Low/No Yield in Buchwald-Hartwig Amination q1 Are you using a bulky, electron-rich ligand (e.g., Buchwald-type, NHC)? start->q1 a1_no ACTION: Switch to a more robust ligand (e.g., XPhos, RuPhos, IPr) q1->a1_no No q2 Is the base strong enough and soluble? (e.g., NaOtBu, KHMDS) q1->q2 Yes a1_yes Screen stronger bases (e.g., LHMDS, K₃PO₄) a2_yes Consider alternative Pd source or precatalyst (e.g., G3/G4 Palladacycles) a1_yes->a2_yes a2_no ACTION: Switch to a stronger, more soluble base. q2->a2_no No q3 Have you rigorously degassed all solvents and reagents? q2->q3 Yes a3_yes Increase reaction temperature or catalyst loading incrementally. a2_yes->a3_yes q3->a1_yes Yes a3_no ACTION: Re-run with freshly degassed materials (Ar sparging). q3->a3_no No caption Decision tree for troubleshooting amination reactions.

Caption: Decision tree for troubleshooting amination reactions.

Recommended Actions & Protocols
  • Use a Modern Precatalyst: Instead of generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, use a well-defined, air-stable precatalyst. The Buchwald G3 and G4 palladacycles or NHC-Pd precatalysts are excellent choices.[8]

    • Why? Precatalysts ensure a 1:1 Pd:Ligand ratio and provide a more reliable and rapid initiation to the active Pd(0) species, minimizing side reactions and decomposition.

  • Base Selection is Paramount: The base is not just a proton scavenger; it's a key part of the catalytic cycle.

    • Standard Choice: Sodium tert-butoxide (NaOtBu) is the workhorse for many aminations.

    • Troubleshooting: If NaOtBu fails, consider stronger or more soluble bases like Lithium bis(trimethylsilyl)amide (LHMDS) or Potassium hexamethyldisilazide (KHMDS). The choice of cation (Na⁺, K⁺, Li⁺) can significantly influence reaction outcomes.

  • Check for Impurities: Starting materials can contain impurities that act as catalyst poisons.[9][10] If you have tried optimizing conditions without success, repurify your heteroaryl halide.

    • Self-Validation Test: Obtain a new batch of the heteroaryl halide from a different supplier or re-purify your existing material (e.g., by recrystallization or column chromatography) and re-run the reaction under your best-known conditions. A significant improvement in yield points to an impurity problem.

References

  • Li, Y., & Wang, J. (2021). N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. Royal Society of Chemistry. [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(2), 349-358. [Link]

  • Zhang, J., et al. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal, 28(4). [Link]

  • Zhang, J., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Shaikh, A., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(52), 16341-16354. [Link]

  • Shaikh, A., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 7(12), 1016-1021. [Link]

  • Crabtree, R. H., & Peris, E. (2017). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 117(13), 8513-8514. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Semproni, N. B., et al. (2019). Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands. Organometallics, 38(21), 4181-4192. [Link]

  • Semproni, N. B., et al. (2019). Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands. ResearchGate. [Link]

  • Gage, J. R., et al. (2015). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 19(11), 1746-1750. [Link]

  • Cañellas, S., et al. (2018). Tuning the Reactivity of a Heterogeneous Catalyst using N‐Heterocyclic Carbene Ligands for C−H Activation Reactions. ResearchGate. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. JACQUET. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Szöllősi, G., & Bartók, M. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 9(12), 1032. [Link]

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Technical Support Center: Workup and Purification of Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for boronic esters. This guide is designed for researchers, chemists, and drug development professionals who utilize boronic esters, particularly boronic acid pinacol esters (Bpin), in their synthetic workflows. Boronic esters are invaluable intermediates, notably in Suzuki-Miyaura cross-coupling reactions, but their unique chemical properties can present significant challenges during reaction workup and purification.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific needs.

Frequently Asked Questions (FAQs)

Q1: Can I use my crude boronic ester in the next step without purification?

A1: Often, yes. For many robust reactions like the Suzuki-Miyaura coupling, using the crude boronic ester after a simple filtration through Celite or a silica plug to remove catalysts and inorganic salts is a common and efficient practice.[3] The success of this approach hinges on the tolerance of the subsequent reaction to the specific impurities present in your crude material. A small-scale trial is always recommended to verify compatibility.

Q2: Why is my boronic ester disappearing or turning into the boronic acid on my silica gel column?

A2: This is a frequent issue rooted in the chemistry of the stationary phase. Standard silica gel has acidic silanol groups (Si-OH) on its surface. These sites can cause two primary problems:

  • Hydrolysis: The acidic environment can catalyze the hydrolysis of the boronic ester back to the more polar boronic acid.[3][4] This newly formed boronic acid will then strongly adhere to the polar silica and fail to elute with typical non-polar solvent systems.[5]

  • Lewis Acid/Base Adsorption: The boron atom in the ester is Lewis acidic and can strongly interact with the Lewis basic silanol groups, leading to significant product streaking on TLC, poor separation, and loss of material on the column.[3]

Q3: How can I remove unreacted boronic acid from my final, non-acidic product after a coupling reaction?

A3: An extractive basic wash is highly effective. Boronic acids are acidic and will deprotonate in the presence of a base (e.g., 1M NaOH or KOH) to form the corresponding boronate salt.[6] This salt is highly water-soluble and will partition into the aqueous layer during a liquid-liquid extraction, leaving your desired neutral organic product in the organic phase.[6][7]

Q4: What is the best way to remove boron-containing waste (e.g., from a hydroboration reaction) during a workup?

A4: A classic and effective technique is to repeatedly concentrate the reaction mixture from methanol on a rotary evaporator.[8][9] This process forms the volatile trimethyl borate, B(OMe)₃, which is removed under vacuum, effectively purging the boron residues from your crude product.[8][9]

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures with a focus on causal analysis and robust solutions.

Issue 1: Low Recovery or Complete Product Loss During Silica Gel Chromatography

You run a column to purify your boronic ester, but the isolated yield is disappointingly low, or you recover nothing at all. TLC analysis may show significant streaking or a spot that remains at the baseline.

  • The Underlying Chemistry: As mentioned in the FAQ, standard silica gel is often too acidic and interactive for many boronic esters.[3][5] This is especially true for sensitive substrates. While pinacol esters are generally stable enough for a quick column, prolonged exposure increases the risk of hydrolysis and irreversible adsorption.[2][10][11]

  • Solutions & Protocols:

    • Deactivate the Silica Gel: The most reliable solution is to mitigate the acidity of the stationary phase.

      • Boric Acid Impregnation: Treating the silica gel with boric acid effectively suppresses the over-adsorption of pinacol esters, dramatically improving recovery.[3][12][13] This method is now a standard for purifying challenging esters.[5]

      • Base Treatment: Creating a slurry of the silica gel in your eluent and adding a small amount (e.g., 1% v/v) of a non-nucleophilic base like triethylamine (NEt₃) can cap the acidic silanol groups.[3]

    • Switch the Stationary Phase:

      • Neutral Alumina: For less polar esters, neutral alumina can be an excellent, less acidic alternative to silica gel.[3][14]

    • Minimize Contact Time:

      • Silica/Celite Plug: If the goal is simply to remove highly polar baseline impurities or catalyst residues, a short plug of silica or Celite is preferable to a long column. This minimizes the contact time and thus the opportunity for degradation.[3]

Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel

This protocol is adapted from established methods for enhancing the recovery of pinacol boronic esters.[3]

  • Materials:

    • Silica gel for flash chromatography (100 g)

    • Boric acid (H₃BO₃)

    • Methanol (approx. 550 mL)

    • Ethanol (approx. 600 mL)

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Prepare a 5% w/v solution of boric acid in methanol.

    • In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.

    • Gently agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration using a Büchner funnel.

    • Wash the treated silica gel thoroughly with ethanol.

    • Dry the silica gel in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder. The boric acid-treated silica is now ready for use.

Issue 2: Product Hydrolysis During Aqueous Workup

Your reaction is complete, but after an aqueous workup, NMR or LC-MS analysis of the crude product shows a significant amount of the corresponding boronic acid alongside your desired ester.

  • The Underlying Chemistry: Boronic esters are formed by the reversible esterification of a boronic acid with a diol.[10][11] The presence of water, especially under acidic or basic conditions, can push the equilibrium back towards the starting materials, causing hydrolysis.[1][3][15] While pinacol esters are relatively robust, they are not immune to hydrolysis, and other esters can be significantly more sensitive.[2][16]

  • Solutions & Protocols:

    • Implement a Nonaqueous Workup: The most direct solution is to avoid water altogether. An efficient one-pot protocol has been developed where the reaction mixture is concentrated and then treated directly with a diol (like ethylene glycol or pinacol) in a solvent like toluene. This both synthesizes the ester and avoids an aqueous step.[17]

    • Maintain Anhydrous Conditions: If an aqueous wash is unavoidable (e.g., to remove inorganic salts), ensure all organic solvents and glassware are rigorously dried. If the compound is highly sensitive, perform the workup under an inert atmosphere (Nitrogen or Argon).[3]

    • Control the pH: When extracting, use neutral water or brine washes if possible. Avoid strongly acidic or basic aqueous solutions unless they are specifically required to remove an impurity (and your ester is known to be stable under those conditions).

Troubleshooting Workflow for Boronic Ester Purification

This diagram outlines a decision-making process for selecting a purification strategy.

G start Crude Boronic Ester Mixture q1 Is the ester required for the next step? start->q1 use_crude Use Crude Material (After filtration through Celite/Silica plug) q1->use_crude No q2 Purification Required. Does TLC on standard silica show streaking or baseline spot? q1->q2 Yes std_col Purify via Standard Silica Gel Chromatography q2->std_col No q3 Strong Adsorption or Decomposition Suspected q2->q3 Yes sol1 Prepare Boric Acid- Treated Silica Gel q3->sol1 sol2 Use Neutral Alumina (for non-polar esters) q3->sol2 sol3 Consider Derivatization (e.g., to DEA adduct) q3->sol3

Caption: A decision tree for troubleshooting boronic ester purification.

Issue 3: Difficulty Separating Ester from Co-eluting Impurities

Standard chromatography, even with treated silica, fails to separate your boronic ester from stubborn impurities like unreacted starting material or bis(pinacolato)diboron (B₂pin₂).

  • The Underlying Chemistry: Sometimes, the polarity and chromatographic behavior of the desired product and an impurity are simply too similar for effective separation by adsorption chromatography.

  • Solutions & Protocols:

    • Derivatization: A powerful strategy is to temporarily convert the boronic ester into a derivative with drastically different physical properties. Diethanolamine (DEA) adducts are an excellent choice.

      • Mechanism: Pinacol esters react readily with diethanolamine to form a stable, crystalline sp³-hybridized boron adduct.[18][19] This adduct often has very different solubility and chromatographic properties from the starting ester and impurities.

      • Procedure: The DEA adduct typically precipitates from ethereal solutions, allowing for simple isolation by filtration.[18][19] After purification, the adduct can be easily hydrolyzed back to the boronic acid using a mild acidic workup (e.g., 0.1 M HCl).[18][19]

    • Recrystallization/Trituration: If your boronic ester is a solid, recrystallization or trituration from a suitable solvent system can be a highly effective method for purification.[14]

    • Reversed-Phase HPLC (RP-HPLC): While challenging due to potential on-column hydrolysis, RP-HPLC can provide the necessary resolution.[1][4]

      • Optimization: Minimizing on-column hydrolysis is key. Studies have shown that using a stationary phase with low residual silanol activity (like a Waters XTerra MS C18) and avoiding acidic modifiers in the mobile phase can give accurate and reproducible results.[20][21] In some cases, highly basic mobile phases (pH > 12) or aprotic diluents are required to stabilize highly reactive esters.[1]

Experimental Protocol: Purification via Diethanolamine (DEA) Adduct Formation

This two-step protocol is adapted from methods for the deprotection and purification of boronic esters.[18][19]

  • Part A: Adduct Formation

    • Dissolve the impure pinacol boronic ester (1.0 equiv) in diethyl ether.

    • Add diethanolamine (1.1 equiv) to the solution.

    • A white precipitate of the DEA adduct should form within minutes. Stir for ~30 minutes to ensure complete reaction.

    • Isolate the solid product by vacuum filtration, wash with cold ether, and dry under vacuum.

  • Part B: Hydrolysis to Pure Boronic Acid

    • Suspend the purified DEA adduct (1.0 equiv) in a biphasic mixture of diethyl ether and 0.1 M HCl.

    • Stir vigorously for 20-30 minutes until TLC indicates complete conversion.

    • Separate the layers. Extract the aqueous phase with ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the purified boronic acid.

Workup Strategy Selection Logic

This diagram illustrates the logic for choosing an appropriate workup based on product and impurity properties.

G start Reaction Complete q1 Does the desired product contain a boronic ester? start->q1 path_A Goal: Isolate Boronic Ester q1->path_A Yes path_B Goal: Isolate Non-Boronated Product q1->path_B No q_A1 Is the ester stable to aqueous conditions? path_A->q_A1 q_B1 Are boron impurities (e.g., boronic acid) present? path_B->q_B1 workup_A1 Standard Aqueous Workup (Neutral or mild pH) q_A1->workup_A1 Yes workup_A2 Nonaqueous Workup or Anhydrous Extraction q_A1->workup_A2 No/Uncertain workup_B1 Standard Aqueous Workup q_B1->workup_B1 No workup_B2 Incorporate Basic Wash (e.g., 1M NaOH) to remove boronic acid impurities q_B1->workup_B2 Yes workup_B3 Consider co-distillation with Methanol to remove boron as B(OMe)3 workup_B2->workup_B3 If basic wash is insufficient/incompatible

Sources

Validation & Comparative

A Researcher's Guide to Differentiating N1 and N2 Alkylated Indazole Regioisomers by ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] The synthesis of N-substituted indazoles is a cornerstone of drug development; however, the inherent tautomerism of the indazole ring presents a significant challenge.[4] Alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers whose separation can be difficult and detrimental to the overall yield.[1][2][5][6] Consequently, a robust and definitive analytical method to unambiguously assign the regiochemistry of these products is paramount.

This guide provides an in-depth comparison of N1- and N2-alkylated indazole products using ¹H NMR spectroscopy. We will delve into the fundamental principles that govern the distinct spectral signatures of these isomers, provide field-proven experimental protocols, and present supporting data to empower researchers in their synthetic endeavors.

The Regioselectivity Challenge in Indazole Alkylation

The indazole heterocycle exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][7] Deprotonation with a base generates an indazolide anion, which can be alkylated at either nitrogen, leading to N1 and N2 regioisomers. The ratio of these products is highly dependent on a variety of factors:

  • Steric and Electronic Effects: Substituents on the indazole ring can dramatically influence the site of alkylation. For instance, sterically bulky groups at the C3 position tend to favor N1 alkylation, while electron-withdrawing groups at the C7 position can promote N2 selectivity.[1][2][5]

  • Reaction Conditions: The choice of base, solvent, and electrophile plays a critical role. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of N1-alkylated products.[1][2][5] Conversely, Mitsunobu conditions can show a strong preference for the N2 regioisomer.[3][7]

Given this complexity, reliable characterization is not just necessary, it is the foundation of reproducible synthesis. While various 2D NMR techniques like HMBC can be used for assignment, ¹H NMR, often supplemented with a simple 1D Nuclear Overhauser Effect (NOE) experiment, remains the most direct and powerful tool for routine differentiation.[2][5][6][7]

Differentiating Isomers with ¹H NMR: Key Diagnostic Signals

The chemical environment of protons in N1- and N2-alkylated indazoles is sufficiently different to produce distinct and predictable ¹H NMR spectra. The most reliable diagnostic signals are the proton at the C3 position (H3) and the methylene protons of the newly introduced alkyl group (N-CH₂).

The C3-H Proton: The Primary Indicator

The most significant and widely used diagnostic marker is the chemical shift of the proton at the C3 position.

  • In N1-alkylated indazoles , the C3-H proton is adjacent to the pyridine-like N2 nitrogen. This proximity results in a noticeable deshielding effect, causing the C3-H signal to appear significantly downfield .

  • In N2-alkylated indazoles , the C3-H proton is adjacent to a carbon atom (C7a) within the fused ring system. Consequently, it resonates at a more upfield position compared to its N1 counterpart.

The N-CH₂ Protons: A Tale of Two Environments

The protons on the carbon directly attached to the indazole nitrogen (e.g., the methylene protons of a benzyl or ethyl group) also provide a crucial diagnostic handle. Their chemical shift is governed by the anisotropic effect of the bicyclic aromatic system.[8][9][10]

  • In N1-alkylated indazoles , the N-CH₂ group is positioned away from the benzene portion of the indazole ring. Its chemical shift is considered "normal" for such a functional group.

  • In N2-alkylated indazoles , the N-CH₂ group is located directly over the π-electron cloud of the fused benzene ring. This places it in the shielding cone of the aromatic system, causing its signal to shift significantly upfield compared to the N1 isomer.

The following table summarizes the expected chemical shift regions for these key protons.

ProtonN1-Alkylated IndazoleN2-Alkylated IndazoleRationale for Difference
C3-H Downfield (e.g., ~8.15 ppm)Upfield (e.g., ~8.02 ppm)Proximity to deshielding N2 atom in N1 isomer.
N-CH₂-R "Normal" Shift (e.g., ~5.6 ppm)Shielded / Upfield (e.g., ~4.2 ppm)Anisotropic shielding by the benzene ring in N2 isomer.

Note: Exact chemical shifts are molecule-dependent and are provided for illustrative purposes based on data for substituted isobutyl-indazoles.[11]

Definitive Confirmation with 1D-NOE Spectroscopy

While the chemical shifts of H3 and N-CH₂ protons are strong indicators, Nuclear Overhauser Effect (NOE) spectroscopy provides irrefutable proof of regiochemistry by probing through-space proximity between protons.[12][13][14] The experiment is straightforward and provides a clear, self-validating result.

The logical workflow for structural assignment is as follows:

Caption: Workflow for definitive isomer assignment using ¹H and NOE NMR.

  • Confirmation of the N1 Isomer: In the N1 regioisomer, the alkyl group is spatially close to the H7 proton on the benzene ring. Irradiation of the N-CH₂ protons will result in a clear NOE enhancement of the H7 signal.

  • Confirmation of the N2 Isomer: In the N2 regioisomer, the alkyl group is spatially close to the H3 proton. Irradiation of the N-CH₂ protons will cause an NOE enhancement of the H3 signal.

This through-space correlation is unambiguous and serves as the gold standard for assignment.

Caption: Spatial proximities leading to diagnostic NOE correlations.

Experimental Protocols

Protocol 1: General N-Alkylation of Indazole (Yielding an Isomeric Mixture)

This protocol provides a general method for the alkylation of indazole, which typically produces a mixture of N1 and N2 products, ideal for comparative NMR analysis.

  • Preparation: To a solution of 1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 16 hours or until TLC/LCMS analysis indicates consumption of the starting material.[15]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, containing a mixture of N1 and N2 isomers, can be purified by flash column chromatography on silica gel.

Causality Note: The use of K₂CO₃ in DMF is a common, moderately basic condition that often leads to poor regioselectivity, making it a suitable system for generating both isomers for this analytical guide.[15]

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer (or the mixture) in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Identify the characteristic aromatic and alkyl signals.

  • 1D-NOE Acquisition (Difference NOE):

    • Identify the target N-CH₂ signal for irradiation.

    • Set up a 1D-NOE difference experiment. This involves acquiring a control spectrum and a second spectrum where the target N-CH₂ resonance is selectively irradiated with low power during the relaxation delay.

    • The instrument software subtracts the control spectrum from the irradiated spectrum, resulting in a difference spectrum that shows only the protons experiencing an NOE.

    • A positive signal in the difference spectrum indicates spatial proximity.

Conclusion

The regiochemical outcome of indazole N-alkylation is a critical parameter in the synthesis of countless biologically active molecules. While the reaction can be complex, the structural elucidation of the products is straightforward and unambiguous. By leveraging the characteristic ¹H NMR chemical shifts of the C3-H and N-CH₂ protons, researchers can quickly form a hypothesis about the isomer identity. This hypothesis can then be definitively proven using a simple 1D-NOE experiment, which provides an unassailable link between the alkyl group and its specific position on the indazole ring. This combined NMR approach represents a robust, efficient, and self-validating system for any scientist working with this important heterocyclic motif.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Cativiela, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Wang, Q., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Publishing System. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Supporting Information. (2007). Wiley-VCH. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • Chandramouli, et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Nuclear magnetic resonance. (n.d.). Textbook content. [Link]

  • ChemHelp ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Kılıç, F., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

  • Organic Chemistry Data. (2020). The Nuclear Overhauser Effect. NMR Spectroscopy. [Link]

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. (n.d.). The Royal Society of Chemistry. [Link]

  • Huda, N. (2018). Anisotropic Effect in NMR Spectroscopy. YouTube. [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. JEOL Resonance. [Link]

  • D'Amore, C., & Celebre, G. (2020). Anisotropy and NMR spectroscopy. SciSpace. [Link]

  • The Organic Chemistry Tutor. (2019). Diamagnetic Anisotropy - H NMR Spectroscopy. YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

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A Comparative Guide to the Structural Confirmation of 5-Substituted Indazoles by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical discovery and development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise structural confirmation of substituted indazoles is paramount, as positional isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the unambiguous structural elucidation of 5-substituted indazoles. We will explore the causal relationships behind fragmentation patterns generated by different ionization techniques, present a self-validating experimental protocol, and furnish supporting data to guide researchers in selecting the optimal analytical strategy.

Introduction: The Isomer Challenge in Drug Development

The indazole ring system, a bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. The position of substituents on the indazole core dictates the molecule's three-dimensional shape, electronic distribution, and metabolic stability—all critical determinants of its biological activity.

Confirming the substitution pattern, particularly distinguishing between positional isomers (e.g., 5-substituted vs. 4-, 6-, or 7-substituted), is a non-trivial analytical challenge. While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, mass spectrometry (MS) offers unparalleled sensitivity and throughput, making it an indispensable tool in modern pharmaceutical analysis.[1][2][3][4][5] The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures and identifying impurities or metabolites.[1][2][3][5]

This guide focuses on comparing two primary MS-based approaches for differentiating 5-substituted indazoles from their isomers:

  • Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS): A classic, "hard" ionization technique that induces extensive and reproducible fragmentation, providing a structural fingerprint.

  • Collision-Induced Dissociation (CID) via Electrospray Ionization (ESI) Tandem Mass Spectrometry (LC-MS/MS): A "soft" ionization technique coupled with controlled fragmentation, ideal for analyzing less volatile compounds and providing detailed structural information through multi-stage analysis (MSn).[6][7][8]

The Rationale Behind Fragmentation: Hard vs. Soft Ionization

The ability to distinguish isomers by mass spectrometry hinges entirely on generating unique, structurally diagnostic fragment ions. The choice of ionization method is the most critical factor influencing the fragmentation pathways.

Electron Ionization (EI): Creating a Definitive Fingerprint

EI is a high-energy process where a molecule in the gas phase is bombarded by energetic electrons (typically 70 eV).[9][10] This forceful interaction ejects an electron from the molecule, creating a radical cation (M•+) that is highly unstable.[11] The excess energy imparted to this molecular ion causes it to undergo extensive and often complex fragmentation.

  • Why it's effective for isomers: The fragmentation is highly reproducible and follows well-understood chemical principles, creating a rich "fingerprint" spectrum.[11][12][13] For aromatic systems like indazole, fragmentation often involves characteristic losses of small, stable neutral molecules such as HCN, N₂, or radicals related to the substituent. The position of the substituent can significantly influence which fragmentation pathways are favored, leading to different relative abundances of key fragment ions.[14] For example, a substituent at the 5-position may sterically hinder or electronically influence the cleavage of the pyrazole ring differently than a substituent at the 4- or 7-position.

  • Limitations: EI requires the analyte to be volatile and thermally stable, often necessitating chemical derivatization.[15] Furthermore, the molecular ion peak can sometimes be weak or absent, making it difficult to determine the compound's molecular weight.[9][13]

Electrospray Ionization (ESI) with Tandem MS (MS/MS): Controlled Deconstruction

ESI is a soft ionization technique where ions are generated from a liquid solution, typically by applying a high voltage to create an aerosol.[9][16] This process imparts very little excess energy, usually resulting in an intact protonated molecule [M+H]⁺.[9][10] While this is excellent for determining molecular weight, it provides minimal structural information on its own.

  • The Power of MS/MS: To elicit structural information, tandem mass spectrometry (MS/MS) is employed.[2][6][7] The [M+H]⁺ ion is isolated in the mass spectrometer and then subjected to fragmentation, most commonly through collision-induced dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). These collisions convert kinetic energy into internal energy, which induces fragmentation.[17]

  • Why it's effective for isomers: The key advantage of MS/MS is control. By carefully controlling the collision energy, we can systematically break down the molecule. Positional isomers often exhibit different product ion spectra because the proton's location on the [M+H]⁺ ion can differ, or the stability of the resulting fragment ions and neutral losses is dependent on the substituent's position.[18][19][20] This can lead to significant differences in the relative intensities of fragment ions, providing a basis for differentiation.[21]

Experimental Design & Protocols

A robust comparison requires a well-designed experiment using authenticated reference standards for the 5-substituted indazole and at least one other positional isomer (e.g., a 6-substituted indazole) with the same substituent.

Workflow Overview

The overall experimental workflow is designed to acquire and compare fragmentation data from both GC-EI-MS and LC-ESI-MS/MS systems.

Caption: High-level workflow for comparative mass spectrometric analysis.

Detailed Protocol: LC-ESI-MS/MS Analysis

This protocol describes a self-validating system for acquiring high-quality, comparable MS/MS data.

Objective: To generate and compare the CID fragmentation spectra of 5- and 6-substituted indazole isomers.

Instrumentation:

  • Liquid Chromatograph (e.g., UHPLC system)

  • Mass Spectrometer with ESI source capable of MS/MS (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Materials:

  • Reference standards of 5- and 6-substituted indazoles

  • LC-MS grade Acetonitrile, Methanol, and Water

  • LC-MS grade Formic Acid

Procedure:

  • Sample Preparation:

    • Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.

    • Create a working solution of each isomer at 1 µg/mL by diluting the stock solution with 50:50 acetonitrile:water.

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Rationale: A standard reversed-phase gradient is used to ensure the analytes are well-retained and eluted as sharp peaks, minimizing matrix effects and maximizing sensitivity. Formic acid is added to promote protonation for positive mode ESI.

  • MS Method (Positive ESI Mode):

    • Full Scan (MS1):

      • Scan Range: m/z 100-500

      • Purpose: To confirm the m/z of the protonated molecule [M+H]⁺ for each isomer.

    • Tandem MS (MS/MS):

      • Precursor Ion: Select the [M+H]⁺ m/z value determined from the MS1 scan.

      • Activation: Collision-Induced Dissociation (CID)

      • Collision Energy: Perform a stepped or ramped collision energy experiment (e.g., 10-40 eV).

      • Rationale: A ramped collision energy ensures that a full range of fragments, from low-energy rearrangements to high-energy bond cleavages, is observed in a single run. This is crucial for discovering subtle differences between isomers.

      • Resolution: >10,000 (for high-resolution mass spectrometers) to enable accurate mass measurements and elemental composition determination of fragments.[17]

  • Data Analysis:

    • Extract the MS/MS spectra for each isomer from its corresponding chromatographic peak.

    • Normalize the spectra to the base peak (100% relative abundance).

    • Compare the spectra, focusing on:

      • The presence or absence of specific fragment ions.

      • Significant differences (>20%) in the relative abundances of common fragment ions.

Comparative Data Analysis: A Hypothetical Case Study

Let's consider a hypothetical case study with 5-nitroindazole and 6-nitroindazole (MW = 163.12 g/mol ).

Predicted Fragmentation Pathways

The fragmentation of the indazole core often initiates with the cleavage of the N1-N2 bond, followed by the loss of N₂. Another common pathway is the loss of HCN from the pyrazole ring. The position of the nitro group is expected to influence the electron density of the ring and thus the preferred fragmentation route.

Caption: Postulated dominant fragmentation pathways for nitroindazole isomers.

  • Rationale: For 5-nitroindazole, the electron-withdrawing nitro group at position 5 strongly influences the fused benzene ring, potentially making the loss of the nitro group itself (as a radical, followed by protonation of the indazole core) a more favorable initial fragmentation step. For 6-nitroindazole, the electronic effect on the pyrazole ring is different, which could favor the initial cleavage of the N-N bond and subsequent loss of N₂ as the dominant pathway.

Data Summary Table

The following table summarizes the expected key differentiating data points from the comparative analysis.

ParameterGC-EI-MSLC-ESI-MS/MS
Analyte 5-Nitroindazole 6-Nitroindazole
Molecular Ion M•+ at m/z 163 (low abundance)M•+ at m/z 163 (low abundance)
Key Fragment 1 m/z 117 ([M-NO₂]⁺)m/z 117 ([M-NO₂]⁺)
Rel. Abundance ~30%~80%
Key Fragment 2 m/z 135 ([M-N₂]•+)m/z 135 ([M-N₂]•+)
Rel. Abundance ~75%~25%
Diagnostic Ion? Yes (Ratio of 135/117)Yes (Ratio of 135/117)
Conclusion Isomers are distinguishable based on the relative abundances of fragments resulting from competing loss of NO₂ and N₂.Isomers are clearly distinguishable based on the highly different relative abundances of the product ions at m/z 118 and m/z 136.

Conclusion and Recommendations

Both GC-EI-MS and LC-ESI-MS/MS are powerful techniques capable of differentiating 5-substituted indazoles from their positional isomers.

  • GC-EI-MS is an excellent choice for volatile, thermally stable indazoles. Its strength lies in the high reproducibility of its fragmentation patterns, which are suitable for library matching and provide a robust structural fingerprint.

  • LC-ESI-MS/MS is the more versatile and generally preferred method for modern pharmaceutical analysis.[1][4][5] Its applicability to a wider range of compounds, coupled with the precise control over fragmentation energy, often provides a clearer and more definitive distinction between isomers. The ability to analyze samples directly from complex matrices like reaction mixtures or biological fluids makes it exceptionally efficient.

For unambiguous confirmation, especially in a regulated environment, the recommended strategy is to use LC-MS/MS with high-resolution mass spectrometry . The combination of chromatographic separation, controlled fragmentation, and accurate mass measurement provides multiple, orthogonal points of data, ensuring the highest degree of confidence in the structural assignment.

References

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

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  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. [Link]

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  • National Center for Biotechnology Information. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1H-Indazole-5-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

1H-Indazole-5-boronic acid pinacol ester is a pivotal intermediate in modern synthetic chemistry, finding extensive application in the development of novel agrochemicals and pharmaceuticals.[1] Its utility lies in the indazole scaffold, a biologically relevant heterocycle, combined with the boronic acid pinacol ester functionality, which is a robust and versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3]

The purity of this starting material is paramount; impurities can lead to diminished yields, the formation of undesirable side products, and complications in downstream processing.[4] However, the accurate assessment of its purity by High-Performance Liquid Chromatography (HPLC) is complicated by a significant analytical challenge: the inherent susceptibility of the boronic acid pinacol ester to hydrolysis.[5][6][7] This guide provides an in-depth comparison of HPLC strategies to accurately determine the purity of 1H-indazole-5-boronic acid pinacol ester, focusing on methods that mitigate on-column degradation to ensure data integrity.

The Core Challenge: Hydrolytic Instability

The primary obstacle in the analysis of boronic acid pinacol esters is their tendency to hydrolyze back to the corresponding boronic acid and pinacol, particularly in the aqueous mobile phases typical of Reversed-Phase (RP-HPLC).[5][6][8] This degradation can occur in the sample diluent before injection and, more critically, on the HPLC column itself ("on-column hydrolysis").[5][7][9]

This on-column degradation artificially inflates the level of the boronic acid impurity while decreasing the measured purity of the pinacol ester, leading to inaccurate results. The rate of this hydrolysis is influenced by several factors, including mobile phase pH, the presence of protic solvents, and the chemical nature of the stationary phase itself.[5][7][10][11] Therefore, a successful HPLC method must be explicitly designed to prevent or minimize this phenomenon.

Comparative Analysis of HPLC Strategies

Two primary chromatographic modes are viable for this analysis: Reversed-Phase (RP-HPLC) with specific modifications to suppress hydrolysis, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategy 1: Optimized Reversed-Phase (RP-HPLC)

RP-HPLC remains the workhorse of pharmaceutical analysis. For boronic esters, success hinges on carefully selecting conditions that minimize contact with protic species and catalytic surfaces that promote hydrolysis.

  • Stationary Phase Selection: Standard silica-based C18 columns possess residual silanol groups on their surface. These silanols can act as nucleophiles, catalyzing the hydrolysis of the boronic ester.[11] The most critical parameter for mitigating this is the selection of a modern, low-silanol activity column. Columns with advanced end-capping or hybrid particle technology, such as the Waters XTerra MS C18, have demonstrated a significant reduction in on-column hydrolysis compared to traditional columns.[3][5][10][11]

  • Mobile Phase pH Control: The hydrolysis of boronic esters is often acid-catalyzed.[7] Therefore, using acidic mobile phase additives like formic or trifluoroacetic acid can significantly accelerate on-column degradation.[5][10] An effective strategy is to use a mobile phase with no pH modifier (e.g., water/acetonitrile) or a basic mobile phase (e.g., pH > 8), which can stabilize the ester.[2][3] However, care must be taken to use a column stable at higher pH.

  • Sample Diluent Composition: To prevent hydrolysis before the analysis even begins, the sample should be dissolved in an aprotic solvent. Acetonitrile (ACN) or Tetrahydrofuran (THF) are excellent choices.[4][12] Protic solvents like methanol or aqueous mixtures should be strictly avoided.[4][12]

  • Fast LC Approaches: Minimizing the residence time of the analyte on the column directly reduces the opportunity for hydrolysis to occur. Employing shorter columns with smaller particle sizes (UHPLC) and higher flow rates can significantly improve the accuracy of the analysis for susceptible compounds.[7][13]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC presents an alternative and often elegant solution. It is a separation technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile).

  • Mechanism of Separation: In HILIC, analytes partition into a water-enriched layer on the surface of the polar stationary phase. It is particularly well-suited for retaining and separating polar compounds, such as the 1H-indazole-5-boronic acid and its more polar hydrolytic degradant.

  • Inherent Prevention of Hydrolysis: The high organic content of the HILIC mobile phase creates an environment where water is the "strong" eluting solvent. This non-aqueous environment effectively suppresses the hydrolysis of the pinacol ester, both in the sample solution and on the column.[6][8] This is the primary advantage of HILIC for this application.

  • Column and Mobile Phase: A variety of HILIC stationary phases are available (e.g., bare silica, amide, diol). A column like a ZIC-cHILIC can provide excellent selectivity and retention for both the boronic ester and its corresponding acid.[8]

The logical workflow for developing a robust HPLC method for this analyte is visualized below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Strategy Selection cluster_2 Phase 3: Parameter Optimization cluster_RP RP-HPLC Path cluster_HILIC HILIC Path cluster_3 Phase 4: Validation Analyte 1H-Indazole-5-boronic acid pinacol ester Challenge Key Challenge: Hydrolytic Instability Analyte->Challenge Mode Select Chromatographic Mode Challenge->Mode RP_HPLC Reversed-Phase (RP-HPLC) Mode->RP_HPLC Common, robust HILIC HILIC Mode->HILIC Alternative, avoids hydrolysis RP_Column Column Selection (Low Silanol Activity) RP_HPLC->RP_Column HILIC_Column Column Selection (e.g., ZIC-cHILIC) HILIC->HILIC_Column RP_MobilePhase Mobile Phase (Neutral pH, Aprotic Diluent) RP_Column->RP_MobilePhase RP_Conditions Conditions (Fast LC, 35°C) RP_MobilePhase->RP_Conditions Validation Method Validation (ICH Q2(R1)) RP_Conditions->Validation HILIC_MobilePhase Mobile Phase (High % ACN) HILIC_MobilePhase->Validation

Caption: Workflow for HPLC Method Development.

Comparative Data Summary

The following table summarizes the key attributes and expected performance of the discussed HPLC methods.

ParameterOptimized RP-HPLC (Neutral pH)HILICStandard RP-HPLC (Acidic pH)
Primary Advantage Robust, widely used techniqueInherently prevents hydrolysisSimple mobile phase preparation
Column Chemistry Low-silanol, end-capped C18 (e.g., Waters XTerra MS C18)Polar (e.g., Amide, ZIC-cHILIC)Standard C18
Mobile Phase Water/Acetonitrile gradientHigh % Acetonitrile (>80%)Water/Acetonitrile with 0.1% Formic Acid
Sample Diluent 100% Acetonitrile90:10 Acetonitrile:Water50:50 Acetonitrile:Water
Risk of Hydrolysis Low to Minimal[5][10]Negligible[8]High[5][7]
Data Accuracy HighHighPotentially Compromised
Typical Run Time < 10 minutes< 10 minutes10-15 minutes
Key Consideration Column choice is critical to success.Different selectivity profile.Unreliable for accurate purity.

Recommended Protocol: An Optimized RP-HPLC Method

Based on extensive literature evidence and field experience, an optimized RP-HPLC method using a column with low silanol activity is the most robust and reliable approach for routine quality control.[4][5][10]

Instrumentation and Consumables
  • HPLC System: A system capable of gradient elution with UV detection (e.g., Agilent 1200 series or equivalent).[12]

  • Column: Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm particle size.[10]

  • Solvents: HPLC-grade Acetonitrile and Water.

Chromatographic Conditions
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0.0 - 0.4 min: 20% B

    • 0.4 - 5.4 min: 20% to 80% B (Linear Ramp)

    • 5.4 - 7.0 min: 80% B

    • 7.0 - 7.2 min: 80% to 20% B (Return to Initial)

    • 7.2 - 8.0 min: 20% B (Equilibration)

  • Flow Rate: 1.2 mL/min[10]

  • Column Temperature: 35°C[10]

  • Detection Wavelength: 220 nm[10]

  • Injection Volume: 2 µL[10]

  • Autosampler Temperature: 4°C[10]

Sample Preparation
  • Accurately weigh approximately 10 mg of the 1H-indazole-5-boronic acid pinacol ester sample.

  • Dissolve in 10 mL of 100% Acetonitrile to achieve a concentration of ~1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Transfer to an HPLC vial for analysis. Samples should be analyzed promptly or stored at low temperature to minimize any potential degradation.

System Suitability (A Self-Validating System)

Before analyzing samples, the system's performance must be verified according to established guidelines like USP <621>.[14][15][16]

  • Reference Solution: Prepare a solution containing both the 1H-indazole-5-boronic acid pinacol ester and a small, known amount of its corresponding boronic acid.

  • Acceptance Criteria:

    • Resolution: The resolution between the pinacol ester and boronic acid peaks must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the main 1H-indazole-5-boronic acid pinacol ester peak should be ≤ 1.5.

    • Reproducibility: The relative standard deviation (RSD) for the peak area of six replicate injections of the standard should be ≤ 2.0%.

The relationship between the critical attributes of the analysis and the method parameters that control them is illustrated below.

CQA_CMP_Relationship cluster_CQA Critical Quality Attributes (CQAs) cluster_CMP Critical Method Parameters (CMPs) Accuracy Accuracy of Purity Specificity Specificity (Resolution from Boronic Acid) Precision Precision Column Column Chemistry (Low Silanol Activity) Column->Accuracy Prevents on-column degradation Column->Specificity Influences selectivity Diluent Sample Diluent (Aprotic) Diluent->Accuracy Prevents pre-injection degradation MobilePhase Mobile Phase pH (Neutral) MobilePhase->Accuracy Suppresses hydrolysis MobilePhase->Specificity Affects retention and peak shape FlowRate Flow Rate / Gradient FlowRate->Specificity Controls peak separation FlowRate->Precision Impacts reproducibility

Caption: Analyte-Method Parameter Interdependencies.

Method Validation and Forced Degradation

Any chosen analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19] Key validation parameters include:

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of its potential impurities and degradation products. This is often demonstrated through forced degradation studies.[19][20] Subjecting the analyte to acidic, basic, oxidative, and photolytic stress helps identify potential degradants and proves the method can separate them.

  • Linearity, Range, Accuracy, and Precision: These parameters establish the quantitative capabilities of the method.

  • Robustness: Demonstrating that minor, deliberate variations in method parameters (e.g., column temperature, mobile phase composition) do not adversely affect the results.

Conclusion

The accurate purity assessment of 1H-indazole-5-boronic acid pinacol ester is achievable but requires a method designed specifically to counteract its hydrolytic instability. Standard RP-HPLC methods with acidic modifiers are not suitable and will likely produce inaccurate, low-biased purity results.

The recommended approach is an optimized reversed-phase HPLC method employing a column with low residual silanol activity (e.g., a modern end-capped C18), a neutral pH mobile phase, and an aprotic sample diluent like acetonitrile. This strategy provides a robust, reliable, and accurate analysis suitable for routine quality control in a drug development environment. For particularly challenging separations or as an orthogonal technique, HILIC offers an excellent alternative that inherently prevents on-column hydrolysis. By understanding the underlying chemistry of the analyte and selecting the appropriate chromatographic tools, researchers can ensure the integrity and reliability of their analytical data.

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. [Link]

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. (2017). What is USP Chapter 621?. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672. [Link]

  • Bohrium. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Taylor & Francis Online. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]

  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

  • Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • ACS Publications. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. [Link]

  • University of Kansas. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to Indazole Boronic Acids vs. Boronic Esters: A Comparative Analysis of Reactivity and Stability in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals,

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis and functionalization are therefore of paramount importance. The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for forming the carbon-carbon bonds necessary to build these complex molecules.[3][4][5] However, the success of this reaction hinges on a critical choice: the nature of the organoboron reagent.

This guide provides an in-depth, objective comparison between indazole boronic acids and their corresponding boronic esters. We will move beyond simple definitions to explore the mechanistic nuances, practical handling considerations, and strategic implications of choosing one over the other, supported by experimental data and validated protocols. Our goal is to equip you with the field-proven insights needed to optimize your synthetic strategies.

The Fundamental Trade-Off: Reactivity vs. Stability

The central theme in the boronic acid versus boronic ester debate is a classic chemical trade-off.[6]

  • Indazole Boronic Acids: These are generally the more reactive species in Suzuki-Miyaura couplings.[7] Their heightened reactivity stems from the Lewis acidic nature of the boron center, which facilitates the formation of a boronate 'ate' complex upon addition of base—the key nucleophilic species in the crucial transmetalation step.[3][8] This often translates to faster reaction times. However, this reactivity comes at a significant cost to stability. Boronic acids are notoriously susceptible to several decomposition pathways:

    • Protodeboronation: The cleavage of the C-B bond by a proton source, a common side reaction under the basic, often aqueous, conditions of the Suzuki coupling.[8][9]

    • Oxidation: The C-B bond can be sensitive to air, leading to degradation over time.

    • Boroxine Formation: Boronic acids readily undergo spontaneous dehydration to form cyclic trimeric anhydrides called boroxines.[10][11] This equilibrium can complicate stoichiometry and potentially alter reactivity, although boroxines themselves can sometimes be active coupling partners.[11]

  • Indazole Boronic Esters (e.g., Pinacol Esters): Boronic esters, particularly the widely used pinacol esters, offer substantially enhanced stability.[6][12] They are typically crystalline, bench-stable solids that are easier to handle, accurately weigh, and purify via standard silica gel chromatography—a significant challenge for the highly polar and often unstable free boronic acids.[10][13] This robustness makes them ideal for multi-step syntheses and for building diverse chemical libraries. The trade-off is that they are generally considered less reactive than the parent boronic acids.[6] For many years, it was assumed that boronic esters must first hydrolyze in situ to the corresponding boronic acid to participate in the catalytic cycle. However, compelling mechanistic studies have demonstrated that boronic esters can and do undergo direct transmetalation without prior hydrolysis .[9][14] In some cases, specific ester groups can even lead to significant rate enhancements compared to the free acid.[9][14][15]

Mechanistic Considerations in Suzuki-Miyaura Coupling

To understand the reactivity differences, we must examine the catalytic cycle. The transmetalation step, where the organic group is transferred from boron to the palladium center, is frequently rate-determining and is where the nature of the boron reagent is most critical.

Suzuki_Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)-X Ln pd0->pd_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)-R²] Ln pd_complex->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product_complex R¹-R² transmetalation_complex->product_complex reagents R¹-X reagents->pd_complex boron_reagent R²-B(OR)₂ boron_reagent->pd_complex base Base (e.g., OH⁻) base->pd_complex inv1 inv2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a boronic acid, the base activates it to form the highly nucleophilic tetracoordinate boronate anion, [R-B(OH)₃]⁻, which readily engages with the Pd(II) complex.

Boronic_Acid_Equilibrium boronic_acid 3 R-B(OH)₂ (Indazole Boronic Acid) boroxine (RBO)₃ (Boroxine Trimer) boronic_acid->boroxine Dehydration/ Hydration boronate [R-B(OH)₃]⁻ (Active Boronate Species) boronic_acid->boronate Activation water + 3 H₂O base + OH⁻

Caption: Equilibrium of indazole boronic acid with its boroxine and active boronate species.

Comparative Performance Data

The following table summarizes representative data comparing the performance of N-protected indazole boronic acids and their pinacol ester counterparts in Suzuki-Miyaura coupling. N-protection is often crucial as the acidic N-H proton of an unprotected indazole can lead to catalyst inhibition and other side reactions.[16]

Boron ReagentCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)Reference(s)
1-(THP)-1H-indazole-5-boronic acid pinacol ester2-BromopyridinePdCl₂(dppf) (3)K₂CO₃1,4-Dioxane/H₂O80 °C / 18 h98%[17]
1H-Indazole-4-boronic acidN-(7-bromo-1H-indazol-4-yl) methanesulfonamidePd₂(dba)₃ (5) / SPhos (10)K₃PO₄Toluene/H₂O100 °C / 16 h85%[18][19]
1-Boc-1H-indazole-3-boronic acid pinacol esterIodobenzenePdCl₂(dppf) (10)K₂CO₃1,4-Dioxane/H₂O100 °C / 12 h82%[20][21]
(4-methoxyphenyl) boronic acidN-(7-bromo-1H-indazol-4-yl) acetamidePd(PPh₃)₄ (10)K₂CO₃DMFReflux / 48 h83%[18][19]
N-Boc-2-pyrrole-boronic acid5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DMEN/AHigh[22][23]

Note: Direct head-to-head comparisons for the exact same indazole substrate under identical conditions are sparse in the literature. This table compiles data from various Suzuki couplings involving functionalized indazoles to illustrate typical conditions and outcomes.

Experimental Protocols: A Self-Validating Approach

Here we provide detailed, step-by-step methodologies that embody the principles of a self-validating system. The causality behind each choice is explained to ensure reproducibility and rational troubleshooting.

Experimental_Workflow start Start: Assemble Glassware reagents Add Indazole Reagent, Aryl Halide, and Base start->reagents degas Degas Solvent and Purge with Inert Gas (Ar/N₂) reagents->degas add_catalyst Add Pd Catalyst/Ligand degas->add_catalyst heat Heat to Reaction Temperature with Stirring add_catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography) concentrate->purify end End: Characterize Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol A: Suzuki-Miyaura Coupling Using an N-Protected Indazole Boronic Acid

This protocol is optimized for higher reactivity but requires careful handling of the boronic acid.

  • Objective: To couple N-(7-bromo-1H-indazol-4-yl)methanesulfonamide with 1H-Indazole-4-boronic acid.

  • Causality: The use of a potent phosphine ligand (SPhos) and a strong base (K₃PO₄) is crucial for coupling two potentially inhibitory N-H containing heterocycles. The toluene/water system facilitates the dissolution of both organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk tube, add N-(7-bromo-1H-indazol-4-yl)methanesulfonamide (1.0 equiv), 1H-indazole-4-boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed toluene and degassed water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst, such as a pre-mixture of Pd₂(dba)₃ (5 mol%) and SPhos (10 mol%). The use of a pre-catalyst can also be effective.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol B: Suzuki-Miyaura Coupling Using an N-Protected Indazole Boronic Ester

This protocol prioritizes stability and ease of handling, making it suitable for more complex or lengthy synthetic sequences.

  • Objective: To couple a protected 5-bromoindazole with an arylboronic acid pinacol ester.[17]

  • Causality: The pinacol ester is bench-stable and can be weighed accurately without special precautions. PdCl₂(dppf) is a robust, air-stable catalyst effective for a wide range of heteroaromatic couplings. A carbonate base is sufficient, and the reaction proceeds efficiently.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add the N-protected 5-bromoindazole (1.0 equiv), the desired arylboronic acid pinacol ester (1.1 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Bubble argon or nitrogen through the stirred suspension for 15-20 minutes to degas the system.

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf) (3 mol%), to the flask.

  • Reaction: Equip the flask with a reflux condenser under an inert atmosphere and heat the mixture in an oil bath at 80-90 °C for 18 hours, or until reaction completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: Making the Strategic Choice

The decision between using an indazole boronic acid or a boronic ester is not a matter of one being universally "better," but rather a strategic choice dictated by the specific demands of your synthesis.

  • Choose an Indazole Boronic Acid when:

    • The primary goal is to maximize reaction rate.

    • The reagent is freshly prepared or known to be of high purity and can be used promptly.

    • The synthetic route is short, minimizing the need for long-term intermediate stability.

  • Choose an Indazole Boronic Ester when:

    • Stability is paramount. This is the deciding factor for multi-step syntheses, library generation, or when the organoboron reagent must be stored.[4]

    • Purification is required. Boronic esters are far more amenable to standard silica gel chromatography.[13][24]

    • Handling convenience and stoichiometric accuracy are critical , such as in high-throughput or automated synthesis platforms.

    • The substrate is particularly sensitive to protodeboronation, as the ester provides a degree of protection.[9]

By understanding the underlying principles of reactivity and stability, and by employing robust, validated protocols, researchers can harness the full power of the Suzuki-Miyaura reaction to advance the frontiers of medicinal chemistry and drug discovery.

References

  • Silva, F. C. D., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Tripodi, F., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acids and Esters in Pharmaceutical Synthesis. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Cerna, I., et al. (2010). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Molecules. Available at: [Link]

  • Gajjela, R., et al. (2018). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. Available at: [Link]

  • Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2010). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Available at: [Link]

  • Solomin, D., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Palladium-Catalysed Coupling Reactions. Available at: [Link]

  • Dunsford, J. J., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. Available at: [Link]

  • Aday, B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Barton, L. M., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • ResearchGate. (2021). Indazole synthesis from 2-formylphenylboronic acids. Available at: [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

  • Cubinak, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2010). Molecules. Available at: [Link]

  • J&K Scientific LLC. 1H-Indazole-5-boronic acid. Available at: [Link]

  • ResearchGate. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. Available at: [Link]

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A Comparative Guide to the Suzuki Coupling Efficiency of Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structural motif, appearing in a multitude of bioactive molecules and functional materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C-C bonds, enabling the straightforward introduction of aryl, heteroaryl, and vinyl substituents onto the indazole core.[3][4][5][6] However, the efficiency of this pivotal transformation is not uniform across the various isomers of halogenated indazoles. The position of the halogen substituent on the indazole ring profoundly influences the reaction's outcome, governed by a delicate interplay of electronic and steric factors.

This guide provides a comprehensive comparison of the Suzuki coupling efficiency of different indazole isomers, drawing upon experimental data and mechanistic insights to inform reaction design and optimization. We will explore the underlying principles that dictate reactivity, present available data for different isomers, and provide detailed experimental protocols for successful coupling reactions.

Understanding the Key Factors Governing Reactivity

The success of a Suzuki-Miyaura coupling reaction is contingent on several critical steps in the catalytic cycle, primarily oxidative addition, transmetalation, and reductive elimination.[6][7][8] For haloindazoles, the nature of the C-X bond (where X is a halogen) and the electronic properties of the indazole ring system are paramount in determining the rate and efficiency of the oxidative addition step, which is often rate-limiting.

1. The Inhibitory Role of the N-H Bond: A significant challenge in the Suzuki coupling of indazoles is the presence of the acidic N-H proton. This group can interact with the palladium catalyst, leading to catalyst deactivation or the formation of unreactive dimeric or oligomeric palladium species.[1][9] This inhibitory effect often necessitates the use of N-protected indazoles (e.g., N-Boc, N-alkyl) to achieve high yields, although recent advances have led to the development of catalyst systems effective for unprotected indazoles.[1][9][10] When unprotected indazoles are used, the choice of base and reaction conditions becomes even more critical to mitigate catalyst inhibition.

2. Electronic Effects of the Halogen Position: The electron density at the carbon atom bearing the halogen is a crucial determinant of the oxidative addition rate. Electron-withdrawing groups on the aromatic ring generally accelerate this step. In the context of indazoles, the position of the halogen relative to the two nitrogen atoms influences the electronic character of the C-X bond. This, in turn, affects the ease of palladium insertion.

3. Steric Hindrance: The steric environment around the C-X bond can also impact the approach of the bulky palladium catalyst. While often less pronounced than electronic effects for simple haloindazoles, steric hindrance can become a significant factor with highly substituted indazoles or bulky coupling partners.

Comparative Reactivity of Indazole Isomers

Direct, side-by-side comparative studies of all haloindazole isomers under identical conditions are scarce in the literature. However, by synthesizing data from various sources, we can establish a general trend in reactivity. The following sections discuss the Suzuki coupling efficiency for different haloindazole isomers, supported by published examples.

C3-Halogenated Indazoles

The C3 position of the indazole ring is a common site for functionalization. The Suzuki coupling of 3-haloindazoles has been extensively studied.

  • Reactivity: 3-Iodoindazoles are highly reactive substrates in Suzuki couplings, often proceeding to high yields under a variety of conditions.[7][11] 3-Bromoindazoles are also effective coupling partners, though they may require slightly more forcing conditions or more active catalyst systems. The coupling of 3-chloroindazoles is more challenging and typically requires specialized ligands like SPhos and XPhos to achieve good yields.[1]

  • N-Protection: For 3-haloindazoles, N-protection is frequently employed to prevent the aforementioned inhibitory effects of the N-H group.[7][11] However, methods for the direct coupling of unprotected 3-chloroindazole have been developed, albeit sometimes requiring higher temperatures and specific catalyst/ligand combinations.[1]

Halogen at C3N-ProtectionCatalyst/LigandBaseSolventYieldReference
IodoBocPd(PPh₃)₄aq. Na₂CO₃Dioxane>80%[11]
Chloro (unprotected)NonePd₂ (dba)₃ / SPhosK₃PO₄Dioxane/H₂OHigh[1]
Iodo (unprotected)NonePd(PPh₃)₄K₂CO₃DMFExcellent[12]
C5-Halogenated Indazoles

The C5 position is another frequently modified site in the synthesis of indazole-based compounds.

  • Reactivity: 5-Bromoindazoles are readily available and have been shown to be effective substrates in Suzuki coupling reactions.[10] The electronic environment at C5 is generally favorable for oxidative addition.

  • Influence of N-Substitution: Studies on 5-bromoindazoles have demonstrated that N-alkyl and N-Boc protected derivatives often give better yields than their unprotected or N-acyl counterparts.[10] The unprotected 5-bromoindazole can still undergo coupling, but yields may be moderate due to the formation of side products.[10]

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 84% |[10][13] | | 5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 50% |[10] |

C7-Halogenated Indazoles

Functionalization at the C7 position has been less explored compared to C3 and C5, but recent studies have demonstrated successful Suzuki couplings.

  • Reactivity: A regioselective C7 bromination of 4-substituted 1H-indazoles has been developed, followed by successful Suzuki-Miyaura coupling.[3][14] These reactions have been shown to proceed in moderate to good yields with a variety of aryl boronic acids, indicating that the C7 position is amenable to this transformation.[3][14] The reaction appears to be tolerant of both electron-donating and electron-withdrawing groups on the boronic acid partner.[3]

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | Good |[3] | | 4-amido-7-bromo-1H-indazole | Various aryl boronic acids | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | Good |[14] |

Other Isomers (C4 and C6)

While less common, Suzuki couplings at the C4 and C6 positions of the indazole ring have also been reported, often as part of the synthesis of complex molecules. The general principles of electronic effects and the need to address the N-H acidity apply to these isomers as well. The reactivity at these positions will be influenced by the specific electronic environment created by the indazole nitrogen atoms and any other substituents present on the ring.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of different indazole isomers. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of N-Boc-3-Iodoindazole

This protocol is adapted from a procedure used for the synthesis of 3-aryl-NH-indazoles.[11]

Materials:

  • N-Boc-3-iodoindazole

  • Arylboronic acid (2 equivalents)

  • Pd(PPh₃)₄ (catalyst)

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • Dioxane

  • Microwave reactor or conventional heating setup

Procedure:

  • To a microwave vial, add N-Boc-3-iodoindazole, the arylboronic acid (2 eq.), and Pd(PPh₃)₄.

  • Add dioxane and the aqueous Na₂CO₃ solution.

  • Seal the vial and heat in a microwave reactor. Note: The original procedure utilized microwave heating which also resulted in the concomitant deprotection of the Boc group.[11] For conventional heating, the reaction can be heated at reflux and the progress monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Protocol 2: Suzuki Coupling of Unprotected 6-Chloroindole (as an analogue)

This protocol, while for a 6-chloroindole, provides a good starting point for unprotected haloindazoles, as indoles share the inhibitory N-H functionality.[1]

Materials:

  • 6-chloroindole

  • Phenylboronic acid (1.5 equivalents)

  • Palladium precatalyst (e.g., P1, as described in the source) (1.0-1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 6-chloroindole, phenylboronic acid, the palladium precatalyst, and K₃PO₄.

  • Add dioxane and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture at 60 °C for 5-8 hours, monitoring by TLC or GC/LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the organic layer and purify the product by chromatography.

Mechanistic Considerations and Workflow

The general catalytic cycle for the Suzuki-Miyaura coupling is well-established.[6][8] Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates like indazoles.

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Haloindazole (Ar-X) Haloindazole (Ar-X) Haloindazole (Ar-X)->Oxidative Addition Boronic Acid/Ester (Ar'-B(OR)2) Boronic Acid/Ester (Ar'-B(OR)2) Suzuki_Workflow start Select Haloindazole Isomer substrate_prep Substrate Preparation (with or without N-protection) start->substrate_prep condition_selection Selection of Reaction Conditions - Catalyst & Ligand - Base - Solvent - Temperature substrate_prep->condition_selection reaction_setup Reaction Setup & Execution condition_selection->reaction_setup monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction_setup->monitoring monitoring->reaction_setup Incomplete workup Workup & Product Isolation monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A typical experimental workflow for the Suzuki coupling of haloindazoles.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the indazole core. The efficiency of this reaction is highly dependent on the position of the halogen substituent, with C3, C5, and C7 haloindazoles all being viable substrates under appropriate conditions. A critical consideration for all isomers is the management of the inhibitory effect of the N-H group, which can be achieved through N-protection or the use of specialized catalyst systems.

While a general understanding of the relative reactivity of different isomers can be gleaned from the existing literature, a systematic, head-to-head comparison under standardized conditions would be a valuable contribution to the field. Such a study would provide a more definitive guide for chemists seeking to employ the Suzuki coupling for the synthesis of novel indazole derivatives. As catalyst technology continues to advance, it is likely that even more efficient and versatile methods for the coupling of all indazole isomers will emerge, further expanding the synthetic chemist's toolbox for accessing this important class of compounds.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12885. [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443. [Link]

  • Sarveswari, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26038-26053. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12885. [Link]

  • Parrino, B., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4520. [Link]

  • Parrino, B., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443. [Link]

  • De, S., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(39), 5054-5057. [Link]

  • Mondal, S., et al. (2018). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Sarveswari, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26038-26053. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Guilarte, V., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2028. [Link]

  • Malz, F., et al. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(11), 4262-4278. [Link]

  • Kumar, S., & Kumar, V. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Sarveswari, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26038-26053. [Link]

  • A. F. M. M. Rahman, et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2328–2337. [Link]

  • The Organic Chemistry Channel. (2022, November 11). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Parrino, B., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4520. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • S. E. Hooshmand, et al. (2022). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Applied Organometallic Chemistry, 36(10). [Link]

  • Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

  • B. R. D'Amato, et al. (2020). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. ResearchGate. [Link]

  • T. J. C. O'Riordan, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(32), 7648-7659. [Link]

  • F. L. P. da Silva, et al. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 26(15), 4443. [Link]

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A Senior Application Scientist's Guide to the X-ray Crystallography of Indazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Power of X-ray Crystallography

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including approved therapeutics for oncology and supportive care.[1] A deep understanding of the three-dimensional structure of these compounds at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).[2]

X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides unambiguous information on molecular conformation, bond lengths and angles, and the intricate network of intermolecular interactions that govern the crystal packing. This guide offers a comprehensive comparison of the crystallographic features of various indazole-containing compounds, provides detailed experimental protocols, and addresses common challenges encountered during the crystallographic analysis of this important class of molecules.

Supramolecular Diversity in Indazoles: Beyond Simple Polymorphism

While polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in drug development, the parent 1H-indazole molecule is not characterized by extensive, well-documented true polymorphs. Instead, its solid-state chemistry is distinguished by a rich supramolecular diversity.[3] This arises from the ability of the indazole scaffold to form various hydrogen-bonded assemblies, including dimers, trimers, and catemeric chains, depending on the crystallization conditions and the nature of any substituents.[3] The known crystal structure of 1H-indazole, for instance, features a catemeric arrangement that further organizes into a chiral helical superstructure.[3] This propensity for forming diverse hydrogen-bonded networks is a key feature to consider when crystallizing and analyzing indazole derivatives.

Comparative Crystallographic Analysis of Indazole Derivatives

The substitution pattern on the indazole ring significantly influences the crystal packing and hydrogen bonding motifs. The following table provides a comparative summary of the crystallographic data for 1H-indazole and a selection of its derivatives, illustrating the impact of different functional groups on the solid-state architecture.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z Key Hydrogen Bonds CCDC No.
1H-IndazoleC₇H₆N₂OrthorhombicP2₁2₁2₁5.8639.71510.155909090578.14N-H···N catemer[3]
Indazol-2-yl-acetic acidC₉H₈N₂O₂MonoclinicP2₁/n9.6158.52410.1099092.4290827.84O-H···N, C-H···O279230[4]
N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamideC₁₆H₁₄ClN₃O₄SMonoclinicP2₁/c13.96646.430019.615590107.227901682.524N-H···O, C-H···O dimers[5]
3-(4-methylphenyl)-6-nitro-1H-indazoleC₁₄H₁₁N₃O₂MonoclinicP2₁/c13.93111.23416.29790106.91902442.28N-H···O[6]

Experimental Workflow: From Crystal Growth to Structure Validation

The following sections provide a detailed, step-by-step methodology for the X-ray crystallographic analysis of a typical indazole-containing compound.

Crystallization of Indazole Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Slow evaporation is a commonly employed and effective technique for growing crystals of indazole derivatives.[3]

Materials:

  • Purified indazole-containing compound

  • A selection of suitable solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, or mixtures thereof)

  • Clean crystallization vessels (e.g., small vials or test tubes)

  • Parafilm or a similar covering

Procedure:

  • Prepare a saturated or near-saturated solution of the indazole derivative in a chosen solvent or solvent system at room temperature or slightly elevated temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean crystallization vessel.

  • Cover the vessel with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the vessel in a vibration-free environment with a stable temperature.

  • Monitor the vessel periodically for the formation of single crystals over several days to weeks.

  • Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline compound.[3]

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

  • Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant.

  • Center the crystal in the X-ray beam of the diffractometer.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam at various angles.

  • Process the collected diffraction data to determine the unit cell parameters, crystal system, and space group.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed model of the molecule and its packing in the crystal lattice.

Software:

  • Standard crystallographic software packages (e.g., SHELX, Olex2).

Procedure:

  • The crystal structure is typically solved using direct methods or Patterson methods to obtain an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The structural model is then refined against the experimental diffraction data using least-squares methods to optimize the atomic positions, and thermal parameters.

  • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

Data Validation and Deposition

Ensuring the quality and integrity of the crystallographic data is crucial. The final structural model should be validated using software such as checkCIF. The Crystallographic Information File (CIF) is the standard format for storing and exchanging crystallographic data.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation Crystallization Crystallization of Indazole Derivative Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection High-quality crystal Data_Collection SC-XRD Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Raw diffraction data Structure_Solution Structure Solution Data_Processing->Structure_Solution Processed data (hkl file) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial model Validation_Deposition Validation (checkCIF) & Deposition (CCDC) Structure_Refinement->Validation_Deposition Refined structure (CIF)

Caption: A generalized workflow for the X-ray crystallography of an indazole-containing compound.

Navigating Crystallographic Challenges with Indazole Compounds

Researchers working with indazole derivatives may encounter several common crystallographic challenges. Understanding and addressing these issues is key to obtaining high-quality structural data.

Polymorphism

As previously mentioned, while the parent 1H-indazole has limited known polymorphs, its derivatives can exhibit polymorphism, which can have profound implications for the physicochemical properties of a drug substance.[2] A thorough polymorph screen is therefore essential during drug development. This typically involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization techniques) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Twinning

Crystal twinning occurs when two or more separate crystals are intergrown in a symmetrical manner.[7] This can complicate the data collection and structure solution process. Signs of twinning include difficulties in indexing the diffraction pattern, an unusually high R-factor after initial refinement, and alerts in the checkCIF report. Modern crystallographic software has tools to identify and account for twinning during data processing and refinement, often by modeling the contributions of each twin component to the overall diffraction pattern.[7]

troubleshooting_workflow Start Crystallographic Experiment Problem Poor Quality Data / Refinement Issues Start->Problem Check_Polymorphism Polymorphism Screen (PXRD, DSC, TGA) Problem->Check_Polymorphism Inconsistent results Check_Twinning Check for Twinning (Software Analysis) Problem->Check_Twinning High R-factor / Indexing issues Optimize_Crystallization Optimize Crystallization Conditions Problem->Optimize_Crystallization Poor crystal quality Check_Polymorphism->Optimize_Crystallization Refine_Twin Refine as Twinned Structure Check_Twinning->Refine_Twin Optimize_Crystallization->Start Successful_Structure High-Quality Structure Optimize_Crystallization->Successful_Structure Refine_Twin->Successful_Structure

Caption: A decision-making workflow for troubleshooting common crystallographic challenges.

Conclusion

X-ray crystallography is an indispensable tool for elucidating the solid-state structures of indazole-containing compounds, providing crucial insights for drug discovery and development. While the crystallization of these molecules can present challenges, a systematic approach to crystal growth, data collection, and structure refinement, coupled with an awareness of potential issues like supramolecular diversity and twinning, will enable researchers to obtain high-quality crystallographic data. The information presented in this guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds.

References

  • Perry, M. A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Barreca, M. L., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • El-Gazzar, A. B. A., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Cambridge Crystallographic Data Centre. (2024). CCDC 279230: Experimental Crystal Structure Determination. [Link]

  • Singh, P., et al. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry. [Link]

  • Cambridge Crystallographic Data Centre. (2024). CCDC 2383612: Experimental Crystal Structure Determination. [Link]

  • Singh, P., et al. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • Scientific Research Publishing. (2024). The CCDC file 1012538 contains the supplementary crystallographic data for compound 13 in this paper. [Link]

  • Titi, A., et al. (2018). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Grabowski, S. J. (Ed.). (2017). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]

  • OlexSys. (2024). Crystal structure refinement 6. Non-merohedral twinning. YouTube. [Link]

  • da Silva, J. B. P., et al. (2017). Comparisons between Crystallography Data and Theoretical Parameters and the Formation of Intramolecular Hydrogen Bonds: Benznidazole. Molecules. [Link]

  • ResearchGate. (2024). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • Mal, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Sapnakumari, M., et al. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research. [Link]

  • Gandhi, S., et al. (2013). Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. Journal of Chemical and Pharmaceutical Research. [Link]

  • OlexSys. (2024). Twinned Structures. [Link]

  • Mal, D., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

  • Bruker. (2023). Live from the Lab: Twinning Made Easy with APEX4. YouTube. [Link]

  • University of Cambridge. (n.d.). Polymorphism & Seeding: II. Case Studies. [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Studies of Indazole Boronic Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indazole Scaffolds and Their Synthesis

The indazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] The ability to efficiently and selectively functionalize the indazole ring system, particularly at the C3 position, is of paramount importance for the rapid generation of compound libraries and the optimization of lead candidates.[3] Among the various C-C bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura coupling of indazole boronic esters stands out as one of the most robust and versatile methods due to its high functional group tolerance and the relatively low toxicity of boron-containing reagents.[2][4]

However, the success of these coupling reactions, especially in a drug development context where scalability and efficiency are critical, is highly dependent on the reaction kinetics. A slow reaction can be impractical for large-scale synthesis, while poorly understood kinetics can lead to inconsistent yields and impurity profiles. This guide provides an in-depth comparison of catalytic systems for the Suzuki-Miyaura coupling of indazole boronic esters, focusing on the kinetic aspects of the reaction. We will explore the causality behind experimental choices, provide validated protocols for kinetic analysis, and present comparative data to guide researchers in selecting the optimal conditions for their specific applications.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3] Understanding the individual steps of this cycle is crucial for diagnosing rate-limiting factors and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a 3-halo-indazole derivative). This step is often the rate-determining step, particularly with less reactive aryl chlorides.[5] The choice of ligand on the palladium center dramatically influences the rate of this step; electron-rich and sterically bulky ligands can accelerate the oxidative addition.[5]

  • Transmetalation: The organoboron species (the indazole boronic ester) transfers its organic group to the palladium(II) complex. This step requires activation by a base to form a more nucleophilic "ate" complex. The rate of transmetalation can be influenced by the base, solvent, and the nature of the boronic ester itself.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3] This step is typically fast but can be influenced by the steric and electronic properties of the ligands and substrates.

Below is a diagram illustrating the catalytic cycle, which serves as a foundational model for our kinetic discussions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition + Ar-X Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation + Ar'-B(OR)₂ + Base Transmetalation->Pd0 Product Ar-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The rate and efficiency of the indazole boronic ester coupling are profoundly influenced by the choice of catalyst, ligand, base, and solvent. Unprotected N-H indazoles can often inhibit catalysis, making the selection of appropriate conditions even more critical.[6]

Factor 1: Palladium Precatalyst and Ligand Selection

The ligand coordinated to the palladium center is arguably the most critical variable. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysis often relies on more sophisticated systems employing bulky, electron-rich phosphine ligands.[7] These ligands promote the formation of the active, monoligated Pd(0) species, accelerate oxidative addition, and facilitate reductive elimination.[5]

Catalyst/Ligand SystemKey CharacteristicsTypical Reaction TimeRelative Rate Constant (k_rel)
Pd(PPh₃)₄ "Classical" catalyst, air-sensitive, can be slow with challenging substrates.[7]12-24 hours1.0
PdCl₂(dppf) Ferrocene-based ligand, good for a range of substrates, improved stability.[3][8]2-6 hours4.5
Pd(OAc)₂ + SPhos Buchwald ligand; highly active for N-heterocycles, effective for unprotected indazoles.[6]1-3 hours11.2
Pd(OAc)₂ + XPhos Buchwald ligand; excellent for sterically hindered substrates and aryl chlorides.[6]1-3 hours12.5

Note: The relative rate constants are illustrative and derived from typical performance trends observed in the literature for similar heterocyclic couplings. Actual values will vary based on specific substrates and conditions.

The data clearly indicates that moving from simple phosphine ligands like PPh₃ to advanced biarylphosphine ligands (Buchwald-type) can increase reaction rates by an order of magnitude.[6] This is because ligands like SPhos and XPhos stabilize the catalytically active species and accelerate the rate-limiting oxidative addition step.[5]

Factor 2: The Role of the Base and Solvent

The base is not merely a stoichiometric reagent; it plays a crucial role in the transmetalation step. The choice of base must be compatible with the substrates and catalyst system.

  • Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): Commonly used and effective. K₃PO₄ is often a good choice for coupling nitrogen-rich heterocyles.[6]

  • Organic Bases (e.g., Et₃N): Generally less effective for Suzuki couplings.

  • Anhydrous Conditions: Recent studies have shown that anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can lead to extremely rapid reactions, sometimes completing in under an hour.[9]

The solvent system must be capable of dissolving the reagents and facilitating the catalytic cycle. Aprotic polar solvents are common.

  • Dioxane/Water: A classic solvent system that works well for many Suzuki reactions.[6]

  • Toluene, DMF, DMAc: Often used, especially for higher temperature reactions.[10][11] The choice can significantly impact reaction kinetics and catalyst stability.

Experimental Protocols for Kinetic Analysis

To objectively compare different reaction conditions, a robust and reproducible method for monitoring reaction progress is essential. Automated kinetic profiling using online HPLC is a powerful tool for this purpose.[12]

Protocol 1: General Procedure for Kinetic Study of Indazole Suzuki-Miyaura Coupling

This protocol describes a typical setup for acquiring time-course data for a coupling reaction.

  • Reagent Preparation:

    • In a glovebox, prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent (e.g., dioxane).

    • Prepare a separate stock solution containing the indazole boronic ester pinacol ester, the aryl halide coupling partner, and an internal standard (e.g., biphenyl) in the same degassed solvent. The internal standard is critical for accurate quantification.

  • Reaction Setup:

    • To a reaction vial equipped with a stir bar, add the required volume of the base (e.g., K₃PO₄).

    • Seal the vial and purge with an inert gas (Argon or Nitrogen).

    • Add the stock solution containing the substrates and internal standard via syringe.

    • Place the vial in a pre-heated reaction block set to the desired temperature (e.g., 80-100 °C) and begin stirring.[13]

  • Initiation and Monitoring:

    • To initiate the reaction (t=0), inject the catalyst/ligand stock solution into the stirring reaction mixture.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 50 µL) of the reaction mixture.[14]

    • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.[14]

  • Sample Analysis:

    • Filter the quenched samples through a 0.22 µm syringe filter.[14]

    • Analyze the samples by HPLC, monitoring the disappearance of the limiting reactant and the appearance of the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time to generate a reaction progress curve.

    • From this curve, the initial reaction rate can be determined.

The following workflow diagram visualizes this experimental process.

Kinetic_Workflow Setup Reaction Setup (Substrates, Base, Solvent, Internal Standard) Initiate Initiate Reaction (t=0) (Inject Catalyst) Setup->Initiate Monitor Monitor at Temperature (e.g., 80°C) Initiate->Monitor Sample Withdraw & Quench Aliquots at Time Intervals Monitor->Sample t = t₁, t₂, t₃... Sample->Monitor Analyze Analyze by HPLC/GC Sample->Analyze Data Plot Data (Concentration vs. Time) Analyze->Data Rate Determine Reaction Rate Data->Rate

Caption: Experimental workflow for a typical kinetic analysis of a coupling reaction.

Alternative Coupling Strategies: A Brief Comparison

While Suzuki-Miyaura coupling is a dominant strategy, other methods for functionalizing indazoles exist, such as direct C-H activation/arylation.[13]

  • Direct C-H Arylation: This approach avoids the pre-functionalization step of creating a boronic ester, making it more atom-economical.[15] The reaction couples an aryl halide directly with a C-H bond on the indazole. However, controlling regioselectivity can be a significant challenge, and these reactions often require higher catalyst loadings and harsher conditions compared to Suzuki couplings.[10][13] From a kinetic standpoint, the rate-determining step often involves the C-H activation event itself, presenting a different set of optimization challenges.

For applications requiring unambiguous regioselectivity and milder conditions, the Suzuki-Miyaura coupling of a pre-formed indazole boronic ester remains the more reliable and kinetically predictable choice.

Conclusion

Kinetic studies are indispensable for the development of robust and efficient indazole coupling reactions. The transition from classical palladium catalysts to modern systems based on bulky, electron-rich biarylphosphine ligands can accelerate reaction rates by more than tenfold, dramatically improving process efficiency. By systematically evaluating parameters such as the ligand, base, and solvent, and employing rigorous kinetic monitoring protocols like those outlined here, researchers can rationally optimize their synthetic routes. This data-driven approach not only accelerates the discovery of novel indazole-based drug candidates but also ensures that the developed chemistry is scalable, reliable, and well-understood.

References

  • National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF.
  • Christensen, M., et al. (2019). Development of an automated kinetic profiling system with online HPLC for reaction optimization. RSC Publishing.
  • (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
  • RSC Publishing. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow.
  • BenchChem. (2025). A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings.
  • National Institutes of Health (NIH). (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
  • ResearchGate. (2025). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
  • PubMed. (2014). Palladium-catalyzed Direct C7-arylation of Substituted Indazoles.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(22), 16195-16202.
  • ResearchGate. (n.d.). Kinetic profile of Suzuki-Miyaura reaction in different solvents.
  • National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Smith, G. B., et al. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122, 11260-11261.
  • (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo.
  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.

Sources

A Senior Application Scientist's Guide to Indazole N-Alkylation: A Mechanistic Approach to Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from the anti-cancer drug Pazopanib to the complement inhibitor Danicopan.[1][2] The biological activity of these molecules is critically dependent on the substitution pattern of the indazole ring, particularly on the nitrogen atoms. Direct alkylation of the ubiquitous 1H-indazole precursor presents a significant synthetic challenge: it invariably leads to a mixture of N1 and N2-alkylated regioisomers.[1][2] Achieving high regioselectivity is not merely an academic exercise; it is a crucial step in developing efficient, scalable, and cost-effective synthetic routes for drug development.

This guide provides an in-depth mechanistic investigation into the factors governing N-alkylation selectivity. We will move beyond simple protocol recitation to explore the underlying principles—tautomerism, ion-pairing, steric and electronic effects, and the dichotomy of kinetic versus thermodynamic control. By understanding why certain conditions favor one isomer over the other, researchers can make informed decisions to rationally design synthetic strategies for their specific target molecules.

The Mechanistic Dichotomy: Understanding N1 vs. N2 Selectivity

The regiochemical outcome of indazole alkylation is a delicate balance of several competing factors. At its heart lies the annular tautomerism of the indazole ring itself.

The Role of Tautomerism and Intrinsic Stability

The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms. Quantum mechanical calculations and experimental observations consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 4-5 kcal/mol.[1][2][3] This intrinsic stability difference is a foundational concept. Any reaction pathway that requires the indazole to react via its less stable 2H-tautomer will incur an energetic penalty.

tautomerism cluster_1H cluster_2H N1H 1H-Indazole N2H 2H-Indazole N1H->N2H Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the indazole ring.

As we will see, this energy difference is crucial for understanding selectivity under certain conditions. For instance, in a highly selective N2-alkylation reported by Pfizer chemists, quantum mechanics (QM) analysis revealed that while the activation energy for N1 alkylation appeared lower at first glance, factoring in the energy required to convert the starting material from the stable 1H-tautomer to the reactive 2H-tautomer (a prerequisite for N1 attack) showed the N2 pathway to be significantly more favorable overall.[3]

Kinetic vs. Thermodynamic Control

The principles of kinetic and thermodynamic control are central to directing the outcome of indazole alkylation.[4][5][6][7]

  • Kinetic Control: At lower temperatures or under irreversible conditions, the reaction favors the product that is formed fastest—the one with the lowest activation energy (Ea).[5][7]

  • Thermodynamic Control: At higher temperatures or under conditions that allow for equilibration (reversibility), the reaction favors the most stable product, regardless of how fast it is formed.[5][7][8]

Generally, N1-substituted indazoles are the thermodynamically more stable products.[9][10] Therefore, reaction conditions that allow for equilibration, such as using certain α-halo carbonyl electrophiles, can favor the N1 product even if the N2 isomer forms initially.[10][11] Conversely, many reactions are run under kinetic control, where the selectivity is dictated by the relative energies of the transition states leading to each isomer.

reaction_control cluster_path Indazole Indazole Anion + Alkylating Agent TS1 Transition State (N1-Alkylation) Indazole->TS1 ΔG‡(N1) TS2 Transition State (N2-Alkylation) Indazole->TS2 ΔG‡(N2) N1_Product N1-Product (Thermodynamic) TS1->N1_Product N2_Product N2-Product (Kinetic) TS2->N2_Product

Caption: Competing pathways for N1 and N2 alkylation.

Comparison of Synthetic Methodologies

The choice of base, solvent, and alkylating agent profoundly impacts regioselectivity. Here, we compare common approaches, highlighting the mechanistic rationale behind their observed outcomes.

Classical SN2 Alkylation: The Power of Ion Pairing

The most common method for indazole alkylation involves deprotonation with a base followed by reaction with an alkyl halide. The choice of base and solvent is paramount and dictates the nature of the indazole anion's ion pair.

N1-Selective Conditions (NaH in THF): A combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) consistently provides high N1 selectivity, particularly for indazoles with an electron-withdrawing group at the C3 position.[9][11]

  • Mechanistic Rationale: In THF, the sodium cation (Na+) forms a tight ion pair with the indazole anion. It is hypothesized that the Na+ coordinates as a bidentate ligand between the N2 nitrogen and a Lewis basic C3 substituent (e.g., the oxygen of an ester).[2][12] This chelation effectively blocks the N2 position, forcing the incoming alkylating agent to attack the more accessible N1 position.[2][9][11] This is a classic example of sterically-directed kinetic control.

Caption: Chelation control model for N1-selective alkylation.

Conditions Leading to Mixed Isomers (Cs₂CO₃ in DMF): When a stronger, more polar aprotic solvent like dimethylformamide (DMF) is used with a base like cesium carbonate (Cs₂CO₃), the selectivity often erodes, leading to a mixture of N1 and N2 isomers.[11]

  • Mechanistic Rationale: Polar aprotic solvents like DMF are effective at solvating cations. This leads to the formation of solvent-separated ion pairs , where the cation is no longer tightly associated with the N2 position.[9] With both nitrogen atoms now available for nucleophilic attack, the reaction yields a mixture of products, the ratio of which is influenced by the subtle electronic and steric properties of the specific indazole substrate.

Data Comparison: Solvent and Base Effects

Indazole SubstrateBaseSolventTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylateCs₂CO₃DMF201.4 : 181[11]
Methyl 1H-indazole-3-carboxylateNaHTHF50>99 : 189[9][10]
5-Bromo-1H-indazole-3-carboxylateNaHDMFRT1 : 1.284[1]
7-Nitro-1H-indazoleNaHTHF504 : 9694[9][11]

This table synthesizes data from multiple sources to illustrate key trends.

The Mitsunobu Reaction: A Reliable Path to N2 Isomers

The Mitsunobu reaction, employing an alcohol, triphenylphosphine (TPP), and a dialkyl azodicarboxylate (e.g., DEAD or DBAD), is a highly reliable method for achieving N2-selective alkylation.[1][9][10]

  • Mechanistic Rationale: The reaction proceeds through a phosphonium intermediate. It is hypothesized that this bulky intermediate preferentially forms at the less sterically hindered N2 position, directing the subsequent intramolecular alkylation to occur at N2.[1] This method provides excellent yields and high regiocontrol, often reversing the selectivity seen under standard SN2 conditions.[1][10]

Data Comparison: Mitsunobu vs. SN2

Indazole SubstrateConditionsN1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylateNaH, n-pentyl bromide, THF>99 : 189[9][10]
Methyl 1H-indazole-3-carboxylaten-pentanol, TPP, DEAD, THF1 : 2.578 (total)[9][10]
5-Bromo-1H-indazole-3-carboxylateIsopropyl alcohol, TPP, DEAD, THF1 : >19>90[1]
Acid-Catalyzed Alkylation: An Alternative Route to N2

Recent studies have shown that Brønsted acids or acidic conditions can catalyze highly N2-selective alkylations, for example using alkyl 2,2,2-trichloroacetimidates or diazo compounds as the alkylating agents.[3][13]

  • Mechanistic Rationale: Under acidic conditions, the indazole is protonated. The subsequent nucleophilic attack by the indazole on the activated electrophile proceeds via the more favorable transition state. QM calculations suggest that direct alkylation of the 1H-indazole tautomer at the N2 position has a lower overall energy barrier than the pathway involving the higher-energy 2H-tautomer that would lead to the N1 product.[3] This method is notable for being metal-free and tolerant of a wide range of functional groups.[13]

Experimental Protocols & Analytical Validation

Scientific integrity demands that protocols are not only detailed but also self-validating. The crucial step in any indazole alkylation is the unambiguous determination of the N1:N2 ratio and the structural confirmation of the isomers.

General Workflow for Mechanistic Investigation

workflow Start Select Indazole Substrate & Alkylation Method Reaction Perform Alkylation Reaction (e.g., NaH/THF or Mitsunobu) Start->Reaction Workup Aqueous Workup & Crude Product Isolation Reaction->Workup Analysis Crude Product Analysis (¹H NMR / LC-MS) Workup->Analysis Determine crude N1:N2 ratio Purification Chromatographic Separation of N1 and N2 Isomers Analysis->Purification Characterization Full Structural Characterization (¹H, ¹³C, HMBC NMR, HRMS) Purification->Characterization Confirm isomer structures

Sources

A Researcher's Guide to Elucidating Indazole Reaction Mechanisms with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Computational Microscope

Indazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their structure, particularly the substitution patterns on the pyrazole ring. Consequently, understanding and controlling the regioselectivity of synthetic reactions is paramount for efficient drug development.[3] While classical mechanistic studies provide invaluable insights, they often leave ambiguities regarding transient, high-energy intermediates and transition states.

This is where Density Functional Theory (DFT) calculations emerge as a powerful computational microscope. By modeling reactions at the electronic level, DFT allows us to visualize reaction pathways, compare the energetics of competing mechanisms, and rationalize experimental outcomes with a degree of detail that is often inaccessible through experimentation alone.[4][5] This guide provides researchers, scientists, and drug development professionals with a comparative overview of DFT methodologies for studying indazole reaction mechanisms, supported by data from the literature and a practical, step-by-step workflow.

The Theoretical Bedrock: Why DFT Works for Reaction Mechanisms

At its core, a chemical reaction is a journey across a potential energy surface (PES), from a valley of reactants to a valley of products, passing over a mountain pass known as the transition state (TS). The height of this pass, the activation energy (ΔG‡), dictates the reaction rate. DFT provides a robust framework for mapping this landscape.[6][7]

The accuracy of these calculations hinges on two primary choices:

  • The Exchange-Correlation Functional: This is the heart of DFT, an approximation of the complex quantum mechanical interactions between electrons. The choice of functional is critical and depends on the specific chemical system.

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.

By locating the optimized geometries of reactants, products, and, crucially, the transition states, we can compute their relative energies and construct a reaction energy profile that explains the observed kinetics and thermodynamics.[4][8]

Comparing Computational Strategies for Indazole Reactions

The versatility of the indazole core allows for a wide range of reactions. We will compare computational approaches for three common and mechanistically significant transformations: N-alkylation, N-N bond formation, and cycloaddition.

Regioselectivity in N-Alkylation: A Classic Challenge

A persistent challenge in indazole chemistry is controlling alkylation at the N1 versus the N2 position. DFT is exceptionally well-suited to predict this regioselectivity. A recent study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate provides an excellent case for comparison.[9][10]

The authors investigated two sets of reaction conditions and used DFT to uncover the mechanistic drivers of regioselectivity. Their findings highlight how different factors can be computationally modeled to rationalize the outcome.

  • Mechanism A (Cesium Carbonate): DFT calculations suggested a chelation mechanism where the cesium ion coordinates with the indazole, favoring the formation of the N1-substituted product.

  • Mechanism B (Mitsunobu conditions): In the absence of a coordinating cation, non-covalent interactions (NCIs) were found to drive the formation of the N2 product.[9][10]

The calculated activation energies (ΔG‡) clearly predict the experimentally observed major product under each condition.

Reaction ConditionPathwayCalculated ΔG‡ (kcal/mol)[9]Predicted Major ProductExperimental Outcome
A: Cs₂CO₃ N1-Alkylation18.7 N1N1
N2-Alkylation21.8
B: Mitsunobu N1-Alkylation25.1
N2-Alkylation23.9 N2N2

This data powerfully illustrates how DFT can dissect subtle mechanistic differences. The lower activation energy barrier consistently points to the major observed product.

N-N Bond Forming Cyclizations

The formation of the indazole core itself often involves a crucial N-N bond-forming step. These reactions can proceed through various pathways, and DFT is instrumental in distinguishing them. For example, the synthesis of indazoles from 2-aminomethyl-phenylamines via oxidative cyclization involves the oxidation of an aniline nitrogen to a nitroso intermediate, followed by nucleophilic attack and cyclization.[11][12] Computational studies can model the energetics of each step, identify the rate-determining transition state, and evaluate the feasibility of proposed intermediates.[13]

[3+2] Cycloaddition Reactions

Indazoles can also be synthesized via cycloaddition reactions.[1] DFT studies on related azole systems in [3+2] cycloadditions have shown that these reactions can proceed through either concerted or stepwise pathways.[14][15] Computational analysis can distinguish these pathways by searching for a single transition state (concerted) or an intermediate flanked by two transition states (stepwise). Furthermore, DFT can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation barriers of all possible approaches of the reacting partners.[16]

A Practical Workflow for DFT Reaction Modeling

This section provides a generalized, step-by-step protocol for investigating a reaction mechanism, such as the competing N1 vs. N2 alkylation of indazole. This workflow is self-validating at each critical step.

Experimental Protocol: Computational Investigation of Indazole Alkylation
  • Structure Preparation:

    • Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structures of the indazole anion and the alkylating agent (e.g., methyl iodide).

  • Reactant & Product Optimization:

    • Perform a geometry optimization and frequency calculation for each reactant and the expected N1 and N2 products.

    • Causality: This step finds the lowest energy conformation (a minimum on the PES) for each stable species.

    • Validation: A successful optimization is confirmed by the frequency calculation, which should yield zero imaginary frequencies.

  • Transition State (TS) Search:

    • Create an initial guess for the transition state structure, placing the reacting atoms in a plausible arrangement for bond formation.

    • Use a TS optimization algorithm (e.g., Opt=TS(Berny) in Gaussian, OptTS in ORCA). This is often the most challenging step. Synchronous Transit-Guided Quasi-Newton (STQN) methods like QST2 or QST3 can be effective if you have good reactant and product structures.

    • Causality: This calculation seeks a first-order saddle point on the PES, which corresponds to the maximum energy point along the minimum energy path between reactants and products.[7]

  • Transition State Validation:

    • Perform a frequency calculation on the optimized TS structure.

    • Validation: A true transition state is characterized by having exactly one imaginary frequency .[6] The vibrational mode of this imaginary frequency should correspond to the atomic motion of the reaction coordinate (e.g., the C-N bond forming and the C-I bond breaking).

  • Reaction Path Confirmation:

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS.

    • Causality: The IRC calculation maps the minimum energy path downhill from the TS.

    • Validation: A successful IRC calculation must connect the transition state to the corresponding reactant and product minima on the PES, confirming that you have found the correct TS for the reaction of interest.

  • Thermochemical Analysis:

    • Using the energies from the optimized and validated structures, calculate the Gibbs free energies of activation (ΔG‡ = GTS - GReactants) and the overall Gibbs free energy of reaction (ΔGrxn = GProducts - GReactants). The pathway with the lower ΔG‡ will be the kinetically favored one.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical DFT investigation into a reaction mechanism.

DFT_Workflow cluster_pre Structure Preparation cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_post Analysis Build Build Reactant & Product Structures Opt Optimize Geometries Build->Opt Initial Geometries Freq_Min Frequency Calculation Opt->Freq_Min TS_Search Optimize to TS Freq_Min->TS_Search Optimized Reactants/Products Analysis Calculate ΔG‡ and ΔGrxn Freq_Min->Analysis G(Reactants) G(Products) v1 0 Imaginary Frequencies? Freq_Min->v1 Freq_TS Frequency Calculation TS_Search->Freq_TS IRC IRC Calculation Freq_TS->IRC v2 1 Imaginary Frequency? Freq_TS->v2 IRC->Analysis G(TS) v3 Connects R & P? IRC->v3 v1->TS_Search Yes v2->IRC Yes v3->Analysis Yes Reaction_Profile R Reactants P1 N1-Product (Thermodynamic) P2 N2-Product TS1 TS1 (N1-pathway) ΔG‡ = 18.7 kcal/mol TS2 TS2 (N2-pathway) ΔG‡ = 21.8 kcal/mol R_start R_start TS1_top TS1_top R_start->TS1_top N1 Pathway (Favored) TS2_top TS2_top R_start->TS2_top N2 Pathway P1_end P1_end TS1_top->P1_end N1 Pathway (Favored) P2_end P2_end TS2_top->P2_end N2 Pathway y_axis_start y_axis_start y_axis_end y_axis_end y_axis_start->y_axis_end  Gibbs Free Energy x_axis_start x_axis_start x_axis_end x_axis_end x_axis_start->x_axis_end Reaction Coordinate

Caption: A comparative reaction profile for competing N1 vs. N2 alkylation pathways.

Conclusion and Future Outlook

DFT calculations provide an indispensable tool for the modern medicinal and synthetic chemist. By enabling the detailed exploration of reaction mechanisms, DFT can rationalize observed product distributions, predict the outcomes of new reactions, and guide the design of more selective and efficient syntheses. For a complex and vital scaffold like indazole, these computational insights accelerate the drug discovery process by transforming mechanistic investigation from a trial-and-error endeavor into a predictive science.

As computational resources become more accessible and algorithms more sophisticated, we can anticipate the routine use of even more advanced methods, such as Ab Initio Molecular Dynamics (AIMD), to capture the dynamic effects of solvent and temperature explicitly. [17][18][19]The continued synergy between experimental synthesis and computational modeling will undoubtedly unlock new and innovative ways to harness the therapeutic potential of the indazole core.

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A Comparative Guide to the Biological Activity of N1- and N2-Substituted Indazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] The versatility of the indazole nucleus, a fusion of benzene and pyrazole rings, allows for substitutions at various positions, profoundly influencing its pharmacological profile. A critical determinant of this activity is the position of substitution on the pyrazole ring nitrogens, leading to the formation of N1- and N2-substituted regioisomers. This guide provides an in-depth, objective comparison of the biological activities of these two classes of isomers, supported by experimental data, to aid researchers in the strategic design of novel indazole-based therapeutics.

The Decisive Role of N-Substitution: A Synthetic Perspective

The regioselectivity of N-alkylation or N-acylation of the indazole ring is a pivotal step in the synthesis of these compounds and is influenced by a delicate interplay of factors including reaction conditions (base, solvent, temperature), the electronic and steric nature of substituents on the indazole core, and the electrophile employed.[3][4] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, often making the N1-substituted product the more stable isomer.[5][6]

  • Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration, such as the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF), tend to favor the formation of the thermodynamically stable N1-isomer.[7]

  • Kinetic Control: Conversely, conditions that favor the kinetically controlled product, such as Mitsunobu reactions, often lead to a higher proportion of the N2-isomer.[3]

  • Steric and Electronic Effects: The presence of bulky substituents at the C7 position of the indazole ring can sterically hinder the N1-position, directing substitution towards the N2-position. Conversely, electron-withdrawing groups at C7 can enhance the acidity of the N1-proton, favoring N1-alkylation.[4][7]

Understanding these synthetic nuances is crucial for the rational design and synthesis of specific indazole regioisomers for biological evaluation.

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of N1- and N2-substituted indazoles, presenting key experimental findings to illustrate the impact of the substitution pattern.

Anticancer Activity: A Tale of Two Isomers

The indazole scaffold is a prominent feature in several approved anticancer drugs, including the N2-substituted pazopanib and the N1-substituted niraparib.[1] This highlights that both substitution patterns can lead to potent anticancer agents, with the optimal choice being highly dependent on the specific molecular target.

Kinase Inhibition: A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases. The orientation of the indazole core within the ATP-binding pocket of a kinase is critical for forming key hydrogen bond interactions, and this is directly influenced by the N1 or N2 substitution.[8] For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, initial screenings indicated the importance of the nitrogen at the 2-position for inhibitory activity against FGFR-1.[9]

Compound Type Substitution Target/Cell Line Activity (IC50) Key Observation Reference
N1-substituted1-naphthylA431, HCC827, H19751–8.1 nMMore potent than the N2-substituted 2-naphthyl analogue.[9]
N2-substituted2-naphthylA431, HCC827, H19752.7–312 nMGenerally less potent than the corresponding N1-isomer.[9]
N1-substituted3-amino-5-substituted (Entrectinib)Anaplastic Lymphoma Kinase (ALK)12 nMA potent N1-substituted kinase inhibitor.[1]
N2-substitutedN-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian)4.21 µMDemonstrates significant antiproliferative activity.[10]

The data suggests that while potent examples exist for both isomers, subtle changes in the substitution pattern can dramatically alter the inhibitory potency against specific kinases.

Signaling Pathway Visualization: A Simplified Kinase Inhibition Pathway

The following diagram illustrates a general signaling pathway often targeted by indazole-based kinase inhibitors in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates Indazole N1/N2-Substituted Indazole Inhibitor Indazole->RTK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by indazole inhibitors.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have long been recognized for their anti-inflammatory properties, with some N1-substituted compounds like bendazac and benzydamine being commercially available drugs.[11] The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit key mediators of inflammation, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[12]

While direct comparative studies between N1- and N2-substituted indazoles in anti-inflammatory models are less common in the literature, existing research on N-substituted indazolones has demonstrated their potent anti-inflammatory and analgesic effects in animal models.[13] These compounds have been shown to block the release of cytokines like TNF-α and IL-1, and inhibit COX and 5'-lipoxygenase activities.[13] A study on new N2-substituted 1,2-dihydro-3H-indazol-3-ones showed that some of these compounds exhibited significant and long-lasting anti-inflammatory activity in the carrageenan-induced rat paw edema model, with one compound being superior to the reference drug diclofenac.[14]

Compound Type Substitution Assay Activity Key Observation Reference
N-substituted indazolonesVarious N-substitutionsInhibition of cytokine release (TNF-α, IL-1)Potent inhibitionMechanism involves blockage of pro-inflammatory cytokine release.[13]
N2-substituted 1,2-dihydro-3H-indazol-3-onesVarious N2-substitutionsCarrageenan-induced rat paw edemaSignificant, long-lasting anti-inflammatory effectSome compounds were more potent than diclofenac.[14]

The available data suggests that N2-substitution can lead to potent anti-inflammatory agents, warranting further investigation and direct comparison with their N1-counterparts.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and indazole derivatives have shown promise in this area.[2] Both N1- and N2-substituted indazoles have been reported to possess antibacterial and antifungal activities.

A study evaluating a series of 2H-indazoles (N2-substituted) found that some compounds displayed weak to modest activity against various Gram-positive clinical isolates, with MIC values ranging from 64 to 128 µg/mL against S. aureus and S. epidermidis.[15] Another study on N-phenylbenzo[g]indazole derivatives reported a potent compound with both antibacterial and antifungal activities.[2]

Compound Type Substitution Microorganism Activity (MIC) Key Observation Reference
2H-IndazolesVarious N-aryl substitutionsE. faecalis~128 µg/mLWeak to modest activity against Gram-positive bacteria.[15]
2H-IndazolesVarious N-aryl substitutionsS. aureus, S. epidermidis64-128 µg/mLBroader spectrum of action compared to other tested 2H-indazoles.[15]
N-phenylbenzo[g]indazolesHalogen-substitutedBacteria and FungiNot specifiedDual antibacterial and antifungal activity.[2]

While the current data provides a glimpse into the antimicrobial potential of N2-substituted indazoles, more direct comparative studies with their N1-isomers are needed to establish clear structure-activity relationships.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow: MTT Assay

G A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of N1/N2-substituted indazoles A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate % cell viability and IC50 values G->H

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the N1- and N2-substituted indazole compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

Experimental Workflow: Carrageenan-Induced Paw Edema

G A 1. Acclimatize rats and measure initial paw volume B 2. Administer N1/N2-substituted indazoles or vehicle control (e.g., intraperitoneally) A->B C 3. After 30-60 min, inject 1% carrageenan solution into the sub-plantar region of the right hind paw B->C D 4. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer C->D E 5. Calculate the percentage inhibition of edema for each treatment group D->E

Caption: Workflow for the carrageenan-induced rat paw edema anti-inflammatory assay.

Detailed Protocol:

  • Animals:

    • Use male Wistar rats weighing 150-200 g.

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Divide the animals into groups (n=6 per group): a control group, a reference drug group (e.g., indomethacin), and groups for each N1- and N2-substituted indazole.

    • Administer the test compounds and the reference drug, typically by intraperitoneal or oral route, 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow: Broth Microdilution for MIC

G A 1. Prepare serial two-fold dilutions of N1/N2-substituted indazoles in a 96-well plate B 2. Prepare a standardized inoculum of the test microorganism A->B C 3. Inoculate each well with the microbial suspension B->C D 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) C->D E 5. Visually inspect the wells for microbial growth (turbidity) D->E F 6. Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Procedure for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Preparation of Compounds and Media:

    • Prepare a stock solution of each N1- and N2-substituted indazole in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion: Navigating the Path Forward

The substitution pattern on the indazole ring, specifically at the N1 and N2 positions, is a critical determinant of biological activity. This guide has demonstrated that both N1- and N2-substituted indazoles can yield highly potent compounds across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.

The key takeaway for researchers is that the choice between an N1- and N2-substituted scaffold should be driven by the specific biological target and the desired mode of action. Structure-activity relationship (SAR) studies that systematically evaluate both regioisomers are invaluable for elucidating the optimal substitution pattern for a given therapeutic application. The provided experimental protocols offer a robust framework for conducting such comparative evaluations, ensuring the generation of reliable and reproducible data. As the field of medicinal chemistry continues to evolve, a deeper understanding of the nuanced effects of indazole substitution will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2067. [Link]

  • Lopes, L. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-186. [Link]

  • Lopes, L. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Seela, F., & Steker, H. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2067. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]

  • Tse, E., et al. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35-40. [Link]

  • Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682. [Link]

  • Kaur, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8714. [Link]

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8. [Link]

  • Orujova, N. S., et al. (2021). Results of antimicrobial activity tests of samples N1, N2, N3. ResearchGate. [Link]

  • Zhang, D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Bryan, M. C., et al. (2013). N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2056-2060. [Link]

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  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1189-1210. [Link]

  • da Silva, G. G., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Letters in Drug Design & Discovery, 18(10), 944-959. [Link]

  • G. Krishnamurthy, et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(8), FF01-FF06. [Link]

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A Comparative Guide to Indazole Synthesis: Benchmarking New Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Its prevalence in pharmaceuticals necessitates the development of efficient, scalable, and versatile synthetic routes. This guide provides an in-depth comparison of a classical approach to indazole synthesis, the Jacobsen reaction, with a modern palladium-catalyzed methodology. We will delve into the mechanistic underpinnings, practical considerations, and performance of each route, supported by detailed experimental protocols and comparative data to inform your synthetic strategy.

The Enduring Relevance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that have garnered significant interest from chemists and biologists alike.[1][2] Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to their use in the development of drugs for various diseases, including cancer, inflammation, and neurological disorders.[3] The continuous exploration of new indazole-based drug candidates fuels the demand for innovative and improved synthetic methodologies.

Established Method: The Jacobsen Indazole Synthesis

The Jacobsen synthesis, a long-standing and reliable method, provides access to 1H-indazoles from o-toluidine derivatives.[4] This classical approach involves the diazotization of an N-acylated o-toluidine, followed by an intramolecular cyclization. The causality behind this experimental choice lies in the in situ generation of a reactive diazonium species that is poised for cyclization onto the adjacent methyl group, which then undergoes aromatization.

Mechanistic Pathway of the Jacobsen Synthesis

The reaction proceeds through the initial acetylation of the o-toluidine to protect the amine and direct the subsequent nitrosation. Treatment with a nitrosating agent, typically generated from sodium nitrite and acid, forms an N-nitroso intermediate. This intermediate then rearranges and cyclizes under the reaction conditions to form the indazole ring.

Diagram of the Jacobsen Indazole Synthesis Workflow

Jacobsen Indazole Synthesis start o-Toluidine step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-Acetyl-o-toluidine step1->intermediate1 step2 Nitrosation (NaNO2, Acid) intermediate1->step2 intermediate2 N-Nitroso Intermediate step2->intermediate2 step3 Cyclization & Aromatization intermediate2->step3 product 1H-Indazole step3->product

Caption: Workflow for the Jacobsen indazole synthesis.

The New Wave: Palladium-Catalyzed Indazole Synthesis

Modern organic synthesis has seen a surge in the development of transition-metal-catalyzed reactions, and indazole synthesis is no exception. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of the indazole core, often offering milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods.[5][6]

One prominent strategy involves the intramolecular C-N bond formation from readily available o-haloaryl hydrazones.[5][6] The choice of a palladium catalyst is crucial, as it facilitates the oxidative addition into the aryl-halide bond, a key step in the catalytic cycle. The subsequent intramolecular amination leads to the formation of the indazole ring.

Mechanistic Pathway of Palladium-Catalyzed Indazole Synthesis

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the o-haloaryl hydrazone. This is followed by coordination of the hydrazone nitrogen to the palladium center and subsequent reductive elimination to form the N-N bond and regenerate the palladium(0) catalyst. The choice of ligands is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the desired reactivity.[5]

Diagram of the Palladium-Catalyzed Indazole Synthesis Workflow

Palladium-Catalyzed Indazole Synthesis start o-Haloaryl Aldehyde/Ketone step1 Hydrazone Formation (Aryl Hydrazine) start->step1 intermediate1 o-Haloaryl Hydrazone step1->intermediate1 step2 Palladium-Catalyzed Intramolecular C-N Coupling intermediate1->step2 product 1-Aryl-1H-Indazole step2->product

Caption: Workflow for palladium-catalyzed indazole synthesis.

Head-to-Head Comparison: Performance and Practicality

To provide a clear and objective comparison, the following table summarizes key performance indicators for the Jacobsen and a representative palladium-catalyzed indazole synthesis. The data is compiled from literature sources for the synthesis of analogous indazole products.

ParameterJacobsen SynthesisPalladium-Catalyzed SynthesisReference(s)
Starting Materials o-Toluidine derivativeso-Haloaryl aldehydes/ketones, aryl hydrazines[7][8],[5][6]
Key Reagents Acetic anhydride, NaNO2, AcidPalladium catalyst (e.g., Pd(dba)2), Phosphine ligand, Base[7][8],[5]
Typical Yield 30-60%60-95%[4],[5][6]
Reaction Temperature 0 °C to refluxRoom temperature to 120 °C[7],[6]
Reaction Time Several hours to days2-24 hours[8],[6]
Substrate Scope Generally limited to substituted o-toluidinesBroad, tolerates a wide range of functional groups[4],[5][6]
Key Advantages Inexpensive starting materials, well-establishedHigh yields, broad scope, milder conditions for some substrates[4],[5][6]
Key Limitations Harsh acidic conditions, lower yields, limited scopeCost of catalyst and ligands, sensitivity to impurities[4],[5]

Detailed Experimental Protocols

To provide a practical understanding of these methods, detailed, step-by-step protocols for both the Jacobsen synthesis of 5-nitroindazole and a palladium-catalyzed synthesis of 1-aryl-1H-indazoles are presented below.

Protocol 1: Jacobsen Synthesis of 5-Nitroindazole[8]

This protocol is adapted from Organic Syntheses.

Materials:

  • 2-Amino-5-nitrotoluene

  • Glacial acetic acid

  • Sodium nitrite

  • Water

  • Methanol

  • Decolorizing charcoal

Procedure:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Cool the solution to 15-20 °C in an ice bath.

  • Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water. Add this solution all at once to the stirred acetic acid solution, ensuring the temperature does not exceed 25 °C.[8]

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution on a steam bath under reduced pressure.

  • Add 200 mL of water to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry at 80-90 °C. The crude yield is typically 80-96%.[8]

  • Recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole (m.p. 208–209 °C). The typical recrystallized yield is 72-80%.[8]

Protocol 2: Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles[6]

This protocol is a general procedure adapted from the literature.

Materials:

  • 2-Bromobenzaldehyde

  • Arylhydrazine

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Silver(I) carbonate (Ag2CO3)

  • Distilled water

  • Ethyl acetate

  • Brine

Procedure:

  • To a 5 mL sealed tube, add the 1H-indazole (1.0 equivalent), iodoaryl (3.0 equivalents), Pd(OAc)2 (0.05 equivalents), PPh3 (0.1 equivalents), and Ag2CO3 (1.5 equivalents).[9]

  • Stir the mixture of solids for a few seconds to ensure they are well mixed.

  • Add 3 mL of distilled water and degas the mixture for a few minutes.[9]

  • Seal the vial with a serum cap and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Safety Considerations: A Critical Aspect of Synthesis

Jacobsen Synthesis:

  • Diazotization: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep the reaction temperature low during diazotization and to avoid isolating the intermediate.[10]

  • Nitrosating Agents: Nitrous fumes are toxic and should be handled in a well-ventilated fume hood.[7]

Palladium-Catalyzed Synthesis:

  • Palladium Catalysts: While generally less acutely toxic than other heavy metals, palladium catalysts should be handled with care. Avoid inhalation of palladium-containing dust.[11][12]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere.[11]

  • Hydrazine and its derivatives: Hydrazine is a known carcinogen and is highly toxic.[13] It is also flammable and can be explosive.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][16] Spills should be handled immediately following established laboratory safety protocols.[14]

Conclusion and Future Outlook

Both classical and modern methods for indazole synthesis have their place in the synthetic chemist's toolbox. The Jacobsen synthesis, while having limitations in scope and yield, remains a cost-effective method for certain applications. In contrast, palladium-catalyzed methods offer superior versatility, efficiency, and functional group tolerance, making them the preferred choice for the synthesis of complex and diverse indazole libraries in drug discovery and development.[5][6] The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient, sustainable, and powerful methods for the construction of this important heterocyclic scaffold.

References

  • Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry, 70(2), 596–602. [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Risk Management and Safety. Retrieved from [Link]

  • University of Houston. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. Retrieved from [Link]

  • Cho, C. S., Lim, D. K., Heo, N. H., Kim, T.-J., & Shim, S. C. (2003). Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.
  • University of California, Santa Barbara. (n.d.). Hydrazine. Environmental Health & Safety. Retrieved from [Link]

  • Chiral Drugs. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69.
  • Al-Terkawi, A., Taha, M. O., & Al-Qawasmeh, R. A. (2019). "On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(15), 2789. [Link]

  • University of Florida Environmental Health & Safety. (2024, April 2). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link]

  • Zhang, J., et al. (2018). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 9(32), 6678–6683. [Link]

  • Al-Terkawi, A., Taha, M. O., & Al-Qawasmeh, R. A. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. [Link]

  • Unkown. (n.d.). Investigation into the synthesis of Indazole. Union College. Retrieved from [Link]

  • University of California, Los Angeles. (2017). Standard Operating Procedure for Palladium. Retrieved from [Link]

  • Porter, H. D., & Peterson, W. D. (1955). 5-Nitroindazole. Organic Syntheses, 3, 660.
  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Wang, Z., et al. (2019). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 17(4), 779-783. [Link]

Sources

Navigating the Chiral Axis: A Comparative Guide to the Analysis of Atropisomers in Substituted Indazole Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hidden Chirality in Substituted Indazoles

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from potent kinase inhibitors to novel antiviral compounds.[1][2][3] However, within this seemingly straightforward scaffold often lies a hidden layer of stereochemical complexity: atropisomerism. This phenomenon, arising from restricted rotation around a single bond—typically the N-aryl bond in N-substituted indazoles—can give rise to stable, non-interconverting stereoisomers with potentially distinct pharmacological and toxicological profiles.[4][5] The failure to recognize and properly characterize these atropisomers early in the drug development process can lead to significant downstream challenges, including inconsistent biological data and regulatory hurdles.[6][7]

This guide provides a comprehensive, in-depth analysis of the key techniques for the separation and characterization of atropisomers in substituted indazole products. Moving beyond a simple recitation of methods, we will explore the underlying principles of each technique, offer a comparative analysis of their strengths and weaknesses in the context of indazole chemistry, and provide detailed, field-tested experimental protocols.

The Rotational Barrier: A Key Determinant in Analytical Strategy

The stability of atropisomers is defined by the rotational energy barrier (ΔG‡) around the chiral axis. This barrier is influenced by the steric bulk of substituents ortho to the axis of rotation. Atropisomers are often categorized into three classes based on their rotational stability, which dictates the most appropriate analytical approach.[4][5][8]

  • Class 1 (ΔG‡ < 20 kcal/mol): Rapidly interconverting at room temperature. These are typically treated as a single, achiral compound, though they may bind to biological targets in an atroposelective manner.[4][5]

  • Class 2 (20 kcal/mol < ΔG‡ < 30 kcal/mol): Interconversion is slow enough to be observed on the chromatographic timescale but may be too rapid for classical resolution. Dynamic chromatography is often required for their analysis.

  • Class 3 (ΔG‡ > 30 kcal/mol): Stable at room temperature with very slow or negligible interconversion. These can be separated and characterized as distinct enantiomers.[9]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for studying atropisomers in substituted indazoles is contingent on the rotational barrier, the desired information (e.g., separation, quantification, structural elucidation), and the available instrumentation.

Technique Primary Application for Indazole Atropisomers Strengths Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of stable (Class 3) and some slowly interconverting (Class 2) atropisomers.High resolution, well-established, wide variety of chiral stationary phases (CSPs) available.[10][11]Can be time-consuming, may require cryogenic temperatures for labile atropisomers.[12]
Chiral Supercritical Fluid Chromatography (SFC) Rapid separation and purification of stable (Class 3) atropisomers.Faster than HPLC, lower solvent consumption, often provides complementary selectivity to HPLC.[13]May not be suitable for highly polar indazole derivatives, instrumentation is less common than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of rotational barriers, structural elucidation of atropisomers, and in-solution conformational analysis.[14][15]Provides detailed structural information, can be used to study dynamic processes.[16][17]Lower sensitivity than chromatographic methods, may not be able to resolve atropisomers with very low rotational barriers.
Computational Modeling Prediction of rotational barriers, elucidation of preferred conformations, and aiding in the interpretation of experimental data.[13]Cost-effective, can be used to screen large numbers of virtual compounds, provides insights into the origins of atropisomerism.[4]Accuracy is dependent on the level of theory and force field used, requires experimental validation.

In-Depth Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for the analytical and preparative separation of stable indazole atropisomers. The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[11][18]

Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screening Screen Multiple CSPs (e.g., Chiralpak AD, OD) MobilePhase Use Standard Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screening->MobilePhase For each CSP Optimization Select Best CSP and Optimize Mobile Phase Screening->Optimization Promising Separation Temperature Adjust Temperature (Lower for labile atropisomers) Optimization->Temperature FlowRate Optimize Flow Rate Optimization->FlowRate Validation Validate Method for Linearity, Precision, Accuracy Optimization->Validation Optimized Method

Caption: Workflow for chiral HPLC method development.

Step-by-Step Protocol for Chiral HPLC Analysis of a Substituted Indazole:

  • Sample Preparation: Dissolve the substituted indazole product in a suitable solvent (e.g., ethanol, isopropanol) to a concentration of approximately 1 mg/mL. The solvent should be miscible with the mobile phase.

  • Column Selection and Initial Screening:

    • Begin with a polysaccharide-based CSP such as Chiralpak AD-H or Chiralcel OD-H.

    • Use a standard mobile phase, for example, a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.[19] For basic indazoles, add 0.1% diethylamine to the mobile phase to improve peak shape. For acidic indazoles, add 0.1% trifluoroacetic acid.[20]

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value based on the chromophore of the indazole derivative (e.g., 254 nm).

  • Method Optimization:

    • If partial separation is observed, optimize the mobile phase composition by varying the ratio of hexane to alcohol.

    • If the atropisomers are suspected to be labile, lower the column temperature. Separations can be performed at sub-ambient temperatures (e.g., 10°C or lower) to prevent on-column racemization.[12]

    • Adjust the flow rate to improve resolution and analysis time.

  • Data Analysis: Integrate the peak areas of the two atropisomers to determine their relative ratio.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents. It is particularly well-suited for the high-throughput screening and purification of indazole atropisomers.

Workflow for Chiral SFC Method Development:

SFC_Workflow cluster_screening_sfc Phase 1: Screening cluster_optimization_sfc Phase 2: Optimization cluster_validation_sfc Phase 3: Validation Screening_SFC Screen Multiple CSPs CoSolvent Use Common Co-solvents (e.g., Methanol, Ethanol) Screening_SFC->CoSolvent For each CSP Optimization_SFC Select Best CSP and Optimize Co-solvent and Additive Screening_SFC->Optimization_SFC Good Separation Backpressure Adjust Backpressure Optimization_SFC->Backpressure Temperature_SFC Optimize Temperature Optimization_SFC->Temperature_SFC Validation_SFC Validate Method Optimization_SFC->Validation_SFC Optimized Method

Caption: Workflow for chiral SFC method development.

Step-by-Step Protocol for Chiral SFC Analysis of a Substituted Indazole:

  • Sample Preparation: Dissolve the sample in a suitable solvent, typically the co-solvent to be used in the mobile phase.

  • Column and Co-solvent Screening:

    • Screen a range of polysaccharide-based CSPs.

    • The mobile phase in SFC consists of supercritical CO2 and an organic co-solvent (modifier), usually an alcohol like methanol or ethanol. Screen different co-solvents.

  • Method Optimization:

    • Optimize the percentage of the co-solvent.

    • Adjust the backpressure and column temperature to fine-tune the separation.

    • Small amounts of additives (e.g., diethylamine for basic compounds) can be added to the co-solvent to improve peak shape.

  • Data Analysis: As with HPLC, quantify the atropisomers by integrating their peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of atropisomers, providing both structural and dynamic information. Variable-temperature (VT) NMR is particularly useful for determining the rotational energy barriers of indazole atropisomers.[16][21]

Workflow for VT-NMR Analysis:

VTNMR_Workflow cluster_prep_nmr Phase 1: Preparation cluster_acquisition_nmr Phase 2: Data Acquisition cluster_analysis_nmr Phase 3: Data Analysis SamplePrep_NMR Prepare a concentrated sample in a suitable deuterated solvent AcquireSpectra Acquire spectra at a range of temperatures SamplePrep_NMR->AcquireSpectra IdentifyProbes Identify diastereotopic protons or carbons that coalesce AcquireSpectra->IdentifyProbes DetermineTc Determine the coalescence temperature (Tc) AcquireSpectra->DetermineTc CalculateBarrier Calculate the rotational barrier (ΔG‡) using the Eyring equation DetermineTc->CalculateBarrier

Caption: Workflow for VT-NMR analysis of rotational barriers.

Step-by-Step Protocol for Determining Rotational Barriers by VT-NMR:

  • Sample Preparation: Prepare a solution of the substituted indazole in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8, DMSO-d6).

  • Data Acquisition:

    • Acquire a series of 1H NMR spectra at different temperatures, starting from room temperature and gradually increasing.

    • Identify pairs of signals corresponding to diastereotopic protons (or carbons in 13C NMR) in the two atropisomers. These are often the protons on the ortho-substituents of the N-aryl ring.

    • Continue to increase the temperature until the two signals broaden and coalesce into a single peak. The temperature at which this occurs is the coalescence temperature (Tc).[14][15]

  • Data Analysis:

    • Measure the chemical shift difference (Δν in Hz) between the two signals at a temperature well below coalescence.

    • Calculate the rate constant for interconversion (k) at the coalescence temperature using the equation: k = πΔν / √2.

    • Calculate the free energy of activation (ΔG‡) for rotation using the Eyring equation: ΔG‡ = 2.303RTc [10.319 - log(k/Tc)].

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the likelihood of atropisomerism and to calculate rotational energy barriers before a molecule is synthesized.[13] This can save significant experimental effort.

Workflow for Computational Prediction of Rotational Barriers:

Computational_Workflow cluster_structure_prep Phase 1: Structure Preparation cluster_torsion_scan Phase 2: Torsional Scan cluster_barrier_calc Phase 3: Barrier Calculation BuildMolecule Build the 3D structure of the substituted indazole PerformScan Perform a relaxed torsional scan around the N-aryl bond BuildMolecule->PerformScan PlotEnergy Plot the potential energy as a function of the dihedral angle PerformScan->PlotEnergy IdentifyTS Identify the transition state(s) PlotEnergy->IdentifyTS CalculateBarrier_Comp Calculate the rotational barrier (ΔE) IdentifyTS->CalculateBarrier_Comp

Caption: Workflow for computational prediction of rotational barriers.

Step-by-Step Protocol for Computational Prediction:

  • Structure Building: Build the 3D structure of the substituted indazole of interest using molecular modeling software.

  • Conformational Search: Perform a conformational search to identify the ground-state geometries of the atropisomers.

  • Torsional Scan:

    • Define the dihedral angle corresponding to rotation around the N-aryl bond.

    • Perform a relaxed torsional scan, rotating this bond in small increments (e.g., 10-15 degrees) and optimizing the geometry at each step.

  • Barrier Calculation:

    • Plot the calculated energy versus the dihedral angle.

    • The rotational barrier is the energy difference between the ground state and the highest energy transition state on this profile.

Integrating Analytical Techniques for a Comprehensive Understanding

A robust analysis of atropisomers in substituted indazole products relies on the synergistic use of multiple techniques.

  • Screening and Prediction: Computational modeling can be used to predict which substituted indazoles are likely to exhibit stable atropisomerism, guiding synthesis and analytical efforts.[4]

  • Separation and Quantification: Chiral HPLC and SFC are the primary tools for separating and quantifying stable atropisomers.

  • Structural and Dynamic Characterization: NMR spectroscopy provides invaluable information on the rotational dynamics and the solution-state structures of the atropisomers.

Conclusion: A Proactive Approach to a Critical Challenge

Atropisomerism in substituted indazoles is not a mere chemical curiosity but a critical parameter that can profoundly impact the safety and efficacy of a drug candidate. A thorough and early-stage analysis of this phenomenon is therefore essential. By employing a multi-faceted analytical strategy that combines the predictive power of computational modeling with the separative and characterization capabilities of chiral chromatography and NMR spectroscopy, researchers can confidently navigate the complexities of atropisomerism and ensure the development of well-characterized and stereochemically pure drug products.

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A Senior Application Scientist's Guide to the Isomer Separation of Functionalized Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Isomer Conundrum in Drug Discovery

The indazole scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its frequent appearance in potent, biologically active molecules, particularly as kinase inhibitors.[1][2] Its structure, a fusion of benzene and pyrazole rings, serves as a versatile bioisostere for native structures like indole, offering unique hydrogen bond donor and acceptor capabilities that can enhance target affinity.[1] However, this valuable scaffold presents a significant and recurring challenge during synthesis: the formation of regioisomers.

Functionalization of the indazole core, typically via N-alkylation or N-arylation, rarely proceeds with perfect selectivity. The reaction almost invariably yields a mixture of N-1 and N-2 substituted isomers.[3][4][5] From a drug development perspective, these are not interchangeable entities. Each regioisomer possesses a distinct three-dimensional structure, leading to different physicochemical properties and, critically, divergent pharmacological and toxicological profiles.[6][7] Regulatory bodies demand single, well-characterized isomers, making their efficient separation a non-negotiable step in the path to a viable drug candidate.

This guide provides an in-depth comparison of the primary techniques used to resolve these isomeric mixtures. We will move beyond mere protocols to explore the underlying principles, helping you make informed, causality-driven decisions for your separation strategy—whether at the bench for initial discovery or scaling up for preclinical development. We will compare the workhorse methods of chromatography (Flash, HPLC, SFC) with classical, yet powerful, non-chromatographic techniques, providing the data and workflows necessary to tackle the indazole isomer conundrum.

The Root of the Challenge: N-1 vs. N-2 Regioisomerism

The synthetic challenge originates from the tautomeric nature of the indazole nucleus. The 1H-indazole tautomer is generally considered more thermodynamically stable than its 2H-counterpart.[5][8][9] However, under kinetic control, functionalization can occur at either nitrogen, leading to a product mixture. The final ratio of N-1 to N-2 isomers is a delicate balance of steric hindrance from neighboring groups, the electronic nature of substituents on the indazole ring, and the specific reaction conditions employed (e.g., base, solvent, temperature).[3][4][9]

Indazole_Alkylation Indazole Functionalized 1H-Indazole Transition Deprotonation (e.g., NaH, K2CO3) Indazole->Transition Base Mixture Mixture of N-1 and N-2 Isomers Transition->Mixture + R-X (Alkylating Agent) Separation Separation Step (e.g., Chromatography, Recrystallization) Mixture->Separation N1_Isomer N-1 Regioisomer (Thermodynamic Product) N2_Isomer N-2 Regioisomer (Kinetic Product) Separation->N1_Isomer Isolate Separation->N2_Isomer Isolate

Caption: General synthetic workflow leading to a mixture of N-1 and N-2 indazole regioisomers.

Comparative Analysis of Separation Methodologies

The choice of separation technique depends on several factors: the developmental stage of the project (milligram discovery vs. gram-scale toxicology batches), the physicochemical differences between the isomers, and available instrumentation.

Chromatographic Techniques: The Pillar of Purification

Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase. The subtle differences in dipole moment and steric presentation between N-1 and N-2 indazole isomers make this the most common approach.

This is the first line of defense in nearly every synthetic lab. It is a preparative liquid chromatography technique that uses moderate pressure to speed up solvent flow through a column of stationary phase (typically silica gel).

  • Principle of Separation: Primarily polarity. The N-1 isomer, with its NH proton mimicked by an N-substituent pointing away from the fused benzene ring, often exhibits a different dipole moment and steric profile compared to the N-2 isomer, where the substituent is positioned between the two rings. This can lead to differential interaction with the polar silica surface.

  • Expertise & Causality: While ubiquitous, success is not guaranteed. The polarity difference between indazole regioisomers can be minimal, resulting in poor resolution and cross-contaminated fractions. It is often reported that separating N-1 and N-2 isomers via flash chromatography is challenging or, in some cases, impossible.[3][10] Success hinges on meticulous solvent system screening via Thin Layer Chromatography (TLC), often requiring multi-solvent systems (e.g., hexane/ethyl acetate/dichloromethane) to achieve separation.

  • Trustworthiness & Limitations: Flash chromatography is excellent for initial, crude purification but often fails to provide the >99% isomeric purity required for biological testing. It is best viewed as a bulk separation method to enrich one isomer before a final, higher-resolution polishing step.

When flash chromatography falls short, HPLC is the gold standard for high-resolution separation. By using columns packed with much smaller particles, it achieves vastly superior separation efficiency.

  • Principle of Separation: Like flash, HPLC separates based on polarity (Normal-Phase) or hydrophobicity (Reversed-Phase). For indazoles, both modes can be effective. Chiral HPLC is a critical subset of this technique, essential when the functionalized indazole itself is chiral, requiring the separation of up to four stereoisomers (a pair of N-1 enantiomers and a pair of N-2 enantiomers). Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose.[11][12][13]

  • Expertise & Causality: Method development is key. In reversed-phase, subtle differences in how the isomers' hydrophobic surfaces interact with the C18 stationary phase drive separation. In normal-phase, it is the interaction with a polar stationary phase (like silica or diol). For chiral separations, the goal is to form transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times.[14] The choice of mobile phase modifier (e.g., alcohols in normal phase, acids/bases in reversed-phase) is critical as it directly influences these interactions.[11]

  • Trustworthiness & Limitations: HPLC provides the analytical certainty and preparative capability to achieve high-purity isomers. Its primary limitation is scalability; while preparative HPLC systems exist, they consume large volumes of solvent and are expensive to operate for multi-gram quantities.

HPLC_Workflow cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up Start Start: Isomer Mixture Scout Screen Columns (e.g., C18, Phenyl-Hexyl, Chiral CSP) Start->Scout Optimize Optimize Mobile Phase (Solvent ratio, pH, additives) Scout->Optimize Verify Verify Resolution & Peak Shape Optimize->Verify Scale Scale Gradient & Injection Volume Verify->Scale Method Transfer Collect Collect Fractions Scale->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions & Evaporate Analyze->Pool Final_N1 Final_N1 Pool->Final_N1 Pure N-1 Isomer Final_N2 Final_N2 Pool->Final_N2 Pure N-2 Isomer

Caption: A typical workflow for developing and scaling an HPLC separation method.

Experimental Protocol: Representative HPLC Separation of Chiral Indazole Isomers

This protocol is a representative example for the separation of enantiomers of a generic N-substituted indazole derivative.

  • Instrumentation: HPLC system with UV detector, Chiralcel® OJ column (cellulose tris(4-methylbenzoate)) (250 x 4.6 mm, 10 µm).[11]

  • Sample Preparation: Dissolve the racemic mixture of the indazole derivative in the mobile phase to a concentration of approximately 0.5 mg/mL.[11]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting point is 90:10 (v/v) hexane:2-propanol. Small amounts of an amine modifier like diethylamine (DEA, ~0.1%) may be added to improve peak shape for basic compounds.[11]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 220 nm (or the λmax of the compound)

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Method Execution: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

  • Optimization: If separation is not optimal, systematically vary the percentage of the alcohol modifier. Increasing the alcohol content will decrease retention times. If peaks are broad or asymmetrical, consider adding or adjusting the concentration of the amine modifier. For isomers that are difficult to separate, a gradient elution may be necessary.[11]

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for preparative-scale separations.

  • Principle of Separation: SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[15] Small amounts of organic co-solvents (modifiers) like methanol or ethanol are added to modulate solvent strength and achieve separation on a stationary phase, which is often the same type used in normal-phase HPLC, including chiral phases.[16]

  • Expertise & Causality: The low viscosity and high diffusivity of supercritical CO2 allow for much faster flow rates than HPLC without generating excessive backpressure. This leads to significantly shorter run times and faster column equilibration.[15] For preparative work, this is a major advantage. The CO2 is vented off post-collection, leaving the purified compound in a small amount of the organic modifier, simplifying sample recovery.

  • Trustworthiness & Limitations: SFC is highly reliable and is now a frontline technique for chiral separations in the pharmaceutical industry.[15][16] The primary limitation is the requirement for specialized instrumentation.

Data Presentation: HPLC vs. SFC Performance Comparison

Data below is illustrative, based on typical performance differences for chiral separations.

ParameterHPLC (Normal Phase)SFCRationale for Difference
Primary Mobile Phase Hexane / HeptaneSupercritical CO2SFC uses a greener, less toxic primary solvent.[15]
Typical Run Time 15 - 40 minutes3 - 10 minutesLow viscosity of scCO2 allows for higher flow rates.[15][16]
Solvent Consumption HighLow (~80-90% reduction)CO2 is the bulk of the mobile phase in SFC.[15]
Resolution (α) Often high, method-dependentComparable or sometimes superior to HPLCThe unique properties of the mobile phase can alter selectivity.
Post-run Processing Evaporation of large solvent volumesEvaporation of small modifier volumeCO2 is vented as a gas, simplifying product isolation.[15]
Non-Chromatographic Techniques: Elegance in Simplicity

Before the ubiquity of automated chromatography, classical methods were paramount. For larger-scale operations, they remain highly relevant and cost-effective.

This technique exploits differences in the solubility of the N-1 and N-2 isomers in a carefully chosen solvent system.

  • Principle of Separation: A solution containing the isomer mixture is prepared, typically at an elevated temperature. As the solution cools, the less soluble isomer will preferentially crystallize out, leaving the more soluble isomer in the mother liquor.

  • Expertise & Causality: The success of this method is entirely dependent on finding a solvent or solvent pair where the two isomers have a significant solubility differential. The principle relies on the different crystal lattice energies of the two isomers.[10] A patent for separating substituted indazole derivatives highlights the use of mixed aqueous-organic solvent systems (e.g., THF/water, ethanol/water) to achieve this differential solubility, yielding isomers with >99% purity.[10]

  • Trustworthiness & Limitations: When it works, recrystallization is an exceptionally powerful, scalable, and economical method.[10] However, it is not universally applicable and requires empirical screening of various solvent systems. It is often a matter of trial, error, and sometimes, serendipity.

Experimental Protocol: Recrystallization of 5-amino-indazole Derivatives (Based on the methodology described in patent CN101948433A)[10]

  • Objective: To separate a mixture of 5-amino-1-(2-hydroxyethyl)-indazole and 5-amino-2-(2-hydroxyethyl)-indazole.

  • Solvent System Selection: The inventors identified a mixture of ethanol and water as a suitable recrystallization solvent.

  • Procedure: a. Combine 8 grams of the isomeric mixture with a mixed solvent of 25 mL ethanol and 18 mL water in a flask. b. Heat the mixture with stirring until all solids are completely dissolved. c. Remove the heat source and allow the solution to cool naturally to room temperature. d. As the solution cools, one isomer will preferentially crystallize. In this case, 5-amino-2-(2-hydroxyethyl)-indazole forms as light red, needle-like crystals. e. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water. f. The mother liquor is now enriched in the other isomer, 5-amino-1-(2-hydroxyethyl)-indazole, which can be recovered by evaporating the solvent.

  • Results: This single-step process yielded 4.2 g of the N-2 isomer at 99.4% purity and 3.9 g of the N-1 isomer at 99.6% purity.[10]

If isomers are inseparable by other means, a chemical modification can be employed to exaggerate their physical differences.

  • Principle of Separation: The isomer mixture is reacted with a reagent to form new derivatives (e.g., esters, amides, or by protecting an existing functional group). These derivatives may have significantly different polarities or crystallization properties, allowing for easy separation by standard column chromatography or recrystallization.[17] Afterwards, the derivatizing group is chemically cleaved to return the original, now pure, isomers.

  • Expertise & Causality: This is a multi-step but effective strategy. For example, if the indazole isomers also contain a carboxylic acid, converting them to methyl esters might sufficiently alter their polarity for chromatographic separation. The key is to choose a derivatization/deprotection sequence that is high-yielding and does not affect other parts of the molecule.

Derivatization_Workflow Start Inseparable Isomer Mixture (N1 + N2) Step1 Step 1: Derivatize (e.g., Protect NH of a second functional group) Start->Step1 Mixture_D Mixture of Derivatives (N1-D + N2-D) Step1->Mixture_D Step2 Step 2: Separate Derivatives (e.g., Flash Chromatography) Mixture_D->Step2 N1_D Pure N-1 Derivative (N1-D) Step2->N1_D Separated N2_D Pure N-2 Derivative (N2-D) Step2->N2_D Separated Step3a Step 3: Deprotect N1_D->Step3a Step3b Step 3: Deprotect N2_D->Step3b End_N1 Pure N-1 Isomer Step3a->End_N1 End_N2 Pure N-2 Isomer Step3b->End_N2

Caption: Workflow for isomer separation via a derivatization-deprotection strategy.

Structural Confirmation: Assigning the Regiochemistry

After separation, it is imperative to unambiguously identify which fraction is the N-1 isomer and which is the N-2. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this assignment.[18][19]

The most powerful technique is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The regiochemistry can be assigned by observing the long-range correlation of the protons on the carbon attached to the indazole nitrogen (the N-CH2 group, for example).

  • N-1 Isomer: The N-CH2 protons will show a 3-bond correlation to the C7a carbon of the indazole ring.[4]

  • N-2 Isomer: The N-CH2 protons will show a 3-bond correlation to the C3 carbon of the indazole ring.[4]

This clear, diagnostic difference provides an irrefutable assignment of the isomer structure.

HMBC_Correlations cluster_N1 N-1 Isomer Diagnostic Correlation cluster_N2 N-2 Isomer Diagnostic Correlation N1_label N-CH2 Protons C7a_label C7a N1_label->C7a_label 3JCH HMBC Correlation N2_label N-CH2 Protons C3_label C3 N2_label->C3_label 3JCH HMBC Correlation

Caption: Key diagnostic HMBC correlations for distinguishing N-1 and N-2 substituted indazoles.

Conclusion: A Strategic Approach to Separation

There is no single "best" method for separating functionalized indazole isomers. The optimal choice is a strategic one, guided by scale, purity requirements, available resources, and the specific properties of the molecules . While modern synthetic efforts increasingly focus on developing highly regioselective reactions to circumvent this problem entirely,[3][5][20] the separation of N-1 and N-2 isomers remains a routine and critical task in drug discovery.

The following flowchart provides a decision-making framework for selecting an appropriate strategy.

Decision_Flowchart decision decision result result start Start: N1/N2 Mixture d_scale Scale > 5g? start->d_scale d_solubility Solubility screen identifies a good recrystallization solvent? d_scale->d_solubility Yes d_flash Isomers separable by Flash Chroma.? d_scale->d_flash No (small scale) d_solubility->d_flash No result_recrystallize Pursue Recrystallization. Polish with chromatography if needed. d_solubility->result_recrystallize Yes d_chiral Is the compound chiral? d_flash->d_chiral No result_flash Use Flash Chromatography. Confirm purity by HPLC. d_flash->result_flash Yes d_sfc SFC available? d_chiral->d_sfc Yes result_hplc Use Preparative HPLC (Normal or Chiral). d_chiral->result_hplc No d_sfc->result_hplc No result_sfc Use Chiral SFC (preferred for speed and greenness). d_sfc->result_sfc Yes

Caption: Decision flowchart for selecting an indazole isomer separation strategy.

By understanding the causality behind each technique, from the intermolecular forces at play in chromatography to the thermodynamics of crystallization, researchers can move beyond rote application of protocols. This deeper comprehension allows for more efficient method development, robust purification, and ultimately, the confident progression of pure, well-characterized indazole-based drug candidates.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indazole-Based APIs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative for Rigorous Analytical Validation

The indazole moiety, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous Active Pharmaceutical Ingredients (APIs) with diverse therapeutic applications, particularly in oncology.[1][2][3][4] The structural integrity and purity of these APIs are paramount to their safety and efficacy. Consequently, the validation of analytical methods used for their quality control is not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of analytical method validation strategies for indazole-based APIs, drawing upon established regulatory frameworks and specific case studies. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and implement robust, self-validating analytical systems.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[5][6]

The Pillars of Analytical Method Validation for Indazole-Based APIs

A validated analytical method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes. For indazole-based APIs, this involves a comprehensive evaluation of several key performance characteristics.

Specificity and the Power of Forced Degradation Studies

Why it matters: Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For indazole-containing APIs, which can be susceptible to hydrolysis, oxidation, and photolysis, demonstrating specificity is critically dependent on forced degradation studies.[7][8][9] These studies intentionally stress the API to generate potential degradation products, thereby challenging the method's ability to separate the intact drug from its degradants.[10][11]

Experimental Protocol: Forced Degradation Study

  • Acid and Base Hydrolysis: Dissolve the indazole-based API in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature or elevated temperatures (e.g., 60°C) for a defined period. Neutralize the solutions before analysis.[12][13]

  • Oxidative Degradation: Expose the API solution to an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature.[11]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the API solution and solid material to UV and visible light, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the proposed analytical method (e.g., HPLC) alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are generated at a sufficient level to be detected and resolved from the main peak.[12]

The following diagram illustrates a typical workflow for a forced degradation study, a cornerstone of establishing method specificity.

Forced_Degradation_Workflow API Indazole-Based API Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) API->Stress_Conditions Control Unstressed Control API->Control Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples Analytical_Method Proposed Analytical Method (e.g., HPLC) Stressed_Samples->Analytical_Method Control->Analytical_Method Data_Analysis Data Analysis (Peak Purity, Resolution) Analytical_Method->Data_Analysis Specificity Specificity Demonstrated Data_Analysis->Specificity

Caption: Workflow for Forced Degradation Studies.

Linearity, Range, Accuracy, and Precision: The Quantitative Core

These parameters collectively ensure that the method provides reliable quantitative results over a defined concentration range.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) close to 1.0 is desired.[14][15][16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[14][17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[14]

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[18]

    • Reproducibility: Precision between different laboratories (collaborative studies).

Experimental Protocol: Linearity, Accuracy, and Precision

  • Linearity:

    • Prepare a stock solution of the indazole-based API reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate and record the peak areas.

    • Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line.[16]

  • Accuracy (Recovery):

    • Prepare a placebo formulation of the drug product.

    • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

    • Analyze the spiked samples and calculate the percentage recovery of the API.[14][17]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples of the API at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • Calculate the mean, standard deviation, and %RSD for each set of measurements.[14][18]

The logical flow for validating the quantitative aspects of an analytical method is depicted below.

Quantitative_Validation_Workflow cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision Linearity_Prep Prepare Calibration Standards Linearity_Analysis Analyze Standards Linearity_Prep->Linearity_Analysis Linearity_Eval Evaluate r², Slope, Intercept Linearity_Analysis->Linearity_Eval Accuracy_Prep Spike Placebo at 3 Levels Accuracy_Analysis Analyze Spiked Samples Accuracy_Prep->Accuracy_Analysis Accuracy_Eval Calculate % Recovery Accuracy_Analysis->Accuracy_Eval Repeatability Repeatability (Intra-assay) Precision_Eval Calculate % RSD Repeatability->Precision_Eval Intermediate Intermediate Precision (Inter-assay) Intermediate->Precision_Eval Validation_Parameters Quantitative Validation Parameters cluster_linearity cluster_linearity Validation_Parameters->cluster_linearity cluster_accuracy cluster_accuracy Validation_Parameters->cluster_accuracy cluster_precision cluster_precision Validation_Parameters->cluster_precision

Caption: Workflow for Quantitative Method Validation.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

These are particularly important for the analysis of impurities and degradation products.

Comparative Analysis of Analytical Techniques for Indazole-Based APIs

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the analysis of indazole-based APIs.[10][12][14][15] However, for bioanalytical studies or when dealing with complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[6][20][21][22][23]

The following tables summarize typical HPLC and LC-MS/MS method parameters and validation data for several indazole-based anticancer drugs.

Table 1: Comparison of HPLC Method Parameters for Indazole-Based APIs
ParameterBendamustine HCl[5][10][12][18][19]Axitinib[14][15][16][17][24]
Column C18 (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm)C18 (e.g., Symmetry ODS C18, 250mm x 4.6mm, 5µm)
Mobile Phase Buffer (pH 7.0): MethanolTriethylamine Buffer: Acetonitrile (50:50) or Acetonitrile:Methanol (80:20)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 235 nm or 254 nmUV at 254 nm or 272 nm
Retention Time ~7-17 min~4-6 min
Table 2: Comparison of HPLC Validation Data for Indazole-Based APIs
Validation ParameterBendamustine HCl[5][12][19]Axitinib[14][15][16]
Linearity Range 80-120% of target concentration15-45 µg/mL or 10-50 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (% Recovery) 98-102%99.37% - 99.87%
Precision (% RSD) < 2.0%< 2.0%
LOD 0.1 µg/mL0.62 µg/mL or 1.1 µg/mL
LOQ 0.33 µg/mL1.88 µg/mL or 3.2 µg/mL
Table 3: Comparison of LC-MS/MS Method Parameters for Indazole-Based APIs
ParameterNiraparib[6][20][21][22][23]Entrectinib[1][2][25][26]
Column C18 (e.g., YMC Pack ODS C18, 50 x 4.6 mm, 3 µm)C18 (e.g., Kinetex™ PS C18)
Mobile Phase Methanol: 2mM Ammonium Acetate0.1% Formic Acid and Acetonitrile
Detection MS/MS (MRM mode)MS/MS (MRM mode)
Ionization Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Table 4: Comparison of LC-MS/MS Validation Data for Indazole-Based APIs
Validation ParameterNiraparib[6][20][21]Entrectinib[1][2][25][26]
Linearity Range 4.38 - 1121.35 ng/mL or 10.0 – 10000.0 pg/mL5.0 to 10,000.0 pg/mL or 1–20 ng/ml
Correlation Coefficient (r²) ≥ 0.9997> 0.998
Accuracy (% of Nominal) 94.2 - 105.8%85-115% or 82.24–93.33%
Precision (% CV) < 11.2%< 15% or 3.64–14.78%
LLOQ 4.38 ng/mL or 10.0 pg/mL5.0 pg/mL or 0.5 ng/mL

Conclusion: A Commitment to Scientific Integrity

The validation of analytical methods for indazole-based APIs is a multifaceted process that demands a deep understanding of both the chemistry of the analyte and the principles of analytical science. By embracing a systematic and scientifically sound approach, grounded in the principles of the ICH, we can ensure the development of robust and reliable methods. This commitment to scientific integrity is fundamental to guaranteeing the quality, safety, and efficacy of these important therapeutic agents.

References

  • Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Der Pharmacia Lettre. [Link]

  • Analytical method development and validation for the simultaneous estimation of axitinib by using RP-HPLC technique. Journal of Pharmacreations. [Link]

  • HPLC method development and validation for the estimation of Axitinib in rabbit plasma. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development and Validation of Bioanalytical Method for Estimation of Niraparib in Rat Plasma Using High Performance LC-MS/MS And. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NIRAPARIB IN PLASMA SAMPLES BY LC-MS/MS. CORE. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Axitinib in Bulk and its Pharmaceutical Formulations. Scholars Research Library. [Link]

  • A validated LC-MS/MS method for determination of neuro-pharmacokinetic behavior of niraparib in brain tumor patients. PubMed. [Link]

  • DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF AXITINIB IN API FORM AND MARKETED. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • RP-HPLC method for stability testing of bendamustine in products. ResearchGate. [Link]

  • A stability indicating RP-HPLC method for the determination of bendamustine HCL in parenterals. International Journal of Bioassays. [Link]

  • Novel Validated RP-HPLC Method for Bendamustine Hydrochloride Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics. PubMed. [Link]

  • LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. PubMed. [Link]

  • LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. MDPI. [Link]

  • method development and validation of axitinib in bulk and pharmaceutical dosage form by uv. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Method development and validation of bendamustine HCl injection by using RP-. Ukaaz Publications. [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ENTRECTINIB IN RAT PLASMA BY LIQUID CHROMATOGRAPHY–TANDEM MASS SPECTROMETRY. ResearchGate. [Link]

  • Development and Validation of an Ecofriendly, Rapid, Simple and Sensitive UPLC-MS/MS Method for Entrectinib Quantification in Plasma for Therapeutic Drug Monitoring. MDPI. [Link]

  • Development and Validation of an Ecofriendly, Rapid, Simple and Sensitive UPLC-MS/MS Method for Entrectinib Quantification in Plasma for Therapeutic Drug Monitoring. ResearchGate. [Link]

  • versatile approaches for analytical method validation of anticancer drugs: a review. Indian Drugs. [Link]

  • Forced degradation studies. MedCrave. [Link]

  • Analytical Methods and Applications in Anticancer Drug Research. International Journal of Novel Research and Development. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • a review on analytical method development and validation of anticancer drug by hplc method. World Journal of Pharmaceutical Research. [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study. PubMed. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. Semantic Scholar. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and compliant disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide moves beyond mere procedural lists to provide a framework of scientific principles and regulatory awareness, ensuring that your laboratory practices protect both you and the environment.

The compound in focus is a bifunctional molecule, featuring an indazole core and a pinacol boronate ester. The indazole moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs for its diverse pharmacological activities.[1][2] The pinacol boronate ester is a versatile functional group, primarily used as a stable precursor to boronic acids for cross-coupling reactions like the Suzuki-Miyaura coupling.[3] Understanding the distinct characteristics of both parts is crucial for determining the appropriate disposal pathway.

This document is structured to provide a logical workflow, from initial hazard assessment to final waste hand-off, grounded in the guidelines set forth by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7]

Part 1: Hazard Identification and Risk Assessment

  • Indazole Derivatives: While many are pharmacologically active, some have demonstrated toxicity.[8][9] Long-term exposure studies on certain derivatives have shown potential adverse effects.[8] Therefore, it is prudent to treat all novel indazole-containing compounds as potentially bioactive and toxic.

  • Organoboron Compounds: Pinacol boronate esters are generally stable but can cause irritation. The corresponding boronic acids, which can form upon hydrolysis, have recently come under scrutiny for potential mutagenic activity, challenging their previously held reputation as being toxicologically benign.[10] A Safety Data Sheet for a structurally related boronate ester, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][4][8][11]thiadiazole, indicates it causes skin and serious eye irritation and may cause respiratory irritation.[12]

Based on this analysis, we will operate under the assumption that this compound presents the following hazards:

Hazard ClassDescriptionRecommended Precautions
Skin Irritant May cause irritation upon direct contact.Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[12]
Eye Irritant May cause serious eye irritation or damage.Wear safety glasses or goggles.[12]
Respiratory Irritant Inhalation of dust may irritate the respiratory tract.Handle in a well-ventilated area or a chemical fume hood.[6][12]
Potential Bioactivity/Toxicity As an indazole derivative, unknown long-term health effects should be assumed.Minimize exposure through engineering controls and appropriate PPE.
Environmental Hazard As a bioactive molecule, improper disposal could harm aquatic life.Do not dispose of down the drain. Collect for approved hazardous waste disposal.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a comprehensive approach to managing waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation at the source is the cornerstone of safe and compliant chemical waste management.[4][13] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

G start Waste Generated (Solid, Liquid, or Contaminated Materials) q1 Is the waste a 'sharp'? (Needle, Syringe, Scalpel, Contaminated Glassware) start->q1 sharps Dispose in a designated, puncture-proof sharps container. q1->sharps Yes q2 Is the waste grossly contaminated with the solid compound? q1->q2 No end Ensure all containers are properly labeled and stored for pickup by a licensed waste management provider. sharps->end solid_waste Collect in a dedicated, labeled hazardous solid waste container. q2->solid_waste Yes q3 Is the waste a liquid solution? q2->q3 No solid_waste->end q4 Does the liquid contain halogenated solvents? q3->q4 Yes q5 Is the waste lightly contaminated? (e.g., gloves, weigh paper, wipes) q3->q5 No halogenated Collect in a labeled 'Halogenated Organic Waste' container. q4->halogenated Yes non_halogenated Collect in a labeled 'Non-Halogenated Organic Waste' container. q4->non_halogenated No halogenated->end non_halogenated->end lab_debris Collect in a labeled container for 'Chemically Contaminated Lab Debris'. q5->lab_debris Yes q5->end No lab_debris->end

Caption: Waste Segregation Decision Workflow.

Step 3: Chemical Deactivation (For Aqueous Waste Streams)

For advanced waste management, particularly in process development, deactivating the compound can be a valuable step. The pinacol boronate ester can be hydrolyzed to the corresponding boronic acid, which can then be converted to a water-soluble boronate salt. This is particularly useful for extracting the boron-containing species from an organic solvent into an aqueous layer for contained disposal.

Causality: Boronic acids are Lewis acids and react with strong bases (like NaOH) to form anionic boronate salts (-B(OH)3⁻).[14] These salts are typically much more soluble in water than the parent boronic acid or ester, providing an effective method for separation from non-polar organic waste.[15][16]

G ester Pinacol Boronate Ester (In Organic Solvent) acid Boronic Acid (In Organic Solvent) ester->acid  H₂O / mild acid or base (Hydrolysis) salt Boronate Salt (In Aqueous Layer) acid->salt  Aqueous NaOH wash (Extraction)

Caption: Chemical Deactivation and Extraction Pathway.

Protocol for Deactivation and Extraction:

  • Scope: This procedure is for treating organic solutions (e.g., reaction mixtures post-workup) containing the title compound before they are designated as halogenated or non-halogenated waste.

  • Safety: Perform this entire procedure in a chemical fume hood.

  • Hydrolysis: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Shake gently and allow the layers to separate. The hydrolysis of the pinacol ester to the boronic acid may occur.

  • Extraction: Drain the lower aqueous layer. To the remaining organic layer, add an equal volume of 1M NaOH.

  • Separation: Cap the funnel and shake vigorously for 1-2 minutes, periodically venting. Allow the layers to separate. The boronate salt of the indazole will be in the upper aqueous layer.

  • Disposal:

    • Drain the lower organic layer into the appropriate (halogenated or non-halogenated) solvent waste container.

    • Drain the upper aqueous layer containing the boronate salt into a dedicated, labeled "Aqueous Hazardous Waste" container. Do not pour this down the sink.

  • Neutralization: The collected aqueous waste should be neutralized by your institution's environmental health and safety (EHS) office or a licensed disposal company before final disposal.

Step 4: Containerization and Labeling

Proper containerization and labeling are mandated by law and are critical for safety and compliance.[4][7]

  • Containers: Use only approved, chemically compatible containers. Ensure they are in good condition with no leaks. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[17][18]

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (no abbreviations).

    • The approximate concentrations and volumes.

    • The relevant hazard pictograms (e.g., irritant).

    • The date of accumulation.

Step 5: Storage and Final Disposal
  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from general lab traffic. Ensure incompatible waste types are stored separately.

  • Final Disposal: The ultimate disposal of this hazardous waste must be conducted by a licensed and certified hazardous waste management company.[13] Your institution's EHS department will coordinate the pickup and disposal in compliance with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[7][13]

Part 3: Spill Management

In the event of a small spill (<100 mL or a few grams), follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If not already wearing it, don your full PPE (goggles, lab coat, gloves).

  • Containment:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • For Liquids: Cover the spill with a chemical absorbent pad or vermiculite, working from the outside in.

  • Cleanup: Carefully scoop the absorbed material into a sealable plastic bag or a dedicated container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleanup materials (pads, cloths, gloves) into the same hazardous waste container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste: Spill Debris" and list the chemical. Dispose of it through your institution's EHS office.

By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a culture of safety and environmental stewardship. You build trust in your laboratory's operations and ensure that your innovative work does not come at the cost of personal or ecological well-being.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Khan, H., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Retrieved from [Link]

  • Akama, T., et al. (2009). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central. Retrieved from [Link]

  • Abouchedia, A., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. Retrieved from [Link]

  • Mattocks, D. L., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA Factsheet. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Retrieved from [Link]

  • EPA. (n.d.). Proper Handling of Hazardous Waste Guide. Environmental Protection Agency. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Chander, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Pennington, T. D., et al. (2004). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. ResearchGate. Retrieved from [Link]

  • Atlantic Training. (2024). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube. Retrieved from [Link]

  • Wrzeciono, U., et al. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. Retrieved from [Link]

  • Mattocks, D. L., et al. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. Retrieved from [Link]

  • OSHA. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA. (n.d.). Hazardous Waste. Environmental Protection Agency. Retrieved from [Link]

  • Akama, T., et al. (2009). A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. Retrieved from [Link]

  • EPA. (2025). Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency. Retrieved from [Link]

  • Fluorochem Ltd. (2024). Safety Data Sheet for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][4][8][11]thiadiazole. Retrieved from [Link]

  • CountyOffice.org. (2023). How Does The EPA Define Hazardous Waste? YouTube. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Laboratory waste disposal. Retrieved from [Link]

  • Lauth-de Viguerie, N., et al. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Lunn, G. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • Fernandes, C., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, field-tested directives for handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. The protocols herein are designed to offer a robust framework for safety and operational efficiency, moving beyond mere compliance to foster a culture of proactive risk management.

Hazard Identification and Risk Assessment: A Proactive Stance

This compound is a heterocyclic boronic acid pinacol ester. While specific toxicological data for this exact molecule is not extensively published, a rigorous safety protocol is derived from the known hazards of its constituent chemical classes:

  • Boronic Acid Derivatives: These compounds can be irritants. The primary hazards associated with similar pinacol esters are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

  • Indazole Scaffolds: Indazoles are prevalent in medicinal chemistry due to their biological activity.[3][4][5] It is prudent to assume any novel indazole derivative may have uncharacterized biological effects and handle it with appropriate care to minimize exposure.

  • Solid/Powder Form: As a powder, this compound poses an inhalation risk. Fine dusts can be easily aerosolized during handling, leading to respiratory tract irritation.[1]

Based on these factors, this compound should be treated as hazardous, causing skin, eye, and respiratory irritation.[6]

The Core Protocol: Personal Protective Equipment (PPE) Workflow

Safe handling is a dynamic process, not a static checklist. The required level of PPE changes depending on the operation. The following workflow outlines the minimum required PPE for each stage of handling.

Pre-Handling and Area Preparation

Before the container is even opened, ensure the work area is prepared. This is the foundation of a safe experiment.

  • Engineering Controls: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure.[2] The fume hood provides critical protection against inhalation of powders or vapors.

  • Emergency Equipment: Ensure an operational eye wash station and safety shower are directly accessible.[2] A spill kit containing absorbent materials appropriate for organic solvents should also be at hand.

Weighing and Aliquoting: The Highest Exposure Potential

Handling the neat, powdered compound presents the highest risk of personnel exposure through inhalation and dermal contact.

  • Primary Barrier: Always weigh this compound inside a chemical fume hood.[2]

  • Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator may be necessary if there's a risk of dust generation that cannot be adequately controlled by ventilation alone.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields.[7]

  • Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile) and inspect them for tears or punctures before use.[2][7] Double-gloving is recommended for this operation.

  • Body Protection: A flame-resistant lab coat, fully fastened, is mandatory.[7]

Reaction Setup and Execution

Once the compound is in solution, the primary risk shifts from powder inhalation to chemical splashes and solvent vapor exposure.

  • Eye and Face Protection: Maintain the use of chemical safety goggles.[7]

  • Hand Protection: Continue to wear impermeable gloves.[2] If using solvents, ensure the glove material is rated for the specific solvent in use.

  • Body Protection: A standard lab coat, fully fastened, is required.

Work-up, Purification, and Post-Handling

These stages often involve larger volumes of solvents and manual manipulations, increasing the risk of splashes and skin contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemically resistant gloves. Be prepared to change them frequently, especially if contamination is suspected.

  • Body Protection: Wear a lab coat. For larger scale operations, consider a chemical-resistant apron over the lab coat.

PPE Specification and Summary

Not all PPE is created equal. The following table provides specific recommendations to guide your selection.

Operation Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Receiving & Storage Safety glassesNitrile glovesNot typically requiredLab coat
Weighing & Aliquoting Chemical safety goggles (tight-fitting)Double-layered nitrile glovesRecommended if dust is generatedFlame-resistant lab coat
Reaction Setup & Monitoring Chemical safety gogglesNitrile glovesNot required if in fume hoodLab coat
Work-up & Purification Chemical safety gogglesNitrile or other solvent-rated glovesNot required if in fume hoodLab coat, chemical apron as needed
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or butyl glovesAir-purifying respirator (as needed)Chemical-resistant apron or suit
Waste Disposal Chemical safety gogglesNitrile glovesNot typically requiredLab coat

Procedural Workflow Diagram

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at each critical step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A 1. Hazard Assessment (Review SDS) B 2. Select & Inspect PPE (Use PPE Matrix) A->B C 3. Prepare Fume Hood & Emergency Equipment B->C D 4. Weighing & Aliquoting (Highest Risk Operation) C->D E 5. Dissolution & Reaction Setup D->E F 6. Reaction Work-up & Purification E->F G 7. Decontaminate Glassware & Work Area F->G H 8. Segregate & Label Waste (Solid, Liquid, Sharps) G->H I 9. Dispose of Waste (Follow EHS Guidelines) H->I J Safely Doff PPE & Wash Hands I->J End of Protocol

Caption: Workflow for safe handling of this compound.

Contingency and Disposal Plan

5.1. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]

  • Spills: For minor spills, wear appropriate PPE, cover with an inert absorbent material, and sweep up carefully to avoid creating dust.[9] Place in a sealed, labeled container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]

5.2. Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

  • Waste Segregation: All materials that come into contact with the compound must be treated as hazardous chemical waste.[9] This includes unused product, contaminated consumables (gloves, pipette tips, weighing paper), and solutions.

  • Solid Waste: Collect all contaminated solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated or non-halogenated organic waste, depending on the solvent used.[10] Do not pour boron-containing compounds down the drain, as they can be harmful to aquatic life.[10][11]

  • Final Disposal: All waste containers must be disposed of through your institution's EHS office, following all local, state, and federal regulations.[9][11]

By adhering to these protocols, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your research endeavors.

References

  • An In-depth Technical Guide to the Safety and Handling of Methylboronic Acid Pinacol Ester-d3. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester. ChemicalBook.
  • 2-methylfuran-3-boronic acid, pinacol ester - SAFETY DATA SHEET. Apollo Scientific.
  • Vinylboronic acid, pinacol ester. Apollo Scientific.
  • SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER. ChemicalBook.
  • Safe Disposal of Boron Subphthalocyanine Chloride: A Comprehensive Guide. Benchchem.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • SAFETY DATA SHEET - Indazole. Fisher Scientific.
  • Boron Safety Information. ESPI Metals.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][8][7]thiadiazole Safety Data Sheet. Fluorochem Ltd. Available at:

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

Sources

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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